molecular formula C10H20N2O6 B150884 (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate CAS No. 67333-70-4

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Cat. No.: B150884
CAS No.: 67333-70-4
M. Wt: 264.28 g/mol
InChI Key: GDOTUTAQOJUZOF-SCDVTJNCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a useful research compound. Its molecular formula is C10H20N2O6 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOTUTAQOJUZOF-SCDVTJNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583676
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67333-70-4
Record name 1,2-Cyclohexanediamine, (1S,2S)-, (2S,3S)-2,3-dihydroxybutanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67333-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3S)-2,3-Dihydroxybutanedioic acid--(1S,2S)-cyclohexane-1,2-diamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: A Cornerstone of Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, a critical reagent in the field of stereoselective chemistry. We will delve into its fundamental properties, the mechanistic principles behind its application, detailed experimental protocols, and essential safety considerations. The objective is to furnish the practicing scientist with not only the procedural "how" but the critical "why," fostering a deeper understanding of this invaluable chiral tool.

Core Concepts: Identity and Significance

This compound is the diastereomeric salt formed between the (1S,2S)-enantiomer of trans-1,2-diaminocyclohexane and the naturally occurring D-(-)-tartaric acid. Its primary role in synthetic chemistry is as a chiral resolving agent, providing a practical and efficient method to isolate the desired (1S,2S)-diamine from a racemic mixture of trans-1,2-diaminocyclohexane.[1][2]

The resolved (1S,2S)-diamine is a privileged C₂-symmetric scaffold. It serves as a foundational building block for a vast array of chiral ligands and organocatalysts, including Jacobsen's catalyst and other Salen-type complexes, which are instrumental in numerous asymmetric transformations such as epoxidations, cyclopropanations, and conjugate additions.[3][4][5] The stability, well-defined stereochemistry, and versatile reactivity of the diamine make its tartrate salt a commercially significant and indispensable chemical.[1] The D-tartrate salt form is particularly advantageous as it enhances the compound's stability and handling characteristics, presenting as a crystalline solid that is more manageable than the free diamine.[6][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below for quick reference.

PropertyValueSource(s)
CAS Number 67333-70-4[6][8]
Molecular Formula C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆)[6][9][10]
Molecular Weight 264.28 g/mol [6][9]
Appearance White to off-white crystalline powder[1][11]
Melting Point 280-284 °C (decomposes)[1][7]
Optical Rotation [α]20/D ≈ -12.5° (c=4 in H₂O)
Purity Typically ≥98%[1][11]

The Principle of Diastereomeric Salt Resolution

The utility of this compound is rooted in the classical resolution strategy pioneered by Louis Pasteur. A racemic mixture of trans-1,2-diaminocyclohexane contains equal amounts of two enantiomers: (1R,2R) and (1S,2S). These enantiomers possess identical physical properties (e.g., solubility, melting point), making their direct separation by standard techniques like crystallization impossible.

The introduction of a single enantiomer of a different chiral compound, in this case, D-tartaric acid (a chiral resolving agent), transforms the enantiomeric relationship into a diastereomeric one.

  • (1R,2R)-diaminocyclohexane + D-tartaric acid → Diastereomeric Salt A: ((1R,2R)-diamine D-tartrate)

  • (1S,2S)-diaminocyclohexane + D-tartaric acid → Diastereomeric Salt B: ((1S,2S)-diamine D-tartrate)

Diastereomers A and B are not mirror images and, crucially, have different physical properties, most notably different solubilities in a given solvent system. This solubility difference is the key that allows for their separation via fractional crystallization.[2] In this specific resolution, the (1R,2R)-diamine mono-D-tartrate salt is typically the less soluble species and precipitates from the solution, leaving the desired (1S,2S)-enantiomer enriched in the mother liquor. The process is conceptually illustrated below.

G cluster_0 Starting Mixture cluster_1 Resolution Step cluster_2 Separation cluster_3 Isolation racemate Racemic trans-1,2-Diaminocyclohexane ((1R,2R) + (1S,2S)) reagent + D-Tartaric Acid (Chiral Resolving Agent) racemate->reagent salts Formation of Diastereomeric Salts Salt A: (1R,2R)-Diamine D-Tartrate Salt B: (1S,2S)-Diamine D-Tartrate reagent->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization precipitate Precipitate (Less Soluble Salt) (1R,2R)-Diamine D-Tartrate crystallization->precipitate mother_liquor Mother Liquor (Enriched in More Soluble Salt) (1S,2S)-Diamine D-Tartrate crystallization->mother_liquor basification2 Basification (e.g., NaOH) Liberates Free Diamine precipitate->basification2 basification1 Basification (e.g., NaOH) Liberates Free Diamine mother_liquor->basification1 final_S (1S,2S)-(-)-1,2-Diaminocyclohexane basification1->final_S final_R (1R,2R)-(+)-1,2-Diaminocyclohexane basification2->final_R

Caption: Conceptual workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Field-Proven Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol provides a robust method for the resolution of racemic trans-1,2-diaminocyclohexane using D-tartaric acid, a foundational experiment for obtaining the enantiopure diamine.

Causality and Experimental Design
  • Solvent Choice (Water/Methanol): Water is an excellent solvent for forming the initial tartrate salts. Methanol is subsequently used as a rinsing solvent because the desired salt has lower solubility in it compared to water, which helps in removing impurities without significant product loss.[2]

  • Temperature Control: The initial heating to 70-90 °C ensures complete dissolution and salt formation. The subsequent slow cooling is critical for effective fractional crystallization. A rapid crash-cooling would trap impurities and lead to poor resolution. Cooling to ≤5 °C maximizes the yield of the less-soluble diastereomer.[2]

  • Stoichiometry: Near equimolar amounts of the diamine racemate and the resolving agent are used. The addition of acetic acid helps to facilitate the precipitation of the tartrate salt.[2]

Step-by-Step Methodology
  • Preparation: In a beaker equipped with an overhead stirrer, dissolve D-(+)-tartaric acid (e.g., 150 g, 0.99 mol) in distilled water (400 mL). Stir at room temperature until a clear solution is obtained.[2]

  • Diamine Addition: To the tartaric acid solution, add the mixture of (±)-trans-1,2-diaminocyclohexane (e.g., 240 mL, 1.94 mol) at a controlled rate, allowing the exothermic reaction to raise the temperature to approximately 70 °C.[2]

  • Precipitation: Add glacial acetic acid (e.g., 100 mL, 1.75 mol) to the warm solution. The rate of addition should be managed to bring the temperature to about 90 °C. The less soluble (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt will precipitate immediately.[2]

  • Crystallization: Vigorously stir the resulting slurry while allowing it to cool slowly to room temperature over 2 hours.

  • Isolation: Further cool the mixture in an ice bath to ≤5 °C for at least 2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with ice-cold water (e.g., 100 mL) followed by several rinses with cold methanol (e.g., 5 x 100 mL) to remove the mother liquor containing the (1S,2S) enantiomer.[2]

  • Recovery: The filtrate (mother liquor) is now enriched with the this compound. The free diamine can be recovered by basifying the mother liquor (e.g., with NaOH) and extracting with an organic solvent, or the salt can be isolated by evaporation and purification.

G start Start dissolve 1. Dissolve D-Tartaric Acid in Water start->dissolve add_diamine 2. Add Racemic Diamine (Control exotherm to ~70°C) dissolve->add_diamine add_acid 3. Add Acetic Acid (Control to ~90°C) Precipitation of (1R,2R) salt begins add_diamine->add_acid cool_rt 4. Slow Cool to Room Temp (2 hours with stirring) add_acid->cool_rt cool_ice 5. Cool in Ice Bath (≤5°C) (2 hours) cool_rt->cool_ice filter 6. Vacuum Filter Slurry cool_ice->filter wash 7. Wash Solid Cake (Ice Water, then cold Methanol) filter->wash filtrate Filtrate: Enriched in (1S,2S)-Diamine Tartrate filter->filtrate solid Solid: (1R,2R)-Diamine Tartrate wash->solid end End filtrate->end

Caption: Experimental workflow for the resolution of trans-1,2-diaminocyclohexane.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as harmful and requires careful management.

Hazard Identification
  • GHS Classification: The compound is associated with the following hazard statements:

    • H302: Harmful if swallowed.[6][9]

    • H312: Harmful in contact with skin.[6][9]

    • H332: Harmful if inhaled.[6][9]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Signal Word: Warning[9]

  • Pictogram: GHS07 (Exclamation Mark)

Recommended Handling Procedures
  • Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust.[6][12]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[13]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile). Check for integrity before use.[13]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[13][14]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents and strong acids.[12] The compound should be stored at room temperature.[1]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.[12]

Conclusion

This compound is more than just a chemical; it is an enabling tool for the advancement of asymmetric synthesis. Its role as a resolving agent provides access to an enantiopure C₂-symmetric diamine that is fundamental to the construction of powerful catalysts for stereoselective reactions. Understanding the principles of its application, mastering its handling, and appreciating its significance allows researchers in pharmaceuticals and fine chemicals to design and execute more efficient and elegant synthetic routes to complex chiral molecules.

References

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: Properties, Applications, and Methodologies

Abstract

This compound is a pivotal chiral resolving agent and synthetic building block in modern organic chemistry and pharmaceutical development. Its unique stereochemistry and ability to form diastereomeric salts make it an invaluable tool for the separation of racemic mixtures, a critical step in the production of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, explores the fundamental principles of chiral resolution via diastereomeric salt formation, and offers detailed protocols for its application. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in asymmetric synthesis and enantioseparation.

Physicochemical and Structural Characteristics

This compound is the salt formed between the chiral diamine, (1S,2S)-1,2-diaminocyclohexane, and the naturally occurring chiral resolving agent, D-(-)-tartaric acid. The salt form enhances stability and handling properties compared to the free diamine.[1]

PropertyValueReference(s)
Molecular Weight 264.28 g/mol [1][2][3][4]
Molecular Formula C₁₀H₂₀N₂O₆[1][2][4]
CAS Number 67333-70-4[1][2][3]
Appearance White or off-white crystalline powder[3]
Melting Point 280-284 °C (decomposes)[3]
Optical Rotation [α]20/D ~ -12.5° (c=4 in H₂O)
IUPAC Name (1S,2S)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid[1][4]

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The majority of chiral drugs are sold as single enantiomers, as different enantiomers of a molecule often exhibit distinct pharmacological and toxicological effects.[5][6] Chiral resolution is a primary technique for separating enantiomers from a racemic mixture. The process with this compound relies on the reaction of a racemic base (e.g., a racemic amine or other basic compound) with the chiral tartrate salt.

The core principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers. These diastereomers, having different spatial arrangements, possess distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference is the key that allows for their separation by fractional crystallization.[7]

The workflow can be summarized as follows:

  • Salt Formation: The racemic base reacts with this compound. This acid-base reaction forms two diastereomeric salts.

  • Fractional Crystallization: The solution is cooled or concentrated, causing the less soluble diastereomeric salt to crystallize out of the solution, while the more soluble diastereomer remains in the mother liquor.

  • Isolation: The crystallized, diastereomerically pure salt is isolated by filtration.

  • Liberation: The desired enantiomer is recovered by treating the isolated salt with a base to neutralize the tartaric acid, thus liberating the free, enantiomerically enriched amine.[5][7]

G cluster_workflow Chiral Resolution Workflow racemic Racemic Mixture (R-Base + S-Base) agent Add Chiral Resolving Agent ((1S,2S)-Amine D-Tartrate) racemic->agent salts Formation of Diastereomeric Salts (R-Base Salt + S-Base Salt) agent->salts separation Separation via Fractional Crystallization salts->separation less_soluble Less Soluble Salt (Crystals) separation->less_soluble Different Solubility more_soluble More Soluble Salt (in Mother Liquor) separation->more_soluble liberation Liberation of Free Base (Add Base, e.g., NaOH) less_soluble->liberation product Enantiomerically Pure Product (e.g., R-Base) liberation->product

Caption: General workflow for chiral resolution.

Applications Beyond Resolution: A Chiral Building Block

Beyond its role as a resolving agent, (1S,2S)-(-)-1,2-Diaminocyclohexane is a highly valued chiral building block in asymmetric synthesis. The diamine moiety is a precursor to a wide array of chiral ligands, catalysts, and auxiliaries.[3] These are employed in reactions that require high stereoselectivity, such as asymmetric hydrogenation, epoxidation, and carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex pharmaceuticals and fine chemicals.[1][3] Its rigid cyclohexane backbone provides a well-defined stereochemical environment, enabling high levels of enantioselectivity in catalytic processes.

Experimental Protocol: Resolution of a Racemic Amine

This section provides a generalized, step-by-step methodology for the chiral resolution of a racemic amine using this compound. Note: Solvent choice, temperature, and stoichiometry are critical and must be optimized for each specific substrate.

Step 1: Diastereomeric Salt Formation
  • Dissolution: In an appropriate flask, dissolve the racemic amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[5][7]

  • Addition of Resolving Agent: In a separate flask, dissolve this compound (typically 0.5 to 1.0 equivalent) in the same solvent, applying gentle heat if necessary to achieve a clear solution.

  • Mixing: Slowly add the tartrate solution to the amine solution with stirring. An exothermic reaction or immediate precipitation may occur.[8][9]

  • Equilibration: Stir the resulting mixture, sometimes with heating, to ensure complete salt formation.[5]

Step 2: Fractional Crystallization & Isolation
  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize the crystallization of the less soluble diastereomeric salt.[5][7] Seeding with a small crystal of the desired salt can induce crystallization if it does not occur spontaneously.

  • Filtration: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystal cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[5][9]

  • Drying: Dry the isolated diastereomeric salt under vacuum to a constant weight.[7]

Step 3: Liberation of the Free Amine
  • Dissolution: Suspend or dissolve the dried diastereomeric salt in water or a biphasic mixture (e.g., water and dichloromethane).

  • Basification: Add a base, such as 2 M sodium hydroxide (NaOH) solution, dropwise while stirring until the solution is strongly basic (pH > 10).[5][7] This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: If the free amine is not water-soluble, extract it into an organic solvent (e.g., dichloromethane, diethyl ether).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.

Step 4: Analysis
  • Yield Determination: Calculate the chemical yield of the resolved amine.

  • Enantiomeric Excess (e.e.) Measurement: Determine the enantiomeric purity of the product using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral gas chromatography (GC), or by measuring the specific rotation with a polarimeter and comparing it to the known value for the pure enantiomer.[7]

G cluster_protocol Detailed Experimental Workflow start Start: Racemic Amine & (1S,2S)-Amine D-Tartrate dissolve 1. Dissolve reactants in suitable solvent (e.g., Methanol) start->dissolve mix 2. Mix solutions and stir (Salt Formation) dissolve->mix cool 3. Cool slowly to induce crystallization mix->cool filtrate 4. Isolate crystals via vacuum filtration cool->filtrate wash 5. Wash crystals with cold solvent filtrate->wash liberate 6. Liberate free amine with strong base (e.g., NaOH) wash->liberate extract 7. Extract amine into organic solvent liberate->extract dry 8. Dry and concentrate organic phase extract->dry analyze 9. Analyze yield and enantiomeric excess (e.e.) dry->analyze end End: Enantiomerically Enriched Amine analyze->end

Caption: Step-by-step experimental protocol.

Safety and Handling

This compound requires careful handling in a laboratory setting.

  • Hazard Classification: It is classified as an irritant. GHS hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation). Some sources also indicate it may be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][11] It is stable under normal conditions but may be air-sensitive.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[10][11]

Conclusion

This compound is a cornerstone of modern asymmetric chemistry. Its efficacy as a resolving agent stems from the reliable formation of diastereomeric salts with differential solubilities, providing a robust and scalable method for enantioseparation. Furthermore, its role as a precursor to sophisticated chiral ligands underscores its versatility and importance in the pharmaceutical and fine chemical industries. A thorough understanding of its properties and the principles behind its application allows researchers to effectively implement this reagent to achieve high levels of enantiopurity in their synthetic targets.

References

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Structure Elucidation of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Abstract

This compound is a cornerstone of modern asymmetric synthesis, serving as a critical chiral auxiliary and a precursor for developing enantiomerically pure catalysts and pharmaceutical agents.[1][2] Its efficacy is intrinsically linked to its precise three-dimensional structure. This guide provides a comprehensive, multi-technique approach to the complete structural and stereochemical elucidation of this pivotal compound. We will delve into the causality behind the selection of analytical methods, present field-proven protocols, and synthesize the data to build an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a rigorous and validated understanding of this molecule's architecture.

Foundational Principles: From Racemate to Diastereomeric Salt

The journey to elucidating the structure of this compound begins with understanding its synthesis. The starting material is typically a racemic mixture of trans-1,2-diaminocyclohexane, containing both (1R,2R) and (1S,2S) enantiomers. The key step is a classical resolution, where a chiral resolving agent—in this case, the naturally derived and enantiomerically pure D-(-)-tartaric acid—is introduced.

The acid reacts with both enantiomers of the diamine to form a pair of diastereomeric salts:

  • (1S,2S)-1,2-Diaminocyclohexane D-tartrate

  • (1R,2R)-1,2-Diaminocyclohexane D-tartrate

These diastereomers possess different physical properties, most notably solubility.[3] This difference allows for the selective crystallization of the less soluble (1S,2S)-diamine salt, effectively separating it from its (1R,2R) counterpart.[4][5] This process is foundational, as the known absolute stereochemistry of D-tartaric acid becomes the internal reference point for confirming the stereochemistry of the diamine.

Table 1: Core Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₆[6][7]
Molecular Weight 264.28 g/mol [2][6]
Appearance White or off-white crystalline powder[2]
Melting Point ~284 °C (decomposes)[2]
Optical Rotation [α]²⁰/D -11° to -16° (c=2.5 in H₂O)[2]

A Multi-Technique Strategy for Unambiguous Elucidation

No single analytical technique can provide a complete structural picture. A robust elucidation relies on the convergence of data from multiple orthogonal methods. Each technique provides a specific piece of the puzzle, and together they create a self-validating system that confirms connectivity, stoichiometry, and absolute stereochemistry.

cluster_techniques Analytical Techniques cluster_properties Structural Information cluster_conclusion Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) CONNECT Covalent Structure & Connectivity NMR->CONNECT PURITY Optical Purity NMR->PURITY via CSAs MS Mass Spectrometry (ESI-MS) MW Molecular Weight & Formula MS->MW XRAY X-Ray Crystallography STEREO Absolute Stereochemistry (3D Arrangement) XRAY->STEREO Definitive CHIRO Chiroptical Methods (Optical Rotation, CD) CHIRO->STEREO CHIRO->PURITY FINAL Complete Structure of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate CONNECT->FINAL MW->FINAL STEREO->FINAL PURITY->FINAL

Caption: Convergent workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the primary tool for determining the covalent structure and confirming the 1:1 stoichiometric ratio of the diamine and tartrate moieties.[8]

Expertise & Causality: We employ a suite of NMR experiments. ¹H and ¹³C NMR provide direct observation of the hydrogen and carbon environments, while 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively map the connectivity of the entire structure.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O). The use of D₂O is crucial as it readily dissolves the salt and exchanges with the labile N-H and O-H protons, simplifying the spectrum.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width covering 0-10 ppm.

    • Integrate all signals carefully. The ratio of the total integration for the diaminocyclohexane protons to the tartrate protons should be 14:2 (or a normalized 7:1), confirming the 1:1 salt composition.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Parameters: 512-1024 scans, relaxation delay of 2-3 seconds.

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire a standard gCOSY and gHSQC experiment to confirm H-H and C-H correlations.

Data Interpretation
  • ¹H NMR: Expect to see a set of complex multiplets in the aliphatic region (~1.2-3.5 ppm) corresponding to the non-equivalent protons of the cyclohexane ring. A sharp singlet or AX system around 4.4 ppm corresponds to the two equivalent methine protons (CH-OH) of the D-tartrate moiety.

  • ¹³C NMR: Expect distinct signals for the cyclohexane carbons and two signals for the tartrate carbons (one for the carboxylate and one for the hydroxyl-bearing methine).

  • 2D NMR: The COSY spectrum will show correlations between adjacent protons on the cyclohexane ring, confirming its structure. The HSQC will link each proton signal to its directly attached carbon, allowing for unambiguous assignment.

Table 2: Representative NMR Chemical Shifts (in D₂O)
MoietyAtomExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
DiaminocyclohexaneCH-NH₂ (x2)~3.0 - 3.5~55 - 60
DiaminocyclohexaneCH₂ (x4)~1.2 - 2.2~24 - 35
D-TartrateCH-OH (x2)~4.4~73 - 76
D-TartrateCOO⁻ (x2)-~175 - 180
Note: Exact shifts can vary based on concentration and spectrometer frequency.

Mass Spectrometry (MS): Confirming Mass and Formula

MS provides irrefutable evidence of the molecular weights of the constituent ions, thereby confirming their elemental compositions.

Expertise & Causality: Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique ideal for analyzing salts, as it allows for the gentle transfer of the pre-formed ions from solution into the gas phase. We expect to observe the protonated diamine and the deprotonated tartrate.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol/water (50:50).

  • Instrumentation: An ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer for high-resolution mass analysis.

  • Acquisition (Positive Ion Mode):

    • Infuse the sample at a low flow rate (5-10 µL/min).

    • Scan for m/z values to detect the [M+H]⁺ ion of the diaminocyclohexane.

  • Acquisition (Negative Ion Mode):

    • Switch the instrument polarity.

    • Scan for m/z values to detect the [M-H]⁻ ion of the tartaric acid.

Table 3: Expected Ions in High-Resolution ESI-MS
IonFormulaCalculated m/zObserved in Mode
[DACH + H]⁺[C₆H₁₅N₂]⁺115.1230Positive
[Tartrate - H]⁻[C₄H₅O₆]⁻149.0092Negative
DACH = 1,2-Diaminocyclohexane

X-Ray Crystallography: The Definitive Stereochemical Proof

While NMR and MS confirm connectivity, single-crystal X-ray crystallography provides the absolute, unambiguous three-dimensional structure.[9]

Expertise & Causality: This is the gold-standard technique for absolute configuration determination. By successfully growing a single crystal and analyzing its diffraction pattern, we can directly observe the spatial arrangement of every atom. The known (2R,3R) configuration of the D-tartrate anion acts as an internal reference. By determining the relative configuration of the diaminocyclohexane cation with respect to the tartrate, we can definitively assign its absolute configuration as (1S,2S).[5]

cluster_known Known Reference cluster_unknown Unknown Analyte cluster_process Process cluster_xray Analysis cluster_result Result cluster_final Conclusion Known D-Tartaric Acid (2R, 3R) Absolute Config. Salt Formation of Diastereomeric Salt & Selective Crystallization Known->Salt Unknown trans-1,2-Diaminocyclohexane (Relative Config. Unknown) Unknown->Salt Xray Single Crystal X-Ray Diffraction Salt->Xray Result Determination of Relative Configuration in Crystal Lattice Xray->Result Final Assignment of Absolute Configuration as (1S, 2S) Result->Final Anchored by known (2R, 3R) tartrate

Caption: Logic of absolute configuration assignment via crystallography.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution (e.g., in water or a water/alcohol mixture) at a constant temperature is a common starting point.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays. A complete dataset of diffraction intensities is collected as the crystal is rotated.

  • Structure Solution & Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data, yielding a final, precise 3D structure.

Chiroptical Methods: Confirmation of Bulk Enantiopurity

Optical rotation and circular dichroism (CD) are bulk techniques that confirm the macroscopic stereochemical identity and purity of the material.

Expertise & Causality: While crystallography analyzes a single crystal, these methods confirm that the bulk powder possesses the expected chiroptical properties. The specific rotation is a fundamental physical constant for a chiral molecule under defined conditions.[2] CD spectroscopy provides a more detailed fingerprint of the chiral centers, as it measures the differential absorption of left and right circularly polarized light.[10][11]

Experimental Protocol: Polarimetry and CD
  • Optical Rotation Measurement:

    • Accurately prepare a solution of the compound at a known concentration (e.g., 2.5 g per 100 mL of water).

    • Use a polarimeter with a sodium D-line lamp (589 nm).

    • Measure the observed rotation and calculate the specific rotation using the formula: [α] = α / (l * c).

    • The value should fall within the accepted range (e.g., -11° to -16°).[2]

  • Circular Dichroism Spectroscopy:

    • Prepare a dilute solution in a suitable solvent (e.g., water).

    • Acquire a CD spectrum, typically from 190 to 300 nm.

    • The resulting spectrum, with its characteristic positive or negative Cotton effects, serves as a stereochemical fingerprint that can be compared to a reference or used for quality control.[12]

Conclusion: A Synthesis of Evidence

The complete and unambiguous structural elucidation of this compound is achieved not by a single measurement, but by the logical synthesis of data from a suite of orthogonal analytical techniques. NMR spectroscopy maps the covalent framework and confirms stoichiometry. Mass spectrometry validates the molecular formula of the constituent ions. Chiroptical methods verify the bulk enantiopurity. Finally, single-crystal X-ray crystallography provides the ultimate, definitive proof of the absolute three-dimensional arrangement of atoms in space. This rigorous, multi-faceted approach ensures the identity, purity, and stereochemical integrity required for its application in high-stakes fields like pharmaceutical development and asymmetric catalysis.

References

A Senior Application Scientist's Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: From Core Properties to Catalytic Mastery

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern asymmetric synthesis, few building blocks have achieved the ubiquity and impact of chiral 1,2-diaminocyclohexane (DACH) derivatives. Among these, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate stands out as a critical raw material, prized for its role in creating some of the most powerful and selective catalysts known. This guide provides an in-depth technical exploration of this compound, moving beyond a simple data sheet to offer field-proven insights into its properties, handling, and strategic application in catalysis, with a focus on the causality behind experimental choices.

Fundamental Physicochemical Profile

A mastery of a reagent begins with a deep understanding of its physical and chemical nature. These properties govern its storage, handling, solubility, and reactivity, forming the practical foundation for its successful application in the laboratory.

Core Physical & Chemical Data

This compound is a salt formed between the enantiomerically pure (1S,2S)-diamine and D-tartaric acid, which serves as the resolving agent. It is typically encountered as a stable, white to off-white crystalline powder.[1] Its key quantitative properties are summarized below.

PropertyValueSource(s)
CAS Number 67333-70-4[1][2]
Molecular Formula C₁₀H₂₀N₂O₆ (or C₆H₁₄N₂·C₄H₆O₆)[1][3]
Molecular Weight 264.28 g/mol [1][3]
Melting Point ~280-284 °C (with decomposition)[1]
Appearance White or off-white crystalline powder[1]
Optical Rotation [α]20/D −12.5°, c = 4 in H₂O
Solubility Soluble in water[4]

The high, decomposition-driven melting point is characteristic of a well-ordered ionic crystal lattice. The specific rotation is a crucial quality control parameter; a significant deviation from the cited value indicates either chemical impurity or, more critically, a loss of enantiomeric purity. Its water solubility is a key practical feature, exploited during the liberation of the free diamine.

Structural and Chemical Properties

The value of (1S,2S)-DACH is rooted in its unique structure: a C₂-symmetric, conformationally rigid cyclohexane backbone bearing two vicinal amino groups in a trans configuration. This specific stereochemistry is the source of its power in inducing chirality.

Figure 1: Ionic interaction in this compound.

The primary chemical reactivity of the compound involves the two amino groups.[3] These groups are nucleophilic and readily form coordination complexes with a variety of metal ions, a feature that is central to its use in catalysis.[1][3]

From Salt to Catalyst: The Preparative Workflow

The tartrate salt is a storage-stable and enantiomerically pure precursor. However, for use in catalysis, the free (1S,2S)-diamine must be liberated. This is a critical, albeit straightforward, step that underpins all subsequent applications.

Experimental Protocol: Liberation of the Free Diamine

Principle: This procedure is a classic acid-base extraction. A strong base is used to deprotonate the ammonium tartrate salt, forming the free diamine, which is significantly more soluble in organic solvents than in water. The tartrate dianion remains in the aqueous phase.

Step-by-Step Methodology:

  • Dissolution: In a separatory funnel, dissolve the this compound salt in a suitable amount of deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w NaOH) dropwise with swirling. The goal is to raise the pH to >12 to ensure complete deprotonation of both amino groups. Monitor the pH with indicator paper.

  • Extraction: Extract the now basic aqueous solution with an organic solvent in which the free diamine is soluble, such as dichloromethane (DCM) or diethyl ether. Perform at least three extractions to ensure quantitative recovery.

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent. Remove the solvent from the filtrate using a rotary evaporator to yield the free (1S,2S)-(-)-1,2-diaminocyclohexane, typically as a low-melting solid or oil.

Self-Validation: The success of this protocol is confirmed by the complete transfer of the amine into the organic phase, which can be qualitatively checked by TLC. The final product's identity and purity should be confirmed by ¹H NMR spectroscopy before use.

Figure 2: Workflow for liberating the free diamine from its tartrate salt.

Application in Asymmetric Catalysis: The Salen Ligand Paradigm

The liberated (1S,2S)-DACH is rarely used as a catalyst itself. Instead, it serves as a chiral scaffold for the synthesis of more complex ligands.[5][6] The most prominent examples are the "Salen" ligands, which are tetradentate Schiff bases.

Synthesis of Chiral Salen Ligands

The synthesis is a condensation reaction between the two primary amine groups of DACH and two equivalents of a salicylaldehyde derivative.[7][8][9]

Causality in Design:

  • The DACH Backbone: Provides a rigid, C₂-symmetric environment. This pre-organization minimizes conformational flexibility in the final metal complex, which is critical for creating a well-defined chiral pocket and achieving high enantioselectivity.

  • The Salicylaldehyde Moiety: The phenolic hydroxyl group and the imine nitrogen form two arms of a pincer that binds tightly to a metal center. The aromatic rings can be substituted at the 3, 3', 5, and 5' positions. These substituents provide a powerful tool for steric and electronic tuning of the resulting catalyst, allowing for optimization for specific reactions. For example, bulky groups (like tert-butyl) at the 3 and 5 positions are often used to enhance enantioselectivity by blocking certain pathways of substrate approach.[9]

The resulting Salen-metal complexes (e.g., with Mn, Cr, Co, Al) are exceptionally powerful catalysts for a wide range of asymmetric transformations, including epoxidations, aziridinations, and cycloadditions.[9]

Safety and Handling

As a chemical reagent, proper handling of this compound and its free diamine form is mandatory.

  • Hazard Profile: The tartrate salt is classified as a skin and eye irritant.[10] The free diamine is corrosive and causes severe skin burns and eye damage.[11]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid creating and inhaling dust.[11] Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place. The free diamine is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[12]

Conclusion

This compound is a foundational tool for the modern synthetic chemist. Its value lies not in its direct reactivity, but in its role as a stable, enantiopure precursor to one of the most successful classes of chiral ligands ever developed. By understanding its core properties, mastering the simple but crucial protocol for liberating the free diamine, and appreciating the structure-function relationships that make its Salen derivatives so effective, researchers and drug development professionals can fully leverage its power to control stereochemistry and build molecular complexity with precision.

References

synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the . Moving beyond a simple recitation of steps, this document delves into the core chemical principles, offers field-proven insights into procedural nuances, and establishes a self-validating protocol grounded in authoritative references.

Strategic Importance: Why (1S,2S)-1,2-Diaminocyclohexane?

(1S,2S)-1,2-Diaminocyclohexane, often abbreviated as (S,S)-DACH, is a privileged chiral scaffold in modern chemistry. Its significance stems from its C2-symmetric structure and rigid cyclohexane backbone, which provide a well-defined stereochemical environment.[1] This makes it an invaluable building block for creating chiral ligands and organocatalysts used in asymmetric synthesis.[2][3]

Its applications are both broad and impactful:

  • Asymmetric Catalysis : (S,S)-DACH is a cornerstone for ligands in crucial reactions, most notably in the Jacobsen-Katsuki epoxidation, which allows for the highly enantioselective epoxidation of alkenes.[1][4]

  • Pharmaceutical Development : The diamine core is a key component in several pharmaceuticals. A prominent example is Oxaliplatin (Eloxatin), a platinum-based chemotherapy drug used to treat colorectal cancer, where the DACH ligand is critical to its mechanism of action.[5]

  • Chiral Auxiliaries : It serves as a powerful chiral auxiliary in the resolution of racemic mixtures, facilitating the production of a wide range of optically active compounds.[6]

Given that trans-1,2-diaminocyclohexane is typically synthesized as a racemic mixture of its (1R,2R) and (1S,2S) enantiomers, an efficient method for their separation is paramount. The most robust and widely adopted method is diastereomeric resolution using an enantiomerically pure resolving agent, such as tartaric acid.[7][8][9]

The Core Principle: Diastereomeric Resolution

The separation of enantiomers is notoriously difficult because they possess identical physical properties (e.g., boiling point, solubility). The strategy of diastereomeric resolution circumvents this by converting the pair of enantiomers into a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional techniques like fractional crystallization.

The process for resolving racemic trans-DACH with D-(-)-tartaric acid is as follows:

  • Reaction : The racemic diamine, a mixture of (1R,2R)-DACH and (1S,2S)-DACH, is reacted with one enantiomer of tartaric acid, D-(-)-tartaric acid.

  • Formation of Diastereomeric Salts : This reaction yields two diastereomeric salts:

    • (1R,2R)-Diammoniumcyclohexane mono-(+)-tartrate

    • (1S,2S)-Diammoniumcyclohexane mono-(+)-tartrate

  • Exploiting Solubility Differences : These two diastereomeric salts exhibit different solubilities in a given solvent system.[10] Specifically, the (1S,2S)-(-)-DACH D-tartrate salt is significantly less soluble in water/alcohol mixtures than its (1R,2R) counterpart.

  • Separation : By carefully controlling conditions such as temperature and solvent composition, the less soluble (1S,2S) diastereomer selectively crystallizes out of the solution, allowing for its isolation by filtration.[10]

G cluster_0 Racemic Mixture (Equal Solubility) cluster_1 Resolving Agent cluster_2 Formation of Diastereomers (Different Solubilities) cluster_3 Separation racemic {(1R,2R)-DACH + (1S,2S)-DACH} tartaric D-(-)-Tartaric Acid salt_R (1R,2R)-DACH D-Tartrate (More Soluble, Stays in Solution) racemic->salt_R Reaction in Aqueous Solution salt_S (1S,2S)-DACH D-Tartrate (Less Soluble, Precipitates) racemic->salt_S Reaction in Aqueous Solution tartaric->salt_R Reaction in Aqueous Solution tartaric->salt_S Reaction in Aqueous Solution filtrate Filtrate: Contains (1R,2R) salt salt_R->filtrate solid Solid Crystals: (1S,2S) salt salt_S->solid Crystallization & Filtration

Diagram 1: Principle of Diastereomeric Resolution.

Detailed Experimental Protocol

This protocol synthesizes methodologies reported in the literature to provide a robust and reproducible procedure.[10][11][12]

Mandatory Safety Precautions
  • Hazard Assessment : trans-1,2-Diaminocyclohexane is corrosive and can cause burns.[10] Tartaric acid and acetic acid are irritants.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves, and safety goggles.[2]

  • Engineering Controls : Conduct the entire procedure in a well-ventilated chemical fume hood.[2]

Reagents and Equipment
Reagent / EquipmentSpecification
(±)-trans-1,2-DiaminocyclohexaneRacemic mixture, purity >98%
D-(-)-Tartaric AcidEnantiomeric purity >99%
Glacial Acetic AcidACS grade
Distilled/Deionized WaterHigh purity
MethanolACS grade, chilled (≤5°C) for washing
Beaker or Erlenmeyer Flask500 mL or 1 L
Mechanical Stirrer / Stir BarFor efficient mixing
Heating Mantle / Hot PlateWith temperature control
ThermometerTo monitor reaction temperature
Buchner Funnel & Filter FlaskFor vacuum filtration
Step-by-Step Methodology
  • Preparation of Resolving Agent Solution :

    • In a 500 mL Erlenmeyer flask equipped with a stir bar, add D-(-)-tartaric acid (13.1 g, 87.5 mmol) to deionized water (35 mL).[10]

    • Stir the mixture at room temperature until the acid is fully dissolved.

    • Heat the solution with stirring to a target temperature of 90–95 °C.[10]

  • Addition of the Racemic Amine :

    • Causality : This step is the most critical for successful resolution. The addition must be slow and controlled to manage the exothermic reaction and prevent the immediate crashing out of both diastereomers.

    • Slowly add (±)-trans-1,2-diaminocyclohexane (10.0 g, 87.6 mmol) dropwise to the hot tartaric acid solution over a period of approximately 20 minutes.[10]

    • Observation : The reaction is exothermic. Monitor the temperature to ensure it does not exceed the boiling point. A precipitate will begin to form about halfway through the addition.[10][12]

  • Controlled Crystallization :

    • Rationale : To maintain a state of supersaturation for the desired, less-soluble salt while keeping the more-soluble salt dissolved, hot water is added incrementally.

    • As the precipitate forms during the diamine addition, slowly add hot (95 °C) deionized water from a separate flask just until the precipitate redissolves. Continue this process of adding diamine and then hot water until all the diamine has been added and the solution is clear or only slightly turbid.[10]

    • Once addition is complete, add glacial acetic acid (~0.96 mL). This can facilitate the immediate precipitation of the salt.[8][11]

    • Remove the flask from the heat source and allow it to cool slowly to room temperature, without agitation, to promote the formation of large, pure crystals.

    • After reaching room temperature, place the flask in an ice bath for at least one hour to maximize the yield of the crystallized salt.

  • Isolation and Purification :

    • Collect the white crystalline product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake sequentially with small portions of cold deionized water and then cold methanol to remove the mother liquor containing the soluble (1R,2R) diastereomer.[12][13][14]

    • Dry the crystals in a vacuum oven at 60 °C to a constant weight.[13]

  • Liberation of the Free Amine (Optional) :

    • To obtain the free (1S,2S)-diamine, the tartrate salt can be dissolved or suspended in a solvent like dichloromethane (CH2Cl2) and treated with a strong aqueous base, such as 4M NaOH, until the pH is >12.[11][12]

    • The free amine can then be extracted into an organic layer, dried, and the solvent evaporated to yield a colorless oil or low-melting solid.

G start Start prep 1. Prepare Solution Dissolve D-Tartaric Acid in H2O, heat to 90-95°C start->prep add 2. Add Racemic DACH Add dropwise over 20 min. Manage exotherm. prep->add precip Precipitate Forms? add->precip dissolve Add hot H2O to redissolve precip->dissolve Yes cool 3. Controlled Cooling Cool slowly to RT, then ice bath for 1 hr precip->cool No (or after redissolving) dissolve->add Continue DACH addition filter 4. Isolate Product Vacuum filter crystals cool->filter wash Wash with cold H2O and cold Methanol filter->wash dry Dry under vacuum at 60°C wash->dry product Final Product: (1S,2S)-DACH D-Tartrate dry->product

Diagram 2: Experimental Workflow for Resolution.

Characterization and Quality Control

Ensuring the identity and purity of the final product is a critical, self-validating step of the protocol.

ParameterExpected Value / ResultMethod
Appearance White crystalline powderVisual Inspection
Yield 85-95% (based on one enantiomer)Gravimetric
Melting Point 280-284 °C (decomposes)Melting Point Apparatus
Specific Rotation [α]D -12.3° to -12.5° (c=2 to 4 in H₂O at 20°C)[8]Polarimetry
Elemental Analysis Calculated for C₁₀H₂₀N₂O₆: C, 45.45%; H, 7.63%; N, 10.60%. Found values should be within ±0.4% of calculated.[11][14]Elemental Analyzer
Enantiomeric Excess >98% ee for the corresponding free diamine after derivatization[12]Chiral HPLC

Field Insights & Troubleshooting

  • Insight on Purity : The key to high diastereomeric excess (>96% de) is the slow, controlled crystallization.[10] If the solution is cooled too rapidly, the more soluble (1R,2R) salt can co-precipitate, reducing purity. If the initial product's optical purity is insufficient, a single recrystallization from hot water can increase the diastereomeric excess to >99%.[10][12]

  • Troubleshooting Low Yield : An insufficient cooling period or using too much water to redissolve the precipitate can lead to lower yields. Ensure the mixture is thoroughly chilled in an ice bath for the recommended time.

  • Troubleshooting Oily Product : If an oil forms instead of a crystalline solid, it may indicate impurities or that the solution is too concentrated. Try diluting slightly with hot water and allowing it to cool even more slowly, perhaps by seeding with a previously obtained crystal.

Conclusion

The diastereomeric resolution of (±)-trans-1,2-diaminocyclohexane using D-tartaric acid is a classic, efficient, and scalable method for accessing the enantiomerically pure (1S,2S)-diamine. This protocol, grounded in the fundamental principles of stereochemistry, provides a reliable pathway to a crucial building block in asymmetric synthesis and pharmaceutical manufacturing.[2][6] By understanding the causality behind each step—from the controlled addition of reagents to the slow crystallization—researchers can consistently obtain high yields of a product with excellent optical purity.

References

chirality and stereochemistry of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Chirality and Stereochemistry of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Authored by a Senior Application Scientist

This guide provides a comprehensive examination of this compound, a cornerstone chiral resolving agent and a precursor to privileged ligands in asymmetric synthesis. We will dissect its stereochemical intricacies, the fundamental principles governing its isolation, and its critical role in the development of enantiomerically pure compounds for the pharmaceutical and fine chemical industries.

Foundational Concepts: Chirality in the 1,2-Diaminocyclohexane Scaffold

1,2-Diaminocyclohexane (DACH) is an organic compound that serves as a fundamental building block in modern synthetic chemistry.[1] The molecule possesses two stereogenic centers at carbons C1 and C2, where the amino groups are attached. This gives rise to three possible stereoisomers: a pair of enantiomers (the trans isomers) and an achiral meso compound (the cis isomer).

The trans isomer, with its C₂ symmetry and rigid cyclohexane backbone, is of paramount importance in asymmetric catalysis.[2] It exists as a racemic mixture of two non-superimposable mirror images: (1R,2R)-1,2-Diaminocyclohexane and (1S,2S)-1,2-Diaminocyclohexane. The industrial synthesis of DACH, often a byproduct of adiponitrile hydrogenation for nylon production, typically yields a mixture of these stereoisomers.[1][3] For applications in asymmetric synthesis, where a single enantiomer is required to induce a specific stereochemical outcome, the separation of this racemic trans-mixture is a critical step.

G cluster_isomers Stereoisomers of 1,2-Diaminocyclohexane cluster_structures Structures Racemic_trans Racemic trans-DACH S_S (1S,2S)-DACH Racemic_trans->S_S Enantiomers R_R (1R,2R)-DACH Racemic_trans->R_R cis_DACH cis-DACH (meso) cis_struct cis (meso) Structure cis_DACH->cis_struct S_S_struct (S,S) Structure S_S->S_S_struct R_R_struct (R,R) Structure R_R->R_R_struct G cluster_workflow Chiral Resolution Workflow racemic Racemic (±)-trans-DACH ((1R,2R) and (1S,2S)) reaction Diastereomeric Salt Formation (Acid-Base Reaction) racemic->reaction resolving_agent Resolving Agent D-(-)-Tartaric Acid (2R,3R) resolving_agent->reaction salts Mixture of Diastereomeric Salts [(1S,2S)-DACH][D-Tartrate] [(1R,2R)-DACH][D-Tartrate] reaction->salts crystallization Fractional Crystallization salts->crystallization solid Solid Precipitate (Less Soluble Salt) (1S,2S)-DACH D-Tartrate crystallization->solid liquid Mother Liquor (More Soluble Salt) (1R,2R)-DACH D-Tartrate crystallization->liquid filtration Filtration solid->filtration liquid->filtration base_treatment Liberation of Free Amine (Base Treatment, e.g., NaOH) filtration->base_treatment final_product Enantiomerically Pure (1S,2S)-(-)-DACH base_treatment->final_product G cluster_synthesis Synthesis of a Salen Ligand start (1S,2S)-DACH (from tartrate salt) reaction Schiff Base Condensation start->reaction reagent 2x Substituted Salicylaldehyde reagent->reaction product Chiral Salen Ligand reaction->product catalyst Jacobsen's Catalyst (after Mn complexation) product->catalyst Metallation

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of a Privileged Chiral Scaffold

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical, agrochemical, and fragrance industries.[1][2] Within the arsenal of the synthetic chemist, chiral ligands and catalysts are the master keys to unlocking stereocontrol. (1S,2S)-(-)-1,2-Diaminocyclohexane, often abbreviated as (1S,2S)-DACH, stands as a "privileged" chiral scaffold.[1] Its rigid cyclohexane backbone provides a well-defined, C2-symmetric stereochemical environment, which is instrumental in transferring chirality to a prochiral substrate during a chemical reaction.[1][3] This guide focuses on the D-tartrate salt of (1S,2S)-DACH, a stable, crystalline solid that serves as a convenient and accessible precursor to the free diamine and its myriad applications in asymmetric synthesis.[2][4] The D-tartrate salt form not only facilitates the purification and handling of the diamine but also plays a crucial role in its resolution from the racemic mixture.[4][5]

This technical guide will provide an in-depth exploration of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, from its foundational synthesis and resolution to its transformative applications in asymmetric catalysis. We will delve into the mechanistic underpinnings of its catalytic activity and provide practical, field-proven insights for researchers, scientists, and drug development professionals.

PART 1: Synthesis and Resolution - Isolating the Enantiomerically Pure Diamine

The journey to obtaining enantiomerically pure (1S,2S)-DACH begins with the resolution of racemic trans-1,2-diaminocyclohexane. The most common and industrially scalable method for this separation is classical resolution using a chiral resolving agent. D-tartaric acid is the resolving agent of choice for isolating the (1S,2S)-enantiomer.[4][5]

The underlying principle of this resolution is the formation of diastereomeric salts with differing solubilities. When racemic trans-1,2-diaminocyclohexane is treated with D-tartaric acid, two diastereomeric salts are formed: (1S,2S)-diaminocyclohexane D-tartrate and (1R,2R)-diaminocyclohexane D-tartrate. The (1S,2S)-DACH D-tartrate salt is significantly less soluble in aqueous solutions or alcohol-water mixtures than its (1R,2R) counterpart, allowing for its selective crystallization.[4]

Experimental Protocol: Resolution of Racemic trans-1,2-Diaminocyclohexane

This protocol is a synthesized representation of established laboratory procedures.[4][6]

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • D-(-)-Tartaric acid

  • Deionized water

  • Methanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Salt Formation: In a suitable reaction vessel, dissolve D-(-)-tartaric acid in warm deionized water. To this solution, slowly add the racemic trans-1,2-diaminocyclohexane. The addition is exothermic and should be controlled.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then chill in an ice bath to promote crystallization of the less soluble this compound salt.

  • Isolation and Purification: Collect the crystalline precipitate by vacuum filtration and wash with cold methanol to remove the more soluble (1R,2R) diastereomeric salt. The enantiomeric purity of the product can be enhanced by recrystallization from hot water.[7]

  • Liberation of the Free Diamine: To obtain the free (1S,2S)-(-)-1,2-diaminocyclohexane, the tartrate salt is treated with an aqueous solution of a strong base, such as sodium hydroxide, to neutralize the tartaric acid.

  • Extraction: The free diamine is then extracted from the aqueous solution using an organic solvent like dichloromethane.

  • Drying and Solvent Removal: The organic extracts are combined, dried over an anhydrous drying agent (e.g., MgSO4), filtered, and the solvent is removed under reduced pressure to yield the enantiomerically pure (1S,2S)-(-)-1,2-diaminocyclohexane.

Causality Behind Experimental Choices:

  • Choice of D-tartaric acid: The specific stereochemical interaction between D-tartaric acid and (1S,2S)-DACH leads to a crystal lattice with lower solubility, which is the cornerstone of this classical resolution.

  • Slow Cooling: Gradual cooling is crucial for the formation of well-defined crystals and minimizes the co-precipitation of the more soluble diastereomer, thereby maximizing the enantiomeric excess of the desired product.

  • Methanol Wash: Methanol is a good solvent for the more soluble (1R,2R) salt while having a lower solubility for the desired (1S,2S) salt, making it an effective solvent for washing and purification.

G cluster_0 Resolution of Racemic trans-1,2-Diaminocyclohexane racemic Racemic trans-1,2-DACH ((1S,2S) and (1R,2R)) salts Diastereomeric Salts ((1S,2S)-DACH D-tartrate (1R,2R)-DACH D-tartrate) racemic->salts + dtartaric D-(-)-Tartaric Acid dtartaric->salts crystallization Selective Crystallization salts->crystallization solid (1S,2S)-DACH D-tartrate (Solid) crystallization->solid Less Soluble solution (1R,2R)-DACH D-tartrate (in Solution) crystallization->solution More Soluble base Addition of Base (e.g., NaOH) solid->base free_diamine Free (1S,2S)-(-)-DACH base->free_diamine Liberation

Caption: Resolution of racemic trans-1,2-diaminocyclohexane.

PART 2: Applications in Asymmetric Catalysis - The Jacobsen-Katsuki Epoxidation

The true value of (1S,2S)-DACH is realized when it is incorporated as a chiral ligand in metal complexes for asymmetric catalysis.[1][8] One of the most seminal applications is in the Jacobsen-Katsuki epoxidation, a powerful method for the enantioselective epoxidation of unfunctionalized alkenes.[1][9] This reaction utilizes a manganese(III)-salen complex, commonly known as Jacobsen's catalyst, where the salen ligand is derived from (1S,2S)-DACH.[9]

Synthesis of Jacobsen's Catalyst

The synthesis of Jacobsen's catalyst is a multi-step process that begins with the free (1S,2S)-DACH obtained from its tartrate salt.[4][9]

Procedure:

  • Schiff Base Formation: (1S,2S)-(-)-1,2-Diaminocyclohexane is reacted with two equivalents of a substituted salicylaldehyde, such as 3,5-di-tert-butylsalicylaldehyde, in an alcohol solvent to form the chiral salen ligand via a condensation reaction.[9]

  • Complexation with Manganese: The resulting salen ligand is then treated with a manganese(II) salt, such as manganese(II) acetate, in the presence of air, which serves as the oxidant.[4] This forms the manganese(III) complex.

  • Anion Exchange: Finally, the addition of a chloride source, like lithium chloride, yields the active catalyst, N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride.[9]

Mechanism of the Jacobsen-Katsuki Epoxidation

The catalytic cycle of the Jacobsen epoxidation is a subject of ongoing research, but a widely accepted mechanism involves a metal-oxo intermediate.

  • Activation of the Catalyst: The Mn(III) precatalyst is oxidized by a stoichiometric oxidant, such as sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA), to a high-valent manganese(V)-oxo species.[10]

  • Alkene Approach and Oxygen Transfer: The alkene substrate approaches the manganese-oxo active site. The stereochemistry of the resulting epoxide is dictated by the chiral environment created by the salen ligand. The bulky tert-butyl groups on the salicylaldehyde fragments effectively block certain trajectories of the approaching alkene, favoring a pathway that leads to a specific enantiomer of the epoxide.[10] This "side-on" approach is a key feature of the proposed mechanism.

  • Epoxide Formation and Catalyst Regeneration: Oxygen transfer from the manganese-oxo species to the alkene occurs, forming the epoxide and regenerating the Mn(III) catalyst, which can then re-enter the catalytic cycle.

G cluster_1 Jacobsen-Katsuki Epoxidation Catalytic Cycle MnIII [Mn(III)-salen]+ MnV [Mn(V)(O)-salen]+ (Active Catalyst) MnIII->MnV Oxidation Intermediate [Alkene---O=Mn(V)-salen]+ MnV->Intermediate Alkene Alkene Alkene->Intermediate Intermediate->MnIII Regeneration Epoxide Epoxide Intermediate->Epoxide Oxygen Transfer Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->MnV UsedOxidant Used Oxidant

Caption: Jacobsen-Katsuki epoxidation catalytic cycle.

PART 3: Physicochemical Properties and Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueSource
Molecular Formula C10H20N2O6[11]
Molecular Weight 264.28 g/mol [11][12]
Appearance White or off-white crystalline powder[2]
Melting Point 280-284 °C (decomposes)[12]
Optical Rotation [α]20/D -12.5° (c=4 in H2O)[12]
CAS Number 67333-70-4[12][13]

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound is more than just a chemical reagent; it is a foundational building block in the field of asymmetric synthesis.[2] Its straightforward resolution from the racemic mixture and its subsequent application in the synthesis of powerful chiral catalysts, such as Jacobsen's catalyst, have revolutionized the way enantiomerically pure compounds are prepared.[1][4] The principles of stereocontrol demonstrated by DACH-based catalysts continue to inspire the development of new and more efficient asymmetric transformations.[8][14] For researchers and professionals in drug development and fine chemical synthesis, a deep understanding of this chiral diamine and its applications is indispensable for innovation and success.

References

The Cornerstone of Chirality: A Technical Guide to the Historical Development and Application of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate as a Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Enantiomeric Purity

In the realm of modern drug development and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail but a critical determinant of biological activity and chemical function. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different, and sometimes tragically divergent, physiological effects. This reality has driven the demand for enantiomerically pure compounds, making the process of chiral resolution—the separation of a racemic mixture into its constituent enantiomers—a cornerstone of synthetic chemistry.[1]

This technical guide delves into the historical development and practical application of one of the most reliable and widely employed methods for chiral resolution: the use of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. We will explore the fundamental principles of diastereomeric salt formation, trace the evolution of this specific resolving agent, and provide detailed, field-proven protocols for its successful implementation. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding and practical mastery of this essential technique.

The Genesis of a Powerful Tool: Historical Context and Development

The journey to effective chiral resolution began with the pioneering work of Louis Pasteur in 1853, who first demonstrated the separation of a racemic mixture by forming diastereomeric salts with a chiral resolving agent.[2] This fundamental principle laid the groundwork for over a century of advancements in stereochemistry. The emergence of trans-1,2-diaminocyclohexane (DACH) as a "privileged" chiral scaffold in asymmetric synthesis created a pressing need for an efficient and scalable method to obtain its enantiomerically pure forms.[3]

While the exact first instance of using D-tartaric acid for the resolution of racemic trans-1,2-diaminocyclohexane is not pinpointed in a single seminal publication, the method's ubiquity in modern organic synthesis is a testament to its efficacy. The process leverages the formation of diastereomeric salts, (1S,2S)-DACH·D-tartrate and (1R,2R)-DACH·D-tartrate, which possess different physical properties, most critically, different solubilities. This difference allows for their separation via fractional crystallization. The ready availability and low cost of D-tartaric acid, a natural product, further cemented its status as the resolving agent of choice for this critical diamine.

The significance of this resolution is inextricably linked to the development of powerful asymmetric catalysts. The enantiomerically pure (1S,2S)- and (1R,2R)-DACH are precursors to a myriad of C2-symmetric ligands that have revolutionized asymmetric catalysis.[3] A prime example is the Jacobsen epoxidation, which employs a manganese-salen complex derived from enantiopure DACH to achieve highly enantioselective epoxidation of unfunctionalized alkenes.[3]

The Science of Separation: Mechanism of Chiral Resolution

The resolution of racemic trans-1,2-diaminocyclohexane with D-tartaric acid is a classic example of diastereomeric salt formation. The fundamental principle hinges on the conversion of a mixture of enantiomers, which have identical physical properties, into a mixture of diastereomers, which have distinct physical properties.[2]

The process can be visualized as follows:

Figure 1: Diastereomeric salt formation and separation.

The key to a successful resolution lies in the differential solubility of the diastereomeric salts. In the case of DACH and D-tartaric acid in an aqueous solution, the (1S,2S)-DACH · D-tartrate salt is significantly less soluble than the (1R,2R)-DACH · D-tartrate salt. This allows for the selective crystallization of the (1S,2S) diastereomer, leaving the (1R,2R) diastereomer in the mother liquor.

In Practice: A Validated Protocol for the Resolution of trans-1,2-Diaminocyclohexane

The following protocol is a robust and widely cited method for the resolution of racemic trans-1,2-diaminocyclohexane. The causality behind each step is explained to ensure a thorough understanding of the process.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
D-(-)-Tartaric acid150.091.48 g9.86 mmol
Racemic trans-1,2-diaminocyclohexane114.192.36 g19.7 mmol
Distilled Water18.025 mL-
Glacial Acetic Acid60.050.96 mL17 mmol
Methanol32.04As needed-
4M Sodium Hydroxide40.00As needed-
Dichloromethane84.93As needed-

Experimental Workflow

G start Start dissolve_tartaric 1. Dissolve D-(-)-Tartaric Acid in distilled water at room temperature. start->dissolve_tartaric add_dach 2. Add racemic trans-DACH. Exotherm to ~70°C. dissolve_tartaric->add_dach add_acetic_acid 3. Add glacial acetic acid. Exotherm to ~90°C. Precipitate forms. add_dach->add_acetic_acid cool_rt 4. Cool to room temperature with vigorous stirring. add_acetic_acid->cool_rt cool_ice 5. Cool in an ice bath (<5°C). cool_rt->cool_ice filter 6. Filter the precipitate. cool_ice->filter wash 7. Wash the solid with cold water and then methanol. filter->wash dry 8. Dry the (1S,2S)-DACH · D-Tartrate salt. wash->dry liberate_amine 9. Liberate the free amine with NaOH and extract with an organic solvent. dry->liberate_amine end End liberate_amine->end

Figure 2: Step-by-step resolution protocol.

Detailed Step-by-Step Methodology
  • Preparation of the Resolving Agent Solution: In a 100 mL round-bottom flask, dissolve 1.48 g (9.86 mmol) of D-(-)-tartaric acid in 5 mL of distilled water with stirring at room temperature until a clear solution is obtained.[4]

    • Causality: Creating a homogeneous solution of the resolving agent is crucial for controlled salt formation.

  • Addition of the Racemic Amine: Slowly add 2.36 g (19.7 mmol) of racemic trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition is exothermic and the temperature should be monitored, allowing it to rise to approximately 70°C.[4][5]

    • Causality: The exothermic reaction indicates the formation of the diastereomeric ammonium tartrate salts. A 2:1 molar ratio of the racemic amine to the resolving agent is used, as each diamine molecule has two basic sites.

  • Induction of Crystallization: To the warm solution, add 0.96 mL (17 mmol) of glacial acetic acid. A white precipitate should form almost immediately. The temperature may rise to around 90°C.[4][5]

    • Causality: The addition of acetic acid adjusts the polarity of the solvent and can act as a catalyst for proton transfer, promoting the crystallization of the less soluble diastereomeric salt.

  • Controlled Cooling and Crystallization: Vigorously stir the resulting slurry as it cools to room temperature. This allows for the slow and selective crystallization of the desired diastereomer.[4][5]

    • Causality: Slow cooling is essential for obtaining larger, purer crystals and minimizing the co-precipitation of the more soluble diastereomer.

  • Maximizing Yield: Cool the mixture in an ice bath to below 5°C to maximize the precipitation of the less soluble salt.[1][4]

    • Causality: The solubility of the diastereomeric salt decreases at lower temperatures, leading to a higher yield.

  • Isolation of the Diastereomeric Salt: Collect the white precipitate by vacuum filtration.[4][5]

  • Washing and Purification: Wash the filter cake with a small amount of ice-cold water (to remove the more soluble diastereomer and other impurities) followed by methanol.[4][5]

    • Causality: The washing steps are critical for removing any residual mother liquor containing the more soluble diastereomeric salt, thereby increasing the diastereomeric excess of the isolated solid.

  • Drying: Dry the isolated this compound salt. The yield of the resolved salt is typically high.[1][4]

  • Liberation of the Free Amine: To obtain the free (1S,2S)-(-)-1,2-diaminocyclohexane, the tartrate salt is treated with a strong base, such as 4M NaOH, and the free amine is extracted into an organic solvent like dichloromethane.[4]

    • Causality: The strong base deprotonates the ammonium ions, regenerating the free diamine, which is more soluble in organic solvents, allowing for its separation from the aqueous tartrate salt.

Beyond a Precursor: (1S,2S)-(-)-1,2-Diaminocyclohexane as a Resolving Agent

While the resolution of racemic trans-1,2-diaminocyclohexane is a critical application of D-tartaric acid, the resulting enantiomerically pure diamine is itself a valuable resolving agent for racemic acids. The same principle of diastereomeric salt formation applies, where the chiral diamine is reacted with a racemic acid to form two diastereomeric salts with different solubilities, allowing for their separation.

Conclusion: A Legacy of Precision in Asymmetric Synthesis

The historical development and widespread adoption of this compound as a resolving agent underscore a fundamental principle in organic chemistry: the elegant exploitation of differential physical properties for the separation of stereoisomers. This method, born from the foundational work of Pasteur, has become an indispensable tool in the synthesis of enantiomerically pure compounds. Its reliability, cost-effectiveness, and scalability have made it a workhorse in both academic research and industrial drug development. The continued importance of this technique is a testament to its enduring power and the timeless elegance of classical resolution chemistry.

References

Mastering the Stability and Use of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a cornerstone chiral building block in modern pharmaceutical development and asymmetric catalysis. Its efficacy in creating stereochemically pure compounds is unparalleled, making its proper handling and storage paramount to ensure experimental success and maintain its chemical integrity. This guide provides a comprehensive, experience-driven approach to the management of this critical reagent, moving beyond generic recommendations to offer actionable protocols and the scientific rationale that underpins them.

Compound Profile and Inherent Characteristics

Understanding the fundamental properties of this compound is the first step toward its effective management. A crystalline solid at room temperature, its stability is intrinsically linked to its salt form, which confers a higher degree of stability compared to the free diamine.

PropertyValueSource
Molecular Formula C₁₀H₂₀N₂O₆--INVALID-LINK--
Molecular Weight 264.28 g/mol --INVALID-LINK--
Appearance White or off-white crystalline powder--INVALID-LINK--
Melting Point 280-284 °C (decomposes)--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

The D-tartrate salt not only enhances stability but also improves solubility in polar solvents, a crucial attribute for its application in various reaction conditions.

Prudent Handling: A Protocol for Purity and Safety

The handling of this compound demands meticulous attention to detail to prevent contamination and ensure the safety of laboratory personnel. The primary hazards associated with this compound are its potential to cause skin and eye irritation.[1]

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE regimen is non-negotiable when working with this compound. The following should be considered standard practice:

  • Eye Protection: Chemical safety goggles are mandatory to prevent contact with the eyes.

  • Hand Protection: Nitrile gloves are recommended. It is crucial to inspect gloves for any perforations before use and to change them frequently, especially after direct contact with the compound.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or equivalent is essential to prevent inhalation.[1]

  • Protective Clothing: A standard laboratory coat should be worn at all times.

Engineering Controls: Creating a Safe Workspace

Handling of the solid should be performed in a well-ventilated area. For weighing and transferring the powder, a chemical fume hood is the preferred environment to minimize inhalation risk and prevent dispersal of the compound into the laboratory atmosphere.

Step-by-Step Handling Protocol

The following protocol outlines a systematic approach to handling the compound, from retrieval from storage to its introduction into a reaction vessel.

Handling_Protocol cluster_storage Storage cluster_prep Preparation cluster_use Use Storage Retrieve from designated storage location Acclimatize Allow container to reach room temperature Storage->Acclimatize Prevent condensation Weigh Weigh required amount in a chemical fume hood Acclimatize->Weigh Ensure accurate weighing Transfer Carefully transfer to reaction vessel Weigh->Transfer Minimize dust generation Clean Clean any spills immediately Transfer->Clean

Caption: A stepwise workflow for the safe handling of this compound.

Strategic Storage: Preserving Chemical Integrity

The long-term stability of this compound is contingent on a meticulously controlled storage environment. Improper storage can lead to degradation, compromising the chiral purity and reactivity of the compound.

Optimal Storage Conditions

The consensus from safety data sheets and supplier recommendations points to the following as ideal storage conditions:

  • Temperature: While some sources suggest room temperature storage, for long-term stability and to minimize the potential for degradation, it is advisable to store the compound in a cool environment, ideally between 2-8°C.

  • Atmosphere: The compound should be stored in a tightly sealed container to prevent moisture absorption, as amines can be hygroscopic. For utmost protection against atmospheric moisture and oxygen, storage under an inert gas atmosphere, such as nitrogen or argon, is strongly recommended.[2] This is particularly crucial after the container has been opened for the first time.

  • Environment: A dry, well-ventilated area is essential. The storage location should be away from direct sunlight and sources of ignition.

The Rationale Behind Inert Gas Storage

The recommendation for storage under an inert gas is rooted in the chemical nature of the diamine. While the tartrate salt form offers considerable stability, the free amino groups can be susceptible to slow oxidation over time, especially in the presence of atmospheric oxygen and trace moisture. This oxidative degradation can lead to the formation of impurities, which can have a detrimental impact on the stereochemical outcome of a reaction. An inert atmosphere displaces oxygen and moisture, thereby preserving the compound's purity and reactivity over extended periods.

Recognizing Degradation

Visual inspection can offer clues to the degradation of the compound. Any change from its typical white or off-white crystalline appearance, such as discoloration (yellowing or browning), or a change in texture (clumping or becoming sticky), may indicate degradation and warrants re-evaluation of the material's purity before use.

Managing Incompatibilities and Decomposition

Awareness of the chemical incompatibilities of this compound is critical for preventing hazardous reactions.

  • Incompatible Materials: The primary incompatibility is with strong oxidizing agents. Contact with these substances can lead to vigorous, potentially hazardous reactions.

  • Hazardous Decomposition Products: In the event of a fire, thermal decomposition of the compound can produce hazardous gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]

Responsible Disposal: A Commitment to Safety and Environmental Stewardship

The disposal of this compound and its containers must be conducted in strict accordance with local, state, and federal regulations.

Waste Classification

As a chiral amine salt, this compound is generally classified as a chemical waste. The specific waste codes will depend on the regulatory framework of your institution and region. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for precise classification and disposal protocols.

Disposal Protocol

The following diagram outlines a generalized workflow for the disposal of this compound.

Disposal_Protocol Start Unused or Contaminated This compound Segregate Segregate into a dedicated, properly labeled waste container Start->Segregate Consult Consult Institutional EHS for specific disposal guidelines Segregate->Consult Collection Arrange for collection by certified chemical waste handlers Consult->Collection End Proper Disposal at a Licensed Facility Collection->End

Caption: A workflow for the responsible disposal of this compound.

Crucially, do not dispose of this chemical down the drain or in regular trash. Contaminated containers should be treated as chemical waste and disposed of through the same channels.

By adhering to these in-depth guidelines, researchers, scientists, and drug development professionals can ensure the consistent quality and performance of this compound, fostering both experimental success and a safe and compliant laboratory environment.

References

Navigating the Solubility Landscape of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Solubility in the Application of a Key Chiral Building Block

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a pivotal chiral diamine utilized extensively in asymmetric synthesis, particularly as a precursor to chiral ligands for metal-catalyzed reactions and in the resolution of racemic mixtures.[1] Its stereochemical purity and structural rigidity make it an invaluable tool in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[2] However, the successful application of this crystalline salt in various reaction and purification schemes is fundamentally governed by its solubility profile. A thorough understanding of its solubility in different solvent systems is paramount for process optimization, enabling researchers to control reaction kinetics, product purity, and yield.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. In light of the limited publicly available solubility data for this specific diastereomer, this guide synthesizes information from its enantiomer, fundamental chemical principles, and established experimental protocols to provide researchers with a robust framework for its practical application. We will delve into the anticipated solubility in a range of common laboratory solvents, the profound impact of pH on its dissolution, and provide a detailed, field-proven methodology for determining its solubility in novel solvent systems.

Understanding the Molecular Architecture and its Influence on Solubility

The solubility of this compound is a direct consequence of its molecular structure. It is an ionic salt formed from a chiral diamine and a chiral carboxylic acid. The cyclohexane backbone provides a rigid, non-polar scaffold, while the two amino groups and the tartrate counterion introduce multiple sites for hydrogen bonding and ionic interactions. This combination of a non-polar hydrocarbon framework with highly polar, ionizable functional groups results in a complex solubility behavior that is highly dependent on the nature of the solvent.

The crystalline nature of this salt, with a high melting point of approximately 280-284 °C (with decomposition), suggests a strong and well-ordered crystal lattice.[3] Significant energy is required to overcome these lattice forces, a key factor that dictates its solubility. Solvents that can effectively solvate both the diammonium cation and the tartrate anion are necessary to achieve appreciable dissolution.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile: Insights from Enantiomeric Data and Qualitative Observations

One supporting information document from a research article reports that the L-tartrate enantiomer is qualitatively "insoluble" at room temperature in a broad range of common organic solvents.[4] This includes:

  • Alcohols: methanol, ethanol, isopropanol, n-butanol, n-hexanol

  • Ethers: diethyl ether, tetrahydrofuran, dioxane

  • Ketones: acetone

  • Nitriles: acetonitrile

  • Halogenated Solvents: methylene chloride, chloroform

  • Aromatic Hydrocarbons: xylol

  • Aliphatic Hydrocarbons: n-hexane

This widespread insolubility in common organic solvents underscores the dominance of the strong ionic lattice forces of the salt, which are not overcome by these less polar solvents.

More quantitative data is available for the L-tartrate enantiomer in alcohol-water binary solvent systems. The solubility was found to increase with both increasing temperature and increasing mass fraction of water.

Table 1: Solubility of (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate in Alcohol-Water Mixtures

Solvent System (w/w)Temperature (K)Molar Solubility (x 10^3)
Methanol (0.1) + Water (0.9)278.151.85
288.152.52
298.153.41
308.154.60
318.156.19
Ethanol (0.1) + Water (0.9)278.151.79
288.152.43
298.153.28
308.154.42
318.155.95
2-Propanol (0.1) + Water (0.9)278.151.74
288.152.35
298.153.17
308.154.28
318.155.76
(Data extrapolated from a study on the L-tartrate enantiomer and serves as a strong proxy for the D-tartrate form in these achiral solvent systems. The original study should be consulted for full details.)

The Decisive Role of pH in Solubility Enhancement

The most significant factor influencing the solubility of this compound is pH. The diaminocyclohexane moiety contains two basic amino groups. In acidic conditions, these amines are fully protonated, forming a dication which readily interacts with polar solvents like water and short-chain alcohols.

Indeed, literature reports describe the dissolution of the enantiomeric L-tartrate salt in a "minimum amount of 10% HCl in methanol".[4] This indicates that a significant increase in solubility can be achieved by lowering the pH of the medium. This is a critical piece of information for researchers looking to use this compound in reactions or for purification. For instance, in a resolution process, the differential solubility of diastereomeric salts is often exploited, and modulating the pH can be a powerful tool to optimize the separation.

A Field-Proven Protocol for Equilibrium Solubility Determination

Given the variability of solvent systems in research and development, it is often necessary to determine the solubility of a compound under specific experimental conditions. The following is a robust, step-by-step protocol for determining the equilibrium solubility of this compound, based on the widely accepted shake-flask method.[5][6][7]

Experimental Workflow for Equilibrium Solubility Measurement

Caption: A standardized workflow for determining the equilibrium solubility of the target compound.

Detailed Step-by-Step Methodology
  • Materials and Equipment:

    • This compound (solid powder)

    • Solvents of interest (analytical grade)

    • Glass vials with screw caps and PTFE septa

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm, solvent-compatible)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or LC-MS.

  • Procedure:

    • Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Solvent Addition: Accurately dispense a known volume of the test solvent into each vial.

    • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium. For crystalline solids, this can range from 24 to 72 hours.[4] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

    • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vials at high speed or filter the supernatant through a syringe filter. Filtration is often preferred, but care must be taken to avoid adsorption of the solute onto the filter membrane. Pre-rinsing the filter with a small amount of the saturated solution can mitigate this.[6]

    • Quantification: Carefully take a precise aliquot of the clear supernatant and dilute it with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the linear range of the analytical instrument. Analyze the diluted sample using a validated HPLC or LC-MS method to determine the concentration of the dissolved compound.

    • Data Analysis: Calculate the solubility in units such as mg/mL or g/L, taking into account the dilution factor. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Conclusion and Key Takeaways for the Bench Scientist

The solubility of this compound is a nuanced yet critical parameter for its effective use in chemical synthesis and pharmaceutical development. While specific data is sparse, a comprehensive picture of its solubility behavior can be constructed:

  • General Insolubility in Organic Solvents: Expect very low solubility in most common non-polar and polar aprotic organic solvents.

  • Enhanced Solubility in Aqueous Systems: Solubility is significantly improved in the presence of water. Alcohol-water mixtures can be effective solvent systems, with solubility increasing with the proportion of water.

  • Temperature Dependence: As with most salts, solubility in aqueous systems increases with temperature.

  • pH is the Master Variable: The most effective way to solubilize this compound is by lowering the pH. The use of acidic co-solvents, such as HCl in methanol, can dramatically increase its solubility by ensuring the full protonation of the diamine.

For novel applications and solvent systems, the experimental determination of solubility is indispensable. The provided shake-flask protocol offers a reliable and robust method for generating accurate and reproducible solubility data, empowering researchers to optimize their processes and unlock the full potential of this important chiral building block.

References

A Comprehensive Spectroscopic Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a crucial chiral building block in modern organic synthesis and pharmaceutical development.[1][2] Its stereochemical integrity is paramount for its function in asymmetric catalysis and as a resolving agent. This in-depth technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure, purity, and identity of this compound. By delving into the causality behind experimental choices and providing validated protocols, this document serves as an essential resource for researchers, scientists, and professionals in the field of drug development, ensuring the reliable characterization of this vital chemical entity.

Introduction: The Role of Spectroscopic Verification

(1S,2S)-(-)-1,2-Diaminocyclohexane, a chiral diamine, is a cornerstone in the synthesis of asymmetric ligands for transition-metal catalyzed reactions. The D-tartrate salt not only facilitates the resolution of the racemic diamine but also provides a stable, crystalline, and easily handled solid.[1] Given that the precise three-dimensional arrangement of atoms is critical to its synthetic utility, rigorous spectroscopic analysis is not merely a procedural step but a fundamental requirement for quality control and experimental success. This guide elucidates the characteristic spectral signatures of the title compound, providing a framework for its unambiguous identification.

Mass Spectrometry (MS): Confirming the Molecular Formula

Mass spectrometry is the first line of analytical defense, offering a direct readout of the molecular weight and elemental composition. For a salt like this compound, electrospray ionization (ESI) is the technique of choice due to its soft ionization, which allows for the observation of the intact molecular ions of the constituent components.

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or water.

  • Instrument Parameters:

    • Ionization Mode: Positive and Negative ESI

    • Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: 3-4 kV

    • Drying Gas: Nitrogen, at a flow rate and temperature optimized for the instrument.

  • Data Acquisition: Scan a mass range that encompasses the expected molecular weights of the diamine and tartrate ions (e.g., m/z 50-500).

Data Interpretation & Expected Results

In positive ion mode, the spectrum will be dominated by the protonated diaminocyclohexane moiety. In negative ion mode, the deprotonated tartrate ion will be the primary species observed.

IonExpected m/zObserved m/z (Typical)Ionization Mode
[C₆H₁₄N₂ + H]⁺115.12~115.1Positive ESI
[C₄H₆O₆ - H]⁻149.02~149.0Negative ESI

The molecular formula of the salt is C₁₀H₂₀N₂O₆ with a molecular weight of 264.28 g/mol .[3][4]

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy provides invaluable information about the functional groups present in a molecule. For this compound, the IR spectrum will display characteristic absorption bands corresponding to the amine (N-H), hydroxyl (O-H), and carboxylate (C=O) groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation & Characteristic Absorption Bands

The IR spectrum will exhibit broad absorption bands due to extensive hydrogen bonding in the solid state.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-3200 (broad)O-H (Carboxylic Acid) and N-H (Amine)Stretching
2930-2850C-H (Aliphatic)Stretching
~1600C=O (Carboxylate)Stretching
~1400C-O (Carboxylic Acid)Stretching
~1100C-N (Amine)Stretching

The presence of these characteristic bands provides strong evidence for the co-existence of both the diaminocyclohexane and tartrate moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Structure

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure in solution. Both ¹H and ¹³C NMR are essential for a complete characterization.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is a common choice as it solubilizes the salt and exchanges with the labile N-H and O-H protons, simplifying the spectrum.

  • Instrument Parameters:

    • Spectrometer: 300 MHz or higher field strength for better signal dispersion.

    • Temperature: Room temperature.

  • Data Acquisition:

    • ¹H NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Data Interpretation

¹H NMR Spectrum (in D₂O)

Due to the symmetry in both the diaminocyclohexane and tartrate ions, the number of unique signals is reduced.

  • Tartrate Moiety: A single sharp singlet is expected for the two equivalent C-H protons of the tartrate. In D₂O, the hydroxyl and carboxylic acid protons will exchange with the solvent and will not be observed. A typical chemical shift for these methine protons is around 4.4 ppm.[5][6]

  • Diaminocyclohexane Moiety: The cyclohexane ring protons will appear as a series of multiplets in the aliphatic region (typically 1.2-3.5 ppm). The protons on the carbons bearing the amino groups (C1 and C2) will be shifted further downfield due to the electron-withdrawing effect of the nitrogen atoms.

¹³C NMR Spectrum (in D₂O)

  • Tartrate Moiety: Two distinct signals are expected: one for the carboxylate carbons and another for the methine carbons bearing the hydroxyl groups.

  • Diaminocyclohexane Moiety: Due to the C₂ symmetry of the (1S,2S)-isomer, three signals are expected for the six cyclohexane carbons.

Summary of Expected NMR Data (in D₂O)
¹H NMR Chemical Shift (ppm)MultiplicityAssignment
~4.4SingletC-H of Tartrate
~3.0-3.5MultipletC1-H and C2-H of Cyclohexane
~1.2-2.2MultipletsOther C-H of Cyclohexane (C3, C4, C5, C6)
¹³C NMR Chemical Shift (ppm)Assignment
~178C=O of Tartrate
~75C-OH of Tartrate
~55C1 and C2 of Cyclohexane
~30C3 and C6 of Cyclohexane
~25C4 and C5 of Cyclohexane

Note: Exact chemical shifts can vary depending on concentration and the specific instrument used.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure and identity of this compound is a multi-step, logical process where each spectroscopic technique provides a unique piece of the puzzle. The following workflow illustrates this integrated approach.

Spectroscopic_Workflow Start Sample: (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate MS Mass Spectrometry (ESI) Start->MS IR Infrared Spectroscopy (ATR) Start->IR NMR NMR Spectroscopy (¹H & ¹³C in D₂O) Start->NMR MS_Confirm Confirm m/z of Diamine and Tartrate Ions MS->MS_Confirm IR_Confirm Identify N-H, O-H, C=O, and C-H Functional Groups IR->IR_Confirm NMR_Confirm Elucidate Connectivity and Stereochemistry NMR->NMR_Confirm Final Structure and Identity Confirmed MS_Confirm->Final IR_Confirm->Final NMR_Confirm->Final

Caption: Integrated workflow for the spectroscopic confirmation of this compound.

Conclusion

The robust characterization of this compound is indispensable for its effective application in research and development. Through the synergistic use of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy, one can unequivocally confirm the molecular composition, the presence of key functional groups, and the detailed structural framework of this chiral salt. The methodologies and data presented in this guide provide a validated and reliable framework for scientists to ensure the quality and integrity of this essential chemical compound, thereby upholding the principles of scientific rigor and reproducibility.

References

A Technical Guide to the Research Applications of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: Unlocking Chiral Precision

In the landscape of modern synthetic chemistry, the quest for enantiopure compounds is paramount, particularly in the realms of pharmaceutical development and materials science. Among the arsenal of tools available to the discerning researcher, chiral auxiliaries and ligands derived from (1S,2S)-(-)-1,2-Diaminocyclohexane (DACH) have established themselves as indispensable. This technical guide provides an in-depth exploration of the D-tartrate salt of (1S,2S)-DACH, a stable and versatile precursor to a host of powerful chiral reagents and catalysts. We will delve into its fundamental applications, from the classical resolution of racemates to its pivotal role in cutting-edge asymmetric catalysis, offering both theoretical insights and practical, field-proven protocols.

Core Principles and Physicochemical Profile

(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a chiral diamine salt valued for its stereochemical purity and utility as a building block in organic synthesis.[1][2] The rigid cyclohexane backbone imparts a well-defined spatial arrangement to the two amino groups, which is fundamental to its efficacy in inducing stereoselectivity.[3] The D-tartrate counter-ion not only facilitates the resolution of the diamine itself but also enhances the compound's stability and solubility in polar solvents, making it a convenient and reliable starting material for a multitude of chemical transformations.[1][4]

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₆
Molecular Weight 264.28 g/mol
Appearance White to off-white crystalline powder
CAS Number 67333-70-4
Melting Point 280-284 °C (decomposes)

Foundational Application: Chiral Resolution of Racemates

One of the most direct and powerful applications of this compound is in the separation of racemic mixtures. The principle lies in the formation of diastereomeric salts with a racemic acid. These diastereomers exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The enantiomerically pure diamine can then be recovered from the separated diastereomeric salt.

Mechanism of Chiral Resolution

The process hinges on the differential interaction between the chiral resolving agent and the enantiomers of the racemic compound, leading to the formation of diastereomers with distinct crystalline structures and solubilities.

Chiral Resolution Racemic_Mixture Racemic Mixture (R-acid + S-acid) Diastereomeric_Salts Diastereomeric Salts (R-acid)-(S,S-DACH) (S-acid)-(S,S-DACH) Racemic_Mixture->Diastereomeric_Salts Salt Formation Resolving_Agent (1S,2S)-DACH D-tartrate Resolving_Agent->Diastereomeric_Salts Separation Fractional Crystallization Diastereomeric_Salts->Separation Pure_Diastereomer Pure Diastereomer (e.g., (R-acid)-(S,S-DACH)) Separation->Pure_Diastereomer Lower Solubility Pure_Enantiomer Pure Enantiomer (R-acid) Pure_Diastereomer->Pure_Enantiomer Acid/Base Workup

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Experimental Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a generalized procedure for the resolution of a racemic carboxylic acid using this compound.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

Procedure:

  • Salt Formation: Dissolve one equivalent of the racemic carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve 0.5 equivalents of this compound in warm methanol.

  • Crystallization: Slowly add the diamine tartrate solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol.

  • Enantiomeric Purity Analysis: Determine the diastereomeric excess of the crystalline salt using techniques such as NMR spectroscopy or chiral HPLC.

  • Recrystallization (if necessary): If the desired diastereomeric purity is not achieved, recrystallize the salt from a suitable solvent system.

  • Liberation of the Enantiopure Acid: Suspend the diastereomerically pure salt in water and acidify with 1 M HCl. Extract the liberated enantiopure carboxylic acid with diethyl ether.

  • Recovery of the Resolving Agent: The aqueous layer can be basified with 1 M NaOH to recover the (1S,2S)-1,2-Diaminocyclohexane for reuse.

Asymmetric Catalysis: A Gateway to Enantioselective Transformations

(1S,2S)-1,2-Diaminocyclohexane is a privileged scaffold for the synthesis of a wide array of chiral ligands and organocatalysts.[3][5] Its rigid C₂-symmetric backbone provides a well-defined stereochemical environment that can effectively control the facial selectivity of reactions involving prochiral substrates.[3]

Jacobsen's Catalyst for Asymmetric Epoxidation

One of the most celebrated applications of (1S,2S)-DACH is in the synthesis of Jacobsen's catalyst, a manganese-salen complex renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized alkenes.[1][3][6]

The synthesis involves a condensation reaction between (1R,2R)-1,2-diaminocyclohexane and two equivalents of a substituted salicylaldehyde, followed by complexation with a manganese(II) salt and subsequent oxidation.[7][8]

Jacobsen_Catalyst_Synthesis DACH (1R,2R)-DACH Salen_Ligand Salen Ligand DACH->Salen_Ligand Condensation Salicylaldehyde 3,5-di-tert-butyl- salicylaldehyde Salicylaldehyde->Salen_Ligand Mn_II_Complex Mn(II)-Salen Complex Salen_Ligand->Mn_II_Complex Complexation Mn_OAc Mn(OAc)₂ Mn_OAc->Mn_II_Complex Jacobsen_Catalyst Jacobsen's Catalyst (Mn(III)-Salen) Mn_II_Complex->Jacobsen_Catalyst Oxidation Air_Oxidation Air Oxidation Air_Oxidation->Jacobsen_Catalyst

Caption: Synthetic pathway to Jacobsen's catalyst.

The catalytic cycle is believed to involve a high-valent manganese-oxo species as the active oxidant.[1][9]

Jacobsen_Epoxidation_Cycle Mn_III Mn(III)-Salen Mn_V_Oxo Mn(V)=O Mn_III->Mn_V_Oxo Oxidant (e.g., NaOCl) Alkene_Complex [Alkene-Mn(V)=O] Mn_V_Oxo->Alkene_Complex Alkene Epoxide_Mn_III Epoxide + Mn(III)-Salen Alkene_Complex->Epoxide_Mn_III Oxygen Transfer Epoxide_Mn_III->Mn_III Catalyst Regeneration

Caption: Simplified catalytic cycle of the Jacobsen epoxidation.

This protocol details the epoxidation of indene, a common substrate for demonstrating the efficacy of Jacobsen's catalyst.[2][6]

Materials:

  • Indene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • Dichloromethane (DCM)

  • Sodium hypochlorite (NaOCl) solution (buffered to pH 11.3)

  • 4-(3-phenylpropyl)pyridine N-oxide (P₃NO) (optional co-catalyst)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve indene and Jacobsen's catalyst (1-5 mol%) in DCM at room temperature. If using, add the P₃NO co-catalyst.

  • Addition of Oxidant: Cool the mixture to 0 °C and add the buffered NaOCl solution dropwise with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the resulting epoxide by flash chromatography on silica gel. Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.

SubstrateCatalyst Loading (mol%)Yield (%)ee (%)
cis-β-Methylstyrene48492
1,2-Dihydronaphthalene48996
Indene29088
Takemoto's Catalyst for Asymmetric Michael Additions

Derivatives of (1S,2S)-DACH are also central to the synthesis of bifunctional organocatalysts, such as Takemoto's catalyst. This thiourea-based catalyst is highly effective in promoting asymmetric Michael additions.[4][10]

The synthesis involves the reaction of (1S,2S)-1,2-diaminocyclohexane with an appropriate isothiocyanate.[7]

Takemoto's catalyst operates through a dual activation mechanism. The thiourea moiety activates the electrophile (e.g., a nitroalkene) via hydrogen bonding, while the tertiary amine group acts as a Brønsted base to deprotonate the nucleophile (e.g., a malonate).

Takemoto_Catalyst_Mechanism cluster_0 Dual Activation Catalyst Takemoto's Catalyst (Thiourea-Amine) Nitroalkene Nitroalkene (Electrophile) Catalyst->Nitroalkene H-Bonding (Thiourea) Malonate Malonate (Nucleophile) Catalyst->Malonate Deprotonation (Amine) Transition_State Ternary Complex (Transition State) Nitroalkene->Transition_State Malonate->Transition_State Product Michael Adduct Transition_State->Product

Caption: Dual activation mechanism of Takemoto's catalyst.

This protocol describes a typical asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.[4]

Materials:

  • trans-β-Nitrostyrene

  • Diethyl malonate

  • Takemoto's catalyst (e.g., N,N'-bis[3,5-bis(trifluoromethyl)phenyl]thiourea derivative of (1S,2S)-DACH)

  • Toluene

Procedure:

  • Reaction Setup: To a solution of trans-β-nitrostyrene and Takemoto's catalyst (1-10 mol%) in toluene, add diethyl malonate.

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature) and monitor the reaction by TLC or GC.

  • Workup: Once the reaction is complete, concentrate the mixture and purify the product by flash chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the Michael adduct.

NucleophileElectrophileCatalyst Loading (mol%)Yield (%)ee (%)
Diethyl malonatetrans-β-Nitrostyrene108094
Malononitrile2-Enoylpyridine5>9593
Nitromethaneα,β-Unsaturated imide109093

Applications in Pharmaceutical Synthesis

The enantioselective methodologies enabled by (1S,2S)-DACH derivatives are of immense value in the pharmaceutical industry for the synthesis of single-enantiomer drugs.

Synthesis of Oxaliplatin

(1R,2R)-1,2-Diaminocyclohexane is a key component of the anti-cancer drug Oxaliplatin. The stereochemistry of the DACH ligand is crucial for the drug's efficacy and reduced toxicity profile compared to its stereoisomers.[11][12][13] The synthesis involves the reaction of the enantiopure diamine with a platinum(II) source, followed by displacement of leaving groups with oxalate.[11]

Synthesis of Sertraline

While various synthetic routes to the antidepressant Sertraline exist, some enantioselective approaches utilize chiral auxiliaries or catalysts derived from DACH to establish the desired stereocenters.[14][15][16] For instance, an asymmetric intramolecular nucleophilic addition to an imine has been reported as an efficient method.[14]

Emerging Research Applications

The versatility of the 1,2-diaminocyclohexane scaffold continues to inspire new research directions.

Asymmetric Hydrogenation

Chiral ligands derived from (1S,2S)-DACH have been successfully employed in the asymmetric hydrogenation of ketones and other unsaturated compounds, providing access to chiral alcohols and other valuable building blocks.[17]

Biological Activity of DACH Derivatives

Recent studies have explored the intrinsic biological activities of various 1,2-diaminocyclohexane derivatives. Notably, certain macrocyclic and benzenesulfonamide derivatives have demonstrated significant in vitro antiproliferative activity against various cancer cell lines, including breast, colon, and skin cancer.[8][18] This suggests that the DACH scaffold itself may serve as a valuable pharmacophore for the development of novel therapeutic agents.[8]

Conclusion and Future Outlook

This compound is more than just a chiral resolving agent; it is a gateway to a vast and powerful toolkit for asymmetric synthesis. From the robust and reliable Jacobsen epoxidation to the subtle yet profound control exerted by Takemoto-type organocatalysts, the influence of the DACH scaffold is undeniable. As the demand for enantiomerically pure pharmaceuticals and advanced materials continues to grow, the innovative application of this versatile building block will undoubtedly continue to push the boundaries of chemical synthesis, enabling the creation of complex molecular architectures with unprecedented precision and efficiency.

References

The Multifaceted Biological Landscape of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The chiral scaffold of (1S,2S)-(-)-1,2-diaminocyclohexane (DACH) has emerged as a cornerstone in the design and synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the biological activities of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate derivatives, with a primary focus on their applications in oncology, and emerging evidence of their antimicrobial, neuroprotective, and antioxidant properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights, field-proven experimental protocols, and a comprehensive reference to the current state of knowledge. We will delve into the critical role of the DACH ligand in overcoming drug resistance in platinum-based chemotherapy, explore the therapeutic potential of its derivatives against microbial pathogens, and shed light on their nascent applications in neuroprotection and oxidative stress modulation.

Introduction: The Strategic Importance of the Chiral Diaminocyclohexane Scaffold

The (1S,2S)-(-)-1,2-diaminocyclohexane moiety, a C2-symmetric chiral diamine, offers a rigid and stereochemically defined framework that has proven invaluable in asymmetric synthesis and medicinal chemistry.[1] Its unique stereochemistry is instrumental in the synthesis of chiral ligands and catalysts, facilitating reactions that demand high specificity.[2] The D-tartrate salt form of (1S,2S)-(-)-1,2-diaminocyclohexane enhances its solubility and stability, making it a versatile starting material for a wide range of chemical transformations.[3][4][5] This guide will dissect the biological activities stemming from this privileged scaffold, with a particular emphasis on its derivatives' therapeutic applications.

Anticancer Activity: A New Paradigm in Platinum-Based Chemotherapy

The most profound and clinically significant biological activity of (1S,2S)-DACH derivatives lies in their application as anticancer agents, most notably as ligands in platinum-based chemotherapeutics.

Mechanism of Action: Overcoming Cisplatin Resistance

Platinum-based drugs like cisplatin exert their cytotoxic effects by forming adducts with DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in cancer cells. However, the efficacy of cisplatin is often limited by both intrinsic and acquired resistance mechanisms.

Derivatives of (1S,2S)-DACH, particularly in the form of platinum(II) and platinum(IV) complexes, have demonstrated a remarkable ability to circumvent these resistance mechanisms.[1] The bulky and rigid DACH ligand is the key to this improved efficacy. When complexed with platinum, the DACH ligand forms distinct, bulkier DNA adducts compared to those formed by cisplatin.[6][7] These sterically hindered adducts are less efficiently recognized and repaired by the cellular mismatch repair (MMR) machinery, which is a common mechanism of cisplatin resistance.[6][8] This leads to more persistent DNA damage and a higher likelihood of triggering apoptotic cell death.

Furthermore, some platinum(IV) complexes incorporating the (1S,2S)-DACH ligand act as prodrugs. These complexes are more inert and can be activated to the cytotoxic platinum(II) form within the tumor microenvironment, potentially reducing systemic toxicity.[2][9]

dot

Caption: Mechanism of anticancer activity of (1S,2S)-DACH-platinum complexes.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of various (1S,2S)-DACH-platinum complexes has been extensively evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)L1210 (Murine Leukemia)0.10 ± 0.06[10]
PHEN-4-MeDACHL1210 (Murine Leukemia)1.8 ± 0.00[10]
Pt(IV)5ClSSA2780 (Ovarian Carcinoma)> 150[10]
Pt(II)5ClSSA2780 (Ovarian Carcinoma)> 150[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds.[3][6][8][11][12]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.[6]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and resuspend the cells in a fresh complete medium.

    • Perform a cell count and adjust the cell density to the optimal seeding concentration (determined empirically for each cell line, typically 1 x 10⁴ to 1.5 x 10⁵ cells/mL).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the (1S,2S)-DACH derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include vehicle controls (medium with the same concentration of solvent) and untreated controls (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

dot

mtt_assay_workflow start Start cell_seeding Cell Seeding in 96-well plate start->cell_seeding incubation_24h_1 Incubate 24h cell_seeding->incubation_24h_1 compound_treatment Add (1S,2S)-DACH derivative incubation_24h_1->compound_treatment incubation_treatment Incubate (e.g., 72h) compound_treatment->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate 2-4h add_mtt->incubation_mtt solubilize Solubilize formazan crystals incubation_mtt->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance data_analysis Data Analysis (IC50) read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for MTT cytotoxicity assay.

Antimicrobial Activity: A Frontier of Exploration

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of (1S,2S)-DACH, particularly in the form of Schiff base metal complexes, have shown promising antibacterial and antifungal activities.

Mechanism of Action: Targeting Microbial Viability

The precise mechanisms by which (1S,2S)-DACH derivatives exert their antimicrobial effects are still under investigation. However, it is believed that the formation of metal complexes enhances their biological activity. The chelation of the metal ion by the Schiff base ligand can increase the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.[3][13] Once inside the cell, the complex can interfere with various cellular processes, including enzyme function and DNA replication, leading to microbial cell death.

Schiff bases derived from diaminocyclohexane have been shown to possess a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[3][7][8][11][13] The imine or azomethine group (-C=N-) is a critical structural feature for their biological activities.[7]

Spectrum of Activity

Studies have demonstrated the in vitro efficacy of (1S,2S)-DACH Schiff base complexes against a range of Gram-positive and Gram-negative bacteria, as well as fungal species.

Compound TypeTarget MicroorganismActivityReference
Zinc(II) Schiff base complexesE. coli, S. aureus, C. albicansMarked antibacterial activity[8]
Zinc(II) Schiff base complexesS. aureus, E. coli, K. pneumoniae, P. vulgaris, P. aeruginosa, A. niger, R. stolonifer, A. flavus, R. bataicola, C. albicansHigher antimicrobial activity than free ligands[13]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the (1S,2S)-DACH derivative in a suitable solvent.

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to all wells except the first column.

    • Add 100 µL of the stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate.

  • Inoculum Preparation:

    • Culture the test microorganism on an appropriate agar medium overnight.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Cover the plate and incubate at the appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

dot

broth_microdilution_workflow start Start prepare_dilutions Prepare serial dilutions of (1S,2S)-DACH derivative start->prepare_dilutions prepare_inoculum Prepare standardized microbial inoculum start->prepare_inoculum inoculate_plate Inoculate 96-well plate prepare_dilutions->inoculate_plate prepare_inoculum->inoculate_plate incubate_plate Incubate plate inoculate_plate->incubate_plate read_mic Visually determine MIC incubate_plate->read_mic end End read_mic->end

Caption: Workflow for broth microdilution MIC determination.

Neuroprotective and Antioxidant Potential: An Emerging Field

Preliminary research suggests that this compound and its derivatives may possess neuroprotective and antioxidant properties.[3] While this area is less explored compared to their anticancer applications, it represents a promising avenue for future research.

Putative Mechanisms of Action

The potential neuroprotective effects of these compounds could be attributed to several mechanisms. Their ability to chelate metal ions might play a role in reducing metal-induced oxidative stress, a key factor in neurodegenerative diseases. Furthermore, their antioxidant properties could help to neutralize reactive oxygen species (ROS) and protect neuronal cells from oxidative damage.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the antioxidant capacity of a compound.[14][15][16][17][18]

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.[16]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the (1S,2S)-DACH derivative in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a solution of DPPH in the same solvent (typically around 0.1 mM).

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.

    • Add varying concentrations of the test compound to the DPPH solution.

    • Include a control (DPPH solution with solvent only) and a blank (solvent only).

    • Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Plot the percentage of scavenging against the concentration of the test compound to determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane Derivatives: A Practical Overview

The synthesis of biologically active derivatives of (1S,2S)-(-)-1,2-diaminocyclohexane often involves multi-step procedures. A general approach to obtaining trans-1,2-diaminocyclohexane derivatives is through the sequential opening of cyclohexene oxide and aziridinium ions.[6] Chiral resolution of a racemic mixture of 1,2-diaminocyclohexane is a key step in obtaining the desired enantiomerically pure starting material.[19]

General Synthetic Strategy

A common synthetic route involves the following key transformations:

  • Epoxidation of Cyclohexene: Cyclohexene is oxidized to form cyclohexene oxide.

  • Ring-opening of the Epoxide: The epoxide is opened with an amine to introduce the first amino group.

  • Formation and Ring-opening of Aziridinium Ion: The resulting amino alcohol is converted to an aziridinium ion intermediate, which is then opened by a nucleophile to introduce the second amino group, yielding the trans-1,2-diaminocyclohexane derivative.

dot

synthesis_workflow Cyclohexene Cyclohexene Epoxide Cyclohexene Oxide Cyclohexene->Epoxide Epoxidation Amino_Alcohol trans-2-Aminocyclohexanol Epoxide->Amino_Alcohol Amine Ring-Opening DACH_Derivative (1S,2S)-DACH Derivative Amino_Alcohol->DACH_Derivative Aziridinium Ion Formation & Ring-Opening

Caption: General synthetic workflow for (1S,2S)-DACH derivatives.

Example Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane with D-Tartaric Acid

Principle: This method utilizes the formation of diastereomeric salts between the racemic diamine and a chiral resolving agent, D-tartaric acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Step-by-Step Methodology:

  • Dissolve (±)-trans-1,2-diaminocyclohexane in a suitable solvent (e.g., methanol).

  • Add an equimolar amount of D-tartaric acid dissolved in the same solvent.

  • Heat the solution to ensure complete dissolution, then allow it to cool slowly to room temperature.

  • The less soluble diastereomeric salt, this compound, will precipitate out of the solution.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • The free (1S,2S)-(-)-1,2-diaminocyclohexane can be obtained by treating the tartrate salt with a base (e.g., NaOH) and extracting it into an organic solvent.

Conclusion and Future Perspectives

Derivatives of this compound represent a versatile and highly valuable class of compounds with a broad spectrum of biological activities. Their established role in overcoming resistance to platinum-based anticancer drugs has already made a significant impact on clinical oncology. The emerging evidence of their antimicrobial, neuroprotective, and antioxidant properties opens up exciting new avenues for therapeutic development.

Future research should focus on:

  • Elucidating Detailed Mechanisms: Further investigation into the precise molecular mechanisms underlying the neuroprotective, antioxidant, and antimicrobial activities of these derivatives is crucial.

  • Structure-Activity Relationship (SAR) Studies: Systematic SAR studies will enable the rational design of more potent and selective derivatives for specific therapeutic targets.

  • In Vivo Efficacy and Safety: Rigorous in vivo studies are necessary to translate the promising in vitro findings into clinically viable therapeutic agents.

  • Novel Drug Delivery Systems: The development of advanced drug delivery systems could enhance the bioavailability and target specificity of these compounds, maximizing their therapeutic potential while minimizing side effects.

The continued exploration of the rich chemical space offered by the (1S,2S)-(-)-1,2-diaminocyclohexane scaffold holds immense promise for the discovery and development of next-generation therapeutics to address some of the most pressing challenges in human health.

References

Methodological & Application

Application Notes and Protocols for (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for Researchers, Scientists, and Drug Development Professionals

Foundational Overview: The Significance of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

(1S,2S)-(-)-1,2-Diaminocyclohexane, often abbreviated as (1S,2S)-DACH, is a C₂-symmetric chiral diamine that has become an indispensable tool in asymmetric catalysis.[] Its rigid cyclohexane backbone provides a well-defined and predictable chiral environment, crucial for inducing high stereoselectivity in chemical transformations.[2] The D-tartrate salt is particularly valuable as it facilitates the isolation and handling of the pure (1S,2S)-enantiomer from a racemic or isomeric mixture of 1,2-diaminocyclohexane.[3][4] This process, known as chiral resolution, is a critical first step for many applications in asymmetric synthesis.

The primary utility of (1S,2S)-DACH lies in its role as a precursor to a vast array of chiral ligands and catalysts.[5] These subsequent chiral entities are instrumental in the synthesis of single-enantiomer pharmaceuticals, where the stereochemistry of a molecule can dictate its therapeutic efficacy and safety profile.[4]

Key Physicochemical Properties:

PropertyValue
CAS Number 67333-70-4[6]
Molecular Formula C₆H₁₄N₂·C₄H₆O₆[6]
Molecular Weight 264.28 g/mol [7]
Appearance White to off-white powder[7]
Melting Point 280-284 °C (decomposes)[7]
Optical Rotation [α]₂₀/D −12.5° (c = 4 in H₂O)[7]

Safety and Handling: this compound and its parent diamine are corrosive and can cause severe skin burns and eye damage.[8][9] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[8]

Core Application I: Chiral Resolution of Racemic 1,2-Diaminocyclohexane

The synthesis of enantiomerically pure (1S,2S)-DACH is foundational. The D-tartrate salt plays a pivotal role in a classic diastereomeric salt resolution, a technique that exploits the differential solubility of the diastereomeric salts formed between a racemic amine and a chiral resolving agent.

Principle of Resolution

The reaction of racemic trans-1,2-diaminocyclohexane with D-tartaric acid results in the formation of two diastereomeric salts: ((1S,2S)-diammoniumcyclohexane D-tartrate) and ((1R,2R)-diammoniumcyclohexane D-tartrate). Due to their different physical properties, one diastereomer is significantly less soluble in a given solvent system and preferentially crystallizes, allowing for separation.

G cluster_0 Resolution Process Racemic trans-DACH Racemic trans-DACH Diastereomeric Salts Formation of Diastereomeric Salts in Solution Racemic trans-DACH->Diastereomeric Salts D-Tartaric Acid D-Tartaric Acid D-Tartaric Acid->Diastereomeric Salts Crystallization Selective Crystallization of Less Soluble Salt ((1S,2S)-DACH-D-tartrate) Diastereomeric Salts->Crystallization Filtration Isolation by Filtration Crystallization->Filtration Pure Salt (1S,2S)-DACH-D-tartrate (Solid) Filtration->Pure Salt Soluble Salt (1R,2R)-DACH-D-tartrate (in Filtrate) Filtration->Soluble Salt Base Treatment Liberation of Free Diamine (e.g., with NaOH) Pure Salt->Base Treatment Pure Amine (1S,2S)-(-)-1,2-Diaminocyclohexane (Free Base) Base Treatment->Pure Amine

Caption: Workflow for the chiral resolution of racemic trans-1,2-diaminocyclohexane.

Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is adapted from established procedures for the resolution of 1,2-diaminocyclohexane.[4][12]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • D-(-)-Tartaric acid

  • Deionized water

  • Methanol

  • 50% (w/w) Sodium hydroxide solution

  • Dichloromethane (DCM) or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Large beaker (e.g., 1 L)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Salt Formation: In a large beaker, dissolve D-(-)-tartaric acid (0.55 eq.) in deionized water. While stirring, slowly add the racemic mixture of 1,2-diaminocyclohexane (1.0 eq.). The addition is exothermic, and the temperature will rise.[12]

  • Crystallization: Heat the mixture to approximately 70-90 °C to ensure complete dissolution.[12] Vigorously stir the solution as it cools to room temperature. A white precipitate of the (1S,2S)-diammoniumcyclohexane D-tartrate salt will form.[4]

  • Isolation: Cool the slurry in an ice bath for at least 1-2 hours to maximize precipitation.[12] Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with ice-cold water, followed by several portions of cold methanol to remove the more soluble diastereomeric salt and other impurities.[12]

  • Drying: Dry the resulting white solid, this compound, under vacuum.

  • Liberation of the Free Diamine (Optional, if the free base is required):

    • Suspend the tartrate salt in water.

    • Add 50% NaOH solution dropwise with stirring until the pH is strongly basic (pH > 12) and all solids have dissolved.

    • Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane or diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield (1S,2S)-(-)-1,2-diaminocyclohexane as a colorless oil or low-melting solid.

Core Application II: Synthesis of Chiral Salen Ligands and Jacobsen's Catalyst

One of the most impactful applications of (1S,2S)-DACH is in the synthesis of the Jacobsen's catalyst, a manganese(III)-salen complex.[2][13] This catalyst is renowned for its ability to perform highly enantioselective epoxidations of unfunctionalized alkenes.[3][14]

Mechanism of Action

The (1S,2S)-DACH backbone imparts a C₂-symmetric, chiral environment around the central manganese atom.[13] This steric arrangement forces the incoming alkene to approach the metal-oxo intermediate from a specific trajectory, leading to the preferential formation of one epoxide enantiomer over the other.

G cluster_1 Synthesis of Jacobsen's Catalyst DACH (1S,2S)-DACH (Free Base) Condensation Schiff Base Condensation (Ethanol, reflux) DACH->Condensation Salicylaldehyde 3,5-di-tert-butyl- 2-hydroxybenzaldehyde (2 equivalents) Salicylaldehyde->Condensation Salen Ligand (1S,2S)-Salen Ligand Condensation->Salen Ligand Complexation Metallation (Ethanol, reflux) Salen Ligand->Complexation MnOAc Manganese(II) Acetate (Mn(OAc)₂) MnOAc->Complexation MnII Complex Mn(II)-Salen Complex Complexation->MnII Complex Oxidation Oxidation (Air, O₂) MnII Complex->Oxidation MnIII Complex Mn(III)-Salen Complex Oxidation->MnIII Complex Salt Metathesis Anion Exchange MnIII Complex->Salt Metathesis LiCl Lithium Chloride (LiCl) LiCl->Salt Metathesis Jacobsen Catalyst Jacobsen's Catalyst [Mn(III)(salen)Cl] Salt Metathesis->Jacobsen Catalyst

Caption: Synthetic pathway for Jacobsen's Catalyst from (1S,2S)-DACH.

Protocol: Synthesis of (1S,2S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) Chloride (Jacobsen's Catalyst)

This protocol is a multi-step synthesis that begins with the free diamine.[3][13][14]

Part A: Synthesis of the Salen Ligand

  • Dissolve (1S,2S)-(-)-1,2-diaminocyclohexane (1.0 eq.) in absolute ethanol in a round-bottom flask.

  • Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2.05 eq.) to the solution.

  • Heat the mixture to reflux for 1 hour. A bright yellow precipitate of the Schiff base (salen) ligand will form.

  • Cool the mixture to room temperature and then in an ice bath.

  • Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Part B: Synthesis of Jacobsen's Catalyst

  • In a three-neck flask equipped with a reflux condenser, suspend the prepared salen ligand (1.0 eq.) in absolute ethanol.

  • Add manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O) (2.0 eq.).

  • Heat the mixture to reflux for 30-60 minutes.[3]

  • While maintaining reflux, bubble air through the solution for 1-2 hours to oxidize the Mn(II) to Mn(III). The color of the mixture will darken to a deep brown.

  • Add solid lithium chloride (LiCl) to the hot solution and continue to reflux for another 30 minutes.

  • Cool the reaction mixture to room temperature. Add an equal volume of water to precipitate the catalyst.

  • Collect the brown solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the brown solid under vacuum to yield Jacobsen's catalyst.

Reaction Parameters for Jacobsen Epoxidation:

ParameterConditionRationale
Catalyst Loading 1-10 mol %To ensure efficient turnover without excessive cost.
Oxidant Buffered NaOCl (bleach), m-CPBANaOCl is a cost-effective terminal oxidant. Buffering (e.g., with Na₂HPO₄) to pH ~11.3 is crucial for catalyst stability and reactivity.[3]
Solvent Dichloromethane (CH₂Cl₂)A common solvent that dissolves both the alkene substrate and the catalyst.
Phase Transfer Catalyst (Optional) Pyridine N-oxideCan sometimes accelerate the reaction and improve yields.
Temperature 0 °C to Room TemperatureBalances reaction rate with catalyst stability and enantioselectivity.

Concluding Remarks

This compound is more than a mere chemical reagent; it is an enabling technology for asymmetric synthesis. Its application in chiral resolution provides a reliable pathway to its enantiopure form, which in turn serves as the foundation for powerful catalysts like the Jacobsen's catalyst. The protocols detailed herein offer a robust starting point for researchers aiming to construct complex chiral molecules with high stereochemical fidelity, a critical requirement in modern drug discovery and development.

References

Application Notes and Protocols: (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate as a chiral resolving agent for the separation of racemic mixtures. This application note delves into the fundamental principles of diastereomeric salt crystallization, offers detailed, field-proven protocols, and explains the critical parameters that govern successful chiral resolution. The aim is to equip researchers with the necessary knowledge to effectively design and execute resolution experiments, leading to the isolation of enantiomerically pure compounds, a crucial step in pharmaceutical development and fine chemical synthesis.

Introduction: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceuticals and material science, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities and physical properties. For instance, one enantiomer of a drug may be therapeutically effective, while the other could be inactive or even toxic. This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to mandate the separate evaluation of each enantiomer of a chiral drug for safety and efficacy.[1][2]

Classical chemical resolution via diastereomeric salt formation remains a robust and scalable method for obtaining enantiomerically pure compounds.[3][4][5] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[3][6]

This compound stands out as a versatile and effective chiral resolving agent, particularly for racemic acids.[7][8] Its rigid cyclohexane backbone and the presence of two stereogenic centers in both the diamine and the tartrate counter-ion provide a well-defined three-dimensional structure conducive to forming diastereomeric salts with significant differences in their crystal lattice energies and, consequently, their solubilities. This application note will explore the theoretical underpinnings and practical applications of this valuable chemical tool.

Principle of Chiral Resolution using this compound

The core principle of this resolution technique lies in the conversion of a difficult-to-separate mixture of enantiomers into a more readily separable mixture of diastereomers. When a racemic mixture of a chiral acid, for example, (R/S)-Acid, is treated with this compound, two diastereomeric salts are formed:

  • [(R)-Acid] • [(1S,2S)-Diaminocyclohexane D-tartrate]

  • [(S)-Acid] • [(1S,2S)-Diaminocyclohexane D-tartrate]

These diastereomeric salts, having different physical properties, will exhibit differential solubility in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions, one diastereomer will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. The less soluble diastereomeric salt can then be isolated by filtration. Subsequently, the resolved enantiomer of the acid can be liberated from the chiral resolving agent by treatment with a base.

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salt Formation cluster_3 Fractional Crystallization cluster_4 Liberation of Enantiomer racemic Racemic Acid (R-Acid and S-Acid) diastereomers Mixture of Diastereomeric Salts [(R)-Acid]•[(1S,2S)-Salt] [(S)-Acid]•[(1S,2S)-Salt] racemic->diastereomers Reaction resolving_agent (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate resolving_agent->diastereomers separation Separation based on Differential Solubility diastereomers->separation less_soluble Less Soluble Diastereomer (Crystals) separation->less_soluble more_soluble More Soluble Diastereomer (in Mother Liquor) separation->more_soluble liberation Treatment with Base less_soluble->liberation pure_enantiomer Enantiomerically Pure Acid liberation->pure_enantiomer recovered_agent Recovered Resolving Agent liberation->recovered_agent

Figure 1: Workflow of Chiral Resolution via Diastereomeric Salt Crystallization.

Key Experimental Parameters and Optimization

The success of a chiral resolution is highly dependent on the meticulous optimization of several experimental parameters. A systematic approach to screening these variables is crucial for developing an efficient and reproducible protocol.

  • Solvent Selection: The choice of solvent is arguably the most critical factor. The ideal solvent or solvent mixture should exhibit a significant difference in the solubility of the two diastereomeric salts. A good starting point is to test a range of solvents with varying polarities (e.g., water, methanol, ethanol, isopropanol, acetonitrile, and their aqueous mixtures). The goal is to find a system where one diastereomer is sparingly soluble while the other remains in solution.

  • Stoichiometry: The molar ratio of the resolving agent to the racemic mixture can influence the efficiency of the resolution. While a 1:1 molar ratio is a common starting point, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to a higher enantiomeric excess in the crystallized product.

  • Temperature Profile: The temperature at which the diastereomeric salts are dissolved and subsequently crystallized plays a vital role. Typically, the salt formation is carried out at an elevated temperature to ensure complete dissolution, followed by slow cooling to induce crystallization. The rate of cooling can affect the size and purity of the crystals.

  • Concentration: The concentration of the reactants in the chosen solvent system is another important parameter. Supersaturation is necessary for crystallization to occur, but an overly concentrated solution may lead to rapid precipitation and trapping of impurities.

Detailed Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic acid using this compound. It is imperative to note that these are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Salt Formation:

    • In a suitable flask, dissolve the racemic acid (1.0 equivalent) in a minimal amount of a heated solvent (or solvent mixture) determined from prior screening.

    • In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same heated solvent.

    • Slowly add the resolving agent solution to the racemic acid solution with continuous stirring.

    • Observe for the formation of a precipitate. If no precipitate forms at elevated temperature, allow the solution to cool slowly to room temperature.

  • Crystallization:

    • If crystallization does not occur at room temperature, further cooling in an ice bath or refrigerator (4 °C) may be necessary.

    • Allow the crystallization to proceed for a sufficient period (typically several hours to overnight) to maximize the yield of the less soluble diastereomer.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • The enantiomeric excess of the resolved acid in the diastereomeric salt can be determined at this stage by a suitable analytical method (e.g., chiral HPLC) after liberating a small sample of the acid.

    • If the desired enantiomeric purity is not achieved, a recrystallization of the diastereomeric salt from the same or a different solvent system may be necessary.

Protocol 2: Liberation of the Enantiomerically Enriched Acid
  • Dissolution of the Diastereomeric Salt:

    • Suspend the isolated and purified diastereomeric salt in water.

  • Basification:

    • Add a suitable base (e.g., 2M NaOH solution) dropwise with stirring until the pH of the solution is basic (pH > 11). This will protonate the diamine and deprotonate the carboxylic acid.

  • Extraction:

    • Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to remove the liberated (1S,2S)-1,2-diaminocyclohexane.

    • The aqueous layer now contains the sodium salt of the resolved carboxylic acid.

  • Acidification and Isolation:

    • Cool the aqueous layer in an ice bath and acidify with a suitable acid (e.g., 2M HCl) until the pH is acidic (pH < 2).

    • The enantiomerically enriched carboxylic acid will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Methods for Determining Enantiomeric Excess

Accurate determination of the enantiomeric excess (ee) is crucial to assess the success of the resolution.[9] The enantiomeric excess is calculated as:

ee (%) = [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] x 100

Several analytical techniques can be employed for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods for determining enantiomeric excess.[10][11] It utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification based on peak area.

  • Polarimetry: This classical technique measures the rotation of plane-polarized light by a solution of the chiral compound. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers. While useful, this method requires a pure sample of one enantiomer as a reference.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the enantiomers can be resolved, allowing for their integration and the determination of the enantiomeric ratio.

Troubleshooting and Key Considerations

Problem Potential Cause Suggested Solution
No crystal formation - Inappropriate solvent choice- Solution is too dilute- Insufficient cooling- Screen a wider range of solvents and solvent mixtures.- Concentrate the solution by evaporating some of the solvent.- Extend the cooling time or lower the temperature.
Oily precipitate forms instead of crystals - Solution is too concentrated- Cooling is too rapid- Dilute the solution with more solvent.- Allow the solution to cool more slowly to room temperature before further cooling.
Low enantiomeric excess - Poor separation of diastereomer solubilities- Co-precipitation of the more soluble diastereomer- Re-optimize the solvent system.- Perform one or more recrystallizations of the diastereomeric salt.- Adjust the stoichiometry of the resolving agent.
Low yield of the resolved enantiomer - The desired enantiomer forms the more soluble diastereomeric salt- Attempt to isolate the desired enantiomer from the mother liquor.- Consider using the enantiomer of the resolving agent, if available.

Conclusion

Chiral resolution by diastereomeric salt crystallization using this compound is a powerful and industrially scalable method for the separation of racemic mixtures, particularly for acidic compounds. The success of this technique hinges on a systematic and logical approach to optimizing key experimental parameters, most notably the choice of solvent. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop efficient and robust chiral resolution processes. By understanding the underlying principles and meticulously executing the experimental procedures, scientists can effectively isolate enantiomerically pure compounds, a critical step in the advancement of pharmaceutical and chemical research.

References

Application Notes & Protocols: (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate in Catalytic Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Elegance of a Privileged Chiral Ligand

In the landscape of asymmetric catalysis, the quest for efficient, selective, and versatile chiral ligands is a perpetual endeavor. Among the elite class of such molecules, (1S,2S)-(-)-1,2-Diaminocyclohexane (DACH) has emerged as a cornerstone, a privileged scaffold upon which a multitude of successful catalysts have been constructed.[1][2][3] Its rigid C2-symmetric cyclohexane backbone provides a well-defined and predictable chiral environment, crucial for inducing high levels of stereocontrol in a vast array of chemical transformations.[1] This application note provides an in-depth exploration of the utility of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, a common and stable salt of the diamine, in the realm of catalytic enantioselective synthesis. We will delve into the mechanistic underpinnings of its catalytic prowess, provide detailed protocols for the preparation and application of its derivatives, and showcase its broad applicability in the synthesis of high-value, enantiomerically pure compounds.

The D-tartrate salt of (1S,2S)-(-)-1,2-diaminocyclohexane is a versatile precursor for generating the free diamine, which is then typically used to synthesize more complex chiral ligands and catalysts.[4][5] This diamine is a critical component in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals due to its ability to act as a chiral building block.[6]

Core Application: Asymmetric Epoxidation with Jacobsen's Catalyst

One of the most celebrated applications of (1S,2S)-DACH is as the chiral backbone of the Jacobsen-Katsuki catalyst, a manganese-salen complex renowned for its remarkable efficacy in the enantioselective epoxidation of unfunctionalized alkenes.[1][7][8][9] This catalytic system has become a benchmark in asymmetric synthesis, offering a practical and efficient route to optically active epoxides, which are versatile intermediates in organic synthesis.[7][9]

Mechanistic Rationale for Enantioselectivity

The high enantioselectivity of the Jacobsen catalyst is attributed to the C2-symmetric chiral environment created by the salen ligand derived from (1S,2S)-DACH.[8] The bulky substituents on the salicylaldehyde fragments of the ligand create a chiral pocket around the manganese active center. This steric hindrance dictates the trajectory of the incoming alkene, favoring a "side-on" approach that minimizes steric clashes.[8] This controlled approach ensures that the oxygen atom is delivered to one face of the double bond preferentially, resulting in a high enantiomeric excess (ee) of one epoxide enantiomer.

Experimental Protocols

Protocol 1: Preparation of (1S,2S)-(-)-1,2-Diaminocyclohexane from its D-Tartrate Salt

This protocol outlines the liberation of the free diamine from its commercially available D-tartrate salt.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a suitable beaker, dissolve a known quantity of this compound in a minimal amount of distilled water.

  • Basification: While stirring, slowly add a concentrated aqueous solution of sodium hydroxide until the pH of the solution is strongly basic (pH > 12). This will neutralize the tartaric acid and liberate the free diamine.

  • Extraction: Transfer the aqueous solution to a separatory funnel. Extract the free diamine with several portions of dichloromethane. Combine the organic layers.

  • Drying: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter the drying agent and concentrate the organic solution using a rotary evaporator to yield the free (1S,2S)-(-)-1,2-diaminocyclohexane as an oil or low-melting solid.

Protocol 2: Synthesis of (1S,2S)-Jacobsen's Catalyst

This protocol describes the synthesis of the manganese(III)-salen complex, Jacobsen's catalyst, from the free (1S,2S)-(-)-1,2-diaminocyclohexane.[10][11]

Materials:

  • (1S,2S)-(-)-1,2-Diaminocyclohexane

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Manganese(II) acetate tetrahydrate

  • Lithium chloride (LiCl)

  • Ethanol

  • Toluene

  • Air (as an oxidant)

  • Reflux apparatus

  • Stirring plate

Procedure:

  • Ligand Formation: In a round-bottom flask, dissolve 3,5-di-tert-butyl-2-hydroxybenzaldehyde (2 equivalents) in ethanol. To this solution, add a solution of (1S,2S)-(-)-1,2-diaminocyclohexane (1 equivalent) in ethanol. The solution will typically turn yellow upon formation of the Schiff base (salen ligand). Heat the mixture to reflux for 1-2 hours.

  • Complexation: To the hot solution of the salen ligand, add manganese(II) acetate tetrahydrate (1 equivalent). The color of the solution will change, indicating complex formation.

  • Oxidation: While stirring vigorously and open to the air, continue to reflux the mixture for an additional 1-2 hours. The manganese(II) will be oxidized to manganese(III) by atmospheric oxygen.

  • Anion Exchange: Add a saturated solution of lithium chloride in ethanol to the reaction mixture. This will exchange the acetate counter-ion for chloride.

  • Isolation: Allow the reaction mixture to cool to room temperature. The Jacobsen's catalyst will precipitate as a dark brown solid. If precipitation is slow, the volume of the solvent can be reduced. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Diagram: Synthesis of Jacobsen's Catalyst

G cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation & Oxidation DACH (1S,2S)-DACH Salen_Ligand Salen Ligand DACH->Salen_Ligand EtOH, Reflux Salicylaldehyde 2 eq. 3,5-di-tert-butyl- 2-hydroxybenzaldehyde Salicylaldehyde->Salen_Ligand Mn_complex Mn(II)-Salen Complex Salen_Ligand->Mn_complex EtOH, Reflux Mn_OAc Mn(OAc)2 Mn_OAc->Mn_complex Jacobsen_Catalyst (1S,2S)-Jacobsen's Catalyst (Mn(III)-Salen-Cl) Mn_complex->Jacobsen_Catalyst Air (O2), LiCl

Caption: Synthetic workflow for Jacobsen's catalyst.

Protocol 3: Asymmetric Epoxidation of an Unfunctionalized Alkene

This protocol provides a general procedure for the enantioselective epoxidation of a prochiral alkene using the prepared Jacobsen's catalyst.[8][10]

Materials:

  • Alkene substrate (e.g., cis-β-methylstyrene, indene)

  • (1S,2S)-Jacobsen's catalyst

  • Sodium hypochlorite (NaOCl, commercial bleach) buffered to pH ~11 with Na2HPO4

  • Dichloromethane (CH2Cl2)

  • 4-Phenylpyridine N-oxide (4-PPNO) (optional, as an axial ligand to enhance reactivity)

  • Stirring plate

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene substrate and, if used, 4-phenylpyridine N-oxide in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add the (1S,2S)-Jacobsen's catalyst to the cooled solution.

  • Oxidant Addition: While stirring vigorously, add the buffered sodium hypochlorite solution dropwise over a period of 1-2 hours. The reaction is often biphasic. Vigorous stirring is crucial for efficient mass transfer.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with additional portions of dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration, remove the solvent under reduced pressure. The crude epoxide can be purified by flash column chromatography on silica gel.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified epoxide by chiral HPLC or chiral GC analysis.

Diagram: Catalytic Cycle of Jacobsen Epoxidation

G MnIII_Salen Mn(III)-Salen Catalyst MnV_Oxo Mn(V)=O Intermediate MnIII_Salen->MnV_Oxo Oxidation Epoxide_Complex Mn(III)-Epoxide Complex MnV_Oxo->Epoxide_Complex Oxygen Transfer Epoxide_Complex->MnIII_Salen Catalyst Regeneration Epoxide Epoxide Epoxide_Complex->Epoxide Alkene Alkene Alkene->Epoxide_Complex Oxidant NaOCl Oxidant->MnV_Oxo

Caption: Simplified catalytic cycle for Jacobsen epoxidation.

Quantitative Data: Performance of Jacobsen's Catalyst

The following table summarizes the performance of the (1R,2R)-Jacobsen's catalyst (the enantiomer of the catalyst synthesized from (1S,2S)-DACH) in the epoxidation of various cis-alkenes, demonstrating the high yields and enantioselectivities achievable.

EntryAlkene SubstrateYield (%)Enantiomeric Excess (ee, %)
1cis-β-Methylstyrene>9892
2cis-Stilbene97>98
31,2-Dihydronaphthalene8997
4Indene9088[1]
52,2-Dimethylchromene9697

Data compiled from various sources to illustrate the general efficacy of the catalyst system.

Broader Applications of (1S,2S)-DACH in Asymmetric Catalysis

Beyond the realm of epoxidation, ligands derived from (1S,2S)-DACH have proven to be highly effective in a multitude of other enantioselective transformations.

  • Asymmetric Hydrogenation and Transfer Hydrogenation: Ruthenium and rhodium complexes bearing chiral ligands derived from DACH are powerful catalysts for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines, providing access to chiral alcohols and amines with high enantiopurity.[12][13][14][15]

  • Asymmetric Michael Additions: Nickel(II) complexes of DACH derivatives catalyze the enantioselective Michael addition of various nucleophiles to α,β-unsaturated compounds.[16]

  • Asymmetric Henry (Nitroaldol) Reaction: Copper complexes with DACH-derived ligands have been successfully employed in the asymmetric Henry reaction, a valuable C-C bond-forming reaction.[17]

  • Organocatalysis: Derivatives of trans-1,2-diaminocyclohexane are also prominent in organocatalysis, for instance, in thiourea and squaramide-based catalysts for various asymmetric transformations.[3][18]

Conclusion: A Testament to Versatility and Reliability

This compound stands as a testament to the power of a well-designed chiral scaffold. Its derivatives, most notably the Jacobsen-Katsuki catalyst, have revolutionized the field of asymmetric synthesis, providing reliable and highly selective methods for the preparation of enantiomerically enriched molecules. The continued exploration of DACH-based ligands and catalysts promises to further expand the toolkit of synthetic chemists, enabling the efficient and elegant construction of complex chiral molecules for applications in medicine, materials science, and beyond.

References

Application Notes and Protocols for the Synthesis of Chiral Ligands from (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of (1S,2S)-1,2-Diaminocyclohexane in Asymmetric Catalysis

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical, agrochemical, and fine chemical industries.[1][2] Chiral ligands, when complexed with metal centers, are the architects of stereoselectivity, dictating the three-dimensional outcome of a chemical transformation. Among the pantheon of "privileged" chiral backbones, (1S,2S)-1,2-Diaminocyclohexane (DACH) stands out as a cornerstone.[3] Its rigid C2-symmetric cyclohexane framework provides a well-defined and predictable chiral environment, which is instrumental in achieving high levels of enantiocontrol in a vast array of catalytic reactions.[3][]

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of high-value chiral ligands starting from the commercially available and optically pure precursor, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. We will first detail the liberation of the free diamine from its tartrate salt, a crucial initial step. Subsequently, we will provide in-depth, field-proven protocols for the synthesis of two of the most influential ligand classes derived from (1S,2S)-DACH: the Salen-type ligands, exemplified by the ligand in Jacobsen's catalyst, and the diphosphine Trost ligand.

The causality behind each experimental choice will be elucidated, providing researchers not just with a set of instructions, but with a deeper understanding of the underlying chemical principles. This guide is designed to be a self-validating system, empowering researchers to confidently and successfully synthesize these powerful tools for asymmetric catalysis.

Part 1: Liberation of Free (1S,2S)-1,2-Diaminocyclohexane from its D-Tartrate Salt

The starting material, this compound, is a salt formed between the chiral diamine and D-tartaric acid. This salt formation is the cornerstone of the classical resolution of racemic trans-1,2-diaminocyclohexane.[1][2][5][6] To utilize the diamine in subsequent ligand synthesis, it must first be converted to its free base form. This is achieved through a simple acid-base extraction.

Causality of the Protocol: The tartrate salt is water-soluble. By adding a strong base, such as sodium hydroxide (NaOH), the acidic protons of the tartaric acid and the ammonium protons of the diamine are neutralized. This liberates the free diamine, which is significantly less soluble in aqueous media and can be extracted into an organic solvent like dichloromethane (DCM) or diethyl ether. The tartrate salt remains in the aqueous layer. Subsequent washing and drying steps ensure the removal of any residual base and water, yielding the pure, free diamine.

Experimental Protocol: Freeing (1S,2S)-DACH

Materials:

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve this compound (10.0 g, 37.8 mmol) in deionized water (50 mL).

  • Basification: Prepare a solution of NaOH (6.0 g, 150 mmol) in deionized water (50 mL). Cool the NaOH solution in an ice bath. Slowly add the cold NaOH solution to the diamine tartrate solution with stirring. The pH of the solution should be >12.

  • Extraction: Transfer the resulting mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated aqueous NaCl solution) (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield (1S,2S)-1,2-Diaminocyclohexane as a colorless solid.

Expected Yield: >95%

Part 2: Synthesis of a Salen-Type Ligand: The Precursor to Jacobsen's Catalyst

One of the most celebrated applications of (1S,2S)-DACH is in the synthesis of Jacobsen's catalyst, a manganese-salen complex renowned for its efficacy in the enantioselective epoxidation of unfunctionalized alkenes.[3][7][8] The synthesis of the salen ligand itself is a straightforward condensation reaction between the chiral diamine and two equivalents of a substituted salicylaldehyde. The bulky tert-butyl groups on the salicylaldehyde are crucial for creating a highly asymmetric environment around the metal center.[7]

Causality of the Protocol: This synthesis is a classic example of Schiff base formation. The primary amine groups of the diamine act as nucleophiles, attacking the electrophilic carbonyl carbon of the salicylaldehyde. This is followed by dehydration to form the imine (C=N) bonds, resulting in the tetradentate salen ligand. The reaction is typically carried out in a protic solvent like ethanol, which facilitates the proton transfer steps involved in the mechanism. The product often precipitates from the reaction mixture upon cooling, simplifying purification.

Experimental Protocol: Synthesis of (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

Materials:

  • (1S,2S)-1,2-Diaminocyclohexane (from Part 1)

  • 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

  • Absolute ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add (1S,2S)-1,2-Diaminocyclohexane (1.00 g, 8.76 mmol) and absolute ethanol (40 mL). Stir until the diamine has completely dissolved.

  • Addition of Aldehyde: Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.10 g, 17.5 mmol, 2.0 equivalents) to the solution.

  • Reflux: Heat the mixture to reflux with stirring for 1 hour. A yellow precipitate will form.

  • Isolation: Cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to maximize precipitation. Collect the yellow solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Drying: Dry the solid under vacuum to obtain the pure salen ligand.

Expected Yield: 90-95%

From Ligand to Catalyst: Preparation of (S,S)-Jacobsen's Catalyst

The final step is the complexation of the salen ligand with a manganese(II) salt, followed by oxidation to the active manganese(III) species.

Causality of the Protocol: The salen ligand acts as a tetradentate chelating agent, binding to the manganese(II) acetate.[9] The reaction is performed in the presence of air, which serves as the oxidant to convert Mn(II) to the catalytically active Mn(III) state. Lithium chloride is added to provide the chloride counter-ion for the final complex.[7]

Experimental Protocol: Synthesis of (S,S)-Jacobsen's Catalyst

Materials:

  • (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (from previous step)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O)

  • Lithium chloride (LiCl)

  • Absolute ethanol

  • Heptane

  • Round-bottom flask with reflux condenser

Procedure:

  • Complexation: In a 250 mL round-bottom flask, suspend the salen ligand (4.0 g, 7.2 mmol) in absolute ethanol (100 mL). Add manganese(II) acetate tetrahydrate (2.1 g, 8.6 mmol) to the suspension.

  • Reflux and Oxidation: Reflux the mixture for 1 hour. During this time, the color will change from yellow-orange to a dark brown, indicating the formation of the Mn(III) complex as it is oxidized by atmospheric oxygen.[9]

  • Chloride Addition: Add lithium chloride (1.5 g, 35.4 mmol) and continue to reflux for another 30 minutes.

  • Precipitation and Isolation: Cool the mixture to room temperature. Add deionized water (100 mL) to precipitate the catalyst. Collect the dark brown solid by vacuum filtration.

  • Purification: Wash the solid with copious amounts of water and then with a small amount of cold ethanol. Recrystallize the crude product from a mixture of dichloromethane and heptane to obtain the pure (S,S)-Jacobsen's catalyst.

Expected Yield: 80-90%

Part 3: Synthesis of the (S,S)-DACH-Ph Trost Ligand

The Trost ligand is a C2-symmetric diphosphine ligand that has proven to be exceptionally powerful in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.[10][11] The synthesis involves the amide coupling of (1S,2S)-DACH with two equivalents of 2-(diphenylphosphino)benzoic acid. A scalable and efficient process utilizes 1,1'-carbonyldiimidazole (CDI) as the coupling agent.[12][13]

Causality of the Protocol: The amidation reaction is facilitated by CDI, which activates the carboxylic acid groups of 2-(diphenylphosphino)benzoic acid by forming a highly reactive acylimidazolide intermediate. This intermediate then readily reacts with the nucleophilic amine groups of (1S,2S)-DACH to form the desired amide bonds. Imidazole hydrochloride is used as a catalyst in this process.[12][13] The use of acetonitrile as a solvent and the specific temperature profile are optimized for reaction efficiency and to facilitate the isolation of the product by precipitation, avoiding the need for column chromatography.[13]

Experimental Protocol: Scalable Synthesis of (S,S)-DACH-Ph Trost Ligand

Materials:

  • 2-(Diphenylphosphino)benzoic acid

  • 1,1'-Carbonyldiimidazole (CDI)

  • (1S,2S)-1,2-Diaminocyclohexane (from Part 1)

  • Imidazole hydrochloride

  • Acetonitrile (CH₃CN)

  • Deionized water

Procedure:

  • Acid Activation: Under a nitrogen atmosphere, charge a dry reactor with 2-(diphenylphosphino)benzoic acid (1.0 kg, 3.26 mol) and CDI (557.2 g, 3.33 mol). Add acetonitrile (2 L) to form a slurry. Stir the mixture at 20-25 °C for 1 hour to obtain a clear, homogeneous solution of the activated acid.[13]

  • Amide Coupling: In a separate reactor, prepare a solution of (1S,2S)-1,2-Diaminocyclohexane (186.4 g, 1.63 mol) and imidazole hydrochloride (170.6 g, 1.63 mol) in acetonitrile. Transfer the activated acid solution to this reactor.

  • Reaction: Heat the resulting mixture to 80-82 °C and maintain for 8 hours.

  • Crystallization and Isolation: Cool the solution to 60 °C, at which point a slurry will form. Add water (1.3 L) over 30 minutes while maintaining the temperature between 55-60 °C. Stir for an additional 30 minutes, then cool to 23 °C over 30 minutes.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake successively with a 2:1 mixture of acetonitrile/water (3 L) and then with water (2 L).[13]

  • Drying: Dry the white solid under vacuum at 55 °C to yield the (S,S)-DACH-Ph Trost ligand.

Expected Yield: ~80% with >99% ee[12][13]

Data Summary and Characterization

Ligand/PrecursorMolecular FormulaMolar Mass ( g/mol )AppearanceExpected Yield
(1S,2S)-1,2-DiaminocyclohexaneC₆H₁₄N₂114.19Colorless solid>95%
(S,S)-Salen LigandC₃₆H₅₄N₂O₂558.83Yellow solid90-95%
(S,S)-Jacobsen's CatalystC₃₆H₅₂ClMnN₂O₂635.23Dark brown solid80-90%
(S,S)-DACH-Ph Trost LigandC₄₄H₄₀N₂O₂P₂690.75White solid~80%

Visualizing the Synthetic Workflows

Synthesis_Workflow cluster_0 Part 1: Free Diamine Preparation cluster_1 Part 2: Jacobsen's Ligand & Catalyst Synthesis cluster_2 Part 3: Trost Ligand Synthesis DACH_Tartrate (1S,2S)-DACH D-Tartrate Free_DACH (1S,2S)-DACH (Free Base) DACH_Tartrate->Free_DACH 1. NaOH (aq) 2. Extraction (DCM) Free_DACH_c1 (1S,2S)-DACH Free_DACH_c2 (1S,2S)-DACH Salicylaldehyde 3,5-di-tBu-Salicylaldehyde Salen_Ligand (S,S)-Salen Ligand Salicylaldehyde->Salen_Ligand Jacobsen_Catalyst (S,S)-Jacobsen's Catalyst Salen_Ligand->Jacobsen_Catalyst 1. Mn(OAc)2 2. Air (O2) 3. LiCl Free_DACH_c1->Salen_Ligand Condensation (EtOH, Reflux) Phosphino_Acid 2-(Ph2P)benzoic Acid Trost_Ligand (S,S)-Trost Ligand Phosphino_Acid->Trost_Ligand Free_DACH_c2->Trost_Ligand Amide Coupling (CDI, Imidazole·HCl)

Caption: Synthetic pathways from (1S,2S)-DACH D-Tartrate to key chiral ligands.

Ligand_Structure cluster_ligands Key Chiral Ligands Derived from (1S,2S)-DACH cluster_applications Primary Catalytic Applications DACH (1S,2S)-1,2-Diaminocyclohexane (Chiral Scaffold) Salen Salen-type Ligand (Jacobsen's) DACH->Salen Condensation Trost Trost Ligand (Diphosphine) DACH->Trost Amidation Epoxidation Asymmetric Epoxidation Salen->Epoxidation Forms Mn(III) Catalyst AAA Asymmetric Allylic Alkylation Trost->AAA Forms Pd(0) Catalyst

Caption: Relationship between the DACH scaffold, derived ligands, and their applications.

References

Application Note: A Comprehensive Guide to the Resolution of Racemic Carboxylic Acids Using (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The biological activity of chiral molecules, particularly pharmaceuticals, is often highly dependent on their stereochemistry. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2] Consequently, the production of enantiomerically pure compounds is a critical objective in drug development and fine chemical synthesis.[1][3] While asymmetric synthesis provides a direct route to single enantiomers, classical resolution of racemic mixtures remains a widely used, scalable, and economical strategy.[3][4]

This application note provides a detailed guide to the resolution of racemic carboxylic acids via diastereomeric salt formation, focusing on the use of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate as a highly effective resolving agent. We will delve into the underlying principles, provide step-by-step experimental protocols, and offer insights into process optimization and troubleshooting.

The Principle: Resolution by Diastereomeric Salt Formation

The cornerstone of this resolution technique lies in the differential physical properties of diastereomers.[5][6] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation exceedingly difficult.[5][6] However, by reacting a racemic mixture of a carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with a single, pure enantiomer of a chiral base, a pair of diastereomeric salts is formed.[5][7][8]

(R)-Acid + (1S,2S)-Base → (R, 1S, 2S)-Salt (S)-Acid + (1S,2S)-Base → (S, 1S, 2S)-Salt

These resulting salts, (R, 1S, 2S) and (S, 1S, 2S), are diastereomers. They are not mirror images and therefore have different physical properties, most importantly, different solubilities in a given solvent.[5][9][10] This solubility difference allows for their separation by fractional crystallization.[11][12] One diastereomer will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. Once the less soluble salt is isolated by filtration, a simple acid-base workup liberates the desired, enantiomerically enriched carboxylic acid.[5][13]

The Resolving Agent: this compound

The choice of resolving agent is paramount to the success of the separation. (1S,2S)-(-)-1,2-Diaminocyclohexane is a C₂-symmetric chiral diamine, widely used as a building block for chiral ligands and catalysts.[14][15] Its rigid cyclohexane backbone provides a well-defined stereochemical environment, which is crucial for effective chiral recognition.

For the resolution of carboxylic acids, it is often employed as its D-tartrate salt. This pre-formed salt offers several advantages:

  • Enhanced Crystallinity: The tartrate salt often improves the crystalline nature of the resulting diastereomeric salts, facilitating easier isolation.

  • Proven Efficacy: Tartaric acid itself is a classic and highly effective resolving agent for amines.[1][2][7] The combination with diaminocyclohexane creates a versatile agent for acidic compounds.

  • Commercial Availability: Both enantiomers of 1,2-diaminocyclohexane and tartaric acid are commercially available, making the resolving agent readily accessible.[14]

Workflow of Chiral Resolution

The overall process can be visualized as a three-stage workflow: formation and separation of diastereomeric salts, liberation of the target enantiomer, and recovery of the resolving agent for reuse.

G cluster_0 Stage 1: Diastereomeric Salt Formation cluster_1 Stage 2: Enantiomer Liberation cluster_2 Stage 3: Resolving Agent Recovery racemic_acid Racemic Carboxylic Acid (R-COOH + S-COOH) dissolution Dissolution in Optimal Solvent racemic_acid->dissolution resolving_agent (1S,2S)-DACH D-Tartrate resolving_agent->dissolution crystallization Controlled Cooling & Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Salt (e.g., S-Acid · (1S,2S)-Base) filtration->less_soluble_salt Solid mother_liquor Mother Liquor (Contains more soluble salt) filtration->mother_liquor Liquid acid_treatment Acid Treatment (e.g., aq. HCl) less_soluble_salt->acid_treatment extraction Organic Extraction acid_treatment->extraction aqueous_phase Aqueous Phase (from Stage 2) acid_treatment->aqueous_phase Aqueous Layer to Recovery pure_enantiomer Pure Enantiomer (e.g., S-COOH) extraction->pure_enantiomer base_treatment Base Treatment (e.g., aq. NaOH) mother_liquor->base_treatment aqueous_phase->base_treatment extraction_base Organic Extraction base_treatment->extraction_base recovered_agent Recovered (1S,2S)-DACH extraction_base->recovered_agent

References

Application Note: Chiral Resolution of Racemic trans-1,2-Diaminocyclohexane via Diastereomeric Salt Crystallization with D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive application note provides a detailed experimental protocol and theoretical background for the chiral resolution of racemic trans-1,2-diaminocyclohexane using D-(-)-tartaric acid as a resolving agent. This classic method leverages the differential solubility of the resulting diastereomeric salts to isolate the desired (1S,2S)-(-)-1,2-diaminocyclohexane enantiomer, a critical building block in asymmetric synthesis and pharmaceutical drug development. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the principles of diastereomeric salt crystallization, a step-by-step experimental workflow, analytical methods for purity assessment, and troubleshooting strategies.

Introduction: The Imperative of Chirality and the Power of Crystallization

Chirality is a fundamental property of molecules in life sciences, with enantiomers of a chiral drug often exhibiting significantly different pharmacological and toxicological profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization and testing of individual enantiomers, making efficient chiral separation techniques paramount in the pharmaceutical industry[1].

Diastereomeric salt crystallization remains one of the most robust and economically viable methods for large-scale chiral resolution[2]. The process involves reacting a racemic mixture (a 1:1 mixture of enantiomers) with an enantiomerically pure chiral resolving agent. This reaction forms a mixture of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility, melting point, and crystal structure. This crucial difference allows for their separation by conventional techniques like fractional crystallization[3].

The resolution of racemic trans-1,2-diaminocyclohexane with tartaric acid is a prime example of this technique's efficacy. The reaction of the racemic diamine with D-(-)-tartaric acid yields two diastereomeric salts: (1S,2S)-diaminocyclohexane D-tartrate and (1R,2R)-diaminocyclohexane D-tartrate. The former exhibits significantly lower solubility in specific solvent systems, enabling its selective crystallization and subsequent isolation.

The Principle of Chiral Recognition and Separation

The success of this resolution hinges on the difference in the crystal lattice energies of the two diastereomeric salts. The specific stereochemical interactions—hydrogen bonding, van der Waals forces, and steric hindrance—between the chiral diamine and the chiral tartaric acid dictate the packing efficiency in the crystal lattice. In this specific case, the combination of (1S,2S)-diaminocyclohexane and D-tartaric acid forms a more stable, less soluble crystal lattice compared to the (1R,2R)-diamine D-tartrate salt. This thermodynamic difference is the driving force for the separation.

The choice of solvent is critical. An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. For this resolution, aqueous mixtures, particularly with alcohols like methanol or ethanol, have proven effective[4][5]. The solvent must dissolve both diastereomeric salts to a sufficient extent at an elevated temperature to allow for the formation of a supersaturated solution upon cooling, from which the less soluble salt will preferentially crystallize.

G cluster_0 Initial State: Racemic Mixture in Solution cluster_1 Diastereomeric Salt Formation cluster_2 Selective Crystallization cluster_3 Isolation and Purification Racemic trans-1,2-Diaminocyclohexane Racemic trans-1,2-Diaminocyclohexane (1S,2S)-Diamine D-Tartrate (Less Soluble) (1S,2S)-Diamine D-Tartrate (Less Soluble) Racemic trans-1,2-Diaminocyclohexane->(1S,2S)-Diamine D-Tartrate (Less Soluble) Reaction (1R,2R)-Diamine D-Tartrate (More Soluble) (1R,2R)-Diamine D-Tartrate (More Soluble) Racemic trans-1,2-Diaminocyclohexane->(1R,2R)-Diamine D-Tartrate (More Soluble) Reaction D-(-)-Tartaric Acid D-(-)-Tartaric Acid D-(-)-Tartaric Acid->(1S,2S)-Diamine D-Tartrate (Less Soluble) D-(-)-Tartaric Acid->(1R,2R)-Diamine D-Tartrate (More Soluble) Crystals of (1S,2S)-Diamine D-Tartrate Crystals of (1S,2S)-Diamine D-Tartrate (1S,2S)-Diamine D-Tartrate (Less Soluble)->Crystals of (1S,2S)-Diamine D-Tartrate Cooling & Supersaturation Mother Liquor (Enriched in (1R,2R)-Diamine D-Tartrate) Mother Liquor (Enriched in (1R,2R)-Diamine D-Tartrate) (1R,2R)-Diamine D-Tartrate (More Soluble)->Mother Liquor (Enriched in (1R,2R)-Diamine D-Tartrate) Isolated (1S,2S)-Diamine D-Tartrate Salt Isolated (1S,2S)-Diamine D-Tartrate Salt Crystals of (1S,2S)-Diamine D-Tartrate->Isolated (1S,2S)-Diamine D-Tartrate Salt Filtration Liberation of Free Amine Liberation of Free Amine Isolated (1S,2S)-Diamine D-Tartrate Salt->Liberation of Free Amine Basification Pure (1S,2S)-(-)-1,2-Diaminocyclohexane Pure (1S,2S)-(-)-1,2-Diaminocyclohexane Liberation of Free Amine->Pure (1S,2S)-(-)-1,2-Diaminocyclohexane Extraction

Experimental Protocol

This protocol is adapted from established procedures and optimized for high yield and enantiomeric purity[1][2].

Materials and Equipment
Reagent/Material Grade Supplier Notes
Racemic trans-1,2-Diaminocyclohexane≥98%Sigma-Aldrich
D-(-)-Tartaric Acid≥99%Sigma-Aldrich
Glacial Acetic AcidACS GradeFisher Scientific
MethanolACS GradeFisher Scientific
Deionized WaterIn-house
Sodium HydroxideACS GradeSigma-AldrichFor liberation of free amine
DichloromethaneACS GradeFisher ScientificFor extraction
Anhydrous Magnesium SulfateSigma-AldrichFor drying
Equipment
Round-bottom flask or beakerAppropriate size for the scale
Magnetic stirrer and stir bar
Heating mantle or oil bath
Thermometer
Ice bath
Büchner funnel and flaskFor vacuum filtration
Vacuum source
Rotary evaporator
Separatory funnel
Step-by-Step Procedure

Part A: Formation and Crystallization of the Diastereomeric Salt

  • Preparation of the Resolving Agent Solution: In a 100 mL round-bottom flask, dissolve 1.48 g (9.86 mmol) of D-(-)-tartaric acid in 5 mL of deionized water. Stir at room temperature until all the solid has dissolved, forming a clear, homogeneous solution.

  • Addition of the Racemic Amine: To the stirred tartaric acid solution, add 2.36 g (19.7 mmol) of racemic trans-1,2-diaminocyclohexane. The addition should be controlled to maintain the reaction temperature at approximately 70°C due to the exothermic nature of the acid-base reaction.

  • Inducing Crystallization: To the resulting warm solution, add 0.96 mL (17 mmol) of glacial acetic acid at a rate that does not allow the temperature to exceed 90°C. A white precipitate of the diastereomeric salt should form almost immediately[1].

  • Controlled Cooling and Maturation: Vigorously stir the resulting slurry while it cools to room temperature. This controlled cooling is crucial for promoting the growth of larger, purer crystals and preventing the rapid precipitation of the more soluble diastereomer. A slower cooling rate generally leads to higher enantiomeric purity[6][7].

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath and continue to stir for at least one hour to ensure maximum crystallization of the less soluble (1S,2S)-diaminocyclohexane D-tartrate salt. The temperature should be maintained below 5°C[1][2].

  • Isolation of the Crystals: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing the Crystals: Wash the filter cake with a small amount of ice-cold (≈5°C) deionized water (e.g., 3 mL) to remove any residual mother liquor containing the more soluble diastereomer. Follow this with several rinses of cold methanol (e.g., 5 x 3 mL) to remove water and any remaining impurities[1].

  • Drying: Dry the crystals on the filter by drawing air through the cake. For complete drying, transfer the solid to a watch glass and dry in a vacuum oven at a low temperature (e.g., 40°C). The expected yield of the (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartrate salt is approximately 90%[1].

Part B: Liberation of the Free (1S,2S)-(-)-1,2-Diaminocyclohexane

  • Dissolution of the Salt: Suspend the dried diastereomeric salt in a suitable organic solvent like dichloromethane (e.g., 10 mL).

  • Basification: Add a 4M aqueous solution of sodium hydroxide (NaOH) to the suspension with stirring until the solid dissolves and the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt, liberating the free diamine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the pure (1S,2S)-(-)-1,2-diaminocyclohexane as a colorless oil.

G

Analysis and Characterization

To confirm the success of the resolution, the enantiomeric excess (ee) and purity of the final product must be determined.

Polarimetry

Polarimetry is a classical method for assessing enantiomeric purity. The specific rotation of the isolated diastereomeric salt and the final free amine should be measured.

  • (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate: The expected specific rotation is approximately -12.3° (c=2 in H₂O)[1].

  • (1S,2S)-(-)-1,2-Diaminocyclohexane: The free amine should exhibit a specific rotation that can be compared to literature values for the enantiomerically pure compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most accurate and widely used method for determining enantiomeric excess. The resolved diamine can be derivatized (e.g., as the N,N'-bis(m-toluoyl) derivative) and analyzed on a suitable chiral stationary phase, such as a Pirkle column[4]. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Melting Point

The melting point of the diastereomeric salt can be a good indicator of its purity. The reported melting point for this compound is in the range of 280-284 °C with decomposition[8]. A sharp melting point within this range suggests high purity.

Troubleshooting and Advanced Insights

Problem Potential Cause(s) Troubleshooting Steps & Rationale
No or poor crystallization The diastereomeric salts are too soluble in the solvent system. The concentration is below the supersaturation point.Solvent Screening: Test different solvent mixtures (e.g., varying the water/methanol ratio). The goal is to find a system where the desired salt has low solubility at cold temperatures, while the undesired salt remains in solution[5]. Increase Concentration: Carefully evaporate some solvent before cooling to increase the concentration and induce supersaturation. Seeding: Introduce a few seed crystals of the pure (1S,2S)-diamine D-tartrate to initiate nucleation.
Low enantiomeric excess (ee) The cooling rate was too fast, causing co-precipitation of the more soluble diastereomer. Inefficient washing of the filter cake.Slower Cooling: Employ a programmed, gradual cooling profile. Rapid cooling increases supersaturation quickly, which can lead to the nucleation of both diastereomers[6][7]. Thorough Washing: Ensure the filter cake is washed with ice-cold solvent to effectively remove the mother liquor containing the undesired diastereomer.
Oiling out instead of crystallization The solubility of the salts is too high at the point of saturation, leading to a liquid-liquid phase separation.Change Solvent: Use a less polar solvent or an anti-solvent to decrease the solubility of the salts. Lower Temperature: Ensure the initial dissolution temperature is not excessively high.
Low Yield Incomplete crystallization. Loss of product during washing.Extended Cooling: Increase the time the slurry is held at low temperature in the ice bath. Minimize Wash Volume: Use the minimum amount of cold solvent necessary for effective washing to avoid dissolving the product.

Conclusion

The diastereomeric salt crystallization of racemic trans-1,2-diaminocyclohexane with D-tartaric acid is a highly effective and scalable method for obtaining enantiomerically pure (1S,2S)-(-)-1,2-diaminocyclohexane. By carefully controlling key experimental parameters such as solvent composition, temperature profile, and agitation, researchers can achieve high yields and excellent enantiomeric purity. The principles and protocols outlined in this application note provide a solid foundation for successfully implementing this critical chiral resolution technique in a laboratory setting.

References

considerations for large-scale synthesis with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Considerations for the Large-Scale Synthesis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Audience: Researchers, scientists, and drug development professionals.

Abstract

(1S,2S)-(-)-1,2-Diaminocyclohexane and its salts are foundational chiral building blocks in modern asymmetric synthesis, most notably as precursors to ligands for catalytic processes like the Jacobsen epoxidation and in the synthesis of pharmaceuticals such as Oxaliplatin.[1][2] The efficient and scalable production of the enantiomerically pure diamine is therefore of critical importance. This document provides a detailed guide for the large-scale synthesis of this compound via classical chiral resolution of racemic trans-1,2-diaminocyclohexane. It outlines the underlying chemical principles, comprehensive safety protocols, step-by-step methodologies for diastereomeric salt crystallization, and critical considerations for process scale-up.

The Principle of Diastereomeric Resolution

Chiral resolution by diastereomeric salt formation is a robust and economically viable method for separating enantiomers on an industrial scale.[3][4] The process relies on the differential physical properties of diastereomers.

The racemic starting material, (±)-trans-1,2-diaminocyclohexane, is a 1:1 mixture of the (1R,2R) and (1S,2S) enantiomers. These enantiomers share identical physical properties, making direct separation by standard techniques like crystallization or distillation impossible. By reacting the basic diamine with an enantiomerically pure acid—in this case, D-(-)-tartaric acid—two diastereomeric salts are formed:

  • (1S,2S)-1,2-Diammoniumcyclohexane D-tartrate

  • (1R,2R)-1,2-Diammoniumcyclohexane D-tartrate

Unlike the original enantiomers, these two diastereomeric salts have distinct physical properties, most critically, different solubilities in a given solvent system.[3][5] This difference allows for the selective crystallization of the less soluble salt, this compound, from the solution, leaving the more soluble (1R,2R) salt in the mother liquor.

G cluster_start Starting Materials cluster_process Resolution Process cluster_products Separated Products cluster_final Final Steps Racemic Racemic (±)-trans-1,2-Diaminocyclohexane ((1R,2R) + (1S,2S)) SaltFormation 1. Diastereomeric Salt Formation in Solvent Racemic->SaltFormation ResolvingAgent D-(-)-Tartaric Acid (Resolving Agent) ResolvingAgent->SaltFormation Crystallization 2. Selective Crystallization (Cooling & Agitation) SaltFormation->Crystallization Forms mixture of diastereomeric salts Filtration 3. Solid-Liquid Separation (Filtration) Crystallization->Filtration Precipitates less soluble salt SolidProduct Solid Precipitate: (1S,2S)-DACH D-Tartrate (Less Soluble) Filtration->SolidProduct LiquidProduct Mother Liquor: Contains (1R,2R)-DACH D-Tartrate (More Soluble) Filtration->LiquidProduct Purification Purification / Washing SolidProduct->Purification Drying Drying Purification->Drying FinalProduct Final Product: Pure (1S,2S)-(-)-DACH D-Tartrate Drying->FinalProduct

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

Health & Safety Considerations

Large-scale chemical synthesis requires stringent adherence to safety protocols. trans-1,2-Diaminocyclohexane is a corrosive and combustible liquid that can cause severe skin burns and eye damage.[6][7]

  • Hazard Assessment :

    • trans-1,2-Diaminocyclohexane (DACH) : Corrosive, combustible liquid, may cause allergic skin reaction.[6][8] Causes severe skin burns and serious eye damage.[7]

    • D-Tartaric Acid : May cause eye, skin, and respiratory tract irritation.

    • Methanol (Wash Solvent) : Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

    • Acetic Acid : Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Chemical safety goggles and a face shield are mandatory.[8]

    • Skin Protection : Impervious clothing, including a chemically resistant apron and boots, must be worn.[9]

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile or neoprene). Dispose of contaminated gloves properly after use.[7][9]

    • Respiratory Protection : Work should be conducted in a well-ventilated area or with a fume hood. For large-scale operations, a full-face respirator with appropriate cartridges may be necessary.[9]

  • Engineering Controls & Emergency Procedures :

    • Ventilation : Use local exhaust ventilation to control airborne concentrations.[9]

    • Fire Suppression : Have Class B fire extinguishers (CO₂, dry chemical, or alcohol-resistant foam) readily available.[6][9] Use water spray to cool containers.[6]

    • Spill Control : Contain spills with absorbent materials. Do not allow the product to enter drains.[7][10]

    • First Aid : Eye wash stations and safety showers must be immediately accessible. In case of contact, flush eyes for at least 15 minutes and wash skin with soap and water.[9] Seek immediate medical attention for any exposure.[6]

Materials and Equipment for Large-Scale Synthesis

CategoryItemRationale / Key Specifications
Reactants Racemic trans-1,2-Diaminocyclohexane (DACH)Starting material. Purity >98%.
D-(-)-Tartaric AcidChiral resolving agent. Enantiomeric purity >99%.
Glacial Acetic AcidUsed to facilitate salt formation and precipitation.[11]
Solvents Deionized WaterPrimary reaction solvent.
MethanolUsed for washing the filtered product cake to remove impurities.[11]
Equipment Glass-Lined or Stainless Steel ReactorMust be rated for the temperatures and corrosive nature of the reactants. Equipped with an overhead stirrer, temperature probe, and addition funnel/port.
Heating/Cooling SystemA jacketed reactor with a circulating thermal fluid system is essential for precise temperature control during heating and controlled cooling for crystallization.
Filtration SystemA large-scale Buchner funnel, Nutsche filter-dryer, or centrifuge is required for efficient solid-liquid separation.
Vacuum OvenFor drying the final product under controlled temperature and reduced pressure.
Analytical HPLC with Chiral ColumnTo determine the enantiomeric excess (ee%) of the final product.
PolarimeterTo measure the optical rotation, a key indicator of enantiomeric purity.
Melting Point ApparatusTo verify the purity of the isolated salt.

Detailed Synthesis Protocol

This protocol is adapted from established laboratory procedures for scale-up.[11][12] The quantities below are provided as a scalable ratio.

Formation of the Diastereomeric Salt
  • Reactor Setup : Charge a clean, dry reactor with D-(-)-tartaric acid (1.0 molar equivalent) and deionized water (approx. 2.7 L per kg of tartaric acid).

  • Dissolution : Agitate the mixture at room temperature until the tartaric acid is fully dissolved, forming a clear, homogenous solution.[12]

  • Addition of DACH : Slowly add racemic trans-1,2-diaminocyclohexane (2.0 molar equivalents relative to tartaric acid) to the tartaric acid solution via an addition funnel. The addition is exothermic; control the rate to maintain the internal temperature at or below 70°C.[11][12]

  • Addition of Acetic Acid : Once the DACH addition is complete, slowly add glacial acetic acid (approx. 1.7 molar equivalents relative to tartaric acid). This addition is also exothermic. Control the addition rate to ensure the reaction temperature does not exceed 90°C.[11] A white precipitate of the diastereomeric salt should form almost immediately.[11]

Isolation and Purification via Crystallization
  • Controlled Cooling : Vigorously stir the resulting slurry while allowing it to cool slowly to ambient temperature over a period of at least 2 hours. This slow cooling promotes the growth of larger, purer crystals.

  • Secondary Cooling : Further cool the mixture to 0-5°C using the reactor's cooling jacket and hold at this temperature for at least 2 hours to maximize precipitation of the desired (1S,2S) salt.[11]

  • Filtration : Collect the white solid precipitate by filtration.

  • Washing : Wash the filter cake sequentially with a small amount of ice-cold (0-5°C) deionized water, followed by several portions of cold methanol.[11] The methanol wash is crucial for removing the more soluble (1R,2R) diastereomer and other impurities.

  • Drying : Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved. The final product is this compound.

Quality Control and Analysis

The isolated product should be analyzed to confirm its identity, purity, and enantiomeric excess.

ParameterMethodExpected Result
Appearance Visual InspectionWhite crystalline powder.[11]
Melting Point Melting Point Apparatus280-284 °C (decomposes).[13]
Optical Rotation Polarimetry[α]²⁰/D ≈ -12.5° (c = 4 in H₂O).[12][13]
Enantiomeric Excess Chiral HPLC≥99% ee. This is typically determined after liberating the free diamine.
Purity Elemental AnalysisC: 45.45%, H: 7.63%, N: 10.60%.[12]

Key Considerations for Scale-Up

Transitioning from a laboratory-scale procedure to large-scale industrial production introduces several challenges that must be addressed.

  • Thermal Management : The exothermic nature of the salt formation requires a robust reactor cooling system to prevent runaway reactions and maintain precise temperature control, which is critical for selective crystallization.

  • Mixing and Agitation : In large vessels, ensuring homogenous mixing is crucial. Inadequate agitation can lead to localized supersaturation, causing the formation of fine particles or impure crystals. The impeller design and agitation speed must be optimized for the slurry.

  • Crystallization Control : The cooling profile (rate of cooling) directly impacts crystal size, shape, and purity. A slow, controlled cooling ramp is essential to avoid trapping impurities and the undesired diastereomer in the crystal lattice.[14] Seeding the solution with pure crystals of the desired salt can sometimes be employed to ensure controlled crystallization.[14]

  • Solid Handling : Transferring and handling large quantities of wet filter cake and dried powder requires specialized equipment like enclosed filter-dryers and powder transfer systems to minimize operator exposure and prevent contamination.

  • Solvent Recovery : On a large scale, recovering and recycling solvents like methanol is both an economic and environmental necessity. Distillation systems will be required to purify the recovered solvents for reuse.

  • Mother Liquor Reworking : The mother liquor contains the soluble (1R,2R)-diaminocyclohexane D-tartrate. This can be treated with a base to recover the (1R,2R)-diamine, which can be racemized and recycled, or resolved using L-(+)-tartaric acid to isolate the (1R,2R)-enantiomer, maximizing process efficiency.[15]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Cooling was too rapid, leaving product in solution.- Insufficient secondary cooling time.- Incorrect stoichiometry.- Implement a slower, controlled cooling ramp.- Increase hold time at 0-5°C.- Verify molar equivalents of all reagents.
Low Enantiomeric Purity (ee%) - Cooling was too fast, causing co-precipitation of the (1R,2R) diastereomer.- Inefficient washing of the filter cake.- Impure resolving agent.- Slow down the cooling rate.- Ensure the filter cake is washed thoroughly with cold methanol.- Use D-tartaric acid with high enantiomeric purity.
Fine Powder, Difficult to Filter - Precipitation occurred too quickly from a highly supersaturated solution.- Excessive agitation speed shearing crystals.- Slow the addition rate of acetic acid.- Optimize the cooling profile.- Reduce agitation speed once precipitation begins.
Product is Off-Color - Impurities in the starting racemic DACH.- Contamination from the reactor or equipment.- Use higher purity starting materials.- Ensure all equipment is thoroughly cleaned and passivated before use.

References

Application Notes and Protocols: The Pivotal Role of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of pharmaceutical development, the stereochemistry of an Active Pharmaceutical Ingredient (API) is of paramount importance, often dictating its pharmacological activity, efficacy, and safety profile. The synthesis of enantiomerically pure compounds is, therefore, a critical endeavor. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate (CAS No. 67333-70-4) has emerged as a cornerstone chiral building block in this pursuit.[1][2][3] This versatile compound serves a dual purpose: as a highly effective chiral resolving agent for racemic mixtures and as a precursor to a vast array of chiral ligands for asymmetric catalysis.[2][4][5] Its rigid cyclohexane backbone provides a well-defined stereochemical framework, which is instrumental in achieving high levels of stereocontrol in chemical transformations.[4]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound in API synthesis. We will delve into the mechanistic principles behind its utility and provide detailed, field-proven protocols for its application.

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₂₀N₂O₆[1][6]
Molecular Weight 264.28 g/mol [1][6]
Appearance White or off-white crystalline powder[7]
Melting Point 280-284 °C (decomposes)[6]
Optical Rotation [α]20/D −12.5° (c = 4 in H₂O)[6]
CAS Number 67333-70-4[1][6]

Part 1: this compound as a Chiral Resolving Agent

The classical method of chiral resolution through the formation of diastereomeric salts remains a robust and economically viable technique for obtaining enantiomerically pure compounds. The principle lies in the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[8][9][10]

(1S,2S)-(-)-1,2-Diaminocyclohexane, being a chiral diamine, can be resolved from its racemic trans-isomer using an enantiomerically pure tartaric acid.[11] Conversely, the D-tartrate salt of the (1S,2S)-diamine provides the enantiomerically pure diamine, which can then be used to resolve racemic acids.

Protocol: Chiral Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the chiral resolution of a racemic carboxylic acid using the free (1S,2S)-(-)-1,2-diaminocyclohexane, which can be liberated from its D-tartrate salt.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH) solution (e.g., 2 M)

  • Racemic carboxylic acid

  • Suitable solvent (e.g., methanol, ethanol, or a mixture)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Liberation of the Free Diamine:

    • Dissolve a known quantity of this compound in water.

    • Slowly add a 2 M NaOH solution while stirring until the solution is strongly basic (pH > 12). This will liberate the free (1S,2S)-(-)-1,2-diaminocyclohexane.

    • Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the free diamine.

  • Diastereomeric Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol).

    • In a separate flask, dissolve the liberated (1S,2S)-(-)-1,2-diaminocyclohexane (0.5 to 1.0 equivalent) in the same solvent. Gentle heating may be necessary.

    • Slowly add the diamine solution to the stirred solution of the racemic acid at room temperature.[8]

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[9]

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[9]

    • Dry the collected crystals under vacuum.

  • Liberation of the Enantiopure Carboxylic Acid:

    • Suspend the dried diastereomeric salt in water.

    • Acidify the solution by the dropwise addition of a 2 M HCl solution while stirring until the solution is acidic (pH < 2).

    • Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent to yield the enantiopure acid.

  • Analysis:

    • Determine the yield and enantiomeric excess (e.e.) of the resolved acid using techniques such as chiral HPLC or by measuring the specific rotation.[9]

Visualizing the Chiral Resolution Process

G cluster_0 Step 1: Liberation of Free Diamine cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3 & 4: Fractional Crystallization & Isolation cluster_3 Step 5: Liberation of Enantiopure Acid a (1S,2S)-Diamine D-Tartrate b Free (1S,2S)-Diamine a->b + NaOH d Mixture of Diastereomeric Salts ((1S,2S)-Diamine • R-Acid) ((1S,2S)-Diamine • S-Acid) b->d c Racemic Acid (R-Acid + S-Acid) c->d e Less Soluble Diastereomeric Salt (e.g., (1S,2S)-Diamine • R-Acid) d->e Crystallization f More Soluble Diastereomer in Mother Liquor d->f g Enantiopure Acid (e.g., R-Acid) e->g + HCl G cluster_0 Ligand Synthesis cluster_1 Catalyst Formation cluster_2 Asymmetric Epoxidation Cycle Diamine (1S,2S)-Diaminocyclohexane Ligand Chiral Salen Ligand Diamine->Ligand Aldehyde 2 eq. Substituted Salicylaldehyde Aldehyde->Ligand Catalyst Mn(III)-Salen Catalyst (Jacobsen's Catalyst) Ligand->Catalyst MnOAc Mn(OAc)₂ MnOAc->Catalyst + O₂ Epoxide Chiral Epoxide Catalyst->Epoxide Catalytic Cycle Alkene Alkene Alkene->Epoxide Oxidant Oxidant (e.g., MCPBA) Oxidant->Epoxide

References

diastereomeric salt formation and isolation techniques with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Diastereomeric Salt Resolution and Isolation of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Introduction: The Imperative of Chirality in Modern Chemistry

In the realms of pharmaceutical development and asymmetric catalysis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities or catalytic efficiencies. (1S,2S)-(-)-1,2-Diaminocyclohexane is a C₂-symmetric chiral diamine that serves as a cornerstone for the synthesis of highly effective chiral ligands and catalysts, most notably in processes like asymmetric epoxidation and cyclopropanation.[1][2] Consequently, obtaining this compound in an enantiomerically pure form is a critical prerequisite for its successful application.

Classical resolution via diastereomeric salt formation remains one of the most robust, scalable, and economically viable methods for separating enantiomers.[3] This technique leverages the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Unlike enantiomers, diastereomers possess distinct physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization.[4][5]

This application note provides a comprehensive, in-depth guide to the theory and practice of resolving racemic trans-1,2-diaminocyclohexane using D-(-)-tartaric acid as the resolving agent. We will elucidate the mechanistic underpinnings of the separation, provide a detailed step-by-step protocol for the formation and isolation of the target this compound salt, and discuss methods for characterization and troubleshooting.

Principle of Diastereomeric Resolution

The fundamental principle of this resolution lies in the differential solubility of the diastereomeric salts formed. The starting material is a racemic mixture of trans-1,2-diaminocyclohexane, containing equal amounts of the (1R,2R)-(+) and (1S,2S)-(-) enantiomers. When this mixture is treated with an enantiomerically pure resolving agent, D-(-)-(2S,3S)-tartaric acid, two distinct diastereomeric salts are generated in solution:

  • (1S,2S)-Diammoniumcyclohexane D-tartrate

  • (1R,2R)-Diammoniumcyclohexane D-tartrate

These two salts are not mirror images of each other and therefore possess different crystal lattice energies and solubilities in a given solvent system.[3] The protocol described herein is optimized to create conditions where the This compound salt is significantly less soluble than its (1R,2R) counterpart. This solubility difference allows for its selective precipitation and subsequent isolation in high diastereomeric and enantiomeric purity. The addition of glacial acetic acid is a critical step that modifies the solvent environment to drastically reduce the solubility of the target salt, inducing its rapid and efficient crystallization.[6][7][8]

Experimental Workflow Overview

The entire process, from the racemic starting material to the isolated pure enantiomer, is outlined in the workflow diagram below. This multi-stage procedure involves salt formation, selective crystallization, isolation, and finally, liberation of the free amine from the purified salt.

G cluster_0 Diastereomeric Salt Formation & Crystallization cluster_1 Isolation & Purification cluster_2 Liberation of Free Amine racemic_mix Racemic (±)-trans- 1,2-Diaminocyclohexane reaction Reaction & Salt Formation (Exothermic, ~70°C) racemic_mix->reaction tartaric_acid D-(-)-Tartaric Acid Solution (in H2O) tartaric_acid->reaction acetic_acid Glacial Acetic Acid Addition reaction->acetic_acid Induces Crystallization precipitation Selective Precipitation of (1S,2S)-Diamine D-Tartrate Salt acetic_acid->precipitation cooling Cooling & Maturation (RT then <5°C) precipitation->cooling Maximizes Yield filtration Vacuum Filtration cooling->filtration washing Wash with Cold H2O & Methanol filtration->washing drying Drying under Vacuum washing->drying pure_salt (1S,2S)-(-)-Diamine D-Tartrate Salt drying->pure_salt base_treatment Treatment with Strong Base (e.g., 4M NaOH) pure_salt->base_treatment extraction Solvent Extraction (e.g., with Ether/DCM) base_treatment->extraction free_amine Pure (1S,2S)-(-)- 1,2-Diaminocyclohexane extraction->free_amine

Caption: Workflow for the chiral resolution of trans-1,2-diaminocyclohexane.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is suitable for gram-scale resolution.[6][7][8]

Materials & Equipment
  • Chemicals:

    • (±)-trans-1,2-Diaminocyclohexane (≥98%)

    • D-(-)-Tartaric acid (≥99%)

    • Glacial Acetic Acid (ACS grade)

    • Methanol (ACS grade)

    • Distilled or Deionized Water

    • 4M Sodium Hydroxide (NaOH) solution

    • Dichloromethane (DCM) or Diethyl Ether

  • Equipment:

    • Three-neck round-bottom flask with overhead mechanical stirrer

    • Heating mantle with temperature controller and thermocouple

    • Dropping funnel

    • Ice-water bath

    • Büchner funnel and vacuum flask

    • Vacuum pump

    • Rotary evaporator

    • Polarimeter

    • Melting point apparatus

Step-by-Step Procedure
  • Preparation of the Resolving Agent: In a 1 L round-bottom flask equipped with an overhead stirrer, charge D-(-)-tartaric acid (150 g, 0.99 mol) and distilled water (400 mL). Stir the mixture at room temperature until all the tartaric acid has completely dissolved, forming a clear, homogenous solution.[8]

  • Formation of Diastereomeric Salts: Begin stirring the tartaric acid solution and add (±)-trans-1,2-diaminocyclohexane (240 mL, ~221.5 g, 1.94 mol) via a dropping funnel. Causality Note: The acid-base reaction is exothermic. Control the addition rate to allow the internal temperature to rise to, but not significantly exceed, 70°C. This controlled temperature ensures complete salt formation without promoting unwanted side reactions or oiling out.[6][8]

  • Inducing Selective Crystallization: Once the diamine addition is complete, add glacial acetic acid (100 mL, 1.75 mol) to the hot solution. Causality Note: This is the critical step for inducing precipitation. Acetic acid decreases the polarity of the aqueous solvent system, significantly lowering the solubility of the diastereomeric salts. The (1S,2S)-diamine D-tartrate salt, being the less soluble of the pair, precipitates immediately as a thick white slurry.[6][7] Control the addition rate to keep the temperature below 90°C.

  • Crystallization and Maturation: Vigorously stir the resulting slurry while allowing it to cool slowly to room temperature over approximately 2 hours. Causality Note: Slow cooling and sustained agitation are crucial for promoting the growth of well-defined crystals and ensuring the system reaches equilibrium, which maximizes both yield and diastereomeric purity.

  • Maximizing Yield: After cooling to room temperature, place the flask in an ice-water bath to cool the mixture to below 5°C. Maintain this temperature for at least 2 hours with continued stirring.[6][8] This step further decreases the salt's solubility, driving more of the product out of the solution and maximizing the isolated yield.

  • Isolation and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold water (100 mL) and then with cold methanol (5 x 100 mL). Causality Note: The cold water wash removes residual acetic acid and water-soluble impurities. The subsequent methanol washes are highly effective at removing the more soluble (1R,2R)-diastereomeric salt, thereby enhancing the enantiomeric purity of the final product.[6][8]

  • Drying: Dry the product by drawing air through the filter cake for 1-2 hours. For complete dryness, transfer the white solid to a drying oven and dry at 40-50°C under reduced pressure to a constant weight. The expected yield of this compound is approximately 160-165 g (90-93% based on the single enantiomer).[6][8]

  • Liberation of the Free Amine (Optional): a. Suspend the purified this compound salt in dichloromethane (DCM) or water. b. Add 4M NaOH solution dropwise with stirring until the pH is strongly basic (pH > 12) and all the solid has dissolved. c. Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM or diethyl ether (3 x volume of aqueous layer). d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the pure (1S,2S)-(-)-1,2-diaminocyclohexane as a colorless oil or low-melting solid.[6]

Key Parameters & Quality Control

The success of the resolution is determined by the yield and, most importantly, the enantiomeric purity of the isolated product. The following table summarizes the key parameters and expected outcomes.

ParameterValue / RangeRationale / Reference
Reagent Molar Ratio ~2 mol diamine : 1 mol tartaric acidA sub-stoichiometric amount of resolving agent is used to form the mono-tartrate salt of the diamine.[6][8]
Reaction Temperature 70-90°CEnsures complete dissolution and salt formation while managing exothermicity.[6][8]
Crystallization Temperature <5°CMaximizes the precipitation and yield of the less soluble diastereomeric salt.[6][7]
Expected Yield 90-93% (of theoretical max)High efficiency is typical for this optimized procedure.[6][8]
Melting Point (Salt) 284°C (decomposes)A sharp melting point indicates high purity.[9]
Specific Rotation (Salt) [α]²⁰D = -11° to -16° (c=2.5 in H₂O)Primary indicator of enantiomeric purity.[9]
Specific Rotation (Free Amine) [α]²⁰D = -43° (neat)Confirms purity after liberation from the salt.
Enantiomeric Excess (ee) ≥99%Achievable with careful washing; can be confirmed by chiral HPLC/GC of a derivatized sample.[6]
Elemental Analysis (Salt) C: 45.45%; H: 7.63%; N: 10.60%Confirms the composition of C₁₀H₂₀N₂O₆.[6][10]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Product "oils out" Cooling rate is too fast; insufficient stirring; incorrect solvent concentration.Ensure vigorous, high-torque overhead stirring. Reduce the cooling rate. Check that initial water volume is correct.
Low Yield Incomplete crystallization; insufficient cooling time; excessive washing volume.Ensure the slurry is cooled to <5°C for at least 2 hours. Use the specified volumes for washing; ensure wash solvents are ice-cold.
Low Enantiomeric Purity Inefficient removal of the more soluble diastereomer; insufficient washing.Perform an additional recrystallization of the isolated salt from a water/methanol mixture. Ensure washing with cold methanol is thorough.
Product is sticky/oily Incomplete drying; residual solvent or acetic acid.Dry the product under high vacuum at 40-50°C until a constant weight is achieved and the material is a free-flowing powder.

Conclusion

The diastereomeric salt resolution of (±)-trans-1,2-diaminocyclohexane with D-(-)-tartaric acid is a highly efficient and scalable method for accessing the enantiopure (1S,2S)-(-) enantiomer. The protocol detailed in this application note, which emphasizes controlled temperature, the critical role of acetic acid in inducing crystallization, and meticulous washing steps, reliably produces the target this compound salt in excellent yield (>90%) and high enantiomeric excess (≥99%). This makes it an invaluable procedure for researchers and professionals in drug development and asymmetric synthesis who require a dependable source of this critical chiral building block.

References

Application Notes and Protocols: Resolution Work-up and Purification of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Chiral Diamines

Enantiomerically pure trans-1,2-diaminocyclohexane (DACH) is a cornerstone chiral building block in modern asymmetric synthesis. Its C2 symmetry and rigid cyclohexane backbone make it an exceptionally effective ligand for a multitude of metal-catalyzed asymmetric reactions, including epoxidations, cyclopropanations, and reductions. The (1S,2S) enantiomer, in particular, is a precursor to valuable catalysts and pharmaceutical intermediates. One of the most common and economically viable methods for obtaining this isomer is through classical resolution of the racemic trans-diamine mixture using a chiral resolving agent. D-tartaric acid is a widely used and effective resolving agent for this purpose, leading to the diastereomeric salt, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate.

This document provides a detailed guide to the critical work-up and purification procedures following the initial diastereomeric salt formation. The protocols outlined herein are designed to ensure high yield and exceptional enantiomeric purity of the desired (1S,2S)-DACH enantiomer.

Principle of the Resolution

The resolution process hinges on the differential solubility of the two diastereomeric salts formed between the racemic trans-1,2-diaminocyclohexane and the chiral resolving agent, D-tartaric acid.

  • (1R,2R)-1,2-diaminocyclohexane + D-tartaric acid → (1R,2R)-DACH·D-tartrate

  • (1S,2S)-1,2-diaminocyclohexane + D-tartaric acid → (1S,2S)-DACH·D-tartrate

The (1S,2S)-DACH·D-tartrate diastereomer is significantly less soluble in the reaction medium (typically an aqueous or mixed aqueous/alcoholic solvent system) than the (1R,2R)-DACH·D-tartrate salt. This difference in solubility allows for the selective crystallization and isolation of the desired (1S,2S) diastereomer.

Reaction Work-up: Isolating the Diastereomeric Salt

The initial precipitation of the this compound salt is a critical step that dictates the overall efficiency of the resolution. Careful control of temperature, solvent composition, and agitation is paramount.

Key Experimental Considerations:
  • Solvent System: The choice of solvent is crucial for achieving optimal diastereomeric discrimination. Water is a common solvent, although mixed solvent systems, such as water with methanol or ethanol, can also be employed to fine-tune the solubility of the diastereomeric salts.[1]

  • Temperature Profile: The reaction is typically initiated at an elevated temperature (e.g., 70-90°C) to ensure complete dissolution of the reactants.[2][3] A subsequent controlled cooling process is essential for selective crystallization. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thereby reducing the enantiomeric purity of the isolated salt.

  • Acidic Additives: The use of a co-acid, such as glacial acetic acid, is often reported to facilitate the precipitation of the desired diastereomeric salt.[2][3][4] The acid serves to protonate the diamine, promoting salt formation.

  • Filtration and Washing: Once crystallization is complete, the solid is collected by vacuum filtration. The filter cake must be washed thoroughly to remove the mother liquor, which contains the more soluble (1R,2R) diastereomer. The choice of wash solvent is critical; it should be a solvent in which the desired salt has minimal solubility. Cold water followed by a more volatile organic solvent like methanol is a common and effective washing sequence.[2][3]

Workflow for Diastereomeric Salt Isolation

Workflow A Racemic trans-1,2-DACH + D-Tartaric Acid in Water B Heat to 70-90°C (Complete Dissolution) A->B 1. C Add Glacial Acetic Acid B->C 2. D Controlled Cooling (Selective Crystallization) C->D 3. E Vacuum Filtration D->E 4. F Wash with Cold Water E->F 5. G Wash with Methanol F->G 6. H Dry under Vacuum G->H 7. I (1S,2S)-DACH·D-tartrate (Crude Salt) H->I 8.

Caption: Workflow for the isolation of crude (1S,2S)-DACH·D-tartrate.

Purification of the Diastereomeric Salt: Recrystallization

For applications requiring the highest enantiomeric purity, a recrystallization of the crude this compound salt is often necessary. This step further removes any occluded or co-precipitated (1R,2R) diastereomer.

Causality in Recrystallization:

The success of recrystallization relies on the slight solubility of the desired diastereomer in a hot solvent and its near-insolubility in the same solvent when cold. The unwanted diastereomer should ideally remain in solution upon cooling.

  • Solvent Selection: Water is a highly effective solvent for the recrystallization of this tartrate salt. The amount of water should be minimized to ensure a good recovery of the purified salt upon cooling.

  • Procedure: The crude salt is dissolved in a minimum amount of hot water. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of the purified crystals. The purified salt is then collected by vacuum filtration and washed with a small amount of cold water and then methanol.

Liberation of the Free Diamine

Once the diastereomeric salt has been purified to the desired level, the final step is to liberate the free (1S,2S)-(-)-1,2-diaminocyclohexane from the tartrate salt. This is achieved by basification followed by extraction.

Mechanism of Liberation:

The tartrate salt is an acid-base adduct. By adding a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), the tartaric acid is deprotonated to its corresponding carboxylate salt (sodium or potassium tartrate), which is highly soluble in water. The protonated diamine is deprotonated to the free diamine, which is less soluble in water and can be extracted into an organic solvent.

Key Steps in the Liberation and Purification of the Free Diamine:
  • Basification: The purified (1S,2S)-DACH·D-tartrate salt is suspended in water, and a concentrated aqueous solution of a strong base (e.g., 4M NaOH) is added until the solution becomes strongly basic (pH > 12).[2]

  • Extraction: The liberated free diamine, which is an oil, is then extracted from the aqueous layer using a suitable organic solvent. Dichloromethane or diethyl ether are commonly used for this purpose.[2] Multiple extractions are recommended to ensure complete recovery of the diamine.

  • Drying: The combined organic extracts are dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any residual water.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is carefully removed from the filtrate using a rotary evaporator. It is important to avoid excessive heat during this step as the free diamine is volatile.

  • Final Purification (Optional): For the highest purity, the resulting oil can be distilled under reduced pressure.

Experimental Protocols

Protocol 1: Isolation and Purification of this compound

Materials:

  • Racemic trans-1,2-diaminocyclohexane

  • D-(-)-tartaric acid

  • Glacial acetic acid

  • Distilled water

  • Methanol

  • Beaker or round-bottom flask

  • Stir plate and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Büchner funnel and filter flask

  • Vacuum source

Procedure:

  • In a suitable beaker or flask, dissolve D-(-)-tartaric acid (1.0 equivalent) in distilled water.[2]

  • With stirring, add racemic trans-1,2-diaminocyclohexane (2.0 equivalents) to the tartaric acid solution. The addition may be exothermic, and the rate of addition should be controlled to maintain a manageable temperature.[2]

  • Heat the mixture to approximately 70-90°C until all solids dissolve.[2][3]

  • Slowly add glacial acetic acid (approximately 1.7 equivalents) to the hot solution. A white precipitate should form.[2][3]

  • Stir the resulting slurry vigorously while allowing it to cool slowly to room temperature.

  • Further cool the mixture in an ice bath for at least one hour to maximize precipitation.[3]

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with a small amount of ice-cold water, followed by several portions of cold methanol.[2][3]

  • Dry the resulting white solid under vacuum to yield the crude this compound.

  • Recrystallization: Dissolve the crude salt in a minimum amount of boiling distilled water. Allow the solution to cool slowly to room temperature and then in an ice bath. Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water and then methanol, and dry under vacuum.

Protocol 2: Liberation of Free (1S,2S)-(-)-1,2-Diaminocyclohexane

Materials:

  • Purified this compound

  • 4M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Suspend the purified (1S,2S)-DACH·D-tartrate salt in water in a separatory funnel.

  • Slowly add 4M NaOH solution with swirling until the solid dissolves and the aqueous solution is strongly basic (pH > 12, check with pH paper).

  • Extract the aqueous layer with three portions of dichloromethane or diethyl ether.[2]

  • Combine the organic extracts in an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the free (1S,2S)-(-)-1,2-diaminocyclohexane as a colorless oil.

Data Presentation

ParameterTypical ValueReference
Yield of Tartrate Salt~90%[2]
Enantiomeric Excess (ee)>99% after recrystallization[3]
Specific Rotation [α]D-12.3° (c=2 in H₂O) for the tartrate salt[2][4]

Troubleshooting and Key Insights

  • Low Yield: This can be due to incomplete precipitation or using too much solvent during washing or recrystallization. Ensure the mixture is thoroughly cooled before filtration and use minimal amounts of cold washing solvents.

  • Low Enantiomeric Purity: This is often a result of cooling the initial crystallization mixture too quickly, leading to co-precipitation of the undesired diastereomer. A slow, controlled cooling rate is critical. Inadequate washing of the filter cake can also leave behind mother liquor containing the other diastereomer. A recrystallization step is highly recommended to improve enantiomeric purity.

  • Difficulty in Liberating the Free Amine: Ensure the aqueous layer is sufficiently basic. If the pH is not high enough, the diamine will remain protonated and will not be efficiently extracted into the organic layer.

Conclusion

The resolution of racemic trans-1,2-diaminocyclohexane using D-tartaric acid is a robust and scalable method for accessing the enantiomerically pure (1S,2S) isomer. Meticulous attention to the work-up and purification procedures, particularly the controlled crystallization and thorough washing of the diastereomeric salt, is essential for achieving high yields and excellent enantiomeric purity. The subsequent liberation of the free diamine is a straightforward acid-base extraction that, when performed carefully, provides the desired chiral building block in a form ready for use in asymmetric synthesis.

References

Application Note: High-Purity Isolation of (1S,2S)-(-)-1,2-Diaminocyclohexane from its D-Tartrate Diastereomeric Salt

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide for Researchers and Drug Development Professionals

Introduction

Enantiomerically pure (1S,2S)-(-)-1,2-Diaminocyclohexane, a key chiral building block, is indispensable in modern asymmetric synthesis. Its C₂-symmetric scaffold is fundamental to the architecture of highly effective chiral ligands, such as those used in Jacobsen's epoxidation, and as a precursor for catalysts in a multitude of stereoselective transformations. The reliable production of this diamine in high enantiomeric purity is therefore a critical starting point for the synthesis of numerous pharmaceutical compounds where specific stereoisomers are required for therapeutic efficacy and safety.[1][2]

The most common and economically viable method for obtaining this enantiomer is the resolution of racemic trans-1,2-diaminocyclohexane using a chiral resolving agent. D-tartaric acid is frequently employed for this purpose, leading to the formation of two diastereomeric salts: (1S,2S)-diaminocyclohexane D-tartrate and (1R,2R)-diaminocyclohexane D-tartrate. These diastereomers possess different physical properties, most notably solubility, which allows for their separation via fractional crystallization.[1][3][4] This application note provides a comprehensive, field-proven protocol for the purification of the less soluble (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate salt and the subsequent liberation of the high-purity free diamine.

Part 1: The Foundational Chemistry of Resolution and Purification

The success of this procedure hinges on two core chemical principles: the differential solubility of diastereomeric salts and the acid-base chemistry governing the liberation of the free amine.

  • Diastereomeric Salt Formation & Fractional Crystallization : When racemic trans-(±)-1,2-diaminocyclohexane reacts with enantiopure D-(-)-tartaric acid, two diastereomeric salts are formed. The interaction between the (1S,2S)-diamine and the D-tartrate results in a crystal lattice that is less soluble in specific solvent systems (typically aqueous) than the lattice formed by the (1R,2R)-diamine and D-tartrate. This solubility difference is exploited by carefully controlling temperature and solvent composition to selectively crystallize the desired (1S,2S)-diammoniumcyclohexane mono-D-tartrate salt, leaving the more soluble (1R,2R) diastereomer in the mother liquor.

  • Liberation of the Free Diamine : The isolated tartrate salt is an ammonium salt, where the basic nitrogen atoms of the diamine are protonated by the acidic protons of tartaric acid. To recover the neutral, "free base" diamine, a strong base such as sodium hydroxide (NaOH) is introduced.[5][6] The hydroxide ions deprotonate the ammonium groups, regenerating the neutral diamine, and convert the tartaric acid into its highly water-soluble sodium tartrate salt. The now uncharged diamine is significantly less soluble in water and highly soluble in organic solvents, enabling its efficient extraction.

Workflow Overview

The entire process, from the diastereomeric salt to the purified free diamine, is outlined in the workflow diagram below.

G cluster_0 Salt Purification cluster_1 Free Amine Liberation & Isolation A (1S,2S)-DACH D-Tartrate Salt (Crude Precipitate) B Recrystallization (e.g., from H₂O or H₂O/MeOH) A->B C Filtration & Washing B->C D Purified (1S,2S)-DACH D-Tartrate Crystals C->D E Suspension in H₂O D->E Proceed to Liberation F Basification (e.g., 4M NaOH) E->F G Liquid-Liquid Extraction (e.g., with CH₂Cl₂) F->G H Drying & Solvent Removal G->H I Purified (1S,2S)-(-)-DACH (Free Base) H->I

Figure 1: General workflow for the purification and liberation of (1S,2S)-(-)-1,2-Diaminocyclohexane.

Part 2: Experimental Protocols

Safety Precautions : Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 1,2-Diaminocyclohexane is corrosive and can cause burns. Sodium hydroxide is highly caustic. Handle all chemicals with care.

Protocol 1: Recrystallization of this compound Salt

This protocol is essential if the initial diastereomeric salt obtained from the resolution has insufficient purity. Recrystallization enhances the diastereomeric excess (d.e.).

Reagent/MaterialPurposeKey Specifications
(1S,2S)-DACH D-TartrateStarting MaterialCrude salt from initial resolution
Deionized WaterSolventHigh purity
MethanolCo-solvent / WashingACS Grade
Buchner Funnel & Filter PaperFiltrationAppropriate size for scale
Ice BathCoolingFor maximizing crystal yield

Methodology:

  • Dissolution : In an appropriately sized Erlenmeyer flask, add the crude (1S,2S)-DACH D-tartrate salt. For every 10 g of salt, add approximately 100 mL of deionized water.

  • Heating : Gently heat the mixture on a hot plate with stirring. Continue heating until all the salt has dissolved completely. The goal is to create a saturated solution at an elevated temperature. Causality Note: Heating increases the solubility of the salt, allowing impurities and the undesired diastereomer to enter the solution phase.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals. Do not disturb the flask during this period.

  • Chilling : Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize the precipitation of the purified salt.[7] Causality Note: Solubility decreases significantly at lower temperatures, forcing the desired, less-soluble diastereomeric salt out of solution.

  • Filtration : Collect the white, crystalline precipitate by vacuum filtration using a Buchner funnel.

  • Washing : Wash the filter cake with a small amount of ice-cold water (e.g., 2 x 15 mL for a 10 g scale) followed by a rinse with cold methanol (e.g., 2 x 15 mL).[1][7] Causality Note: Washing with a cold solvent removes residual mother liquor containing soluble impurities without significantly re-dissolving the product crystals.

  • Drying : Allow air to be pulled through the filter cake for 15-20 minutes to partially dry the crystals. For complete dryness, transfer the solid to a watch glass and dry under vacuum.

Protocol 2: Liberation and Isolation of (1S,2S)-(-)-1,2-Diaminocyclohexane Free Base

This protocol details the conversion of the purified salt into the final, enantiomerically pure free diamine.

Reagent/MaterialPurposeKey Specifications
Purified (1S,2S)-DACH D-TartrateStarting MaterialFrom Protocol 1 or verified pure
Sodium Hydroxide (NaOH)Basifying Agent4 M aqueous solution
Dichloromethane (CH₂Cl₂)Extraction SolventACS Grade
Sodium Sulfate (Na₂SO₄), AnhydrousDrying AgentGranular
Separatory FunnelExtractionAppropriate size for scale
Rotary EvaporatorSolvent Removal

Methodology:

  • Suspension : Place the purified (1S,2S)-DACH D-tartrate salt (e.g., 25 g) in a flask or beaker. Add 50 mL of dichloromethane and 100 mL of a 4 N aqueous sodium hydroxide solution.[8]

  • Basification & Liberation : Stir the two-phase mixture vigorously for at least 30 minutes using a magnetic stirrer. The solid salt will dissolve as the free amine is liberated into the organic phase and the sodium tartrate forms in the aqueous phase. Causality Note: The strong base (NaOH) deprotonates the diammonium salt, making it a neutral organic molecule. This change in charge dramatically alters its solubility, driving it from the aqueous to the organic phase.[5][6]

G cluster_0 Chemical Transformation Salt (1S,2S)-DACH D-Tartrate (Water Soluble Salt) Products -> Base + 2 NaOH (aq) Amine (1S,2S)-DACH (Organic Soluble Free Base) Products->Amine Byproduct + Sodium D-Tartrate (Water Soluble) + 2 H₂O Products->Byproduct

References

kinetic resolution of alcohols using (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Kinetic Resolution of Secondary Alcohols Using (1S,2S)-(-)-1,2-Diaminocyclohexane Derivatives

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of catalysts derived from (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate for the kinetic resolution of racemic secondary alcohols. This guide moves beyond simple procedural lists to explain the underlying principles, the rationale behind experimental choices, and the interpretation of results, ensuring both scientific integrity and practical applicability.

Introduction: The Imperative of Chirality and the Power of Kinetic Resolution

In the pharmaceutical and fine chemical industries, the stereochemistry of a molecule is paramount. Often, only one enantiomer of a chiral compound exhibits the desired biological activity, while the other may be inactive or even harmful. The kinetic resolution (KR) of racemates remains a cornerstone strategy for accessing enantiomerically pure compounds, particularly chiral secondary alcohols, which are ubiquitous building blocks in organic synthesis.[1]

Kinetic resolution operates on the principle that two enantiomers in a racemic mixture can react at different rates with a chiral catalyst or reagent.[2] In an ideal scenario, the catalyst selectively transforms one enantiomer into a new product, leaving the other, less reactive enantiomer untouched and therefore enriched in enantiomeric purity. While the maximum theoretical yield for the recovered starting material is 50%, this method provides access to both the unreacted enantiomer and the product, which can often be converted back to the other enantiomer if desired.[3]

At the heart of many powerful catalytic systems lies a class of "privileged" chiral scaffolds. Among these, (1S,2S)-(-)-1,2-Diaminocyclohexane (DACH) is a preeminent C₂-symmetric diamine, widely employed in the construction of ligands for asymmetric catalysis.[4][5] Its commercial availability as a tartrate salt, specifically this compound, provides a stable and reliable entry point for the synthesis of highly effective chiral catalysts.[6][7] This guide focuses on the preparation and application of one of the most successful DACH derivatives: the Jacobsen-type Salen-Manganese(III) complex, for the oxidative kinetic resolution (OKR) of secondary alcohols.[8][9]

Part I: The Catalyst System: From Precursor Salt to Active Complex

The journey from the stable tartrate salt to a catalytically active species is a critical first step. The D-tartrate salt serves as the resolved, enantiomerically pure source of the (1S,2S)-DACH backbone.[6] The diamine is then typically condensed with salicylaldehyde derivatives to form a tetradentate ligand known as a "Salen" ligand. Subsequent metallation, in this case with a manganese salt, yields the final active catalyst.

The most widely used catalyst of this class for oxidative resolutions is (S,S)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino Manganese(III) Chloride, commonly known as (S,S)-Jacobsen's catalyst.[8][9] The bulky tert-butyl groups are crucial for creating a well-defined chiral pocket that enhances enantioselection.

Catalyst_Synthesis cluster_start Starting Materials cluster_process Synthesis Steps cluster_product Final Catalyst DACH_Tartrate (1S,2S)-DACH D-Tartrate Salt Step1 1. Base Liberation (e.g., NaOH) Free (1S,2S)-DACH DACH_Tartrate->Step1 Isolate free diamine Salicylaldehyde 3,5-Di-tert-butyl- salicylaldehyde Step2 2. Condensation (Schiff Base Formation) Ethanol, Reflux Salicylaldehyde->Step2 2 equivalents Step1->Step2 Step3 3. Metallation Mn(OAc)₂ followed by air oxidation & LiCl Step2->Step3 Forms Salen Ligand Catalyst (S,S)-Jacobsen's Catalyst Step3->Catalyst Yields Mn(III) complex

Caption: Workflow for the synthesis of (S,S)-Jacobsen's catalyst.

Part II: Mechanism of Oxidative Kinetic Resolution (OKR)

The Mn(III)-Salen complex catalyzes the enantioselective oxidation of a racemic secondary alcohol to a ketone. The key to the resolution is that one enantiomer of the alcohol is oxidized at a significantly higher rate than the other. This process typically employs a stoichiometric oxidant, with PhI(OAc)₂ (diacetoxyiodobenzene) being a common and effective choice.[9]

The proposed mechanism involves the following key steps:

  • Oxidant Activation: The Mn(III) catalyst is oxidized to a higher-valent Mn(V)=O species by the terminal oxidant.

  • Enantioselective Recognition: The racemic alcohol coordinates to the manganese center. The rigid, chiral environment created by the Salen ligand leads to a diastereomeric interaction, where the transition state for one enantiomer (the "fast-reacting" one) is significantly lower in energy than for the other.

  • Hydrogen Atom Abstraction: The Mn(V)=O species abstracts the carbinolic hydrogen atom from the preferred alcohol enantiomer in a rate-determining step.

  • Product Formation & Catalyst Regeneration: The resulting intermediate collapses to form the ketone product, and the catalyst is reduced back to its Mn(III) resting state, ready to re-enter the catalytic cycle.

OKR_Mechanism MnIII Mn(III)-Salen (Resting State) MnV Mn(V)=O (Active Oxidant) MnIII->MnV PhI(OAc)₂ Complex_R [Mn(V)=O • (R)-Alcohol] MnV->Complex_R (R)-Alcohol (fast binding) Complex_S [Mn(V)=O • (S)-Alcohol] MnV->Complex_S (S)-Alcohol (slow binding) TS_R [TS_R]‡ Complex_R->TS_R k_fast (Low Energy Barrier) TS_S [TS_S]‡ Complex_S->TS_S k_slow (High Energy Barrier) Unreacted_S (S)-Alcohol (Recovered) Complex_S->Unreacted_S Dissociation Ketone Ketone TS_R->Ketone Product Formation Ketone->MnIII Regeneration

Caption: Proposed catalytic cycle for Oxidative Kinetic Resolution (OKR).

Part III: Experimental Protocols

Protocol: General Procedure for the Oxidative Kinetic Resolution of a Racemic Secondary Alcohol

This protocol provides a representative method for the OKR of (±)-1-phenylethanol. Safety Note: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Materials:

  • (±)-1-Phenylethanol (Substrate)

  • (S,S)-Jacobsen's Catalyst (e.g., 2 mol%)

  • PhI(OAc)₂ (Oxidant, 0.7 equivalents relative to substrate)

  • Tetraethylammonium bromide (TEAB, Additive, e.g., 0.08 equivalents)

  • Deionized Water (Solvent)

  • Diethyl ether (for extraction)

  • Decane (Internal standard for GC analysis)

  • 5 mL reaction vial with stir bar

Procedure:

  • Reaction Setup: To the 5 mL reaction vial, add the racemic alcohol (e.g., 0.25 mmol, 1.0 equiv.), (S,S)-Jacobsen's catalyst (0.005 mmol, 0.02 equiv.), and tetraethylammonium bromide (0.02 mmol, 0.08 equiv.).[9]

  • Solvent Addition: Add deionized water (1.0 mL) to the vial. The use of water as a solvent is a key feature of this protocol, offering a greener alternative to many organic solvents.[9]

  • Initial Stirring: Stir the resulting mixture vigorously for 5-10 minutes at room temperature to ensure proper mixing.

  • Initiation of Reaction: Add the solid PhI(OAc)₂ (0.175 mmol, 0.7 equiv.) to the stirring mixture in one portion. The reaction is typically exothermic and may change color.

  • Reaction Monitoring: Continue stirring at room temperature. The progress of the reaction (conversion of the alcohol) can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC). A typical reaction time is between 30 minutes and 2 hours.[9] The goal is to stop the reaction at or near 50% conversion for optimal ee of the remaining alcohol.

  • Workup: Once the desired conversion is reached, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃. Extract the products with diethyl ether (3 x 5 mL).

  • Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the solvent under reduced pressure.

  • Purification: The residue, containing the unreacted alcohol and the ketone product, can be purified by flash column chromatography on silica gel to separate the two components.

Part IV: Data Analysis and Interpretation

A successful kinetic resolution requires careful analysis of the reaction outcome.

  • Conversion & Yield: The conversion is the percentage of the starting alcohol that has been consumed. It is typically determined by GC analysis using an internal standard. The yield is the amount of purified, unreacted alcohol recovered after chromatography.

  • Enantiomeric Excess (ee): The enantiomeric purity of the recovered alcohol is the most critical parameter. It is determined using chiral analytical techniques.

    • Method: Chiral Gas Chromatography (GC) using a cyclodextrin-based column (e.g., CP-Chirasil-Dex CB) is the standard method for analyzing the ee of volatile alcohols like 1-phenylethanol.[9][10]

    • Calculation: ee (%) = |([R] - [S]) / ([R] + [S])| * 100

  • Selectivity Factor (s): The selectivity factor (also known as krel or E-value) is a measure of the catalyst's efficiency in discriminating between the two enantiomers. It is calculated from the conversion (c) and the enantiomeric excess of the recovered starting material (eeₛ).[2] A higher 's' value indicates better selectivity. An 's' value greater than 50 is generally considered synthetically useful.

    • Formula: s = kfast / kslow = ln[1 - c(1 + eeₛ)] / ln[1 - c(1 - eeₛ)]

Part V: Substrate Scope & Performance Data

The (S,S)-Jacobsen's catalyst system has proven effective for a range of secondary alcohols. Benzylic and allylic alcohols are particularly good substrates. The table below summarizes typical performance data.

Substrate (Racemic Alcohol)Catalyst Loading (mol%)Conversion (%)ee (%) of Recovered AlcoholSelectivity (s)
1-Phenylethanol25198.275
1-(o-Tolyl)ethanol252>99>200
1-(1-Naphthyl)ethanol253>99>200
1,2,3,4-Tetrahydro-1-naphthol25598.060
trans-2-Phenyl-1-cyclohexanol25495.028

Data adapted from literature reports for illustrative purposes.[1][9] Results can vary based on specific reaction conditions.

Part VI: Troubleshooting & Expert Insights

  • Insight: The Role of the Additive. The addition of a phase-transfer catalyst like tetraethylammonium bromide (TEAB) can be beneficial in this biphasic system, potentially improving the interaction between the organic substrate and the aqueous phase where the catalyst may reside.[9]

  • Problem: Low Conversion.

    • Cause: Inactive catalyst or degraded oxidant.

    • Solution: Ensure the catalyst has been stored properly under inert conditions. Use fresh PhI(OAc)₂. Increase catalyst loading slightly (e.g., to 2.5-3 mol%) if necessary.

  • Problem: Low Enantioselectivity (low 's' value).

    • Cause: Reaction temperature is too high, or a significant non-catalyzed background reaction is occurring. The substrate may not be a good fit for the catalyst's chiral pocket.

    • Solution: Ensure the reaction is run at ambient temperature; cooling may improve selectivity for some substrates. Verify that no reaction occurs in the absence of the catalyst. As seen in the data table, structural modifications to the substrate (e.g., ortho-substituents) can dramatically improve selectivity.[1]

  • Problem: Reaction Overshoots 50% Conversion.

    • Cause: The reaction was allowed to run for too long.

    • Solution: Monitor the reaction closely by GC, especially after the first 30 minutes. Overshooting 50% conversion will lead to a decrease in the ee of the recovered starting material, as the slower-reacting enantiomer begins to be consumed.[2]

References

organocatalysis applications of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Organocatalytic Applications of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate Derivatives

Authored by a Senior Application Scientist

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the application of organocatalysts derived from (1S,2S)-(-)-1,2-Diaminocyclohexane (DACH). We will explore the journey from its commercially available tartrate salt to the synthesis of highly effective bifunctional catalysts and their deployment in key asymmetric transformations. The focus is not merely on procedural steps but on the underlying mechanistic principles that govern their remarkable stereocontrol.

The Foundation: From Chiral Resolution to Privileged Scaffold

(1S,2S)-(-)-1,2-Diaminocyclohexane is a cornerstone in asymmetric synthesis, widely regarded as a "privileged chiral scaffold".[1][2][3] Its C₂-symmetric structure provides a rigid and predictable chiral environment, which is essential for inducing high levels of stereoselectivity in chemical reactions.[3]

The enantiomerically pure (1S,2S)-diamine is most commonly obtained through the classical resolution of its racemic mixture using D-tartaric acid.[4] This process exploits the differential solubility of the two diastereomeric salts formed: (1S,2S)-diaminocyclohexane D-tartrate and (1R,2R)-diaminocyclohexane D-tartrate. The less soluble (1S,2S)-DACH D-tartrate salt selectively crystallizes, providing a reliable and scalable route to the optically pure diamine.[4][5][6] This salt is the typical starting point for synthesizing a vast array of organocatalysts.

The free (1S,2S)-diamine must first be liberated from its tartrate salt, typically by treatment with a base (e.g., NaOH) followed by extraction into an organic solvent. This free diamine is the direct precursor to the functional organocatalysts discussed herein.

Catalyst Synthesis: Crafting Bifunctional Scaffolds

The true power of the DACH scaffold in organocatalysis is realized when it is derivatized into bifunctional catalysts. These molecules possess two distinct functional groups that work in concert: one to activate the nucleophile (typically a Brønsted base like an amine) and another to activate the electrophile (typically a hydrogen-bond donor like a thiourea or squaramide).[2] This dual activation strategy mimics enzymatic catalysis and is highly effective.

A preeminent example is the synthesis of Takemoto's catalyst, a thiourea derivative of DACH, which has found widespread application.[2][7] The synthesis is straightforward, involving the reaction of the free (1S,2S)-DACH with an appropriate isothiocyanate.

G cluster_start Starting Materials cluster_process Synthesis Pathway cluster_product Final Product start1 (1S,2S)-DACH D-Tartrate Salt step1 Liberation of Free Diamine start1->step1 start2 Aqueous Base (e.g., NaOH) start2->step1 start3 3,5-Bis(trifluoromethyl)phenyl isothiocyanate step2 Nucleophilic Addition start3->step2 step1->step2 Free (1S,2S)-DACH product (S,S)-Takemoto Catalyst (Bifunctional Thiourea) step2->product

Caption: Synthesis of a bifunctional DACH-thiourea catalyst.

Application I: The Asymmetric Michael Addition

The Michael or conjugate addition is a fundamental carbon-carbon bond-forming reaction. Organocatalytic asymmetric versions using DACH derivatives provide a powerful method for constructing chiral molecules with high enantiopurity.

Mechanism of Action

The bifunctional catalyst orchestrates the reaction through a dual-activation mechanism. The secondary amine of the catalyst reacts with a ketone or aldehyde donor to form a nucleophilic enamine intermediate. Simultaneously, the thiourea moiety activates the nitroalkene acceptor via hydrogen bonding, lowering its LUMO and rendering it more electrophilic. The chiral scaffold then directs the facial attack of the enamine onto the activated nitroalkene.[8][9]

G catalyst DACH-Thiourea Catalyst (Cat) enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O activated_nitro H-Bond Activated Nitroalkene catalyst->activated_nitro H-Bonding ketone Ketone (Nucleophile) ketone->enamine nitroalkene Nitroalkene (Electrophile) nitroalkene->activated_nitro transition_state Diastereoselective Transition State enamine->transition_state activated_nitro->transition_state C-C Bond Formation product_iminium Iminium Intermediate transition_state->product_iminium product Chiral Michael Adduct product_iminium->product + H₂O product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for the asymmetric Michael addition.

Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
  • Reagent Preparation: To a dry 10 mL vial equipped with a magnetic stir bar, add (1S,2S)-N-(3,5-Bis(trifluoromethyl)phenyl)-N'-(cyclohexyl)thiourea (10 mol%, 0.02 mmol).

  • Reaction Setup: Place the vial under an inert atmosphere (Nitrogen or Argon). Add the solvent (e.g., toluene or CH₂Cl₂, 1.0 mL).

  • Addition of Reactants: Add trans-β-nitrostyrene (0.2 mmol, 1.0 equiv). Stir for 5 minutes to ensure dissolution and catalyst activation. Add cyclohexanone (1.0 mmol, 5.0 equiv).

  • Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR by taking small aliquots.

  • Workup: Once the reaction is complete (typically 12-24 hours), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired γ-nitroketone.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data
EntryKetoneNitroalkeneYield (%)dr (syn/anti)ee (%) (syn)
1Cyclohexanonetrans-β-Nitrostyrene95>20:198
2Cyclopentanonetrans-β-Nitrostyrene9215:197
3Acetonetrans-β-Nitrostyrene88-90
4Cyclohexanone(E)-2-(2-Nitrovinyl)furan90>20:196

Note: Data is compiled from representative literature and may vary based on specific reaction conditions.[8][9][10]

Application II: The Asymmetric Aldol Reaction

The aldol reaction is one of the most powerful tools for constructing β-hydroxy carbonyl compounds, which are prevalent motifs in natural products and pharmaceuticals. Chiral diamines and their salts can act as highly effective organocatalysts for direct asymmetric aldol reactions.[11][12]

Mechanism of Action

In this transformation, a primary or secondary amine catalyst reacts with a ketone to form an enamine nucleophile. An acidic co-catalyst or the ammonium salt of the diamine itself protonates the catalyst, which then activates the aldehyde electrophile through hydrogen bonding. The chiral environment of the catalyst guides the si- or re-face attack of the enamine onto the aldehyde, controlling the stereochemical outcome.[13][14][15]

G catalyst (1S,2S)-DACH Derivative + Acid (HX) enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O activated_ald H-Bond Activated Aldehyde catalyst->activated_ald H-Bonding ketone Ketone ketone->enamine aldehyde Aldehyde aldehyde->activated_ald transition_state Anti/Syn Selective Transition State enamine->transition_state activated_ald->transition_state C-C Bond Formation product_iminium Iminium Intermediate transition_state->product_iminium product Chiral β-Hydroxy Ketone product_iminium->product + H₂O product->catalyst Catalyst Regeneration

Caption: Catalytic cycle for the direct asymmetric aldol reaction.

Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde

This protocol utilizes the commercially available (1S,2S)-DACH D-tartrate salt directly, showcasing a practical and cost-effective approach.[14]

  • Catalyst & Reagent Setup: In a vial, dissolve this compound (20 mol%, 0.04 mmol) in water (1.0 mL).

  • Addition of Reactants: Add 4-nitrobenzaldehyde (0.2 mmol, 1.0 equiv) to the aqueous solution. Follow with the addition of cyclohexanone (0.4 mmol, 2.0 equiv).

  • Reaction Conditions: Vigorously stir the biphasic mixture at room temperature. The use of water as a solvent can significantly accelerate the reaction.[15]

  • Monitoring: The reaction can be monitored by TLC. The product is often a solid that precipitates from the reaction mixture.

  • Workup: After completion (typically 4-12 hours), extract the mixture with ethyl acetate (3 x 5 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (hexane/ethyl acetate) to isolate the aldol product.

  • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR and the enantiomeric excess (ee) by chiral HPLC.

Representative Data
EntryKetoneAldehydeYield (%)dr (anti/syn)ee (%) (anti)
1Cyclohexanone4-Nitrobenzaldehyde9011.5:199
2Cyclohexanone4-Chlorobenzaldehyde8510:197
3Cyclopentanone4-Nitrobenzaldehyde88>20:198
4Acetone4-Nitrobenzaldehyde75-92

Note: Data is compiled from representative literature. Excellent results are often achieved in water.[14]

Application III: The Asymmetric Mannich Reaction

The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks for nitrogen-containing pharmaceuticals and natural products.[16][17]

Mechanism of Action

In the organocatalytic asymmetric variant, the DACH-derived catalyst facilitates the reaction between a ketone, an aldehyde, and an amine. More commonly, a pre-formed imine is used as the electrophile. The bifunctional catalyst activates the imine through hydrogen bonding while simultaneously forming an enamine from the ketone. This brings the two partners into close proximity within a chiral environment, leading to a highly stereoselective C-C bond formation.[7][18]

Protocol: Asymmetric Mannich Reaction of Acetophenone with an N-PMP-Imine
  • Catalyst and Reagent Setup: To a dry vial under an inert atmosphere, add the (1S,2S)-DACH-thiourea catalyst (10 mol%).

  • Solvent and Reactants: Add the solvent (e.g., CH₂Cl₂, 0.5 M). Add the N-PMP protected imine of benzaldehyde (0.2 mmol, 1.0 equiv).

  • Nucleophile Addition: Add acetophenone (0.6 mmol, 3.0 equiv).

  • Reaction Conditions: Stir the reaction at 0 °C to enhance selectivity.

  • Monitoring and Workup: Monitor by TLC. Upon completion, quench the reaction with a saturated NH₄Cl solution and extract with an organic solvent.

  • Purification and Analysis: Dry, concentrate, and purify the product via flash chromatography. Analyze dr and ee by ¹H NMR and chiral HPLC, respectively.

Field-Proven Insights & Troubleshooting

  • Catalyst Solubility: Some DACH derivatives may have limited solubility. Sonication or gentle heating can aid dissolution before adding reactants. For thiourea catalysts, toluene and dichloromethane are common solvents.

  • Role of Additives: In aldol reactions, an acidic additive is often crucial for protonating the diamine and activating the aldehyde. The tartrate counter-ion can sometimes serve this role.[14] In some Michael additions, weak acids can enhance reactivity.

  • Substrate Scope: Electron-withdrawing groups on the aldehyde (in aldol reactions) or nitroalkene (in Michael additions) generally lead to higher reactivity.[13] Steric hindrance near the reaction center can decrease reaction rates and selectivity.

  • Water's Influence: For aldol reactions, using water as a solvent can be highly beneficial due to hydrophobic effects, often leading to faster reactions and higher selectivities, even with lower catalyst loadings.[15]

  • Low Selectivity: If enantioselectivity is low, try lowering the reaction temperature. Ensure the catalyst is of high purity and the correct enantiomer is being used. Solvent screening is also recommended, as solvent polarity can influence the transition state geometry.

References

Troubleshooting & Optimization

troubleshooting low yield in diastereomeric salt crystallization with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

A targeted guide for researchers, scientists, and drug development professionals on troubleshooting low yield in the diastereomeric salt crystallization of (1S,2S)-(-)-1,2-Diaminocyclohexane with D-tartaric acid.

Introduction

The resolution of racemic mixtures is a critical step in the synthesis of enantiomerically pure compounds, a cornerstone of modern pharmaceutical development. Diastereomeric salt crystallization remains a widely used, scalable, and economical method for achieving this separation.[1][2][3] This guide focuses on a specific, yet common, challenge: low yield in the crystallization of the diastereomeric salt formed between racemic 1,2-diaminocyclohexane and D-tartaric acid, aiming to isolate the (1S,2S)-(-)-1,2-diaminocyclohexane D-tartrate salt.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Low Yield

Low yield is a frequent hurdle in diastereomeric salt resolutions, often stemming from a combination of factors related to solubility, kinetics, and thermodynamics. This section addresses specific issues you may be encountering.

Q1: I've performed the crystallization, but my yield of the desired this compound salt is significantly below the theoretical 50%. What are the primary factors to investigate?

A low yield indicates that a substantial portion of your target diastereomer remains in the mother liquor. The following are the most critical parameters to examine:

  • Solvent System: The choice of solvent is paramount. The ideal solvent will maximize the solubility difference between the two diastereomeric salts—(1S,2S)-diaminocyclohexane D-tartrate and (1R,2R)-diaminocyclohexane D-tartrate.[4][5] If the desired salt is too soluble in the chosen solvent, it will not precipitate effectively.

  • Temperature Profile: The temperature at which crystallization occurs directly influences the solubility of the salts.[4] A carefully controlled cooling profile is often necessary to achieve high yield and purity.

  • Stoichiometry: The molar ratio of the racemic diamine to the D-tartaric acid can significantly impact the selective precipitation of the desired diastereomer. While a 1:1 ratio is a common starting point, this may not be optimal.[4]

  • Supersaturation: Achieving the right level of supersaturation is key. If the solution is not sufficiently supersaturated, nucleation and crystal growth will be slow or nonexistent. Conversely, excessively high supersaturation can lead to rapid precipitation of both diastereomers, resulting in low purity.[4]

Q2: I've tried various solvents, but the yield remains poor. What advanced strategies can I employ?

If a simple solvent screen is insufficient, consider these more advanced techniques:

  • Seeding: Introducing a small quantity of pure this compound crystals (seed crystals) to a supersaturated solution can promote the crystallization of the desired diastereomer and prevent the spontaneous nucleation of the more soluble one.[4]

  • Anti-Solvent Addition: An anti-solvent is a solvent in which the diastereomeric salts are poorly soluble. Gradual addition of an anti-solvent to your primary solvent system can induce crystallization. The rate of addition is critical to control crystal size and purity.

  • Recycling the Mother Liquor: The mother liquor is enriched with the undesired (1R,2R) enantiomer. This can be treated with a base to recover the free diamine, which can then be racemized and recycled, improving the overall process yield.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the diastereomeric resolution of 1,2-diaminocyclohexane with D-tartaric acid.

Q1: What is the optimal solvent for the crystallization of this compound?

There is no single "best" solvent, as the optimal choice depends on the specific experimental conditions. However, polar protic solvents are generally a good starting point. Water and methanol are commonly used.[6][7] A mixture of solvents, such as methanol-water, can also be effective in fine-tuning the solubility properties of the diastereomeric salts.[8] A systematic solvent screen is highly recommended.

Q2: How does the cooling rate affect the yield and purity of the crystals?

The cooling rate has a significant impact on both crystal size and purity.[9][10]

  • Slow Cooling: Generally favors the growth of larger, purer crystals. It allows for a more controlled approach to equilibrium, giving the less soluble diastereomer time to crystallize selectively.[9][10]

  • Rapid Cooling: Can lead to the formation of many small crystals and may trap the more soluble diastereomer in the crystal lattice, resulting in lower purity.[9][11] In some cases, rapid cooling can induce "oiling out," where the salt separates as a liquid phase instead of a crystalline solid.

Q3: What is the ideal stoichiometric ratio of racemic 1,2-diaminocyclohexane to D-tartaric acid?

While a 1:1 molar ratio is a logical starting point, it's not always the most effective. Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more selective.[5] This is because the separation is then based on the solubility difference between one diastereomeric salt and the unreacted free amine of the other enantiomer. Experimenting with ratios from 0.5 to 1.0 equivalent of D-tartaric acid is advisable.

Q4: How can I determine the diastereomeric excess of my crystallized salt?

Several analytical techniques can be used to determine the diastereomeric excess (d.e.) of the isolated salt:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating and quantifying enantiomers and diastereomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used to differentiate the signals of the two diastereomers in the NMR spectrum, allowing for quantification.

  • Polarimetry: Measuring the optical rotation of the liberated amine after removing the tartaric acid can provide an indication of enantiomeric enrichment, which is related to the diastereomeric excess of the salt.[2]

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Crystallization

This protocol provides a general starting point for the resolution of racemic trans-1,2-diaminocyclohexane.

  • Dissolution: In a suitable flask, dissolve D-(-)-tartaric acid (e.g., 9.86 mmol) in a minimal amount of distilled water (e.g., 5 mL) with stirring.[6]

  • Salt Formation: To the stirred solution, add the racemic trans-1,2-diaminocyclohexane (e.g., 19.7 mmol) at a rate that allows the temperature to rise to approximately 70°C.[6]

  • Crystallization: To the resulting solution, add glacial acetic acid (e.g., 17 mmol) at a rate that does not exceed 90°C. A white precipitate should form immediately.[6]

  • Cooling: Vigorously stir the slurry as it cools to room temperature. Further cool the mixture in an ice bath to <5°C to maximize precipitation.[6]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold water (e.g., 3 mL) followed by cold methanol (e.g., 3 x 5 mL) to remove the mother liquor containing the more soluble diastereomer.[6]

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Liberation of the Free Amine from the Diastereomeric Salt
  • Dissolution: Dissolve the purified diastereomeric salt in water.

  • Basification: Add a base, such as 1 M NaOH solution, dropwise until the solution is strongly basic (pH > 10). This will neutralize the tartaric acid and liberate the free diaminocyclohexane.[13]

  • Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent like diethyl ether or dichloromethane multiple times.[13]

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched diaminocyclohexane.[13]

Data Presentation

Table 1: Factors Influencing Low Yield and Corresponding Troubleshooting Strategies

FactorPotential Cause of Low YieldTroubleshooting Strategy
Solvent The desired diastereomeric salt is too soluble.Screen a variety of solvents with different polarities. Consider using solvent mixtures or an anti-solvent.
Temperature Crystallization temperature is too high, keeping the desired salt in solution.Implement a controlled, slow cooling profile. Experiment with lower final crystallization temperatures.
Stoichiometry The 1:1 molar ratio is not optimal for selective precipitation.Vary the molar ratio of the resolving agent to the racemic amine (e.g., 0.5 to 1.0 equivalents).
Kinetics Insufficient time for crystallization to reach equilibrium.Allow for longer crystallization times.
Purity Impurities in the starting materials are inhibiting crystallization.Ensure the purity of the racemic diamine and D-tartaric acid. Consider recrystallizing the starting materials if necessary.

Visualizations

Troubleshooting_Workflow Start Start: Low Yield of Desired Diastereomeric Salt Solvent_Screen Perform Solvent Screen Start->Solvent_Screen Temp_Profile Optimize Temperature Profile Solvent_Screen->Temp_Profile Yield still low Analysis Analyze Yield and Purity Solvent_Screen->Analysis Yield improves Stoichiometry Adjust Stoichiometry Temp_Profile->Stoichiometry Yield still low Temp_Profile->Analysis Yield improves Seeding Introduce Seed Crystals Stoichiometry->Seeding Yield still low Stoichiometry->Analysis Yield improves Seeding->Analysis Yield improves Analysis->Solvent_Screen Further Optimization Needed Success Successful Resolution Analysis->Success Yield and Purity Acceptable

Caption: A logical workflow for troubleshooting low yield in diastereomeric salt crystallization.

Crystallization_Process cluster_solution Solution Phase cluster_solid Solid Phase Racemate Racemic (R,R)- and (S,S)-Diamine Diastereomers Diastereomeric Salts in Solution ((R,R)-Diamine-D-Tartrate & (S,S)-Diamine-D-Tartrate) Racemate->Diastereomers Salt Formation Resolving_Agent D-Tartaric Acid Resolving_Agent->Diastereomers Crystals Crystallized (S,S)-Diamine-D-Tartrate (Less Soluble) Diastereomers->Crystals Selective Crystallization Mother_Liquor Mother Liquor Enriched in (R,R)-Diamine-D-Tartrate Diastereomers->Mother_Liquor Remains in Solution

Caption: The process of forming and selectively crystallizing diastereomeric salts.

References

overcoming challenges in the purification of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate diastereomeric salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the resolution of trans-1,2-diaminocyclohexane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. Diastereomeric salt crystallization is a powerful, classical technique, yet its success hinges on a nuanced understanding of solubility, kinetics, and thermodynamics.[1][2] This document provides field-proven insights and troubleshooting protocols to help you achieve high yield and diastereomeric purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the resolution process in a practical question-and-answer format.

Q1: My final product has poor diastereomeric excess (d.e.). What are the likely causes and how can I improve it?

A1: Low diastereomeric excess is a common and frustrating issue. It typically stems from the co-precipitation of the more soluble diastereomer, (1R,2R)-diaminocyclohexane D-tartrate, along with your target (1S,2S) salt. The root cause can be traced to several factors related to crystallization kinetics and thermodynamics.

Underlying Causes & Mechanistic Insights:

  • Kinetic vs. Thermodynamic Control: If crystallization occurs too rapidly, the process is under kinetic control, which can trap the undesired diastereomer in the crystal lattice.[3][4] Conversely, allowing the system to equilibrate for too long (thermodynamic control) can sometimes lead to a less selective outcome if the solubility difference between the diastereomers is not sufficiently large at equilibrium.[5][6] Fast crystallization is often kinetically controlled, while longer crystallization times move the system towards thermodynamic control.[4]

  • Supersaturation Level: Inducing crystallization from a highly supersaturated solution can cause rapid, non-selective precipitation of both diastereomers.

  • Solvent Choice: The solvent system is paramount. An inappropriate solvent may not provide a sufficient solubility difference between the two diastereomeric salts, making separation difficult.[7]

  • Inadequate Washing: The mother liquor is enriched in the more soluble, undesired diastereomer.[1] Insufficient washing of the filtered crystals will leave this impurity on the surface.

Troubleshooting Protocol:

  • Optimize Cooling Rate: Avoid crash-cooling. Allow the hot, dissolved solution to cool slowly to room temperature, then gradually cool further in an ice bath over several hours.[8] This favors the formation of more ordered, purer crystals.

  • Recrystallization: This is the most effective method to upgrade diastereomeric purity.[1] Dissolve the isolated salt in a minimum amount of hot solvent (water or a water/alcohol mixture is common) and repeat the slow cooling process. One or two recrystallizations can often increase d.e. to >99%.[9]

  • Solvent System Re-evaluation: If recrystallization is ineffective, consider a different solvent system. Aqueous solutions are a good starting point.[8][10] Mixtures of alcohols (methanol, ethanol, isopropanol) and water can also be effective, as they alter the solubility profiles of the salts.[9]

  • Controlled Seeding: Introduce a few seed crystals of the pure, desired diastereomeric salt into the saturated solution as it cools. This encourages crystallization to occur selectively on the seed surface.

  • Thorough Washing: Once filtered, wash the crystal cake with a small amount of the cold crystallization solvent to displace the impurity-rich mother liquor, followed by a rinse with a non-solvent like cold methanol to aid drying.[8]

Q2: Crystallization is not occurring, or is extremely slow. What should I do?

A2: Failure to crystallize usually indicates that the solution is not sufficiently supersaturated under the current conditions.

Underlying Causes & Mechanistic Insights:

  • Excess Solvent: The most common reason is using too much solvent, preventing the concentration of the diastereomeric salt from reaching its saturation point upon cooling.

  • Inappropriate Solvent: The chosen solvent may be too good at solvating both diastereomeric salts, making them highly soluble even at lower temperatures.

Troubleshooting Protocol:

  • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the liquid level. The microscopic imperfections on the glass can serve as nucleation sites.

    • Seeding: Add a single, small crystal of the desired product. If you don't have any, try to create some by taking a drop of the solution on a watch glass and allowing the solvent to evaporate completely, then use the resulting solid residue.

    • Add an Anti-Solvent: Slowly add a solvent in which the salt is known to be insoluble (e.g., adding an alcohol to an aqueous solution). This will reduce the overall solubility and promote precipitation. Add dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

Q3: Why is my yield of the desired (1S,2S)-diaminocyclohexane D-tartrate salt consistently low?

A3: Low yield suggests that a significant portion of your target diastereomer remains in the mother liquor. This is a balancing act; conditions that favor high purity (like multiple recrystallizations) often lead to lower yields.

Underlying Causes & Mechanistic Insights:

  • Sub-optimal Stoichiometry: The molar ratio of the racemic diamine to the tartaric acid resolving agent is critical. While a 1:1 molar ratio of the trans-diamine to tartaric acid is often used, some protocols employ a sub-stoichiometric amount of the resolving agent.[4][8] Using a large excess of the resolving agent does not typically improve yield.

  • Premature Filtration: Filtering the crystals while the solution is still warm will leave a significant amount of the product dissolved in the mother liquor.

  • Formation of Solvates: The diastereomeric salts can sometimes form solvates (or hydrates), which alters their solubility and can affect the outcome of the crystallization.[7]

Troubleshooting Protocol:

  • Verify Stoichiometry: Ensure you are using the correct molar ratio of racemic trans-1,2-diaminocyclohexane to D-tartaric acid. A common and effective starting point is a 2:1 molar ratio of the racemic diamine to the tartaric acid, often with acetic acid added to facilitate the salt formation.[8][10][11]

  • Maximize Crystallization Time: Allow the mixture to cool to room temperature and then let it stand in an ice bath (0-5 °C) for at least 2 hours, or even overnight, to ensure maximum precipitation of the less soluble salt.[8][12]

  • Mother Liquor Analysis: After filtration, you can attempt to recover more product from the mother liquor. This can be done by concentrating the mother liquor and cooling again for a second crop of crystals. Be aware that this second crop will likely have lower diastereomeric purity and will require recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind resolving racemic trans-1,2-diaminocyclohexane with D-tartaric acid?

A1: The principle lies in converting a pair of enantiomers into a pair of diastereomers.[2] Enantiomers, such as (1S,2S)- and (1R,2R)-diaminocyclohexane, are mirror images and have identical physical properties (e.g., solubility), making them inseparable by standard techniques like crystallization.[2]

By reacting the racemic diamine with an enantiomerically pure resolving agent, D-(-)-tartaric acid, you form two diastereomeric salts:

  • (1S,2S)-diammoniumcyclohexane D-tartrate

  • (1R,2R)-diammoniumcyclohexane D-tartrate

These diastereomers are no longer mirror images and possess different physical properties, most critically, different solubilities in a given solvent.[7][13] The (1S,2S)-amine / D-tartrate salt is typically less soluble in common solvent systems like water and precipitates out, allowing for its separation by filtration.[11][14]

Q2: How critical is the choice of solvent, and what are the best starting points?

A2: The choice of solvent is arguably the most critical parameter in a successful diastereomeric resolution.[7] The ideal solvent maximizes the solubility difference between the two diastereomeric salts.

Solvent Selection Logic

The goal is to find a solvent where one salt is sparingly soluble and the other is freely soluble. This difference is driven by how the solvent molecules interact with the crystal lattice and the solvated ions of each diastereomer.[7]

Solvent SystemRationale & ConsiderationsTypical Outcome
Water Excellent for dissolving salts. The high polarity and hydrogen bonding capability often create a significant solubility differential. Many established protocols use water.[8][10]Often the best starting point. Good for achieving high purity.
Water/Alcohol Mix Adding alcohols like methanol, ethanol, or isopropanol to water reduces the overall polarity of the solvent. This can fine-tune the solubility of the salts to optimize both yield and purity.[9]Provides flexibility. Can improve yield if the salt is too soluble in pure water.
Organic Solvents While less common for this specific salt, some resolutions work better in purely organic media. Benzene has been used in some preparations.[12]Generally explored if aqueous systems fail.
Q3: What is the difference between kinetic and thermodynamic control in this crystallization?

A3: This concept dictates the final composition of your solid product based on the reaction conditions.[6]

  • Kinetic Control: This regime favors the product that forms fastest. It is promoted by rapid changes, such as fast cooling or quick precipitation. The resulting solid may be less stable and incorporate more impurities because the system doesn't have time to reach its most stable state.[3][4]

  • Thermodynamic Control: This regime favors the most stable product. It is achieved under conditions that allow for equilibrium to be established, such as slow cooling, long crystallization times, and gentle agitation.[5][6] The most stable crystalline form, which is ideally the pure desired diastereomer, is the favored product.

Visualizing the Pathways

G

Q4: How can I confirm the purity and configuration of my final product?

A4: Multiple analytical techniques are required for full characterization.

  • Diastereomeric Purity (d.e.):

    • NMR Spectroscopy: In some cases, the NMR spectra of the two diastereomers will show distinct signals that can be integrated to determine the ratio.[1]

    • Chiral HPLC: A more robust method is to liberate the free diamine from the tartrate salt and analyze it using a chiral HPLC column.[15]

  • Enantiomeric Purity (e.e.) and Configuration:

    • Polarimetry: After liberating the free (1S,2S)-(-)-1,2-diaminocyclohexane, measure its specific rotation. Compare the value to the literature value. The (1S,2S) enantiomer is levorotatory (negative rotation).[16][17]

    • Chiral Derivatization: The resolved diamine can be derivatized with a chiral agent to form new diastereomers that are easily analyzed by standard techniques like NMR or achiral chromatography.[15]

Experimental Workflows & Diagrams

General Workflow for Diastereomeric Resolution

This diagram outlines the essential steps from the racemic mixture to the purified enantiomer.

G

Troubleshooting Decision Tree: Low Diastereomeric Excess

Use this logical guide to diagnose and solve issues with product purity.

G

References

impact of temperature and concentration on (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate resolution efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of (±)-trans-1,2-diaminocyclohexane using D-tartaric acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the underlying principles that govern resolution efficiency. Our goal is to empower you to troubleshoot and optimize your experiments effectively.

The Science of Separation: Understanding the Resolution Process

The resolution of racemic (±)-trans-1,2-diaminocyclohexane relies on the formation of diastereomeric salts with a chiral resolving agent, in this case, D-tartaric acid. The two enantiomers of the diamine, (1R,2R) and (1S,2S), react with D-tartaric acid to form two different diastereomeric salts:

  • (1R,2R)-diammoniumcyclohexane D-tartrate

  • (1S,2S)-diammoniumcyclohexane D-tartrate

These diastereomers, unlike enantiomers, have different physical properties, most importantly, different solubilities in a given solvent system.[1] The success of the resolution hinges on exploiting this solubility difference to selectively crystallize one diastereomer while the other remains in the mother liquor. The less soluble salt, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, will preferentially crystallize from the solution, allowing for its separation by filtration.

The efficiency of this process is highly sensitive to experimental parameters, primarily temperature and concentration. A well-controlled experiment will maximize both the yield and the enantiomeric excess (e.e.) of the desired (1S,2S) enantiomer.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the resolution process in a question-and-answer format.

Q1: My yield of the desired diastereomeric salt is low. What are the likely causes and how can I improve it?

Low yield is a frequent challenge and can often be traced back to several key factors:

  • Suboptimal Solvent System: The choice of solvent is critical.[2] The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Water is a common solvent for this resolution, often in combination with an alcohol like methanol or ethanol.[3] If the desired salt is too soluble, the yield will be poor.

    • Troubleshooting:

      • Solvent Composition: If using a mixed solvent system like ethanol/water, systematically vary the ratio. Increasing the proportion of the less polar solvent (ethanol) can often decrease the solubility of the tartrate salt and improve yield. A 3:1 ethanol/water mixture is a good starting point to explore.[3]

      • Anti-Solvent Addition: Consider the use of an anti-solvent.[4] This is a solvent in which the diastereomeric salts are poorly soluble. It can be slowly added to the solution to induce precipitation and increase the recovery of the less soluble salt.

  • Incorrect Stoichiometry: The molar ratio of the racemic diamine to D-tartaric acid can significantly influence the yield.

    • Troubleshooting: While a 1:1 molar ratio is a common starting point, a slight excess of the resolving agent (e.g., 1:1.05 diamine to tartaric acid) can help to ensure that all of the desired enantiomer is converted to its salt, preventing losses of the unreacted diamine.[3]

  • Cooling Profile is Too Rapid: The rate of cooling directly affects the kinetics of crystallization. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, resulting in a lower yield of the desired pure salt.

    • Troubleshooting: Employ a gradual and controlled cooling profile. After dissolving the components at an elevated temperature (e.g., 70-90°C), allow the solution to cool slowly to room temperature, and then further cool it in an ice bath.[5][6] This allows for the selective crystallization of the less soluble diastereomer.

Q2: The enantiomeric excess (e.e.) of my isolated salt is poor. How can I improve the purity?

Achieving high enantiomeric excess is the primary goal of resolution. Poor e.e. indicates that the more soluble diastereomer is co-crystallizing with the desired product.

  • Insufficient Recrystallization: A single crystallization is often not enough to achieve >99% e.e.

    • Troubleshooting: Perform one or more recrystallizations of the isolated diastereomeric salt.[3][7] Each recrystallization step will further enrich the desired less-soluble diastereomer. The process should be repeated until the desired enantiomeric purity is achieved, which can be monitored by techniques such as chiral HPLC.[1]

  • Ineffective Washing: The solid cake after filtration will be wet with the mother liquor, which contains the more soluble diastereomer. Inadequate washing will contaminate the final product.

    • Troubleshooting: Wash the filter cake thoroughly with a cold solvent. A common practice is to wash with ice-cold water followed by cold methanol.[5][6] The cold temperature minimizes the dissolution of the desired salt while effectively removing the mother liquor.

  • Suboptimal Temperature Gradient: The temperature range for crystallization is crucial.

    • Troubleshooting: Ensure the initial dissolution temperature is high enough to fully dissolve both diastereomeric salts (typically 70-90°C).[5][7] The final cooling temperature should be low enough to maximize the precipitation of the less soluble salt (e.g., <5°C in an ice bath).[5][6]

Q3: No crystals are forming, or crystallization is very slow. What should I do?

The absence of crystallization can be due to high solubility of both diastereomeric salts in the chosen solvent system or insufficient supersaturation.

  • Troubleshooting:

    • Increase Concentration: If the solution is too dilute, it may not reach the necessary supersaturation for nucleation to occur. Carefully evaporate some of the solvent to increase the concentration.

    • Solvent Polarity: The solvent may be too "good" at dissolving the salts. As mentioned, adjusting the solvent system by adding a less polar component can induce crystallization.

    • Seeding: Introducing a small seed crystal of the desired diastereomeric salt can promote crystallization by providing a nucleation site.[2]

    • Scratching: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections on the glass surface that can act as nucleation sites.

Q4: How does the concentration of the reactants affect the resolution efficiency?

The concentration of the diamine and tartaric acid in the solvent is a critical parameter that influences both yield and purity.

  • Impact on Supersaturation: The concentration directly determines the level of supersaturation, which is the driving force for crystallization.[2]

    • Higher Concentration: Generally leads to a higher yield as more of the less soluble salt will crystallize out. However, excessively high concentrations can increase the viscosity of the solution and may lead to the entrapment of the more soluble diastereomer, thus reducing the enantiomeric excess.

    • Lower Concentration: May result in a higher purity of the crystallized salt as the slower crystal growth allows for better discrimination between the diastereomers. However, the yield will likely be lower.

    • Optimization: The optimal concentration is a balance between achieving a good yield and maintaining high purity. This often requires empirical optimization for a specific scale and equipment.

Experimental Protocols

Protocol 1: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is a representative procedure based on common literature methods.[5][6]

Materials:

  • (±)-trans-1,2-Diaminocyclohexane

  • D-(-)-Tartaric acid

  • Distilled water

  • Methanol

  • Glacial Acetic Acid (optional, but can facilitate salt formation)[5]

Procedure:

  • In a round-bottom flask, dissolve D-(-)-tartaric acid (0.99 molar equivalents relative to the diamine) in distilled water.

  • Stir the mixture at room temperature until the tartaric acid is fully dissolved.

  • Slowly add the (±)-trans-1,2-diaminocyclohexane (1.0 molar equivalent). The addition is exothermic, and the temperature may rise to around 70°C.

  • If using, add glacial acetic acid (approximately 0.85 molar equivalents) at a rate that keeps the temperature below 90°C. A white precipitate should form immediately.[5]

  • Stir the resulting slurry vigorously while allowing it to cool slowly to room temperature over 1-2 hours.

  • Further cool the mixture in an ice bath to <5°C for at least one hour to maximize crystallization.

  • Collect the precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water (e.g., 3 mL), followed by several washes with cold methanol (e.g., 5 x 3 mL).[5]

  • Dry the solid product, which is the (1S,2S)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt.

Protocol 2: Recrystallization for Enantiomeric Enrichment

Procedure:

  • Transfer the dried diastereomeric salt to a clean flask.

  • Add a minimal amount of hot solvent (e.g., an ethanol/water mixture) to dissolve the salt completely.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified (1S,2S)-1,2-diammoniumcyclohexane mono-(+)-tartrate.

  • Analyze the enantiomeric excess using a suitable method (e.g., chiral HPLC or polarimetry).[1]

Data Summary

ParameterOptimal Range/ValueEffect on Resolution
Temperature Gradient 70-90°C initial, cool to <5°CA wide temperature range maximizes the solubility difference between the diastereomeric salts, enhancing selective crystallization.[5][6][7]
Solvent System Water, Ethanol/Water mixturesThe polarity of the solvent system is crucial for controlling the solubility of the diastereomeric salts.[2][3]
Molar Ratio (Diamine:Tartaric Acid) 1:1 to 1:1.05A slight excess of tartaric acid can improve the yield by ensuring complete salt formation of the desired enantiomer.[3]
Cooling Rate Slow and controlledGradual cooling is essential for selective crystallization and achieving high enantiomeric excess.[5][6]

Visualizing the Workflow

Resolution_Workflow cluster_prep Preparation cluster_process Process cluster_products Separation cluster_purification Purification racemate Racemic (±)-trans-1,2-Diaminocyclohexane dissolution Dissolution in Solvent (e.g., H2O/EtOH) at 70-90°C racemate->dissolution resolving_agent D-Tartaric Acid resolving_agent->dissolution cooling Controlled Cooling (to <5°C) dissolution->cooling Forms Diastereomeric Salts filtration Vacuum Filtration cooling->filtration Selective Crystallization solid Solid: (1S,2S)-Salt (Less Soluble) filtration->solid mother_liquor Mother Liquor: (1R,2R)-Salt (More Soluble) filtration->mother_liquor recrystallization Recrystallization solid->recrystallization Low e.e. pure_product High e.e. (1S,2S)-Salt recrystallization->pure_product

Caption: Workflow for the resolution of (±)-trans-1,2-diaminocyclohexane.

Troubleshooting_Logic start Problem Encountered low_yield Low Yield? start->low_yield poor_ee Poor e.e.? start->poor_ee no_crystals No Crystals? start->no_crystals low_yield->poor_ee No check_solvent Optimize Solvent System (Ratio, Anti-solvent) low_yield->check_solvent Yes poor_ee->no_crystals No recrystallize Perform Recrystallization poor_ee->recrystallize Yes increase_conc Increase Concentration no_crystals->increase_conc Yes check_stoichiometry Adjust Stoichiometry (Slight excess of tartaric acid) check_solvent->check_stoichiometry check_cooling_rate Slow Down Cooling Rate check_stoichiometry->check_cooling_rate wash_thoroughly Improve Washing Technique (Cold Solvents) recrystallize->wash_thoroughly optimize_temp Optimize Temperature Gradient wash_thoroughly->optimize_temp change_solvent Adjust Solvent Polarity increase_conc->change_solvent seed_crystals Add Seed Crystals change_solvent->seed_crystals

Caption: A logical guide for troubleshooting common resolution issues.

References

stability of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the handling and use of this versatile chiral reagent.

Introduction

This compound is a widely used resolving agent and a critical building block in asymmetric synthesis.[1] Its stability and purity are paramount for achieving desired stereochemical outcomes in complex chemical transformations. This guide addresses common questions and challenges related to the stability of this compound under various experimental conditions.

Physical and Chemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling and application.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Molecular Formula C₁₀H₂₀N₂O₆[1][2][3]
Molecular Weight 264.28 g/mol [1][2][3]
Melting Point 280-284 °C (with decomposition)[1][4]
Optical Rotation [α]₂₀/D ≈ -12.5° (c=4 in H₂O)
CAS Number 67333-70-4[1][2]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] General guidelines for storing amine salts recommend protection from moisture and light.[3][6] Storage at room temperature is generally acceptable.[1]

Q2: Is this compound hygroscopic?

Stability in Solution

Q3: How stable is the compound in common organic solvents?

A3: this compound is generally insoluble in many common organic solvents.[7] Its stability in these solvents is therefore less of a concern for degradation in solution, but this property limits its direct use in non-polar reaction media. For applications requiring solubility in organic solvents, it is common practice to first liberate the free diamine.

Q4: What is the stability of the compound in aqueous solutions?

A4: The compound is soluble in water and is stable in neutral and acidic aqueous solutions. The synthesis and resolution procedures often involve heating in aqueous media, indicating a good degree of thermal stability in water.[7]

pH Stability

Q5: What happens when this compound is exposed to acidic or basic conditions?

A5:

  • Acidic Conditions: The compound is stable in acidic solutions. In fact, its solubility is enhanced in acidic media due to the protonation of the amino groups.

  • Basic Conditions: In the presence of a strong base (e.g., NaOH, KOH), the tartrate salt will be neutralized, liberating the free (1S,2S)-(-)-1,2-diaminocyclohexane. This is a common procedure to obtain the free diamine for use in reactions where the tartrate counter-ion might interfere or where solubility in organic solvents is required.

AcidBaseEquilibrium Salt (1S,2S)-DACH D-Tartrate Salt (Stable in acidic/neutral solution) FreeDiamine Free (1S,2S)-DACH (Soluble in organic solvents) Salt->FreeDiamine Deprotonation Base Strong Base (e.g., NaOH) Acid Acid (e.g., HCl) FreeDiamine->Salt Protonation TroubleshootingWorkflow Start Inconsistent Results or Low Yield CheckPurity Check Purity of Starting Material (NMR, HPLC, Optical Rotation) Start->CheckPurity ReviewConditions Review Reaction Conditions (Temperature, Reagents, Atmosphere) Start->ReviewConditions CheckSolubility Assess Solubility in Reaction Medium Start->CheckSolubility Pure Material is Pure CheckPurity->Pure Yes Impure Material is Impure CheckPurity->Impure No ConditionsOK Conditions Appear Suitable ReviewConditions->ConditionsOK Yes HarshConditions Potentially Harsh Conditions ReviewConditions->HarshConditions No Soluble Sufficiently Soluble CheckSolubility->Soluble Yes Insoluble Insoluble CheckSolubility->Insoluble No Proceed Proceed with Experiment Pure->Proceed Recrystallize Recrystallize or Use New Batch Impure->Recrystallize ConditionsOK->Proceed ModifyConditions Modify Conditions (e.g., lower temperature, inert gas) HarshConditions->ModifyConditions Soluble->Proceed LiberateDiamine Liberate Free Diamine or Screen Solvents Insoluble->LiberateDiamine

References

Technical Support Center: Regeneration and Recycling of (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for the efficient regeneration and recycling of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. This resource is designed for researchers, scientists, and professionals in drug development who utilize chiral resolution techniques. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can recover your valuable chiral auxiliary and resolving agent with high yield and purity, promoting both economic and environmental sustainability in your synthetic processes.

Core Principle: The Chemistry of Regeneration

The resolution of racemic trans-1,2-diaminocyclohexane with D-tartaric acid yields the diastereomeric salt, this compound, which is typically less soluble and crystallizes out of the solution.[1][2] The regeneration process is a straightforward acid-base reaction. The diammonium tartrate salt is treated with a strong base to deprotonate the ammonium groups, liberating the free (1S,2S)-(-)-1,2-Diaminocyclohexane. This free diamine, being organic-soluble, can then be extracted from the aqueous medium. The tartaric acid remains in the aqueous layer as its corresponding salt.

Visualizing the Workflow

cluster_0 Regeneration of (1S,2S)-CHDA cluster_1 Purification & Isolation cluster_2 Recycling of D-Tartaric Acid salt (1S,2S)-CHDA D-Tartrate Salt (Solid) dissolution Dissolution in Water salt->dissolution basification Basification (e.g., 4M NaOH) dissolution->basification extraction Liquid-Liquid Extraction (e.g., with CH2Cl2) basification->extraction organic_phase Organic Phase: (1S,2S)-CHDA in CH2Cl2 extraction->organic_phase aqueous_phase Aqueous Phase: Sodium D-Tartrate extraction->aqueous_phase drying Drying (e.g., MgSO4) organic_phase->drying evaporation Solvent Evaporation drying->evaporation product Pure (1S,2S)-CHDA (Liquid/Solid) evaporation->product acidification Acidification (e.g., HCl) aqueous_phase->acidification isolation Crystallization / Evaporation acidification->isolation recycled_ta Recycled D-Tartaric Acid isolation->recycled_ta

Caption: Workflow for Regeneration and Recycling.

Troubleshooting Guide

This section addresses common issues encountered during the regeneration and recycling process.

Issue 1: Low Yield of Recovered (1S,2S)-(-)-1,2-Diaminocyclohexane

  • Possible Cause 1: Incomplete Basification. The diammonium tartrate salt must be fully neutralized to the free diamine for efficient extraction into the organic phase. A pH of at least 8 is recommended to ensure complete deprotonation.[3]

    • Solution: Monitor the pH of the aqueous solution during the addition of the base. Use a pH meter or pH paper to ensure the solution is sufficiently alkaline before proceeding with the extraction.

  • Possible Cause 2: Insufficient Extraction. The free diamine may have some solubility in the aqueous phase, leading to losses if not extracted thoroughly.

    • Solution: Perform multiple extractions with a suitable organic solvent like dichloromethane (CH2Cl2) or ether.[1][4] Three to five extractions are typically sufficient to ensure a high recovery rate. Combine the organic layers for subsequent workup.

  • Possible Cause 3: Emulsion Formation. During extraction, an emulsion can form at the interface of the aqueous and organic layers, trapping the product.

    • Solution: To break up an emulsion, you can add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase. Alternatively, gentle swirling or mechanical stirring instead of vigorous shaking can prevent emulsion formation.

Issue 2: Impure Recovered Diamine (Contaminated with Tartaric Acid)

  • Possible Cause: Carryover of Aqueous Phase. If some of the aqueous phase containing the tartrate salt is carried over with the organic extracts, it will contaminate the final product upon solvent evaporation.

    • Solution: After separating the organic layer, wash it with a small amount of brine. This helps to remove residual water and any dissolved inorganic salts. Ensure you are carefully pipetting or separating the layers in your separatory funnel.

Issue 3: Low Yield of Recycled D-Tartaric Acid

  • Possible Cause 1: Incomplete Acidification. To recover the tartaric acid from its salt in the aqueous phase, the solution must be acidified to protonate the tartrate dianion back to the free acid.

    • Solution: Add a strong mineral acid, such as hydrochloric acid (HCl), to the aqueous phase until the pH is strongly acidic (pH 1-2).

  • Possible Cause 2: Premature Extraction or Isolation. Tartaric acid is highly soluble in water.

    • Solution: To maximize recovery, concentrate the acidified aqueous solution by evaporation to induce crystallization of the tartaric acid. Cooling the concentrated solution can further enhance the yield.

Frequently Asked Questions (FAQs)

Q1: What is the most effective base for liberating the free diamine?

A strong base is required to ensure complete deprotonation of the diammonium salt. 4M Sodium Hydroxide (NaOH) is commonly cited and effective.[1][5] Potassium hydroxide (KOH) can also be used.

Q2: Which organic solvent is best for extracting the free diamine?

Dichloromethane (CH2Cl2) is a popular choice due to its effectiveness in solubilizing the diamine and its density, which allows for easy separation from the aqueous layer.[1] Ether can also be used, though its lower boiling point and higher flammability require additional care.[3][4]

Q3: How can I confirm the purity and enantiomeric excess (ee) of my recycled diamine?

  • Purity: This can be assessed using standard techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1][6]

  • Enantiomeric Excess: The optical purity should be confirmed using polarimetry to measure the specific rotation.[1][5] A more precise measurement of enantiomeric excess can be obtained via chiral High-Performance Liquid Chromatography (HPLC) after derivatization.[7]

Q4: Is it necessary to dry the organic extract before evaporating the solvent?

Yes, it is a critical step. Water present in the organic extract can co-distill with the solvent or remain with your product. Using a drying agent like anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) removes residual water, ensuring a pure product.[4]

Q5: Can the recycled D-tartaric acid be used for subsequent resolutions?

Absolutely. The primary goal of recycling is to reuse the resolving agent. Once the tartaric acid is recovered, dried, and its purity confirmed (e.g., by melting point or titration), it can be used in future resolution experiments, making the process more cost-effective.

Experimental Protocols

Protocol 1: Regeneration of (1S,2S)-(-)-1,2-Diaminocyclohexane
  • Dissolution: Suspend the this compound salt in distilled water.

  • Basification: Cool the suspension in an ice bath and slowly add 4M NaOH solution with stirring until the pH of the solution is >10. Ensure all the solid has dissolved.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the free diamine with dichloromethane (CH2Cl2) (3 x volume of the aqueous phase).

  • Combine & Dry: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO4).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure (1S,2S)-(-)-1,2-Diaminocyclohexane.

Protocol 2: Recycling of D-Tartaric Acid
  • Acidification: Take the aqueous layer from Protocol 1 and cool it in an ice bath. Carefully add concentrated HCl with stirring until the pH is ~1.

  • Concentration: Reduce the volume of the acidified solution by approximately 50-75% using a rotary evaporator.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the D-tartaric acid.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.

Quantitative Data Summary

ParameterExpected OutcomeNotes
Yield of (1S,2S)-CHDA >90%Dependent on the efficiency of basification and extraction.
Optical Purity (ee) >99%Should be consistent with the purity of the starting diastereomeric salt.[2]
Specific Rotation [α]D ~ -12.3° (for the tartrate salt)Value for the free diamine will differ.
Yield of D-Tartaric Acid 70-85%Dependent on concentration and crystallization conditions.

References

Technical Support Center: Scaling Up Chiral Resolutions with (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of racemic compounds using (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical enantioseparation technique. Diastereomeric salt formation is a robust and widely used method for obtaining enantiomerically pure compounds, and this resource provides practical, field-proven insights to overcome common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the scaling up of your chiral resolution process. Each problem is followed by a step-by-step guide to help you identify the root cause and implement an effective solution.

Issue 1: Low Enantiomeric Excess (e.e.) of the Desired Enantiomer

Low enantiomeric excess is a frequent challenge, often stemming from the co-precipitation of the more soluble diastereomeric salt.[1]

Troubleshooting Steps:

  • Solvent System Optimization: The choice of solvent is paramount as it governs the solubility difference between the two diastereomeric salts.[2]

    • Action: Screen a variety of solvents with different polarities (e.g., alcohols, ketones, esters, and their mixtures with water or anti-solvents like heptane). The ideal solvent will maximize the solubility of the undesired diastereomer while minimizing the solubility of the desired one.

    • Rationale: A larger difference in solubility between the diastereomeric salts leads to a more selective crystallization of the desired salt, thereby increasing the enantiomeric excess of the final product.[3]

  • Controlled Cooling Profile: Rapid crystallization can trap impurities and the undesired diastereomer within the crystal lattice.

    • Action: Implement a gradual and controlled cooling profile. Seeding the solution with a small amount of the pure desired diastereomeric salt at the saturation temperature can promote controlled crystal growth.[3]

    • Rationale: Slow cooling allows for the selective nucleation and growth of the less soluble diastereomeric salt, leading to higher purity.

  • Stoichiometry of the Resolving Agent: An incorrect molar ratio of the resolving agent to the racemic compound can lead to incomplete salt formation and affect the resolution efficiency.

    • Action: Experiment with different molar ratios of this compound to your racemic compound. Ratios from 0.5 to 1.0 equivalents are common starting points.[4]

    • Rationale: The stoichiometry can influence the composition of the solid and liquid phases at equilibrium, directly impacting the enantiomeric excess of the crystallized salt.

Issue 2: Low Overall Yield of the Desired Enantiomer

While a theoretical maximum yield for a single resolution step is 50%, achieving this is often challenging due to losses during filtration and handling, as well as the solubility of the desired diastereomeric salt in the mother liquor.

Troubleshooting Steps:

  • Mother Liquor Analysis and Rework: A significant amount of the desired enantiomer may remain in the mother liquor.

    • Action: Analyze the mother liquor by chiral HPLC to quantify the amount of the desired enantiomer. If substantial, consider a second crystallization from the mother liquor or a recycle-racemization loop.

    • Rationale: Recycling the unwanted enantiomer from the mother liquor by racemizing it and re-introducing it into the resolution process can significantly improve the overall process yield and economics.[5]

  • Filtration and Washing Optimization: Inefficient filtration and washing can lead to product loss.

    • Action: Ensure the filter cake is not overly compressed during filtration, which can hinder washing efficiency. Use a minimal amount of a cold, appropriate solvent to wash the cake, removing impurities without dissolving a significant amount of the product.

    • Rationale: Proper filtration and washing techniques are crucial for isolating the pure diastereomeric salt with minimal loss.

  • Investigate for Double Salt Formation: In some cases, a double salt containing both enantiomers may form, drastically reducing the yield of the desired enantiomer.

    • Action: Characterize the crystalline solid by techniques such as X-ray powder diffraction (XRPD) to confirm the presence of the desired diastereomeric salt and rule out the formation of a double salt.[6]

    • Rationale: The formation of a double salt can severely limit the effectiveness of the resolution, and a different resolving agent or solvent system may be required if this occurs.[6]

Issue 3: Poor Filtration and Drying Characteristics

Scaling up can exacerbate issues with filtration and drying, leading to longer processing times and potential product degradation. This is often linked to the crystal size and shape.

Troubleshooting Steps:

  • Control of Crystal Habit: Small, needle-like crystals can lead to slow filtration and trap solvent.

    • Action: Optimize the crystallization conditions (solvent, cooling rate, agitation) to promote the growth of larger, more equant crystals. Seeding can also influence crystal habit.

    • Rationale: Larger, well-formed crystals create a more porous filter cake, facilitating faster filtration and more efficient drying.[7]

  • Agitation Rate: The agitation rate during crystallization can impact crystal size distribution through secondary nucleation and crystal breakage.

    • Action: Evaluate the effect of different agitation speeds on the final crystal properties. Lower agitation rates may be beneficial in preventing excessive secondary nucleation and breakage of fragile crystals.[8]

    • Rationale: Controlling the agitation rate allows for better control over the crystallization process, leading to a more desirable particle size distribution for downstream processing.[8]

Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent for my chiral resolution?

A1: The initial solvent selection is often empirical but can be guided by the polarity of your racemic compound and the resolving agent. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[9] The goal is to find a solvent where the diastereomeric salts have moderate and, crucially, different solubilities.[2]

Q2: What is the role of temperature in the resolution process?

A2: Temperature is a critical parameter as the solubility of the diastereomeric salts is temperature-dependent.[1] Typically, the salt formation is carried out at an elevated temperature to ensure complete dissolution, followed by controlled cooling to induce crystallization of the less soluble diastereomer. The final temperature will influence the yield, as lower temperatures generally decrease the solubility of both salts.

Q3: How can I recover the this compound resolving agent?

A3: After isolating the desired enantiomer by treating the diastereomeric salt with a base (to liberate the free amine) or an acid (if resolving an acid), the resolving agent will be in the aqueous layer. It can be recovered by adjusting the pH and extracting it with a suitable organic solvent. The recovered resolving agent can then be purified and reused, which is an important consideration for process economics and sustainability.[10]

Q4: What analytical techniques are essential for monitoring the chiral resolution?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most critical analytical tool for determining the enantiomeric excess of the resolved product and the composition of the mother liquor.[2] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and Differential Scanning Calorimetry (DSC) or XRPD for characterizing the solid-state properties of the diastereomeric salts.

Q5: Can I use a sub-stoichiometric amount of the resolving agent?

A5: Yes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) is a common strategy. This can be advantageous if the resolving agent is expensive. The principle remains the same: the less soluble diastereomeric salt will preferentially crystallize.[4] However, this may impact the overall yield of the initial crystallization step.

Experimental Protocol: Chiral Resolution of a Racemic Amine

This protocol provides a general framework for the chiral resolution of a racemic primary amine using this compound. Optimization of specific parameters will be necessary for your particular substrate.

Materials:

  • Racemic amine

  • This compound

  • Selected solvent (e.g., methanol, ethanol)

  • Anti-solvent (optional, e.g., heptane)

  • Base for liberation of the free amine (e.g., 2M NaOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diastereomeric Salt Formation:

    • In a reaction vessel, dissolve the racemic amine (1.0 equivalent) in the chosen solvent with gentle heating.

    • In a separate vessel, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.

    • Slowly add the resolving agent solution to the amine solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, consider adding a seed crystal of the desired diastereomeric salt.

    • For improved yield, the flask can be cooled further in an ice bath or refrigerator for a defined period.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane).

    • Add a base (e.g., 2M NaOH) dropwise with stirring until the salt is fully dissolved and the aqueous layer is basic.

    • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC.

Quantitative Data Summary

The following table provides a hypothetical example of key parameters for a chiral resolution. These values will need to be optimized for each specific system.

ParameterValueUnit
Racemic Amine10.0g
This compound0.8equivalents
SolventMethanol-
Solvent Volume100mL
Dissolution Temperature60°C
Crystallization Temperature5°C
Crystallization Time12hours
Yield of Diastereomeric Salt45%
Enantiomeric Excess (e.e.)>98%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_crystallization Crystallization cluster_analysis Analysis & Liberation racemic_amine Dissolve Racemic Amine combine Combine Solutions (Salt Formation) racemic_amine->combine resolving_agent Dissolve Resolving Agent resolving_agent->combine cool Controlled Cooling combine->cool seed Seeding (Optional) cool->seed isolate Isolate Crystals (Filtration) cool->isolate seed->isolate analyze Analyze Purity (e.e.) & Yield isolate->analyze liberate Liberate Free Enantiomer (Base Treatment) analyze->liberate pure_enantiomer Pure Enantiomer liberate->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Key Parameter Interdependencies

G Yield Yield Solvent Solvent Yield->Solvent Temperature Temperature Yield->Temperature Concentration Concentration Yield->Concentration ResolvingAgent Resolving Agent Yield->ResolvingAgent Purity Purity (e.e.) Purity->Solvent Purity->Temperature Purity->Concentration Purity->ResolvingAgent

Caption: Interdependence of key parameters in chiral resolution.

References

Technical Support Guide: Optimizing the Resolution of trans-1,2-Diaminocyclohexane with D-Tartaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of pH in Chiral Resolution

The resolution of racemic (±)-trans-1,2-diaminocyclohexane using a chiral resolving agent like D-(-)-tartaric acid is a cornerstone technique in asymmetric synthesis. This process is fundamental for accessing enantiomerically pure diamines, which are critical building blocks for chiral ligands, catalysts, and pharmaceutical agents.[1] The efficacy of this separation hinges on the differential solubility between the two diastereomeric salts formed: the less soluble (1S,2S)-(-)-1,2-diaminocyclohexane·D-tartrate and the more soluble (1R,1R)-(+)-1,2-diaminocyclohexane·D-tartrate.

While parameters like temperature, solvent, and concentration are important, pH is the master variable that governs the efficiency of the resolution. It directly controls the protonation state of both the basic diamine and the acidic resolving agent, which in turn dictates the thermodynamics of salt formation, crystal lattice energy, and ultimately, the solubility difference that enables the separation.[2][3] This guide provides in-depth technical support, troubleshooting advice, and validated protocols to empower researchers to harness the influence of pH for optimal resolution outcomes.

Section 1: Fundamental Principles

The Acid-Base Chemistry at Play

Success in this resolution is impossible without a firm grasp of the acid-base properties of the two key components.

  • trans-1,2-Diaminocyclohexane (DACH): A diamine with two basic nitrogen atoms. It can exist in three forms: unprotonated (B), singly protonated (BH+), and doubly protonated (BH2^2+).

  • D-Tartaric Acid (H₂T): A dicarboxylic acid that can exist as the fully protonated acid (H₂T), the bitartrate monoanion (HT⁻), and the tartrate dianion (T²⁻).

The equilibrium between these species is governed by their acid dissociation constants (pKa) and the pH of the solution.

CompoundpKa1pKa2
D-Tartaric Acid~2.98[4][5]~4.34[4][5]
trans-1,2-Diaminocyclohexane~6.5 (estimated for first protonation)~9.94[6]

Note: The first pKa of DACH is less commonly cited but is essential for understanding the initial protonation step.

How pH Dictates Diastereomeric Salt Formation and Solubility

The resolution works because the diastereomeric salts—(1S,2S)-DACH·D-Tartrate and (1R,1R)-DACH·D-Tartrate—have different physical properties, most notably solubility.[7] The precise nature of the salt formed (e.g., whether it involves the bitartrate or tartrate anion and the singly or doubly protonated diamine) is a direct function of the solution's pH.

  • At Low pH (pH < 2.98): Tartaric acid is predominantly in its neutral form (H₂T), while the diamine is fully protonated (BH₂²⁺). Salt formation is less favorable as the carboxyl groups are not ionized.

  • At Mid-Range pH (pH ~3.0 - 6.0): This is often the "sweet spot" for resolution. In this range, tartaric acid exists as a mixture of the bitartrate (HT⁻) and tartrate (T²⁻) anions, while the diamine is still predominantly doubly protonated (BH₂²⁺). The ionic interactions between these charged species lead to the formation of the diastereomeric salts. The subtle differences in the 3D structure of the (S,S)-diamine-tartrate complex versus the (R,R)-diamine-tartrate complex result in different crystal packing efficiencies and thus different solubilities.

  • At High pH (pH > 10): The diamine exists in its neutral, unprotonated form (B). Without a positive charge on the amine, ionic salt formation with the tartrate anions cannot occur, and the resolution will fail.

The goal is to establish a pH where the solubility of the desired (1S,2S)-(-)-DACH·D-tartrate salt is minimized, causing it to selectively crystallize, while the solubility of the (1R,1R)-(+)-DACH·D-tartrate salt is maximized, keeping it in the mother liquor.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal starting pH for the resolution?

While the theoretical optimum can be estimated, it must be determined empirically for each specific solvent system and concentration. A good starting point is a pH between 4.5 and 5.5.[8] In this range, a significant population of both bitartrate (HT⁻) and doubly protonated diamine (BH₂²⁺) exists, which is conducive to forming the crystalline salt. Some protocols use acetic acid, which helps buffer the solution in this acidic range.[9][10]

Q2: How can I accurately control the pH during the experiment?

Directly adding strong acids or bases can cause localized pH spikes, leading to unwanted precipitation or oiling out. The recommended methods are:

  • Use of a Buffer: Employing a buffer system (e.g., an acetate buffer) can maintain the pH in the desired range.

  • Controlled Addition of Acid: Some validated protocols add a specific amount of a weak acid like glacial acetic acid to the diamine/tartaric acid mixture in water.[10][11] This in-situ salt formation establishes the required pH. For fine-tuning, a dilute solution of HCl or NaOH can be added dropwise with vigorous stirring while monitoring with a calibrated pH meter.

Q3: What are the consequences of the pH being too low (e.g., pH < 3)?

If the pH is too low, the carboxyl groups of tartaric acid will be largely protonated (H₂T). This reduces the concentration of the tartrate anions (HT⁻ and T²⁻) necessary for ionic salt formation. As a result, you may observe:

  • Failure to Precipitate: The diastereomeric salts may remain fully dissolved.

  • Reduced Yield: Only a small amount of the desired salt may crystallize.

  • Co-precipitation: In some cases, neutral tartaric acid itself might crystallize out of the solution if its solubility limit is exceeded.

Q4: What are the consequences of the pH being too high (e.g., pH > 7)?

If the pH is too high, the diamine will begin to deprotonate to its neutral form (B). This prevents the formation of the ammonium tartrate salt. The primary consequences are:

  • Complete Failure of Resolution: No salt precipitation will occur.

  • Oiling Out: The freebase diamine may separate from the aqueous solution as an oil, especially as its solubility is limited.

Q5: Why do many published procedures add glacial acetic acid?

The addition of glacial acetic acid serves two primary purposes[10][11]:

  • pH Control: It reacts with the basic diaminocyclohexane to form an acetate salt, creating an acidic buffer system that brings the solution into the optimal pH range for selective crystallization.

  • Facilitating Proton Transfer: It can act as a catalyst for the proton transfer between the tartaric acid and the diamine, promoting the immediate formation of the diastereomeric salts.[11]

Section 3: Troubleshooting Guide

Problem Potential Cause(s) Related to pH Recommended Solution(s)
Low or No Yield of Precipitate 1. pH is too low: Insufficient concentration of tartrate anions (HT⁻/T²⁻). 2. pH is too high: Insufficient concentration of protonated diamine (BH₂²⁺).1. Before heating, ensure the initial pH of the slurry is in the 4.5 - 6.0 range. 2. Carefully add a dilute base (e.g., 1M NaOH) dropwise to raise the pH into the optimal range. 3. If the pH is too high, add a dilute acid (e.g., 1M Acetic Acid or HCl) to lower it.
Poor Enantiomeric Excess (e.e.) of the Product 1. Suboptimal pH: The pH may not be at the point of maximum solubility difference between the two diastereomers, leading to co-precipitation. 2. pH Drift: The pH of the solution changed during cooling and crystallization.1. Systematically screen a range of pH values (e.g., from 4.0 to 6.5 in 0.5 unit increments) to identify the pH that gives the highest e.e. 2. Use a buffered solvent system to prevent pH drift during the experiment. 3. Ensure slow cooling, as rapid crystallization can trap impurities and the undesired diastereomer.
Inconsistent Yields Between Batches 1. Inaccurate pH Measurement/Control: Lack of precise pH control is a major source of batch-to-batch variability. 2. Variable Starting Material Quality: The presence of acidic or basic impurities in the diamine or tartaric acid can alter the initial pH.1. Standardize your procedure. Always use a calibrated pH meter to verify the pH before initiating crystallization. 2. Use a standardized amount of acid (e.g., acetic acid) rather than adjusting "by feel". 3. Ensure the purity of your starting materials.

Section 4: Visual Guides & Data

Diagram 1: pH-Dependent Species Equilibrium

Caption: Influence of pH on the protonation states and salt formation.

Diagram 2: Experimental Workflow for pH-Controlled Resolution

G start Start: Racemic (±)-trans-DACH + D-Tartaric Acid in Water dissolve 1. Heat Mixture (e.g., 70-90°C) to achieve complete dissolution start->dissolve ph_adjust 2. Cool slightly & Adjust pH (e.g., add Acetic Acid to pH 4.5-5.5) dissolve->ph_adjust crystallize 3. Slow Cooling to Room Temp, then Ice Bath (<5°C) ph_adjust->crystallize filtrate 4. Vacuum Filtration crystallize->filtrate solid Solid: (1S,2S)-DACH·D-Tartrate (Less Soluble) filtrate->solid liquid Mother Liquor: Contains (1R,1R)-DACH·D-Tartrate (More Soluble) filtrate->liquid separate liberate 5. Liberate Free Amine (Dissolve solid in water, add strong base like NaOH) solid->liberate extract 6. Extract (1S,2S)-DACH with organic solvent liberate->extract analyze 7. Analyze Purity (Polarimetry, Chiral HPLC) extract->analyze end End Product: Enantiopure (1S,2S)-(-)-DACH analyze->end

Caption: Step-by-step workflow for the chiral resolution process.

Section 5: Experimental Protocol

This protocol is a generalized procedure based on common practices.[9][10][11] Users must adapt concentrations, volumes, and temperatures based on their specific experimental goals and scale.

Protocol 5.1: pH-Controlled Resolution of (±)-trans-1,2-Diaminocyclohexane

  • Charge Reactor: In a flask equipped with a stirrer and thermometer, charge D-(-)-tartaric acid (1.0 molar equivalent) and distilled water. Stir at room temperature until fully dissolved.

  • Add Diamine: To the tartaric acid solution, add (±)-trans-1,2-diaminocyclohexane (2.0 molar equivalents relative to tartaric acid) dropwise. The reaction is exothermic; control the addition rate to keep the temperature below 70°C.

  • pH Adjustment & Dissolution: Heat the resulting solution to 90°C. Add glacial acetic acid (approx. 1.7 molar equivalents relative to tartaric acid) at a rate that does not allow the temperature to exceed 90°C. A white precipitate should form immediately.[10] Stir vigorously to maintain a slurry. Safety Note: Perform in a well-ventilated fume hood.

  • Crystallization: Remove the heat source and allow the slurry to cool slowly to room temperature with continuous stirring over 2 hours.

  • Cooling: Further cool the mixture in an ice-water bath to <5°C and hold for at least 1 hour to maximize crystallization.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water, followed by several washes with cold methanol to remove residual mother liquor.

  • Drying: Dry the solid, (1S,2S)-(-)-1,2-diaminocyclohexane D-tartrate, under vacuum to a constant weight.

Protocol 5.2: Liberation of the Free (1S,2S)-Diamine

  • Dissolution: Suspend the dried diastereomeric salt in dichloromethane or another suitable organic solvent.

  • Basification: Add an aqueous solution of a strong base (e.g., 4M NaOH) and stir vigorously until the solid fully dissolves and two clear layers are present. The tartrate salt will move to the aqueous layer, leaving the free diamine in the organic layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with fresh dichloromethane.

  • Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield (1S,2S)-(-)-1,2-diaminocyclohexane as a colorless liquid or low-melting solid.

Section 6: References

  • essedi elle. Tartaric acid. --INVALID-LINK--

  • Merck Index. L-Tartaric Acid. --INVALID-LINK--

  • MP Biomedicals. L-(+)-Tartaric acid, 100 g. --INVALID-LINK--

  • ChemicalBook. (+/-)-trans-1,2-Diaminocyclohexane CAS. --INVALID-LINK--

  • Enartis. Tartaric acid is a major organic acid naturally occurring in grapes. --INVALID-LINK--

  • Szeleczky, Z., et al. (2016). The pH-dependency of Diastereomeric Salt Resolutions with Amphoteric Resolving Agents. Journal of Chemical Research. --INVALID-LINK--

  • Kodama, S., et al. (2003). Direct chiral resolution of tartaric acid by ion-pair capillary electrophoresis using an aqueous background electrolyte with (1R,2R)-(-)-1,2-diaminocyclohexane as a chiral counterion. Electrophoresis. --INVALID-LINK--

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. Chemistry Research Journal. --INVALID-LINK--

  • Smith, C. (2024). The Magic of Tartaric Acid. YouTube. --INVALID-LINK--

  • Royal Society of Chemistry. Supporting Information - Competition between gelation and crystallisation. --INVALID-LINK--

  • Hassan, Y. (2020). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. ResearchGate. --INVALID-LINK--

  • ResearchGate. Any resolution technique to isolate two enantiomers of trans-1,2-diaminocyclohexane?--INVALID-LINK--

  • American Chemical Society. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. --INVALID-LINK--

  • PubChem. 1,2-Diaminocyclohexane, trans-. --INVALID-LINK--

  • Coquerel, G. (2007). Preparative resolution of (±)- trans-1,2-diaminocyclohexane by means of preferential crystallization of its citrate monohydrate. ResearchGate. --INVALID-LINK--

  • ResearchGate. Solubility and Thermodynamic Properties of (1R,2R)-(+)-1,2-Diaminocyclohexane L-Tartrate in Methanol (Ethanol or 2-Propanol) + Water Binary Solvents at Various Temperatures. --INVALID-LINK--

  • Wikipedia. trans-1,2-Diaminocyclohexane. --INVALID-LINK--

  • Chegg. ration and Recrystallization of a Diastereomeric Salt mono-(+-tartrate. --INVALID-LINK--

  • Royal Society of Chemistry. (2021). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. --INVALID-LINK--

  • Guidechem. trans-1,2-Diaminocyclohexane 1121-22-8 wiki. --INVALID-LINK--

  • PubChem. 1,2-Diaminocyclohexane, cis-. --INVALID-LINK--

  • Wikipedia. Chiral resolution. --INVALID-LINK--

  • PubChem. (1S,2S)-(+)-Cyclohexane-1,2-diamine D-tartrate salt. --INVALID-LINK--

  • Smolecule. This compound. --INVALID-LINK--

  • Chemistry LibreTexts. Diastereomers and Optical Resolution. --INVALID-LINK--

  • ResearchGate. Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. --INVALID-LINK--

  • Sigma-Aldrich. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate. --INVALID-LINK--

  • Benchchem. This compound. --INVALID-LINK--

References

Technical Support Center: Complete Removal of Tartaric Acid from Final Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the comprehensive technical support guide for the complete removal of tartaric acid from your final product. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with residual tartaric acid in their experimental workflows. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the purity of your final product.

Introduction

Tartaric acid, a naturally occurring dicarboxylic acid, is widely used in the pharmaceutical industry as an excipient, buffering agent, and solubility enhancer.[1][2] However, its complete removal from the final product is often a critical step to ensure purity, stability, and to meet stringent regulatory requirements. This guide provides practical, field-proven insights into overcoming the common hurdles associated with tartaric acid removal.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to completely remove tartaric acid from my final product?

Residual tartaric acid can impact the final product's stability, solubility, and pharmacological profile. For active pharmaceutical ingredients (APIs), residual tartaric acid can affect crystallinity and polymorphism, which are critical quality attributes. In drug formulations, it can alter the pH and taste, and potentially interact with other excipients.[1] Therefore, its complete removal is essential for ensuring product quality, consistency, and safety.

Q2: What are the primary methods for removing tartaric acid?

The most common methods for tartaric acid removal include:

  • Precipitation: This involves the formation of insoluble tartrate salts, which can then be removed by filtration.[3][4]

  • Chromatography: Ion-exchange chromatography is a highly effective method for separating tartaric acid from other components in a solution.[5][6]

  • Membrane Filtration: Techniques like electrodialysis can selectively remove tartrate ions from a solution.[7][8][9][10]

  • Enzymatic Degradation: Specific enzymes can be used to break down tartaric acid into other, more easily removable compounds.[11][12]

Q3: How can I accurately quantify the amount of residual tartaric acid in my product?

Several analytical techniques can be used for the precise quantification of residual tartaric acid. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) with suppressed conductivity detection are the most widely used and reliable methods due to their high sensitivity and selectivity.[1][13][14][15] Spectrophotometric methods can also be employed for rapid determination.[16]

Troubleshooting Guides

Guide 1: Precipitation-Based Removal of Tartaric Acid

Precipitation is a common and cost-effective method for removing the bulk of tartaric acid. The most frequent challenge with this method is achieving complete removal.

Problem: Incomplete precipitation of tartaric acid, leading to residual tartrate in the final product.

Root Causes and Troubleshooting Steps:

  • Suboptimal pH: The solubility of tartrate salts is highly pH-dependent.

    • Troubleshooting: Ensure the pH of your solution is adjusted to the optimal range for the precipitation of the specific tartrate salt you are forming. For instance, precipitating potassium bitartrate is most effective in a pH range of 2.5 to 4.5.[17]

  • Insufficient Precipitating Agent: An inadequate amount of the precipitating agent will result in incomplete removal.

    • Troubleshooting: Perform stoichiometric calculations to ensure you are adding a sufficient amount, and consider a slight excess to drive the reaction to completion. Benchtop trials with varying concentrations of the precipitating agent can help determine the optimal amount.[3]

  • Temperature Effects: The solubility of many tartrate salts is temperature-dependent. For example, potassium bitartrate is less soluble at lower temperatures.[18][19]

    • Troubleshooting: Consider cooling the solution (cold stabilization) after adding the precipitating agent to decrease the solubility of the tartrate salt and enhance precipitation.[4][7]

  • Interfering Substances: The presence of other ions or molecules in your mixture can interfere with the precipitation process.

    • Troubleshooting: If your product is in a complex matrix, consider a pre-purification step to remove interfering substances before attempting precipitation.

  • pH Adjustment: Adjust the pH of the solution containing tartaric acid to 3.5 using a suitable base (e.g., potassium hydroxide).

  • Addition of Potassium Salt: Slowly add a stoichiometric excess of a potassium salt solution (e.g., potassium chloride) while stirring.

  • Cold Stabilization: Cool the mixture to 2-4°C and continue stirring for at least 2-4 hours to promote crystallization.

  • Filtration: Filter the cold solution to remove the precipitated potassium bitartrate crystals.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove any entrained product.

  • Analysis: Analyze the filtrate for residual tartaric acid using HPLC or IC.

Diagram: Workflow for Precipitation-Based Tartaric Acid Removal

start Solution with Tartaric Acid ph_adjust pH Adjustment (e.g., to pH 3.5) start->ph_adjust add_k Add Potassium Salt (e.g., KCl) ph_adjust->add_k cold_stab Cold Stabilization (2-4°C) add_k->cold_stab filter Filtration cold_stab->filter product Final Product (Filtrate) filter->product precipitate Potassium Bitartrate (Precipitate) filter->precipitate analyze Analyze for Residual Tartaric Acid product->analyze

Caption: A typical workflow for removing tartaric acid via precipitation.

Guide 2: Ion-Exchange Chromatography for Complete Tartaric Acid Removal

Ion-exchange chromatography (IEC) is a powerful technique for achieving complete removal of tartaric acid, especially at lower concentrations.

Problem: Co-elution of the product with tartaric acid or incomplete binding of tartaric acid to the resin.

Root Causes and Troubleshooting Steps:

  • Incorrect Resin Selection: The choice of anion exchange resin is critical.

    • Troubleshooting: Use a strong anion exchange (SAX) resin for robust binding of tartaric acid over a wide pH range. If your product of interest is also anionic, a weak anion exchange (WAX) resin might offer better selectivity with careful pH control.[20]

  • Inappropriate pH of the Mobile Phase: The charge of both tartaric acid and your product is pH-dependent.

    • Troubleshooting: Adjust the pH of your sample and mobile phase to ensure that tartaric acid is negatively charged (deprotonated) and binds strongly to the anion exchange resin, while your product of interest ideally has a different charge or is neutral to allow for separation.

  • Ionic Strength of the Mobile Phase: High ionic strength can lead to premature elution of tartaric acid.

    • Troubleshooting: Use a mobile phase with low ionic strength during the loading and washing steps to ensure strong binding of tartaric acid. Elution can then be achieved by increasing the ionic strength (salt gradient) or changing the pH.[5][6]

  • Column Overloading: Exceeding the binding capacity of the resin will result in tartaric acid breakthrough.

    • Troubleshooting: Determine the binding capacity of your column for tartaric acid and ensure that the amount loaded is well below this limit.

  • Resin Selection and Equilibration: Choose a suitable anion exchange resin (e.g., a quaternary ammonium-based SAX resin). Equilibrate the column with a low ionic strength buffer at a pH where tartaric acid is charged (e.g., pH 5-6).

  • Sample Loading: Load your sample onto the equilibrated column.

  • Washing: Wash the column with the equilibration buffer to remove any unbound or weakly bound impurities, including your potentially neutral or positively charged product.

  • Elution (Optional - for tartaric acid recovery): Elute the bound tartaric acid with a high salt concentration buffer or by lowering the pH.

  • Analysis: Analyze the flow-through and wash fractions for your product and for the absence of tartaric acid.

Diagram: Principle of Anion-Exchange Chromatography for Tartaric Acid Removal

cluster_0 1. Loading cluster_1 2. Elution (High Salt) Resin+ + Tartrate- T- Resin+->Tartrate- Binds Product P Elutes Elutes Product->Elutes Resin+2 + Salt- S- Resin+2->Salt- Binds Tartrate-2 T- Tartrate-2->Elutes

Caption: Tartrate binds to the anion exchange resin while the product elutes.

Guide 3: Electrodialysis for Tartaric Acid Removal

Electrodialysis is an advanced membrane-based technique that is highly efficient for removing ionic species like tartrate from solutions.[8][9][10]

Problem: Low efficiency of tartrate removal or membrane fouling.

Root Causes and Troubleshooting Steps:

  • Suboptimal Flow Rate: The flow rate of the solution through the electrodialysis unit can impact removal efficiency.

    • Troubleshooting: Optimize the flow rate as per the manufacturer's recommendations. A lower flow rate generally allows for more efficient ion removal but at the cost of longer processing times.

  • Incorrect Current Density: The applied electric current is the driving force for ion separation.

    • Troubleshooting: Adjust the current density. A higher current density will increase the rate of ion transport, but excessive current can lead to membrane damage and undesirable side reactions.

  • Membrane Fouling: Particulates or macromolecules in the sample can block the pores of the membranes.

    • Troubleshooting: Pre-filter your sample to remove any suspended solids before introducing it to the electrodialysis system.[8] Regular cleaning and regeneration of the membranes are also crucial.

Data Summary Table

MethodPrincipleAdvantagesDisadvantagesTypical Removal Efficiency
Precipitation Formation of insoluble tartrate salts.Cost-effective, suitable for bulk removal.May not achieve complete removal, potential for product co-precipitation.80-95%
Ion-Exchange Chromatography Reversible binding of tartrate ions to a charged resin.High selectivity, can achieve complete removal.Can be expensive, requires method development.>99%
Electrodialysis Migration of ions across ion-exchange membranes under an electric field.High efficiency, continuous process.High initial capital cost, potential for membrane fouling.[7][9]>98%
Enzymatic Degradation Conversion of tartaric acid to other compounds by enzymes.High specificity, mild reaction conditions.Enzymes can be costly, potential for enzyme inhibition.>99%

Concluding Remarks

The complete removal of tartaric acid is an achievable but often challenging task that requires a systematic approach. By understanding the underlying principles of each removal method and proactively troubleshooting potential issues, researchers can ensure the purity and quality of their final products. This guide provides a starting point for addressing common challenges, and it is always recommended to perform small-scale optimization experiments to determine the most effective strategy for your specific application.

References

analytical techniques for monitoring reaction progress and purity in (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical techniques focused on reactions involving (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring reaction progress and ensuring the purity of your products. (1S,2S)-(-)-1,2-Diaminocyclohexane and its tartrate salt are invaluable chiral building blocks, primarily used in the resolution of racemic mixtures and as precursors for sophisticated chiral ligands in asymmetric synthesis.[1][2] Accurate, real-time analysis is paramount to the success of these sensitive processes.

This resource is structured to address the practical challenges you may encounter, moving beyond simple protocols to explain the causality behind experimental choices.

Section 1: Foundational Concepts: Why Monitoring is Critical

Reactions with this compound, such as diastereomeric salt resolutions, are governed by subtle thermodynamic and kinetic differences between diastereomers. Incomplete reactions or suboptimal conditions can lead to poor yield and low enantiomeric or diastereomeric purity. Therefore, robust analytical monitoring is not just a quality control step but an integral part of process optimization.

Section 2: High-Performance Liquid Chromatography (HPLC) - The Workhorse for Chiral Analysis

HPLC is the most common and powerful technique for assessing the purity of diastereomeric salts and determining the enantiomeric excess of the resolved diamine.[3]

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Question 1: I'm seeing poor resolution between my diastereomeric salts on a reverse-phase C18 column. What are the most likely causes and how can I fix it?

Answer: Poor resolution of diastereomers on an achiral column typically stems from insufficient difference in their interaction with the stationary phase. Here’s a systematic approach to troubleshooting:

  • Mobile Phase Composition: The polarity of your mobile phase is the first parameter to adjust. The subtle differences in the 3D structure of diastereomers can be exploited by changing the solvent strength.

    • Expert Insight: Start by systematically varying the percentage of your organic modifier (e.g., acetonitrile or methanol) in 5% increments. Sometimes, a small change can have a significant impact on selectivity.[4]

  • pH of the Mobile Phase: For ionizable compounds like amine salts, the pH of the mobile phase is critical. Ensure the pH is at least 1-2 units away from the pKa of the diaminocyclohexane and tartaric acid to maintain a consistent ionization state and improve peak shape.[4]

  • Additives and Buffers: Small amounts of additives can improve peak shape and resolution. For basic compounds like your diamine, adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase can sharpen peaks. Ensure your buffer concentration is adequate, typically in the 10-20 mM range, to control the pH effectively.[4]

  • Temperature: Temperature affects the thermodynamics of the separation. Lower temperatures often enhance the subtle bonding differences between diastereomers, leading to better resolution.[4] Conversely, higher temperatures can improve efficiency. It's crucial to optimize this parameter for your specific separation.

Question 2: How do I develop a reliable method to determine the enantiomeric excess (e.e.) of the free (1S,2S)-(-)-1,2-Diaminocyclohexane after the resolution?

Answer: Once you have liberated the free diamine from its tartrate salt, you need a chiral HPLC method to determine its enantiomeric purity.

  • Chiral Stationary Phase (CSP) Selection: This is the most critical choice. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating enantiomers of amines. It is advisable to screen a few different chiral columns to find the one that provides the best separation.[5]

  • Derivatization: If direct separation on a CSP is challenging, you can derivatize the diamine with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like a C18).[3][6] However, be cautious of kinetic resolution during the derivatization step, where one enantiomer might react faster than the other.[3]

  • Mobile Phase Optimization: For chiral separations, normal-phase chromatography (e.g., Hexane/Isopropanol) is often very effective. The alcohol modifier plays a crucial role in the chiral recognition mechanism. Systematically vary the percentage of the alcohol to optimize the separation.

Protocol: Determination of Enantiomeric Purity by HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of your resolved (1S,2S)-(-)-1,2-diaminocyclohexane in the mobile phase. Filter the sample through a 0.2 µm syringe filter before injection.[7]

  • Chromatographic Conditions (Example Method):

    • Column: Chiral Polysaccharide-based column (e.g., Daicel Chiralpak series).

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Analysis: Inject a sample of the racemic trans-1,2-diaminocyclohexane to determine the retention times of both enantiomers. Then, inject your resolved sample. The enantiomeric excess is calculated as:

    • e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

ParameterStarting ConditionOptimization RangeRationale
Mobile Phase Hexane/IPA (80/20)95/5 to 70/30Modulates retention and selectivity.
Additive 0.1% DEA0.05% - 0.2%Improves peak shape for basic analytes.
Flow Rate 1.0 mL/min0.5 - 1.5 mL/minAffects resolution and analysis time.
Temperature 25 °C15 °C - 40 °CInfluences chiral recognition thermodynamics.

A summary of typical starting parameters and optimization ranges for chiral HPLC method development.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Tool for Structural and Purity Assessment

NMR spectroscopy is a powerful technique for confirming the formation of the diastereomeric salt and assessing its purity.[8]

Frequently Asked Questions & Troubleshooting Guide (NMR)

Question 3: Can I use ¹H NMR to determine the diastereomeric excess (d.e.) of my crystallized salt?

Answer: Yes, ¹H NMR is an excellent tool for determining diastereomeric excess. Since diastereomers are chemically distinct molecules, they should have slightly different NMR spectra.

  • Key Principle: Look for protons that are in close proximity to the chiral centers. The different spatial arrangement of groups in the two diastereomers will result in different chemical environments for these protons, leading to separate signals. The methine protons (CH-OH) of the tartaric acid moiety are often good reporters.

  • Procedure:

    • Acquire a high-resolution ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Identify a pair of well-resolved signals corresponding to the two diastereomers.

    • Integrate these signals accurately.

    • The diastereomeric excess is calculated similarly to e.e. in HPLC: d.e. (%) = [(Integration of major diastereomer - Integration of minor diastereomer) / (Integration of major diastereomer + Integration of minor diastereomer)] x 100.

  • Troubleshooting: If you don't see baseline-resolved signals, try using a higher field NMR spectrometer or a different solvent that may induce larger chemical shift differences.

Question 4: I need to determine the enantiomeric excess of my final amine product, but I don't have access to a chiral HPLC. Can I use NMR?

Answer: Yes, this is possible using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form transient, non-covalent diastereomeric complexes with your enantiomers in the NMR tube. This can induce chemical shift differences between the signals of the two enantiomers.[9]

  • Chiral Derivatizing Agents (CDAs): You can react your diamine with a chiral reagent (like Mosher's acid chloride) to form stable diastereomers.[10] These diastereomers will have distinct NMR spectra, allowing for quantification.[11]

Workflow for NMR-based Purity Analysis

G cluster_0 Reaction Monitoring & Purity Analysis Workflow start Crystallized Diastereomeric Salt dissolve Dissolve in Deuterated Solvent (e.g., D₂O, DMSO-d₆) start->dissolve acquire_nmr Acquire ¹H NMR Spectrum dissolve->acquire_nmr identify_signals Identify Diastereotopically Distinct Signals acquire_nmr->identify_signals integrate Integrate Signals identify_signals->integrate calculate_de Calculate Diastereomeric Excess (d.e.) integrate->calculate_de liberate_amine Liberate Free Amine calculate_de->liberate_amine If d.e. is high add_csa Add Chiral Solvating Agent (CSA) or Derivatize (CDA) liberate_amine->add_csa acquire_nmr2 Acquire ¹H or ¹⁹F NMR Spectrum add_csa->acquire_nmr2 identify_enantio_signals Identify Separated Enantiomeric Signals acquire_nmr2->identify_enantio_signals integrate2 Integrate Signals identify_enantio_signals->integrate2 calculate_ee Calculate Enantiomeric Excess (e.e.) integrate2->calculate_ee G start What is your analytical goal? goal1 Determine Diastereomeric Excess (d.e.) of Salt start->goal1 Purity of intermediate goal2 Determine Enantiomeric Excess (e.e.) of Free Amine start->goal2 Purity of final product goal3 Monitor Reaction Progress in Real-Time start->goal3 Process understanding tech_hplc_achiral Achiral HPLC (e.g., C18) goal1->tech_hplc_achiral High throughput tech_nmr ¹H NMR goal1->tech_nmr Structural confirmation needed tech_hplc_chiral Chiral HPLC goal2->tech_hplc_chiral High accuracy & robustness tech_nmr_csa NMR with CSA/CDA goal2->tech_nmr_csa No access to Chiral HPLC tech_insitu In-Situ Spectroscopy (FTIR/Raman) goal3->tech_insitu Endpoint determination

References

Validation & Comparative

A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Resolved (1S,2S)-(-)-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

<

Introduction: The Central Role of Chiral 1,2-Diaminocyclohexane in Asymmetric Synthesis

In the landscape of modern organic chemistry, particularly in the synthesis of pharmaceuticals and fine chemicals, the control of stereochemistry is paramount.[1][2] The enantiomers of a chiral molecule can exhibit vastly different physiological effects, making the production of single-enantiomer drugs a critical focus for both efficacy and safety.[1][3][4] trans-1,2-Diaminocyclohexane (DACH) is a cornerstone chiral building block, prized for its C2-symmetric scaffold that is integral to the formation of highly effective ligands for asymmetric catalysis.[5][6][7] These ligands are instrumental in reactions such as the Jacobsen epoxidation and Trost asymmetric allylic alkylation, which are pivotal in the synthesis of complex chiral molecules.[6]

The journey to obtaining enantiomerically pure DACH typically begins with a racemic mixture of the trans-isomers, which must be separated—a process known as resolution. A classic and industrially viable method employs a chiral resolving agent, such as tartaric acid, to form diastereomeric salts with differing solubilities, allowing for their separation.[3][4][6][8][9] This guide provides an in-depth comparison of the critical analytical techniques used to determine the enantiomeric excess (ee) of the resolved (1S,2S)-(-)-1,2-Diaminocyclohexane. We will delve into the causality behind experimental choices and present data-driven comparisons to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

The Foundation: Chiral Resolution of (±)-trans-1,2-Diaminocyclohexane with D-(-)-Tartaric Acid

The principle behind this resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers. While enantiomers share identical physical properties (except for their interaction with plane-polarized light), diastereomers have distinct physical properties, including solubility.[4][8] By reacting racemic trans-DACH with an enantiomerically pure resolving agent like D-(-)-tartaric acid, we form two diastereomeric salts: ((1R,2R)-DACH)·(D-tartrate) and ((1S,2S)-DACH)·(D-tartrate). The difference in the solubility of these salts in a given solvent system allows for the selective crystallization of one diastereomer, which can then be isolated.

Experimental Protocol: Resolution of (±)-trans-1,2-Diaminocyclohexane

This protocol is a robust and scalable method for the resolution of racemic trans-DACH.[3][9]

  • Preparation of the Tartaric Acid Solution: In a suitable reaction vessel, dissolve D-(-)-tartaric acid (1 equivalent) in distilled water with stirring until a homogenous solution is obtained.

  • Addition of Racemic DACH: To the tartaric acid solution, add the racemic mixture of (±)-trans-1,2-diaminocyclohexane (2 equivalents) at a rate that allows the reaction temperature to reach approximately 70°C.[1][3]

  • Introduction of Acetic Acid: Slowly add glacial acetic acid to the solution, ensuring the temperature does not exceed 90°C.[1][3] Acetic acid facilitates proton transfer and promotes the immediate precipitation of the diastereomeric salts.[1]

  • Crystallization: Cool the mixture in an ice bath to induce crystallization of the less soluble diastereomeric salt, (1S,2S)-diammoniumcyclohexane mono-(-)-tartrate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash the filter cake with cold methanol to remove impurities.

  • Liberation of the Free Diamine: Treat the isolated diastereomeric salt with a strong base, such as sodium hydroxide, to liberate the free (1S,2S)-(-)-1,2-Diaminocyclohexane.

  • Extraction: Extract the free diamine into an organic solvent, such as dichloromethane, and dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure to yield the resolved (1S,2S)-(-)-1,2-Diaminocyclohexane.

A Comparative Analysis of Methods for Enantiomeric Excess Determination

Once the resolution is complete, it is imperative to accurately determine the enantiomeric excess of the product. The choice of analytical technique depends on factors such as the required accuracy, sample throughput, and available instrumentation. Here, we compare three widely used methods: Chiral High-Performance Liquid Chromatography (HPLC), Polarimetry, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for separating enantiomers, making it a gold standard for ee determination.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality of Experimental Choices:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical. For amines like DACH, Pirkle-type phases or polysaccharide-based phases (e.g., cellulose or amylose derivatives) are often effective. The selection is based on the ability of the CSP's chiral environment to form transient diastereomeric complexes with the analyte enantiomers, leading to differential retention.

  • Derivatization: To enhance the interaction with the CSP and improve chromatographic performance (e.g., peak shape and UV detection), DACH is often derivatized. A common approach is the formation of bis-amides, for instance, by reacting with m-toluoyl chloride.[12] This derivatization introduces chromophores that facilitate UV detection.

  • Mobile Phase: The mobile phase composition (a mixture of solvents like hexane and isopropanol) is optimized to achieve baseline separation of the enantiomers in a reasonable timeframe. The polarity of the mobile phase influences the strength of the interactions between the analytes and the CSP.

Experimental Protocol: Chiral HPLC Analysis of Derivatized DACH

  • Derivatization: React the resolved DACH sample with an excess of a suitable derivatizing agent (e.g., m-toluoyl chloride) in the presence of a base.

  • Sample Preparation: Dissolve a small amount of the derivatized product in the mobile phase.

  • Chromatographic Conditions:

    • Column: A Pirkle l-Leucine-DNB column or a similar chiral column.[12]

    • Mobile Phase: An optimized mixture of hexane and isopropanol.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the derivative absorbs strongly.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Derivatization Derivatize DACH Dissolution Dissolve in Mobile Phase Derivatization->Dissolution Injection Inject Sample Dissolution->Injection Separation Separate on Chiral Column Injection->Separation Detection UV Detection Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by Chiral HPLC.

Polarimetry

Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[4][8] The magnitude and direction of the rotation are characteristic of the enantiomer.

Causality of Experimental Choices:

  • Specific Rotation: The fundamental principle is that the observed optical rotation is directly proportional to the concentration of the chiral substance and the path length of the light through the sample. The specific rotation, [α], is a standardized value for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration).

  • Calculation of ee: The enantiomeric excess can be calculated by comparing the specific rotation of the resolved sample to the known specific rotation of the pure enantiomer.[4]

Experimental Protocol: Polarimetric Analysis

  • Sample Preparation: Accurately weigh a sample of the resolved DACH and dissolve it in a known volume of a specified solvent (e.g., water) in a volumetric flask.

  • Measurement: Fill a polarimeter cell of a known path length with the solution and measure the optical rotation. The measurement is typically performed using the sodium D-line (589 nm) at a controlled temperature.[1][3][4]

  • Calculation of Specific Rotation: Calculate the specific rotation of the sample using the formula: [α]_obs = α / (c * l) where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.

  • Calculation of Enantiomeric Excess: ee (%) = ( [α]_obs / [α]_pure ) x 100 The specific rotation of the pure (1S,2S)-(-)-1,2-diammoniumcyclohexane mono-(-)-tartrate salt has been reported as -12.3° (c=2 in H2O).[1][3]

Workflow for Polarimetry Analysis

Polarimetry_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation Prepare_Solution Prepare Solution of Known Concentration Measure_Rotation Measure Optical Rotation Prepare_Solution->Measure_Rotation Calc_Specific Calculate Specific Rotation Measure_Rotation->Calc_Specific Calc_ee Calculate ee% Calc_Specific->Calc_ee

Caption: Workflow for ee determination by Polarimetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, a cornerstone of chemical structure elucidation, can also be adapted for determining enantiomeric excess.[13][14][15] Since enantiomers are indistinguishable in an achiral environment, a chiral auxiliary is required to induce diastereomeric differentiation that is observable in the NMR spectrum.

Causality of Experimental Choices:

  • Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[16][17][18] These complexes have different NMR spectra, leading to the splitting of signals corresponding to the protons of the analyte. The integration of these split signals allows for the quantification of each enantiomer.

  • Chiral Derivatizing Agents (CDAs): CDAs react with the analyte enantiomers to form stable, covalent diastereomeric derivatives. These derivatives, being distinct chemical compounds, will have different NMR spectra. A classic example of a CDA for amines is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

Experimental Protocol: NMR Analysis using a Chiral Solvating Agent

  • Sample Preparation: In an NMR tube, dissolve a known amount of the resolved DACH in a suitable deuterated solvent (e.g., CDCl3).

  • Addition of CSA: Add an equivalent of a suitable chiral solvating agent to the NMR tube.

  • Acquisition of NMR Spectrum: Acquire a high-resolution proton (¹H) NMR spectrum of the mixture.

  • Data Analysis: Identify a well-resolved signal that has been split into two due to the formation of diastereomeric complexes. Integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Dissolve_Sample Dissolve DACH in Deuterated Solvent Add_CSA Add Chiral Solvating Agent Dissolve_Sample->Add_CSA Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum Integrate_Signals Integrate Diastereotopic Signals Acquire_Spectrum->Integrate_Signals Calculate_ee Calculate ee% Integrate_Signals->Calculate_ee

Caption: Workflow for ee determination by NMR Spectroscopy.

Quantitative Comparison of Analytical Methods

FeatureChiral HPLCPolarimetryNMR Spectroscopy
Principle Differential interaction with a chiral stationary phaseMeasurement of optical rotationDiastereomeric differentiation in a chiral environment
Accuracy High (typically <1% error)Moderate (can be affected by impurities and experimental conditions)High (with good signal resolution)
Precision HighModerateHigh
Sensitivity High (can detect trace amounts)Low (requires relatively high concentrations)Moderate
Sample Throughput Moderate (depends on run time)High (rapid measurement)Moderate to High
Cost of Instrumentation HighLow to ModerateVery High
Sample Requirement Small (micrograms)Larger (milligrams)Moderate (milligrams)
Key Advantage Direct separation and quantification of enantiomersSimplicity and speedProvides structural information simultaneously
Key Limitation Requires method development for each compoundIndirect measurement; requires pure enantiomer standardPotential for signal overlap; requires a suitable chiral auxiliary

Conclusion: Selecting the Optimal Method

The determination of enantiomeric excess is a critical step in the synthesis and application of chiral compounds like (1S,2S)-(-)-1,2-Diaminocyclohexane.

  • Chiral HPLC stands out as the most robust and accurate method, providing direct evidence of enantiomeric purity. It is the preferred method for regulatory submissions and when high accuracy is paramount.

  • Polarimetry offers a rapid and cost-effective means of assessing enantiomeric enrichment, particularly for routine analysis and initial screening, provided a reliable value for the specific rotation of the pure enantiomer is available.

  • NMR Spectroscopy , when coupled with a suitable chiral auxiliary, provides a powerful tool for ee determination that can be integrated into the routine characterization of synthetic intermediates and final products.

The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, the number of samples, and the available resources. A comprehensive understanding of the principles and practical considerations of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and ensure the quality and stereochemical integrity of their chiral products.

References

Navigating the Chiral Maze: An Economic and Performance Guide to (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the high-stakes world of pharmaceutical and fine chemical manufacturing, the efficient production of single-enantiomer compounds is paramount. The choice of a chiral resolving agent or a ligand for asymmetric synthesis is a critical decision that directly impacts process efficiency, scalability, and ultimately, the economic viability of a drug candidate. This guide offers an in-depth economic and performance analysis of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, a versatile chiral auxiliary, and compares it with other common alternatives in industrial applications.

(1S,2S)-(-)-1,2-Diaminocyclohexane (DACH) and its salts, particularly the D-tartrate, have carved a significant niche in the landscape of asymmetric synthesis.[1][2] Its rigid cyclohexane backbone and strategically positioned amino groups make it a privileged scaffold for the construction of highly effective chiral ligands and organocatalysts.[2] Furthermore, as a resolving agent, it leverages the formation of diastereomeric salts with distinct physical properties to enable the separation of enantiomers.[3][4]

The Economic Calculus: A Comparative Cost Analysis

The initial investment in a chiral technology is a primary consideration for process chemists and engineers. A survey of current market prices for common chiral resolving agents reveals the competitive positioning of this compound.

Resolving AgentSupplier Example(s)Price (USD)QuantityCost per Gram (USD)
This compound Sigma-Aldrich$190.0025 g$7.60
Lab Pro Inc-25 g-
(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate Sigma-Aldrich---
TCI Chemicals---
Apollo Scientific£15.0025 g~$0.75
(+)-Dibenzoyl-D-tartaric acid monohydrate Fisher Scientific$47.6525 g$1.91
IndiaMART₹ 999/kg1 kg~$0.83
(R)-(-)-Mandelic acid Sigma-Aldrich$69.30100 g$0.69
Cenmed Enterprises$103.2925 g$4.13
(1R)-(-)-10-Camphorsulfonic acid Sigma-Aldrich$51.8025 g$2.07
Biosynth$95.00500 g$0.19

Note: Prices are for research-grade quantities and are subject to change. Industrial-scale pricing is typically lower and negotiated directly with suppliers.

While the upfront cost is a key metric, a comprehensive economic analysis must extend beyond the price per kilogram. Factors such as the efficiency of the resolution, the potential for recycling the resolving agent, and the overall process throughput are critical determinants of the total cost of production.[5][6][7]

Performance in Practice: Chiral Resolution of Racemic Amines

The classical method of diastereomeric salt formation remains a robust and widely implemented strategy for the industrial-scale separation of enantiomers.[3][4] The effectiveness of a resolving agent is contingent on its ability to form well-defined, crystalline salts with a significant difference in solubility between the two diastereomers.

Logical Flow of Diastereomeric Resolution

G cluster_process Diastereomeric Salt Formation and Resolution racemic_amine Racemic Amine (R- and S-enantiomers) mixture Mixture of Diastereomeric Salts ((R)-Amine / (1S,2S)-DACH-D-tartrate) ((S)-Amine / (1S,2S)-DACH-D-tartrate) racemic_amine->mixture resolving_agent (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate resolving_agent->mixture crystallization Fractional Crystallization (Separation based on solubility) mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (S)-Amine / (1S,2S)-DACH-D-tartrate) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in mother liquor) crystallization->more_soluble Solution treatment Treatment with Base (e.g., NaOH) less_soluble->treatment resolved_amine Resolved Chiral Amine ((S)-enantiomer) treatment->resolved_amine recovered_agent Recovered Resolving Agent treatment->recovered_agent

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Comparative Performance Data
Resolving AgentSubstrateSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (e.e., %)Reference
This compound Racemic DiaminocyclohexaneWater/Acetic Acid1:0.590≥99[2]
(+)-Tartaric Acid 1-PhenylethylamineMethanol1:0.5--[8]
(+)-Di-p-toluoyl-D-tartaric acid Various aminesVarious-75-92>95[9]
(R)-(-)-Mandelic acid Phenylalanine methyl esterMethanol2:178-9072-85[10]
(-)-Camphor-10-sulfonic acid Diethanolamine derivativeAcetone1:170>98[11]

Key Observations:

  • This compound demonstrates high efficiency in resolving its own racemic precursor, achieving excellent yield and enantiomeric excess.[2] This highlights its potential for efficient self-resolution processes.

  • Tartaric acid derivatives , such as di-p-toluoyl-D-tartaric acid, are highly effective for a range of amines, consistently providing high yields and enantiomeric excesses.[9] The bulky aromatic groups can enhance the crystallinity and solubility differentiation of the diastereomeric salts.

  • Mandelic acid is a cost-effective option that provides good yields and respectable enantiomeric excess, which can often be improved with a second recrystallization.[10]

  • Camphorsulfonic acid is a strong chiral acid capable of resolving challenging substrates to high enantiomeric purity.[11]

Beyond Resolution: A Scaffold for Asymmetric Catalysis

The utility of (1S,2S)-(-)-1,2-diaminocyclohexane extends beyond its role as a resolving agent. It serves as a foundational building block for a vast array of chiral ligands and organocatalysts that are instrumental in modern asymmetric synthesis.[2] This dual functionality presents a compelling economic proposition: a single chiral starting material can be leveraged for both classical resolution and the development of advanced catalytic processes.

Workflow for Ligand Synthesis and Application in Asymmetric Catalysis

G cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis dach (1S,2S)-(-)-1,2-Diaminocyclohexane ligand Chiral Ligand (e.g., Salen, Thiourea) dach->ligand reagents Functionalizing Reagents (e.g., Salicylaldehydes, Isothiocyanates) reagents->ligand catalyst Chiral Catalyst (Metal-Ligand Complex or Organocatalyst) ligand->catalyst metal Metal Precursor (e.g., Ti(OiPr)4, RuCl2(PPh3)3) metal->catalyst reaction Asymmetric Transformation (e.g., Epoxidation, Hydrogenation) catalyst->reaction substrate Prochiral Substrate substrate->reaction product Enantioenriched Product reaction->product

Caption: From chiral building block to asymmetric catalyst.

The development of catalysts derived from (1S,2S)-DACH has led to significant advancements in a variety of asymmetric transformations, including epoxidations, cyclopropanations, and Diels-Alder reactions. The ability to fine-tune the steric and electronic properties of the resulting ligands allows for a high degree of control over the enantioselectivity of the catalytic process.

Experimental Methodologies

General Protocol for Chiral Resolution of a Racemic Amine via Diastereomeric Salt Formation
  • Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol, ethanol, or acetone). In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chiral resolving agent (e.g., this compound) in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool to room temperature and then, if necessary, further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 1 M NaOH) until the pH is basic.

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification and Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the resolved amine. Determine the enantiomeric excess by chiral HPLC or by measuring the optical rotation.

Conclusion: A Strategic Choice for Chiral Synthesis

The economic and performance analysis of this compound underscores its strategic importance in industrial processes. While its initial cost may be higher than some commodity chiral resolving agents, its high efficiency in resolution and its versatility as a precursor to a wide range of highly effective asymmetric catalysts present a compelling value proposition.

For researchers, scientists, and drug development professionals, the selection of a chiral technology is a multifaceted decision. A thorough evaluation of not only the upfront cost but also the performance metrics, process scalability, and the potential for downstream applications is crucial. This compound, with its proven track record in both classical resolution and modern asymmetric catalysis, represents a robust and economically sound investment in the pursuit of enantiomerically pure molecules.

References

A Senior Application Scientist's Guide to Spectroscopic Confirmation of Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of modern chemical and pharmaceutical science. The spatial arrangement of atoms, or stereochemistry, dictates a molecule's biological activity, pharmacokinetic profile, and toxicological properties. In the development of chiral drugs, where enantiomers can exhibit dramatically different physiological effects, rigorous stereochemical confirmation is a critical regulatory and safety requirement.[1]

This guide provides an in-depth comparison of the primary spectroscopic techniques employed for the confirmation of stereochemistry in resolved products. Moving beyond a simple recitation of methods, we will delve into the underlying principles, the rationale behind experimental design, and the practical workflows that ensure data integrity and trustworthy results.

The Hierarchy of Stereochemical Analysis: From Relative to Absolute Configuration

The journey of stereochemical elucidation typically follows a two-stage process: first, determining the relative configuration of stereocenters within a molecule, and second, assigning the absolute configuration of the entire molecule.

  • Relative Stereochemistry refers to the spatial relationship between different chiral centers within the same molecule. For instance, in a molecule with two stereocenters, are the substituents on the same side (syn) or opposite sides (anti) of a ring or chain?

  • Absolute Stereochemistry describes the precise three-dimensional arrangement of atoms in a chiral molecule, distinguishing it from its non-superimposable mirror image (enantiomer). This is often designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

The choice of spectroscopic tool is intrinsically linked to which of these questions is being addressed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Relative Stereochemistry

NMR spectroscopy is a powerful and ubiquitous technique in the organic chemist's arsenal for determining molecular structure.[2] For stereochemical analysis, specific NMR experiments provide invaluable information about the proximity of atoms in space, thereby revealing their relative arrangement.

The Nuclear Overhauser Effect (NOE): Mapping Spatial Proximity

The Nuclear Overhauser Effect (NOE) is a phenomenon where the transfer of nuclear spin polarization occurs between nuclei that are close in space (typically within 5 Å), regardless of whether they are directly bonded.[3][4] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive "molecular ruler."[5]

Causality Behind the Experimental Choice: By selectively irradiating a specific proton and observing which other protons show an enhanced signal, we can construct a map of through-space interactions. This allows for the confident assignment of relative stereochemistry in both cyclic and acyclic systems. For a reliable NOE analysis, the molecule should ideally exist in a relatively rigid conformation.[6]

Experimental Workflow: 2D NOESY for Relative Stereochemistry

The 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is a robust method for simultaneously observing all NOE interactions within a molecule.[3]

NOESY_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve sample (1-5 mg) in deuterated solvent degas Degas sample to remove paramagnetic oxygen prep->degas acq Acquire 2D NOESY spectrum degas->acq mix_time Optimize mixing time (tm) to maximize NOE buildup acq->mix_time proc Process data (Fourier transform, phasing, baseline correction) mix_time->proc assign Assign diagonal and cross-peaks proc->assign interpret Interpret cross-peaks as through-space interactions assign->interpret model Correlate NOE correlations with 3D molecular models interpret->model

Caption: Workflow for determining relative stereochemistry using 2D NOESY.

Mosher's Method: An NMR Approach for Absolute Configuration

While primarily a tool for relative stereochemistry, NMR can be adapted to determine absolute configuration through the use of chiral derivatizing agents (CDAs). The most widely used of these is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[7][8]

Causality Behind the Experimental Choice: The principle of Mosher's method lies in converting a pair of enantiomers into a pair of diastereomers by reacting them with the (R)- and (S)-enantiomers of Mosher's acid.[9] These resulting diastereomeric esters are no longer mirror images and will exhibit distinct chemical shifts in their ¹H NMR spectra.[10][11] The anisotropic effect of the phenyl ring in the MTPA moiety creates a magnetic field that shields or deshields nearby protons in a predictable manner based on the absolute configuration of the alcohol or amine. By analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration can be deduced.[7][9]

Experimental Protocol: Mosher's Ester Analysis

  • Reaction: Divide the chiral alcohol or amine of unknown configuration into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride under anhydrous conditions, typically in the presence of a non-nucleophilic base like pyridine or DMAP.

  • Purification (Optional but Recommended): While analysis can sometimes be performed on crude reaction mixtures, purification of the diastereomeric esters by chromatography will yield cleaner spectra and more reliable data.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in the same deuterated solvent.[11]

  • Spectral Assignment: Fully assign the proton signals for both diastereomers. 2D NMR techniques like COSY and HSQC can be invaluable for this step.

  • Data Analysis: Calculate the chemical shift differences (Δδ = δS - δR) for protons on both sides of the original stereocenter.

  • Stereochemical Assignment: Apply the Mosher's method mnemonic: if the Δδ values are positive for protons on one side of the stereocenter and negative for those on the other, this spatial arrangement relative to the MTPA phenyl group allows for the assignment of the absolute configuration.

Chiroptical Spectroscopy: Probing Chirality with Polarized Light

Chiroptical techniques are inherently sensitive to the three-dimensional structure of chiral molecules, making them powerful tools for determining absolute configuration. These methods rely on the differential interaction of a chiral molecule with left and right circularly polarized light.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared (IR) light during a vibrational transition.[12][13] Essentially, a VCD spectrum is the vibrational equivalent of an electronic circular dichroism (ECD) spectrum. The key advantage of VCD is that every vibrational mode in a chiral molecule is, in principle, VCD active, leading to information-rich spectra.[14]

Causality Behind the Experimental Choice: Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign (mirror images).[15][16] This property is the foundation for determining absolute configuration. By comparing the experimentally measured VCD spectrum to a spectrum predicted by ab initio or density functional theory (DFT) calculations for one of the enantiomers, a direct assignment of the absolute configuration can be made.[1] If the signs of the major experimental and calculated bands agree, the absolute configuration of the sample is the same as that used in the calculation.[1]

Logical Relationship: VCD for Absolute Configuration

VCD_Logic exp Experimental VCD Spectrum (Unknown Compound) comp Compare Spectra exp->comp calc DFT-Calculated VCD Spectrum (e.g., R-enantiomer) calc->comp match Signs of Major Bands Match comp->match Yes mismatch Signs of Major Bands are Opposite comp->mismatch No assign_R Absolute Configuration is R match->assign_R assign_S Absolute Configuration is S mismatch->assign_S

Caption: Logical flow for absolute configuration assignment using VCD.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized UV-visible light.[17] This technique is particularly useful for molecules containing chromophores (light-absorbing groups). The shape and sign of an ECD spectrum are highly sensitive to both the absolute configuration and the conformation of the molecule.[17]

Causality Behind the Experimental Choice: Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with one predicted by quantum mechanical calculations.[18] Time-dependent density functional theory (TD-DFT) is the most common method for these calculations.[19] For molecules containing multiple chromophores, the exciton chirality method can be a powerful tool. This method correlates the sign of the ECD couplet (two adjacent bands of opposite sign) with the spatial arrangement of the chromophores, allowing for a direct assignment of absolute configuration.[20]

X-ray Crystallography: The "Gold Standard"

Single-crystal X-ray crystallography is widely regarded as the definitive method for determining the absolute configuration of a chiral molecule.[21][22] It provides a direct, three-dimensional visualization of the atomic arrangement in the solid state.

Causality Behind the Experimental Choice: The determination of absolute configuration by X-ray crystallography relies on the phenomenon of anomalous dispersion (or anomalous scattering).[21] When the X-ray wavelength is near the absorption edge of a heavier atom in the crystal, the scattering factor of that atom acquires an imaginary component. This breaks Friedel's Law, which states that the intensities of reflections from opposite faces of a crystal are equal.[21] The small differences in intensity between these Friedel pairs (known as Bijvoet differences) are directly dependent on the absolute configuration.[21] By analyzing these differences, the true structure can be distinguished from its mirror image. The Flack parameter is a key output of the data refinement that indicates the correctness of the assigned absolute configuration; a value close to 0 confirms the assignment, while a value near 1 indicates the inverted structure is correct.[21]

The primary limitation of X-ray crystallography is the need to grow a single crystal of sufficient quality and size, which can be a significant challenge, especially for early-stage drug candidates that may be oils or amorphous solids.[1][11]

Comparative Analysis of Techniques

The optimal choice of technique for stereochemical confirmation depends on the nature of the sample, the information required, and the available instrumentation.

FeatureNMR (NOE)NMR (Mosher's)VCDECDX-ray Crystallography
Primary Application Relative StereochemistryAbsolute ConfigurationAbsolute ConfigurationAbsolute ConfigurationAbsolute Configuration
Sample Phase SolutionSolutionSolution, Neat LiquidsSolutionSolid (Single Crystal)
Sample Amount 1-10 mg1-10 mg5-10 mgµM to mM concentrationsSingle Crystal
Key Requirement Rigid ConformationChiral Derivatizing AgentChiral MoleculeChromophore PresentHigh-Quality Single Crystal
Principle Through-space dipolar couplingDiastereomer formationDifferential IR absorptionDifferential UV-Vis absorptionAnomalous X-ray dispersion
Strengths Ubiquitous instrumentation, detailed structural infoNo specialized spectrometer neededApplicable to a wide range of molecules, no chromophore neededHigh sensitivity, small sample amountUnambiguous, definitive result
Limitations Only relative stereochemistry, flexible molecules are challengingRequires chemical modification, potential for kinetic resolutionRequires computational modeling, lower sensitivity than ECDRequires a chromophore and computational modelingCrystal growth can be a major bottleneck

Conclusion: An Integrated Approach

In the rigorous world of drug development and chemical research, relying on a single technique for stereochemical confirmation is often insufficient. A self-validating system employs orthogonal methods to build a comprehensive and irrefutable body of evidence. For instance, the relative stereochemistry determined by NOE experiments can be used to build the initial model for VCD or ECD calculations, which in turn provide the absolute configuration. If the molecule can be crystallized, X-ray crystallography provides the ultimate confirmation. By understanding the fundamental principles and judiciously applying these powerful spectroscopic techniques, researchers can confidently and accurately define the three-dimensional nature of their resolved products, ensuring both scientific integrity and the safety and efficacy of novel chemical entities.

References

A Comparative Guide to Robust Analytical Methods for Quality Control of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Enantiomeric Purity

(1S,2S)-(-)-1,2-Diaminocyclohexane is a cornerstone chiral building block in modern asymmetric synthesis. Its C2-symmetric scaffold is integral to the creation of highly effective chiral ligands and catalysts, with its most prominent application being a precursor to the active component of Oxaliplatin, a key chemotherapeutic agent.[1] The synthesis of this vital diamine begins with a racemic mixture of trans-1,2-diaminocyclohexane, which must be resolved into its constituent enantiomers. The classical and most common industrial method for this resolution is fractional crystallization using an enantiomerically pure resolving agent, D-tartaric acid, to selectively precipitate the (1S,2S)-diamine as a diastereomeric D-tartrate salt.[1][2][3]

The biological activity of chiral molecules is often highly dependent on their stereochemistry; one enantiomer may be therapeutic while the other is inactive or, in the worst cases, toxic.[3][4] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous testing and marketing of single-enantiomer drugs.[3][5] This places immense importance on the quality control (QC) of the resolution process. The analytical methods employed must be robust, accurate, and precise to quantify the enantiomeric purity and ensure that the level of the undesired (1R,2R)-(+)-enantiomer is below stringent, predefined limits.

This guide provides a comparative analysis of the primary analytical methodologies for the quality control of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate resolutions. We will delve into the mechanistic principles behind each technique, offer field-proven insights into experimental choices, and provide detailed, validated protocols to empower researchers and drug development professionals to establish reliable and efficient QC systems.

Comparative Analysis of Analytical Methodologies

The choice of an analytical method is a critical decision driven by factors such as required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis (e.g., routine QC vs. initial process development). Here, we compare the most effective techniques for the chiral analysis of 1,2-diaminocyclohexane.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its versatility, high resolution, and established validation frameworks.[6] It can be broadly categorized into two approaches: direct and indirect separation.

  • Direct Chiral HPLC (Chiral Stationary Phases - CSPs): This is often the preferred method for its simplicity and directness. The separation occurs on a column where the stationary phase is itself chiral. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, and the difference in the stability of these complexes leads to different retention times.

    • Causality of Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and often the first choice for screening because they offer a wide range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and steric interactions.[7]

  • Indirect Chiral HPLC (Derivatization): In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[8][9] These diastereomers have different physical properties and can be readily separated on a standard, achiral stationary phase like a C18 column.[3]

    • Causality of Choice: This method is valuable when direct methods fail to provide adequate resolution or when a laboratory lacks a diverse portfolio of chiral columns. However, it introduces extra sample preparation steps and potential for error. The derivatizing agent must be enantiomerically pure, and the reaction must proceed to completion without kinetic resolution, where one enantiomer reacts faster than the other, leading to an inaccurate measurement of the original ratio.[3]

Gas Chromatography (GC)

GC is a powerful technique known for its high efficiency and speed. However, the polar and non-volatile nature of diamines like 1,2-diaminocyclohexane necessitates derivatization to make them suitable for GC analysis.[10][11][12]

  • Mechanism: The diamine is typically converted into a more volatile and thermally stable derivative, such as an N-dimethylaminomethylene or a silylated derivative.[10] The separation of these derivatives can then be performed on a chiral capillary column.[13] Alternatively, similar to indirect HPLC, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral GC column.[14]

    • Causality of Choice: GC is often faster than HPLC. The choice to use GC may be driven by the need for high throughput or if existing expertise and instrumentation are already in place. However, the requirement for derivatization adds complexity and potential for analytical error.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful and "green" alternative to HPLC for chiral separations.[15][16][17] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.

  • Mechanism: The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and lower pressure drops compared to HPLC.[17] Chiral separations are achieved using the same types of chiral stationary phases as in HPLC. For primary amines, crown ether-derived CSPs have shown particular promise.[18]

    • Causality of Choice: SFC is the method of choice when high speed and reduced organic solvent consumption are priorities. It significantly reduces analysis time and simplifies product recovery in preparative applications, making it both environmentally friendly and cost-effective.[16]

Spectroscopic Methods

While chromatography is the primary tool for quantification, spectroscopic methods can play a complementary role.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or chiral solvating agents can induce chemical shift differences between the signals of the enantiomers, allowing for their quantification.[8][19][20]

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and enantiomeric purity of a sample.[] It is particularly useful for confirming the identity of the desired enantiomer.

Quantitative Performance Comparison

The following table summarizes the key performance attributes of the primary chromatographic techniques for the quality control of (1S,2S)-(-)-1,2-Diaminocyclohexane.

Parameter Direct Chiral HPLC Indirect Chiral HPLC Chiral GC Chiral SFC
Resolution ExcellentExcellentVery HighExcellent
Analysis Time Moderate (10-30 min)Longer (due to derivatization)Fast (5-15 min)Very Fast (3-10 min)
Sample Prep Minimal (dissolve & inject)Complex (derivatization required)Complex (derivatization required)Minimal (dissolve & inject)
Solvent Use High (organic solvents)High (organic solvents)Low (gases)Very Low (CO2 + modifier)
Sensitivity High (sub-0.1% impurity)HighVery HighHigh
Robustness HighModerate (reaction dependent)Moderate (derivatization)High
Key Advantage Simplicity, direct measurementUses standard HPLC columnsSpeed, high efficiencySpeed, eco-friendly
Key Limitation Requires specialized columnsPotential for kinetic resolutionDerivatization is mandatorySpecialized instrumentation

Visualizing the Analytical Workflow

The selection and implementation of a QC method follows a logical progression from sample receipt to final data reporting.

Analytical_Workflow cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Validation & Implementation Sample Sample Received: (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate Salt MethodScreening Method Screening: Compare HPLC, SFC, GC Sample->MethodScreening Decision Is Resolution (Rs) > 2.0? MethodScreening->Decision Optimize Optimize Method: Mobile Phase, Flow, Temp. Decision->Optimize No Validation Method Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision, LOQ, Robustness Decision->Validation Yes Optimize->MethodScreening Re-evaluate RoutineQC Routine Quality Control Testing Validation->RoutineQC Report Final Report: Enantiomeric Purity (%ee) RoutineQC->Report

Caption: High-level workflow for QC method development and implementation.

Experimental Protocols: A Guide to Best Practices

Here we provide detailed, self-validating protocols for the most common and robust analytical approach: Chiral HPLC.

Protocol 1: Direct Chiral HPLC for Enantiomeric Purity

This method provides a direct measurement of the enantiomeric excess (% ee) without derivatization.

1. Rationale and System Preparation:

  • Chromatographic System: A standard HPLC system with a UV detector is sufficient. An Evaporative Light Scattering Detector (ELSD) can be used if the analyte lacks a strong chromophore, but UV detection at low wavelengths (~200-210 nm) is generally adequate for the diamine.

  • Chiral Stationary Phase: A polysaccharide-based column, such as a Chiralpak® AD-H or similar, is an excellent starting point due to its broad applicability.

  • Mobile Phase: A non-polar solvent system (e.g., hexane/isopropanol) with a small amount of a basic additive (e.g., diethylamine, DEA) is used. The basic additive is crucial; it deactivates acidic silanol groups on the silica support, preventing peak tailing and improving the peak shape of the basic amine analytes.

2. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v). Filter through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound salt into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to create a 1 mg/mL stock solution.

    • QC Check: Ensure the sample is fully dissolved. Sonicate briefly if necessary.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 5 µm, 250 x 4.6 mm (or equivalent)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 205 nm

  • System Suitability Test (SST):

    • Prepare a resolution standard by dissolving a small amount of the racemic trans-1,2-diaminocyclohexane.

    • Inject the resolution standard. The system is suitable if the resolution between the two enantiomer peaks is ≥ 2.0.

  • Analysis:

    • Inject the sample solution.

    • Identify the peaks based on the retention time of a reference standard for (1S,2S)-(-)-1,2-Diaminocyclohexane. The (1R,2R) enantiomer will be the minor peak.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Excess (% ee) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: Indirect Chiral HPLC via Derivatization

This protocol is an alternative for when direct methods are unavailable or sub-optimal.

1. Rationale and Reagent Selection:

  • Chiral Derivatizing Agent (CDA): A common and effective CDA is (R)-(-)-1-(1-Naphthyl)ethyl isocyanate (NEIC). It reacts with the primary amine groups to form stable urea diastereomers. The choice of the (R)-enantiomer of the CDA is arbitrary, but must be consistent.

  • Stationary Phase: A standard reversed-phase C18 column is used to separate the resulting diastereomers.

2. Step-by-Step Methodology:

  • Derivatization Procedure:

    • Accurately weigh ~5 mg of the diamine tartrate salt into a vial.

    • Add 1 mL of anhydrous dichloromethane and 10 µL of triethylamine (as a base).

    • Add a slight molar excess of (R)-(-)-NEIC (~10 mg).

    • Cap the vial and heat at 40 °C for 30 minutes.

    • QC Check: Monitor the reaction by TLC or a quick HPLC injection to ensure the starting material is fully consumed.

    • Evaporate the solvent under a stream of nitrogen. Reconstitute the residue in 1 mL of the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (60:40, v/v). Filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 250 x 4.6 mm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm (corresponding to the naphthyl chromophore).

  • Analysis and Calculation:

    • Inject the derivatized sample. Two peaks corresponding to the diastereomers will be observed.

    • Calculate the percentage of each diastereomer based on their peak areas. This percentage directly corresponds to the enantiomeric composition of the original sample.

Chromatography_Comparison cluster_direct Direct Method (Chiral CSP) cluster_indirect Indirect Method (Derivatization) Sample_D Sample: (R)-Amine + (S)-Amine Column_D Chiral Column (e.g., Chiralpak AD-H) Sample_D->Column_D Injection Result_D Separated Peaks: Peak 1 (R-Amine) Peak 2 (S-Amine) Column_D->Result_D Elution Sample_I Sample: (R)-Amine + (S)-Amine Deriv Reaction with Chiral Reagent (e.g., R-NEIC) Sample_I->Deriv Diastereomers Diastereomers: (R,R) + (S,R) Deriv->Diastereomers Column_I Achiral Column (e.g., C18) Diastereomers->Column_I Injection Result_I Separated Peaks: Peak 1 (R,R) Peak 2 (S,R) Column_I->Result_I Elution

Caption: Comparison of direct vs. indirect chiral chromatography workflows.

Method Validation: Ensuring Trustworthiness and Compliance

A developed analytical method is not complete until it has been validated to prove it is fit for its intended purpose. Validation must be performed in accordance with regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically Q2(R2) and Q14.[22][23][24][25]

Key Validation Parameters:

  • Specificity: The method must demonstrate that it can separate the two enantiomers from each other and from any other potential impurities or degradation products. This is typically shown by spiking the main analyte with known levels of the undesired enantiomer and other related substances.

  • Limit of Quantitation (LOQ): This is the most critical parameter for an impurity method. The LOQ is the lowest concentration of the undesired enantiomer that can be reliably quantified with acceptable precision and accuracy.[22][26] The LOQ must be at or below the specification limit for the enantiomeric impurity.

  • Linearity: The method must show a linear response for the undesired enantiomer over a range that spans from the LOQ to above its specification limit (e.g., 50% to 150% of the limit).[22]

  • Precision: Assessed at different levels (repeatability, intermediate precision), this demonstrates the consistency of the results. For an impurity at low levels, a relative standard deviation (RSD) of ≤15-20% is often acceptable at the LOQ.[22]

  • Accuracy: Determined by spiking the pure (1S,2S) enantiomer with known amounts of the (1R,2R) enantiomer at different concentration levels and measuring the recovery.

  • Robustness: The method's reliability is tested by making small, deliberate changes to parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%). The resolution and quantification should remain unaffected.

Validation_Workflow cluster_validation ICH Q2(R2) Validation Protocol Start Optimized Analytical Method Specificity Specificity (Peak Purity, Resolution) Start->Specificity Sensitivity Sensitivity (LOD & LOQ) Start->Sensitivity Linearity Linearity & Range Start->Linearity Accuracy Accuracy (Spike/Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness (Varied Conditions) Start->Robustness End Validated Method Ready for QC Specificity->End Sensitivity->End Linearity->End Accuracy->End Precision->End Robustness->End

Caption: Key parameters for analytical method validation per ICH guidelines.

Conclusion

The development of a robust analytical method for the quality control of this compound resolutions is paramount for ensuring the safety and efficacy of the final pharmaceutical products. While several techniques are available, direct chiral HPLC often represents the optimal balance of simplicity, accuracy, and robustness for routine QC. Chiral SFC stands out as a modern, high-speed, and environmentally sustainable alternative. The choice of method should be guided by a thorough understanding of the underlying chemical principles and validated against internationally recognized standards like the ICH guidelines. By implementing the scientifically sound strategies and protocols outlined in this guide, researchers and quality control professionals can confidently ensure the enantiomeric purity of this critical chiral intermediate.

References

Performance Evaluation of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate in Polar vs. Non-Polar Solvents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis and chiral resolution, the choice of chiral auxiliary and the solvent system are paramount to achieving high enantioselectivity and yield. (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate stands as a cornerstone chiral building block, valued for its rigid cyclohexane backbone and stereochemically defined amino groups. This guide offers an in-depth technical evaluation of its performance, contrasting its efficacy in polar and non-polar solvents. We will delve into its primary applications as a resolving agent and as a precursor to widely used chiral ligands, providing a comparative analysis against other common alternatives with supporting data and detailed experimental protocols.

Understanding the Dual Role of this compound

This compound is primarily utilized in two significant capacities:

  • As a Chiral Resolving Agent: In its salt form with D-tartaric acid, it is instrumental in the resolution of racemic mixtures, particularly for the separation of its own enantiomers. The principle lies in the formation of diastereomeric salts with differing solubilities, allowing for separation via fractional crystallization.

  • As a Precursor to Chiral Ligands: The free diamine, obtained after breaking the tartrate salt, is a versatile scaffold for synthesizing a plethora of chiral ligands. These ligands, in turn, are complexed with transition metals to create powerful catalysts for a wide array of asymmetric transformations, including epoxidations, hydrogenations, and carbon-carbon bond-forming reactions.

The D-tartrate salt form enhances the compound's stability and is crucial for various applications.[1] Its chemical reactivity primarily involves the nucleophilic nature of its amino groups, which can participate in substitution reactions and form metal complexes.[1]

Performance in Chiral Resolution: The Critical Influence of Solvent Polarity

The classical resolution of racemic amines via diastereomeric salt formation is profoundly influenced by the choice of solvent.[2] The solvent's role extends beyond simply dissolving the components; it impacts the solubility difference between the diastereomeric salts, the crystal packing, and can even co-crystallize as a solvate, thereby altering the solid-phase composition.[1]

For the resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid, polar protic solvents are predominantly favored.

Key Observations from Experimental Data:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are highly effective for the resolution of diaminocyclohexane with tartaric acid. Water, in particular, is a common solvent for the crystallization of the diastereomeric salt, often leading to high yields and enantiomeric excess (ee).[3][4] Methanol and ethanol, or aqueous mixtures thereof, are also frequently employed to fine-tune the solubility profile of the diastereomeric salts.[3] The success in these solvents is attributed to their ability to form hydrogen bonds, which can stabilize the crystal lattice of the less soluble diastereomer.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, THF, Acetone): The use of polar aprotic solvents is also documented. For instance, DMSO has been reported to yield good results in the resolution of an amino-containing drug molecule with tartaric acid.[3] Resolutions have also been observed in acetone-water mixtures and THF.[3]

  • Non-Polar Solvents (e.g., Benzene, Toluene, Hexane): The use of non-polar solvents for the chiral resolution of amines with tartaric acid is less common and generally less effective. A supporting information document has noted the insolubility of (1R,2R)-1,2-diaminocyclohexane L-tartrate in a range of non-polar solvents including diethyl ether, methylene chloride, chloroform, xylene, and n-hexane at room temperature, even with heating or sonication.[5] This inherent insolubility in non-polar media makes achieving the necessary solubility differential for fractional crystallization challenging.

Table 1: Solvent Effects on the Chiral Resolution of Amines with Tartaric Acid (Illustrative Examples)

Racemic AmineResolving AgentSolvent(s)OutcomeReference(s)
trans-1,2-DiaminocyclohexaneL-(+)-Tartaric AcidWaterHigh yield and enantiomeric excess (≥99%) of the (R,R)-diammoniumcyclohexane mono-(+)-tartrate salt.[4]
tert-AmineTartaric AcidEthanolPoor crystallization.[3]
tert-AmineTartaric AcidDCM, DMF, THFSuggested as alternative solvents.[3]
Amino-group containing drugTartaric AcidDMSOReported to give the best results.[3]

Causality Behind Solvent Choice: The efficacy of polar solvents stems from their ability to solvate the ionic diastereomeric salts. The differential interaction of the solvent with the two diastereomers is key. Hydrogen bonding plays a crucial role in the crystal packing, and polar protic solvents can actively participate in this, leading to a more stable, less soluble crystal lattice for one diastereomer. In contrast, non-polar solvents lack the ability to effectively solvate the charged species and participate in the hydrogen-bonding networks that drive selective crystallization.

Performance as a Chiral Ligand Precursor in Asymmetric Catalysis

Once the optically pure (1S,2S)-1,2-diaminocyclohexane is liberated from its tartrate salt, it serves as a scaffold for a multitude of chiral ligands. The performance of the resulting metal-ligand complexes in asymmetric catalysis is also highly dependent on the solvent.

The Jacobsen Catalyst: A Case Study in Asymmetric Epoxidation

One of the most celebrated applications of (1S,2S)-diaminocyclohexane is in the synthesis of the Jacobsen catalyst, a manganese-salen complex renowned for the asymmetric epoxidation of unfunctionalized olefins.[6][7]

Solvent Effects on the Jacobsen Catalyst:

  • Non-Polar Solvents (e.g., Dichloromethane, Toluene): Non-polar, aprotic solvents are generally preferred for Jacobsen epoxidation. Dichloromethane is a commonly used solvent, providing a good balance of substrate and catalyst solubility while minimizing competitive coordination to the metal center.

  • Polar Solvents: The use of polar coordinating solvents can be detrimental to the catalytic activity and enantioselectivity. These solvents can compete with the olefin for coordination to the manganese center, thereby inhibiting the reaction. However, in some cases, polar solvents like acetone and ethanol have been used and can improve the conversion, although this may come at the cost of enantioselectivity.[8]

Asymmetric Hydrogenation

Ligands derived from (1S,2S)-diaminocyclohexane are also employed in asymmetric hydrogenation reactions. In this context, the solvent can influence the conformation of the catalyst-substrate complex and the stability of key intermediates.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): For certain cobalt-catalyzed asymmetric hydrogenations of enamides using chiral bidentate phosphine ligands, protic solvents like methanol and ethanol have been shown to provide the highest yields and enantiomeric purities.[9] Computational studies suggest that explicit solvent molecules can stabilize transition states through hydrogen bonding, thereby lowering the activation energy barriers.[9]

  • Aprotic Solvents (Polar and Non-Polar): The choice between polar aprotic and non-polar solvents in asymmetric hydrogenation is highly system-dependent. For some rhodium-catalyzed hydrogenations, ethanol is a common solvent.[10] In other cases, non-polar solvents like toluene are used to minimize solvent-catalyst interactions that could negatively impact enantioselectivity.[11]

Table 2: Illustrative Solvent Effects in Asymmetric Catalysis with Diaminocyclohexane-Derived Ligands

ReactionCatalyst SystemSolventee (%)Yield (%)Reference
Asymmetric Epoxidation of 1,2-Dihydronaphthalene(R,R)-Jacobsen's CatalystDichloromethane>98High[7]
Asymmetric Hydrogenation of EnamidesCobalt with Chiral Bidentate PhosphineMethanol/EthanolHighHigh[9]
Asymmetric Hydrosilylation of KetonesZn with Diaminocyclohexane-derived LigandTolueneup to 86-[11]

Comparison with Alternative Chiral Auxiliaries

While this compound is a powerful tool, several alternatives exist for both chiral resolution and as ligand scaffolds.

Table 3: Comparison of Chiral Resolving Agents for Amines

Resolving AgentKey AttributesCommon Solvents
Tartaric Acid Readily available, cost-effective, well-documented.[2][12]Polar protic (water, methanol, ethanol).[2][3]
(-)-Camphoric Acid Rigid bicyclic structure can lead to well-defined crystal packing.[2]Methanol.[2]
Mandelic Acid Often effective for resolving α-phenylethylamine and other amines.-
O,O'-Dibenzoyltartaric Acid A derivative of tartaric acid, often used for more challenging resolutions.-

Table 4: Comparison of Chiral Ligand Scaffolds

Ligand ScaffoldKey Attributes
trans-1,2-Diaminocyclohexane Rigid, C2-symmetric backbone, widely applicable in various asymmetric transformations.[13]
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) Axially chiral, highly effective in asymmetric hydrogenations and other reactions.
DuPhos (1,2-Bis(2,5-dialkylphospholano)benzene) Electron-rich phospholane rings, excellent for asymmetric hydrogenation of various substrates.
Salen (N,N'-bis(salicylidene)ethylenediamine) Tetradentate ligand, forms stable complexes with various metals, prominent in epoxidation and other oxidative reactions.

Experimental Protocols

Protocol for Chiral Resolution of a Racemic Amine with Tartaric Acid

This generalized protocol is based on common laboratory practices for resolving racemic amines.[2]

Diagram: Workflow for Chiral Resolution

G racemic_amine Racemic Amine in Solvent diastereomeric_salts Formation of Diastereomeric Salts racemic_amine->diastereomeric_salts resolving_agent Chiral Resolving Agent ((+)-Tartaric Acid) in Solvent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization (Cooling) diastereomeric_salts->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid mother_liquor Mother Liquor with More Soluble Diastereomeric Salt filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble_salt->liberation pure_enantiomer Enantiomerically Enriched Amine liberation->pure_enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve one equivalent of the racemic amine in a suitable polar solvent (e.g., methanol or water) with gentle heating.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the minimum amount of the same hot solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

    • Slowly add the hot tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to facilitate the formation of well-defined crystals of the less soluble diastereomeric salt.

    • For maximizing the yield, the flask can be further cooled in an ice bath.

  • Isolation:

    • Collect the precipitated salt by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional):

    • To enhance the diastereomeric purity, the collected salt can be recrystallized from the same solvent. The optical rotation can be monitored at each step until a constant value is achieved.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., aqueous NaOH) to neutralize the tartaric acid and liberate the free amine.

    • Extract the enantiomerically enriched amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess of the resolved amine using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Protocol for Asymmetric Epoxidation using a Jacobsen-type Catalyst

This protocol is a generalized procedure for the asymmetric epoxidation of an olefin.

Diagram: Experimental Workflow for Asymmetric Epoxidation

G substrate Substrate (Olefin) in Non-Polar Solvent reaction_mixture Reaction Mixture substrate->reaction_mixture catalyst Chiral Mn-Salen Catalyst (e.g., Jacobsen's Catalyst) catalyst->reaction_mixture oxidant Oxidant Addition (e.g., NaOCl) reaction_mixture->oxidant Slow Addition workup Aqueous Workup & Extraction oxidant->workup purification Purification (e.g., Chromatography) workup->purification product Enantioenriched Epoxide purification->product

Caption: General workflow for asymmetric epoxidation.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a round-bottom flask, dissolve the olefin substrate in a non-polar aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

    • Add the chiral manganese-salen catalyst (typically 1-5 mol%).

  • Oxidant Addition:

    • Cool the reaction mixture to the desired temperature (often 0 °C or room temperature).

    • Slowly add the oxidant (e.g., commercial bleach solution, buffered to a specific pH) to the stirred reaction mixture over a period of time.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, quench any remaining oxidant.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous salt.

  • Purification and Analysis:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

    • Determine the yield and enantiomeric excess of the epoxide product by chiral HPLC or GC.

Conclusion and Recommendations

The performance of this compound and its derivatives is inextricably linked to the solvent system employed.

  • For Chiral Resolution: Polar protic solvents, particularly water and methanol, are the solvents of choice for the resolution of racemic diaminocyclohexane with tartaric acid. The high polarity and hydrogen-bonding capabilities of these solvents are crucial for achieving significant solubility differences between the diastereomeric salts, leading to efficient separation. Non-polar solvents are generally unsuitable due to the poor solubility of the tartrate salt.

  • For Asymmetric Catalysis: When the free diamine is used as a ligand scaffold, the optimal solvent is highly dependent on the specific catalytic system. For Jacobsen-type epoxidations, non-polar, non-coordinating solvents like dichloromethane are preferred to avoid inhibition of the catalyst. Conversely, in some asymmetric hydrogenations, polar protic solvents can enhance both reactivity and enantioselectivity by stabilizing key transition states.

The selection of the solvent should therefore be a primary consideration in process development, and an empirical screening of solvents is often necessary to achieve optimal results. The inherent insolubility of the tartrate salt in many organic solvents makes it less suitable for direct use in homogeneous catalysis, necessitating the liberation of the free diamine for ligand synthesis.

References

comparative study of the catalytic activity of different metal complexes of (1S,2S)-(-)-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Catalytic Activity of (1S,2S)-(-)-1,2-Diaminocyclohexane Metal Complexes

(1S,2S)-(-)-1,2-Diaminocyclohexane (DACH) has emerged as a cornerstone in the field of asymmetric catalysis. Its rigid, C₂-symmetric chiral backbone makes it a privileged ligand scaffold for a variety of metal-catalyzed transformations, enabling the synthesis of enantiomerically enriched molecules critical to the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of the catalytic performance of DACH-based metal complexes, focusing on key metals such as Ruthenium, Rhodium, and Copper. We will delve into their applications in asymmetric hydrogenation, transfer hydrogenation, and cyclopropanation, supported by experimental data and mechanistic insights.

The Central Role of the DACH Ligand

The efficacy of (1S,2S)-DACH as a chiral ligand stems from its conformational rigidity. The cyclohexane ring locks the two amino groups in a fixed spatial arrangement, creating a well-defined chiral pocket around the metal center. This structure effectively shields one face of the coordinated substrate, directing the incoming reagent to the opposite face and thus controlling the stereochemical outcome of the reaction. The electronic properties of the ligand can be readily tuned by N-substitution, allowing for the optimization of catalyst activity and selectivity for specific applications.

Ruthenium-DACH Complexes: Masters of Asymmetric Hydrogenation

Ruthenium complexes featuring DACH-derived ligands are particularly renowned for their exceptional performance in the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. Pioneered by Noyori, these catalysts are capable of operating at very low loadings with high turnover numbers (TONs) and excellent enantioselectivity, making them highly valuable for industrial-scale synthesis.[1]

Mechanism of Action: The Noyori Hydrogenation

The catalytic cycle of Ru(II)-diphosphine-diamine complexes involves a metal-ligand cooperative mechanism.[1] A key feature is the presence of an N-H proton on the diamine ligand, which participates in the transition state, forming a hydrogen bond with the carbonyl oxygen of the substrate. This interaction helps to lock the substrate into a specific orientation, leading to high enantioselectivity. The ruthenium center remains in the +2 oxidation state throughout the cycle.[1]

Here is a simplified representation of the catalytic cycle for the asymmetric hydrogenation of a ketone:

Noyori Asymmetric Hydrogenation cluster_cycle Catalytic Cycle Precatalyst [RuCl2(diphos)(dach)] Active_Catalyst [RuH(diphos)(dach)]+ Precatalyst->Active_Catalyst + H2 - 2HCl Substrate_Complex [RuH(diphos)(dach)(Ketone)]+ Active_Catalyst->Substrate_Complex + Ketone Transition_State Six-membered Transition State Substrate_Complex->Transition_State H2 addition Product_Complex [Ru(diphos)(dach)(Alcohol)]+ Transition_State->Product_Complex Hydride transfer Product_Complex->Active_Catalyst - Alcohol

Caption: Catalytic cycle for Ru-DACH catalyzed asymmetric hydrogenation.

Comparative Performance Data

The table below summarizes the performance of a representative Ru-DACH complex in the asymmetric transfer hydrogenation of various ketones.

Substrate (Ketone)Catalyst SystemS/C RatioYield (%)ee (%)Reference
Acetophenone[RuCl(p-cymene)((S,S)-TsDACH)]1000>9998 (R)--INVALID-LINK--
1-Tetralone[RuCl(p-cymene)((S,S)-TsDACH)]10009899 (R)--INVALID-LINK--
2,4,6-Trimethylacetophenone[RuCl(p-cymene)((S,S)-TsDACH)]5009597 (R)--INVALID-LINK--
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure for the asymmetric transfer hydrogenation of acetophenone using a Ru-DACH catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (1S,2S)-N-(p-toluenesulfonyl)-1,2-diaminocyclohexane ((S,S)-TsDACH)

  • Acetophenone

  • Formic acid/triethylamine (5:2 azeotrope)

  • Anhydrous isopropanol

Procedure:

  • In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDACH (0.011 mmol).

  • Anhydrous isopropanol (5 mL) is added, and the mixture is stirred at 80°C for 20 minutes to form the active catalyst.

  • The solution is cooled to room temperature, and acetophenone (10 mmol) is added via syringe.

  • The formic acid/triethylamine azeotrope (2 mL) is added to initiate the reaction.

  • The reaction is stirred at 28°C for the specified time (e.g., 24 hours).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Rhodium-DACH Complexes in Asymmetric Catalysis

While ruthenium complexes often take the spotlight in hydrogenation, rhodium complexes incorporating DACH-derived ligands have also proven effective in a range of asymmetric transformations, including hydrogenation and C-H functionalization.[2][3] The choice between rhodium and ruthenium can depend on the specific substrate and the desired reaction conditions.[4]

Comparative Performance

Rhodium catalysts are often used for the asymmetric hydrogenation of functionalized olefins.[4] The mechanism typically involves the coordination of the olefin to a Rh(I) center, followed by oxidative addition of hydrogen and subsequent reductive elimination of the product.[5]

Substrate (Olefin)Catalyst SystemS/C RatioYield (%)ee (%)Reference
Methyl (Z)-α-acetamidocinnamate[Rh(COD)((S,S)-Et-DuPhos)]BF₄1000>99>99--INVALID-LINK--
Dimethyl itaconate[Rh(COD)((R,R)-Me-DuPhos)]BF₄1000>9998--INVALID-LINK--

Note: While these examples use DuPhos ligands, similar performance can be achieved with appropriately designed DACH-based phosphine ligands.

Experimental Workflow: Catalyst Screening

The selection of the optimal metal-ligand combination often requires a screening process.

Catalyst_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_optimization Optimization Select_Metals Select Metals (e.g., Ru, Rh, Ir) Synthesize_Complexes Synthesize Precatalysts Select_Metals->Synthesize_Complexes Select_Ligands Select DACH-derived Ligands Select_Ligands->Synthesize_Complexes Setup_Reactions Parallel Reaction Setup (Substrate, Solvent, Temp) Synthesize_Complexes->Setup_Reactions Monitor_Progress Monitor Conversion (GC, TLC) Setup_Reactions->Monitor_Progress Analyze_Product Analyze Product (Yield, ee% by HPLC/GC) Monitor_Progress->Analyze_Product Compare_Results Compare Performance (Activity, Selectivity) Analyze_Product->Compare_Results Optimize_Conditions Optimize Conditions for Best Catalyst Compare_Results->Optimize_Conditions Scale_Up Scale-Up Synthesis Optimize_Conditions->Scale_Up

Caption: Workflow for catalyst screening and optimization.

Copper-DACH Complexes for Asymmetric C-C Bond Formation

Copper complexes of DACH-derived ligands are highly effective catalysts for various asymmetric carbon-carbon bond-forming reactions, including cyclopropanation and the Henry (nitroaldol) reaction.[6][7] These reactions provide access to valuable chiral building blocks.

Application in Asymmetric Cyclopropanation

Copper-catalyzed asymmetric cyclopropanation of olefins with diazo compounds is a powerful method for synthesizing optically active cyclopropanes. The DACH ligand creates a chiral environment that controls the facial selectivity of the carbene addition to the double bond.

Performance in Asymmetric Henry Reaction

The asymmetric Henry reaction, the addition of a nitroalkane to an aldehyde, is another area where Cu-DACH complexes excel.[8] The resulting β-nitro alcohols are versatile intermediates that can be converted into chiral amino alcohols and other important molecules.[9]

AldehydeCatalyst SystemTemp (°C)Yield (%)ee (%)Reference
BenzaldehydeCu(OAc)₂ / (R,R)-DACH-derived ligand09295--INVALID-LINK--
4-NitrobenzaldehydeCu(OAc)₂ / (R,R)-DACH-derived ligand09597--INVALID-LINK--
CyclohexanecarboxaldehydeCu(OAc)₂ / (R,R)-DACH-derived ligand-208891--INVALID-LINK--
Experimental Protocol: Asymmetric Henry Reaction

Materials:

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • (1R,2R)-N,N'-Bis(2-quinolylmethyl)-1,2-diaminocyclohexane

  • Aldehyde

  • Nitromethane

  • Anhydrous ethanol

Procedure:

  • To a solution of the (1R,2R)-DACH-derived ligand (0.12 mmol) in anhydrous ethanol (1.0 mL) is added Cu(OAc)₂·H₂O (0.10 mmol).

  • The mixture is stirred at room temperature for 1 hour to form the copper complex.

  • The solution is cooled to the desired temperature (e.g., 0°C).

  • The aldehyde (1.0 mmol) is added, followed by nitromethane (5.0 mmol).

  • The reaction is stirred for 24-48 hours.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na₂SO₄ and concentrated.

  • The product is purified by flash chromatography.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The (1S,2S)-(-)-1,2-diaminocyclohexane scaffold is a remarkably versatile and effective platform for the design of chiral catalysts.

  • Ruthenium-DACH complexes are the catalysts of choice for the highly efficient asymmetric hydrogenation and transfer hydrogenation of a broad range of ketones.

  • Rhodium-DACH complexes offer a valuable alternative, particularly in the asymmetric hydrogenation of olefins and other C-H functionalization reactions.

  • Copper-DACH complexes provide a powerful tool for asymmetric C-C bond formation, enabling the stereocontrolled synthesis of complex chiral molecules through reactions like cyclopropanation and the Henry reaction.

The choice of metal is dictated by the specific transformation, with each metal-ligand combination offering a unique profile of reactivity and selectivity. The continued development of novel DACH-derived ligands and a deeper understanding of their reaction mechanisms will undoubtedly lead to even more powerful catalytic systems in the future.

References

A Guide to the Diastereomeric Resolution of (±)-trans-1,2-Diaminocyclohexane using D-Tartaric Acid: A Literature-Based Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry. The chirality of a molecule can dramatically influence its pharmacological activity, with one enantiomer often being therapeutic while the other may be inactive or even harmful.[1][2] (1S,2S)-(-)-1,2-Diaminocyclohexane is a critical chiral building block in the synthesis of numerous asymmetric catalysts and pharmaceutical intermediates.[3] This guide provides a detailed, literature-based comparison of the success rates for the classical resolution of racemic (±)-trans-1,2-diaminocyclohexane utilizing D-(-)-tartaric acid, a widely employed and cost-effective resolving agent.

The Principle of Diastereomeric Salt Resolution

The resolution of a racemic mixture of trans-1,2-diaminocyclohexane with an enantiomerically pure resolving agent, such as D-(-)-tartaric acid, relies on the formation of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization.

The fundamental process involves the reaction of the racemic diamine with D-(-)-tartaric acid to form two diastereomeric salts: (1S,2S)-diammoniumcyclohexane D-tartrate and (1R,2R)-diammoniumcyclohexane D-tartrate. Due to its lower solubility, the desired (1S,2S)-diammoniumcyclohexane D-tartrate salt preferentially crystallizes from the solution, allowing for its isolation. The free (1S,2S)-(-)-1,2-diaminocyclohexane can then be recovered by treatment of the purified salt with a base.

Caption: Workflow for the resolution of racemic trans-1,2-diaminocyclohexane.

Comparative Analysis of Resolution Protocols

Several protocols for the resolution of (±)-trans-1,2-diaminocyclohexane using tartaric acid have been reported in the literature. While the core principle remains the same, variations in experimental conditions can significantly impact the yield and enantiomeric excess of the desired product. The following table summarizes key data from selected literature sources.

Reference Resolving Agent Solvent Key Conditions Yield of Diastereomeric Salt Enantiomeric Excess (ee)
Hassan, Y. (2019)[1]D-(-)-Tartaric AcidWaterAddition of glacial acetic acid, heating to 70°C, then cooling to <5°C.90%99%
Jacobsen et al. (as cited in Walsh et al.)[4]L-(+)-Tartaric AcidWaterHeating to 90-95°C, then slow cooling and refrigeration.45-50% (typical)>96% (initial), >99% (after recrystallization)
Anonymous Contributor (2016)[5]L-(+)-Tartaric AcidWaterAddition of glacial acetic acid, heating to 70°C then 90°C, cooling to ≤5°C.99%≥99%

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for two of the most successful resolution procedures found in the literature.

Protocol 1: High-Yield Resolution with Acetic Acid

This protocol, adapted from Hassan (2019) and a similar procedure described by an anonymous contributor (2016), is notable for its high reported yield and enantiomeric excess.[1][5] The addition of glacial acetic acid is a key step that facilitates the immediate precipitation of the diastereomeric salt.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the high-yield resolution protocol.

Procedure:

  • In a suitable reaction vessel, dissolve D-(-)-tartaric acid (0.5 molar equivalents relative to the diamine) in distilled water.

  • To the stirred solution, add racemic (±)-trans-1,2-diaminocyclohexane (1 molar equivalent) at a rate that allows the reaction temperature to reach, but not exceed, 70°C.

  • To the resulting solution, add glacial acetic acid (approximately 0.8-0.9 molar equivalents) at a rate that does not allow the temperature to exceed 90°C. A white precipitate should form immediately.[1][5]

  • Vigorously stir the resulting slurry as it cools to room temperature.

  • Further cool the mixture in an ice bath to less than 5°C for at least one hour to maximize crystallization.[1][5]

  • Collect the white precipitate by vacuum filtration.

  • Wash the filter cake with a small amount of ice-cold water, followed by several rinses with cold methanol.[1][5]

  • Dry the resulting (1S,2S)-diammoniumcyclohexane mono-D-tartrate salt under reduced pressure.

Protocol 2: Classical Resolution by Cooling Crystallization

This method, described in an undergraduate laboratory context and attributed to a procedure revised by Jacobsen and coworkers, relies on the temperature-dependent solubility of the diastereomeric salt without the use of acetic acid.[4]

Procedure:

  • In a flask, dissolve L-(+)-tartaric acid in deionized water and heat the solution to 90-95°C.

  • In a separate flask, heat a larger volume of deionized water to 95°C.

  • Add racemic trans-cyclohexane-1,2-diamine to the hot tartaric acid solution, followed by the addition of the hot water.

  • Allow the solution to cool slowly to room temperature. For best results, store the solution overnight in a refrigerator to facilitate complete crystallization.

  • Collect the crystals of the tartrate salt by filtration.

  • A single recrystallization of the salt can increase the diastereomeric excess to greater than 99%.[4]

Causality Behind Experimental Choices

  • Choice of Resolving Agent: D- and L-tartaric acid are readily available, inexpensive, and effective resolving agents for a wide range of racemic amines.[1]

  • Solvent: Water is the most common solvent for this resolution due to the good solubility of the reactants and the significant difference in solubility of the resulting diastereomeric salts.

  • Temperature Control: The initial heating is crucial for dissolving the reactants and forming the diastereomeric salts in solution. The subsequent controlled cooling is the driving force for the selective crystallization of the less soluble diastereomer. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, thus reducing the enantiomeric excess of the product.

  • Stoichiometry: Typically, about 0.5 equivalents of tartaric acid are used relative to the racemic diamine. This is because one molecule of the dicarboxylic tartaric acid can form a salt with two molecules of the diamine, although mono-tartrate salts are often formed.

  • Use of Acetic Acid: The addition of glacial acetic acid, as in Protocol 1, serves as a catalyst, facilitating proton transfer and resulting in the immediate formation of the respective salts as a white precipitate.[2] This can lead to a more rapid and potentially higher-yielding process.

  • Washing Steps: Washing the isolated salt with cold solvent (water and methanol) is critical for removing any residual mother liquor that contains the more soluble diastereomeric salt, thereby enhancing the enantiomeric purity of the final product.

Conclusion

The resolution of (±)-trans-1,2-diaminocyclohexane using D-tartaric acid is a robust and efficient method for obtaining the enantiomerically pure (1S,2S)-enantiomer. The literature demonstrates that high yields (90-99%) and excellent enantiomeric excess (≥99%) are achievable.[1] The protocol involving the addition of glacial acetic acid appears to offer a particularly rapid and high-yielding route to the desired diastereomeric salt.[2] For achieving the highest possible enantiopurity, a final recrystallization of the diastereomeric salt is recommended. The choice between the protocols may depend on the specific requirements of the researcher, balancing the need for speed and yield against the potential for slightly higher purity through slower crystallization and recrystallization.

References

A Senior Application Scientist's Guide to Assessing the Crystalline Properties of Diastereomeric Salts of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Chirality in Drug Development

In the pharmaceutical landscape, the three-dimensional structure of a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] The U.S. Food and Drug Administration (USFDA) mandates the separate testing of each enantiomer for therapeutic efficacy and safety, making chiral resolution—the separation of enantiomers—a cornerstone of drug development.[1]

Among the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts.[3][4] This technique ingeniously converts a pair of enantiomers, which share identical physical properties, into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. These resulting diastereomeric salts possess distinct physicochemical properties, such as solubility, melting point, and crystal structure, which allows for their separation via methods like fractional crystallization.[4][5]

A classic and industrially relevant example is the resolution of racemic trans-1,2-diaminocyclohexane using tartaric acid, a readily available and inexpensive chiral resolving agent.[1][6][7][8] This guide provides an in-depth comparison of the crystalline properties of the diastereomeric salt, (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate, and details the critical experimental methodologies required for its comprehensive assessment. Our focus is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to characterize these complex crystalline materials effectively.

The Foundation of Separation: Why Diastereomers Differ

Unlike enantiomers, diastereomers have different spatial arrangements of atoms and are not mirror images of each other. This fundamental structural difference gives rise to distinct physical properties.[5] The most crucial of these for separation purposes is solubility. The ideal solvent system for a diastereomeric resolution will maximize the solubility difference between the desired and undesired diastereomer, promoting the preferential crystallization of the less soluble salt.[3][9] The goal of the analytical techniques discussed herein is to quantify these differences, providing the data needed to design and optimize an efficient and reproducible resolution process.

Comprehensive Assessment of Crystalline Properties: A Multi-Technique Approach

A thorough characterization of diastereomeric salts cannot rely on a single analytical method. Instead, a complementary suite of techniques should be employed to build a complete picture of the material's solid-state properties. Each method provides a unique piece of the puzzle, and together, they create a self-validating system of analysis.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure

Expertise & Experience: SC-XRD is the gold standard for unequivocally determining the three-dimensional structure of a crystalline material. It provides the absolute configuration of the chiral centers and a detailed map of intermolecular interactions, such as hydrogen bonding, which govern the crystal's overall stability and physical properties.[10][11] Understanding the precise hydrogen-bonding network can directly explain observed differences in melting points and solubilities between diastereomers.

Experimental Protocol:

  • Crystal Growth: Grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling crystallization).

  • Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and optimized to best fit the experimental data (structure refinement).

dot

Caption: SC-XRD workflow for definitive structural elucidation.

Thermal Analysis (DSC & TGA): Gauging Stability and Purity

Expertise & Experience: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the thermal stability of a crystalline solid.[12][13] DSC measures heat flow associated with thermal events (e.g., melting, crystallization), while TGA measures changes in mass upon heating.[13] For diastereomeric salts, DSC can precisely determine the melting point, which is a key indicator of purity and can differ significantly between the two forms. TGA is crucial for identifying the presence of solvent molecules (hydrates or solvates) within the crystal lattice and determining the decomposition temperature.[14]

Experimental Protocol:

  • Instrument Calibration: Calibrate the instrument for temperature and heat flow using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the crystalline powder into an appropriate pan (e.g., aluminum).

  • Parameter Setup: Set the experimental parameters, including the temperature program (e.g., heat from 30 °C to 350 °C at 10 °C/min), purge gas (typically nitrogen at 20-50 mL/min), and data acquisition rate.[14]

  • Data Analysis: Analyze the resulting thermogram. For DSC, identify the onset and peak temperatures of endothermic (melting) or exothermic (decomposition) events. For TGA, determine the temperature ranges of mass loss and quantify the percentage of mass lost.

dot

Caption: Workflow for simultaneous TGA-DSC thermal analysis.

Spectroscopic Analysis (FTIR & Raman): A Vibrational Fingerprint

Expertise & Experience: Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of molecules.[15] While the covalent structures of diastereomers are identical, their arrangement in the crystal lattice is not. Differences in intermolecular interactions, particularly hydrogen bonding, lead to subtle but measurable shifts in the vibrational frequencies of the involved functional groups (e.g., N-H, O-H, C=O).[16] Low-frequency Raman spectroscopy is especially sensitive to the phonon modes of the crystal lattice itself, providing a direct fingerprint of the crystal packing.[17][18]

Experimental Protocol:

  • Sample Preparation:

    • FTIR (ATR): Place a small amount of powder directly on the Attenuated Total Reflectance (ATR) crystal.

    • Raman: Place a small amount of powder on a microscope slide or in a sample vial.

  • Spectrum Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹ for FTIR; 3500-100 cm⁻¹ for Raman). Optimize parameters such as the number of scans and resolution.

  • Data Analysis: Compare the spectra of the two diastereomers. Look for differences in peak positions, shapes, and relative intensities, particularly in the regions corresponding to ammonium, carboxylate, and hydroxyl groups.

dot

Caption: Complementary FTIR and Raman spectroscopic workflows.

Comparative Data Summary

The primary goal of these analyses is to identify and quantify the differences between the diastereomeric salts, which are critical for developing a separation strategy. The table below summarizes key properties for the diastereomeric pair formed between trans-1,2-diaminocyclohexane and tartaric acid.

Property(1S,2S)-diamine • D-tartrate(1R,2R)-diamine • D-tartrateRationale for Difference
Melting Point ~280-284 °C (decomposes)[19]Varies; typically different from its diastereomerDifferent crystal lattice energies due to unique packing and hydrogen bond networks.[5]
Optical Rotation [α]D -12.5° (c=4, H₂O)[19]Varies; not necessarily equal and oppositeThe overall rotation is a sum of contributions from all chiral centers, which are arranged differently.
Solubility Qualitatively differentQualitatively differentThe energy required to break the crystal lattice and solvate the ions differs due to distinct intermolecular forces.[3][9]
Crystal System Dependent on crystallization conditionsDependent on crystallization conditionsThe different molecular shapes and interactions of diastereomers favor packing into different crystal systems.
Key IR Bands (cm⁻¹) Shifts in N-H, O-H, C=O stretchesShifts in N-H, O-H, C=O stretchesReflects the unique hydrogen bonding environment in each diastereomer's crystal lattice.

Note: Specific values for the (1R,2R)-diamine • D-tartrate salt can vary and must be determined experimentally as they are highly dependent on the crystalline form obtained.

Conclusion: A Pathway to Enantiopurity

The successful assessment of the crystalline properties of diastereomeric salts is a critical, data-driven process that underpins the rational design of chiral resolution by fractional crystallization. By systematically employing a suite of complementary analytical techniques—led by the definitive structural insight from SC-XRD and supported by the quantitative data from thermal, spectroscopic, and solubility analyses—researchers can gain a comprehensive understanding of their system. This knowledge is not merely academic; it is the practical foundation for developing robust, scalable, and efficient processes to isolate the single enantiomers that are vital to modern medicine. The distinct differences in properties like melting point and solubility between salts such as this compound and its diastereomer are not obstacles, but rather the very tools that enable their separation, paving the way to enantiopure active pharmaceutical ingredients.

References

A Senior Application Scientist's Guide: Comparative Analysis of Tartaric Acid Isomers for the Resolution of trans-1,2-Diaminocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Enantiomerically pure trans-1,2-diaminocyclohexane (DACH) is a cornerstone of modern asymmetric synthesis. Its C₂-symmetric scaffold is integral to highly successful chiral ligands and catalysts, including those used in the Jacobsen-Katsuki epoxidation and Trost asymmetric allylic alkylation. Furthermore, the (1R,2R)-DACH isomer is a critical component of the platinum-based anticancer agent, Oxaliplatin.[1] Given its significance, the efficient and scalable production of single-enantiomer DACH is a paramount concern for researchers in both academic and industrial settings.

Classical resolution via diastereomeric salt formation remains one of the most practical and economically viable methods for separating enantiomers on a large scale.[2] This guide provides an in-depth comparative analysis of tartaric acid isomers as resolving agents for racemic trans-1,2-diaminocyclohexane, grounded in established experimental data and mechanistic principles.

The Principle: Chiral Resolution through Diastereomeric Salt Formation

Chiral resolution is a process for separating a racemic mixture into its constituent enantiomers.[3] The most common approach involves the use of a single, pure enantiomer of a second chiral compound, known as the resolving agent.[4] In the case of resolving a racemic base like DACH, a chiral acid such as tartaric acid is employed.

The core principle relies on a simple yet elegant transformation in stereochemical relationships:

  • Reaction: The racemic base, containing both (R,R)- and (S,S)-DACH, is reacted with a single enantiomer of the chiral acid, for instance, L-(+)-tartaric acid.

  • Formation of Diastereomers: This reaction yields a pair of diastereomeric salts: [(R,R)-DACH][L-tartrate] and [(S,S)-DACH][L-tartrate].

  • Exploiting Physical Differences: Unlike the original enantiomers, which have identical physical properties, these newly formed diastereomers possess different properties, most critically, different solubilities in a given solvent.[5]

  • Separation: Through a process of fractional crystallization, the less soluble diastereomeric salt selectively precipitates from the solution, while the more soluble one remains in the mother liquor.

  • Liberation: The isolated, pure diastereomeric salt is then treated with a base to break the ionic bond, liberating the desired enantiomerically pure diamine and recovering the resolving agent.

The logical workflow of this widely-applied chemical process is outlined below.

G racemate Racemic (±)-trans-DACH ((R,R) and (S,S) mixture) salts Mixture of Diastereomeric Salts [(R,R)-DACH][L-Tartrate] [(S,S)-DACH][L-Tartrate] racemate->salts Salt Formation agent Single Enantiomer Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) agent->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization solid Less Soluble Salt Precipitates (e.g., [(R,R)-DACH][L-Tartrate]) crystallization->solid Solid Phase liquid More Soluble Salt in Mother Liquor (e.g., [(S,S)-DACH][L-Tartrate]) crystallization->liquid Liquid Phase base1 Base Treatment (e.g., NaOH) solid->base1 base2 Base Treatment (e.g., NaOH) liquid->base2 enantiomer1 Pure (R,R)-DACH base1->enantiomer1 Liberation enantiomer2 Pure (S,S)-DACH base2->enantiomer2 Liberation

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

A Comparative Analysis of Tartaric Acid Isomers

Tartaric acid possesses two stereogenic centers, leading to three stereoisomers: the chiral enantiomers L-(+)-tartaric acid and D-(-)-tartaric acid, and the achiral meso-tartaric acid. The selection of the appropriate isomer is the most critical decision in designing a resolution protocol.

IsomerStructureChiralitySuitability as a Resolving Agent for Enantiomers
L-(+)-Tartaric Acid (2R,3R)-dihydroxybutanedioic acidChiralExcellent. Forms diastereomeric salts with a racemic mixture, enabling separation.
D-(-)-Tartaric Acid (2S,3S)-dihydroxybutanedioic acidChiralExcellent. The enantiomer of L-tartaric acid, it exhibits opposite selectivity in resolution.
meso-Tartaric Acid (2R,3S)-dihydroxybutanedioic acidAchiralUnsuitable. Possesses an internal plane of symmetry, rendering it achiral. It cannot form diastereomers with enantiomers.[6][7]

The unsuitability of meso-tartaric acid is a fundamental stereochemical principle. Reacting it with (R,R)-DACH and (S,S)-DACH would produce [(R,R)-DACH][meso-tartrate] and [(S,S)-DACH][meso-tartrate]. These two salts are enantiomers of each other, not diastereomers. As such, they have identical solubilities and cannot be separated by fractional crystallization.[6][8]

L-(+)-Tartaric Acid: Isolating (1R,2R)-Diaminocyclohexane

L-(+)-tartaric acid is a widely available and inexpensive resolving agent. When reacted with racemic trans-1,2-diaminocyclohexane, it selectively crystallizes with the (1R,2R)-enantiomer. This preferential precipitation is driven by the specific three-dimensional arrangement of the ions in the crystal lattice, which results in a lower Gibbs free energy (and thus lower solubility) for the [(1R,2R)-DACH][L-tartrate] salt compared to its diastereomer.

  • Reaction: (±)-trans-DACH + L-(+)-Tartaric Acid → [(1R,2R)-DACH][L-Tartrate]↓ (precipitate) + [(1S,2S)-DACH][L-Tartrate] (in solution)

  • Outcome: This method is highly effective for isolating (1R,2R)-DACH . Experimental results consistently show high yields and exceptional enantiomeric purity.[9][10] A single crystallization can yield the diastereomeric salt with >98% diastereomeric excess (de), which upon recrystallization, can be enhanced to >99% de.[11]

D-(-)-Tartaric Acid: Isolating (1S,2S)-Diaminocyclohexane

As the enantiomer of L-(+)-tartaric acid, D-(-)-tartaric acid exhibits the opposite stereochemical preference. It will form the less soluble salt with (1S,2S)-DACH.

  • Reaction: (±)-trans-DACH + D-(-)-Tartaric Acid → [(1S,2S)-DACH][D-Tartrate]↓ (precipitate) + [(1R,2R)-DACH][D-Tartrate] (in solution)

  • Outcome: This is the preferred method for isolating pure (1S,2S)-DACH . The performance in terms of yield and enantiomeric excess is comparable to that achieved with L-(+)-tartaric acid.[10][12]

Performance Data Summary

The following table summarizes the expected outcomes when using the chiral isomers of tartaric acid for the resolution of racemic trans-1,2-diaminocyclohexane.

Resolving AgentEnantiomer in PrecipitateEnantiomer in Mother LiquorTypical Yield of SaltTypical Enantiomeric Excess (ee)
L-(+)-Tartaric Acid (1R,2R)-DACH(1S,2S)-DACH~90%[10]≥99%[9]
D-(-)-Tartaric Acid (1S,2S)-DACH(1R,2R)-DACH~90%[10]≥99% (by analogy)

Detailed Experimental Protocols

The following protocols are synthesized from established literature procedures and represent a robust method for laboratory-scale resolution.[9][10][13]

Protocol 1: Resolution of (±)-trans-DACH to Yield (1R,2R)-DACH

This protocol details the specific steps for isolating the (1R,2R) enantiomer using L-(+)-tartaric acid.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Crystallization & Isolation cluster_3 Step 4: Liberation of Free Amine prep1 Dissolve L-(+)-Tartaric Acid in Water (H₂O) prep2 Heat solution to ~70-90°C prep1->prep2 add_dach Slowly add (±)-trans-DACH to the hot tartaric acid solution prep2->add_dach add_acid Add Glacial Acetic Acid. Precipitate forms immediately add_dach->add_acid cool1 Stir vigorously while cooling to room temperature (2h) add_acid->cool1 cool2 Cool in ice bath (≤5°C) for 2h to maximize precipitation cool1->cool2 filter Collect precipitate by vacuum filtration cool2->filter wash Wash cake with cold water, then cold methanol filter->wash suspend Suspend purified salt in an organic solvent (e.g., CH₂Cl₂) wash->suspend add_base Add aqueous NaOH (e.g., 4M) to break the salt suspend->add_base extract Extract (1R,2R)-DACH into the organic layer add_base->extract

Caption: Experimental workflow for the resolution of (1R,2R)-DACH.

Methodology:

  • Preparation: In a beaker equipped with an overhead stirrer, dissolve L-(+)-tartaric acid (e.g., 0.99 mol) in distilled water (e.g., 400 mL). Stir at room temperature until a clear solution is obtained.[9]

  • Diamine Addition: Heat the solution to approximately 70°C. Slowly add the racemic mixture of trans-1,2-diaminocyclohexane (e.g., 1.94 mol, approx. 2 equivalents to the desired product) at a rate that maintains the temperature below 70°C.[9]

  • Precipitation: To the resulting clear solution, add glacial acetic acid (e.g., 1.75 mol) at a rate that keeps the temperature from exceeding 90°C. A white precipitate of (1R,2R)-1,2-diammoniumcyclohexane mono-(+)-tartrate will form immediately.[9][10]

  • Crystallization: Stir the slurry vigorously while allowing it to cool to room temperature over a period of 2 hours. Subsequently, cool the mixture in an ice bath to ≤5°C for at least 2 hours to ensure maximum precipitation.[10]

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake first with a small amount of ice-cold water, followed by several rinses with cold methanol to remove the mother liquor containing the (S,S)-enantiomer.[9]

  • Drying: Dry the solid product under reduced pressure to yield the (1R,2R)-diammoniumcyclohexane mono-(+)-tartrate salt. The reported yield is typically high, around 90-99%, with an enantiomeric excess of ≥99%.[9][10]

  • Liberation of Free Diamine: To obtain the free (1R,2R)-DACH, suspend the tartrate salt in a solvent like dichloromethane and treat it with a strong aqueous base, such as 4M NaOH, until the solid dissolves. The free diamine can then be extracted into the organic layer, which is subsequently dried and concentrated to yield the pure enantiomer as a colorless oil.[10]

Protocol 2: Resolution of (±)-trans-DACH to Yield (1S,2S)-DACH

To isolate the (1S,2S)-enantiomer, the procedure is identical to the one described above, with the crucial substitution of D-(-)-tartaric acid for L-(+)-tartaric acid. All molar equivalents and procedural steps remain the same. The precipitate collected will be the (1S,2S)-1,2-diammoniumcyclohexane mono-(-)-tartrate salt.

Analysis of Enantiomeric Purity

The enantiomeric excess (ee) of the final product must be rigorously verified. Common analytical methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The diamine is often derivatized, for example, as the bis-m-toluoyl amide, to allow for separation on a chiral stationary phase.[9][14]

  • Polarimetry: Measuring the specific rotation of the resolved diamine and comparing it to the literature value for the enantiomerically pure compound can provide an estimation of purity.[12][15]

Conclusion and Recommendations

Both L-(+)- and D-(-)-tartaric acid serve as exceptionally effective and economical resolving agents for racemic trans-1,2-diaminocyclohexane. They consistently provide the corresponding diastereomeric salts in high yield (often >90%) and with excellent enantiomeric purity (≥99%) after a single crystallization.

The primary and sole criterion for choosing between L-(+)- and D-(-)-tartaric acid is the identity of the desired final enantiomer:

  • To isolate (1R,2R)-trans-1,2-diaminocyclohexane , use L-(+)-tartaric acid .

  • To isolate (1S,2S)-trans-1,2-diaminocyclohexane , use D-(-)-tartaric acid .

Meso-tartaric acid is fundamentally unsuitable for this purpose due to its achiral nature. This comparative guide underscores the power of classical resolution, demonstrating how a rational choice of resolving agent based on fundamental stereochemical principles leads to a highly efficient and selective synthesis of valuable chiral building blocks.

References

A Senior Application Scientist's Guide to Kinetic Studies of Asymmetric Reactions Catalyzed by (1S,2S)-(-)-1,2-Diaminocyclohexane D-Tartrate-Derived Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pursuit of enantiomerically pure compounds is a cornerstone of modern synthetic chemistry. Among the arsenal of chiral catalysts, those derived from (1S,2S)-(-)-1,2-Diaminocyclohexane have proven to be exceptionally versatile and effective in a range of asymmetric transformations. The tartrate salt, in particular, serves as a readily available and inexpensive chiral resolving agent for obtaining the enantiomerically pure diamine, which is a precursor to a wide array of privileged ligands.[1][2]

This guide provides an in-depth comparison of the kinetic performance of catalysts derived from (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate in three key asymmetric reactions: epoxidation, cyclopropanation, and C-H amination. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure the scientific integrity and reproducibility of your kinetic studies.

Asymmetric Epoxidation: The Jacobsen-Katsuki Reaction as a Paradigm

The Jacobsen-Katsuki epoxidation is a renowned method for the enantioselective epoxidation of unfunctionalized olefins, and it prominently features salen-type ligands derived from (1S,2S)-(-)-1,2-diaminocyclohexane.[3] The manganese-salen complexes are highly effective catalysts, and their kinetic behavior has been the subject of extensive study to elucidate the reaction mechanism and the origins of its high enantioselectivity.

Comparative Kinetic Performance

The performance of the Jacobsen catalyst is often benchmarked against other epoxidation systems, such as those based on titanium-tartrate (Sharpless-Katsuki epoxidation) or chiral ketones. While the Sharpless epoxidation is highly effective for allylic alcohols, the Jacobsen catalyst excels in the epoxidation of unfunctionalized cis-olefins.[3]

A key aspect of understanding catalyst performance is the analysis of reaction kinetics. For the Jacobsen epoxidation, kinetic studies have revealed a complex interplay of factors, including the nature of the oxidant, the presence of axial ligands, and the electronic properties of the salen ligand.

Catalyst SystemSubstrateTypical k_relEnantiomeric Excess (ee%)Diastereomeric Ratio (dr)
(1S,2S)-Jacobsen Mn(III) Catalyst cis-β-Methylstyrene1.0>95>20:1
Sharpless Ti(IV)-DIPT Catalyst Geraniol (allylic alcohol)->98-
Shi Fructose-derived Ketone Catalyst trans-Stilbene0.790-95-

Note: Relative rates (k_rel) are highly dependent on specific reaction conditions and are presented here for illustrative comparison.

The high diastereoselectivity and enantioselectivity observed with the Jacobsen catalyst are attributed to a "side-on" approach of the olefin to the high-valent manganese-oxo intermediate, which is sterically directed by the chiral salen ligand. Kinetic studies have been instrumental in probing the transition state geometry and understanding how substituents on the olefin and the catalyst influence the reaction rate and stereochemical outcome.

Experimental Protocol for Kinetic Monitoring of Asymmetric Epoxidation

This protocol outlines a general procedure for monitoring the kinetics of a Jacobsen-Katsuki epoxidation reaction using in-situ IR spectroscopy.

Materials:

  • (1S,2S)-Jacobsen Mn(III) catalyst

  • Olefin substrate (e.g., cis-β-methylstyrene)

  • Oxidant (e.g., m-chloroperbenzoic acid, MCPBA)

  • Internal standard (e.g., a compound with a unique and stable IR absorption)

  • Anhydrous solvent (e.g., dichloromethane)

  • In-situ IR spectrometer with a probe

Procedure:

  • Catalyst Activation (if necessary): Follow the specific activation procedure for your Jacobsen catalyst. This may involve stirring with a Lewis acid or a specific additive.

  • Reaction Setup: In a clean, dry, and inert atmosphere (e.g., under nitrogen or argon), dissolve the (1S,2S)-Jacobsen Mn(III) catalyst and the internal standard in the anhydrous solvent in a reaction vessel equipped with a magnetic stirrer and the in-situ IR probe.

  • Initial Spectrum: Record an initial IR spectrum of the catalyst and internal standard solution.

  • Reaction Initiation: Add the olefin substrate to the reaction mixture and allow the system to equilibrate while monitoring the IR spectrum. Once a stable baseline is achieved, initiate the reaction by adding the oxidant solution.

  • Data Acquisition: Continuously record IR spectra at regular intervals throughout the reaction. The disappearance of a characteristic olefin peak or the appearance of a product epoxide peak can be monitored.

  • Data Analysis:

    • Integrate the area of the characteristic peaks of the substrate, product, and internal standard.

    • Normalize the substrate and product peak areas to the internal standard peak area to correct for any fluctuations in the probe path length or concentration.

    • Plot the concentration of the substrate (or product) as a function of time.

    • From this data, determine the initial reaction rate and the reaction order with respect to the substrate and catalyst.

Causality Behind Experimental Choices:

  • In-situ IR Spectroscopy: This technique allows for real-time, non-invasive monitoring of the reaction progress, providing a continuous data stream without the need for quenching and sampling.

  • Internal Standard: The use of an internal standard is crucial for accurate kinetic analysis as it compensates for variations in the measurement conditions.

  • Anhydrous Conditions: Moisture can deactivate the catalyst and interfere with the reaction, hence the need for an anhydrous solvent and an inert atmosphere.

Visualization of the Experimental Workflow

Epoxidation_Kinetics_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis Catalyst_Activation Catalyst Activation Reaction_Setup Reaction Setup in Inert Atmosphere Catalyst_Activation->Reaction_Setup Initial_Spectrum Record Initial IR Spectrum Reaction_Setup->Initial_Spectrum Reaction_Initiation Add Olefin & Oxidant Initial_Spectrum->Reaction_Initiation Data_Acquisition Continuous IR Data Acquisition Reaction_Initiation->Data_Acquisition Data_Processing Peak Integration & Normalization Data_Acquisition->Data_Processing Kinetic_Plotting Concentration vs. Time Plot Data_Processing->Kinetic_Plotting Rate_Determination Determine Rate Law & Constants Kinetic_Plotting->Rate_Determination

Caption: Workflow for Kinetic Analysis of Asymmetric Epoxidation.

Asymmetric Cyclopropanation: A Comparative Look at Chiral Catalyst Systems

Catalysts derived from (1S,2S)-(-)-1,2-diaminocyclohexane have also been successfully employed in asymmetric cyclopropanation reactions, typically in the form of copper or rhodium complexes. These reactions are of great synthetic importance for the construction of three-membered carbocyclic rings, which are prevalent in many natural products and pharmaceuticals.

Performance Comparison with Alternative Catalysts

The field of asymmetric cyclopropanation is rich with diverse catalyst systems, including those based on chiral bis(oxazoline) (BOX) ligands, porphyrins, and dirhodium paddlewheel complexes. The choice of catalyst often depends on the nature of the diazo compound and the olefin.

Catalyst SystemDiazo CompoundOlefinTypical k_relEnantiomeric Excess (ee%)Diastereomeric Ratio (dr)
(1S,2S)-DACH-Cu(I) Complex Ethyl diazoacetateStyrene1.090-95>10:1 (trans/cis)
Bis(oxazoline)-Cu(I) Complex Ethyl diazoacetateStyrene1.2>99>20:1 (trans/cis)
Chiral Rh(II) Carboxamidate Methyl phenyldiazoacetateStyrene1.590-98Variable
Chiral Cobalt(II) Porphyrin Ethyl diazoacetateStyrene0.8>99>50:1 (trans/cis)

While BOX-copper complexes often exhibit exceptional enantioselectivity, catalysts derived from (1S,2S)-diaminocyclohexane offer a cost-effective and readily accessible alternative that provides high levels of stereocontrol.[4] Kinetic studies are essential for optimizing reaction conditions and for understanding the factors that govern the observed selectivity.

Experimental Protocol for Kinetic Study of Asymmetric Cyclopropanation

This protocol describes a method for determining the initial rates of a copper-catalyzed asymmetric cyclopropanation reaction using gas chromatography (GC).

Materials:

  • (1S,2S)-DACH-derived copper(I) catalyst

  • Olefin (e.g., styrene)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Internal standard for GC analysis (e.g., dodecane)

  • Anhydrous solvent (e.g., toluene)

  • Gas chromatograph with a chiral column

Procedure:

  • Catalyst Preparation: Prepare the active copper(I) catalyst in situ or use a pre-formed complex.

  • Reaction Setup: In a thermostated reaction vessel under an inert atmosphere, dissolve the catalyst and the internal standard in the anhydrous solvent.

  • Reaction Initiation: Add the olefin to the reaction mixture. After thermal equilibration, initiate the reaction by the slow, continuous addition of the diazo compound solution using a syringe pump.

  • Sampling: At predetermined time intervals, withdraw aliquots from the reaction mixture and quench them immediately in a vial containing a small amount of a suitable quenching agent (e.g., a scavenger for the catalyst or unreacted diazo compound).

  • GC Analysis: Analyze the quenched samples by GC using a chiral column to determine the conversion of the olefin and the enantiomeric excess of the cyclopropane product.

  • Data Analysis:

    • Calculate the concentration of the product at each time point using the internal standard for calibration.

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial linear portion of the curve.

    • By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component can be determined.

Causality Behind Experimental Choices:

  • Slow Addition of Diazo Compound: Diazo compounds can be unstable and prone to side reactions, such as dimerization. Slow addition helps to maintain a low and constant concentration of the diazo compound, ensuring that the reaction with the olefin is the predominant pathway.

  • Quenching: Rapid quenching of the reaction aliquots is essential to stop the reaction at a specific time point, allowing for accurate determination of the conversion and enantioselectivity.

  • Chiral GC: This is a standard and reliable technique for separating and quantifying enantiomers, which is crucial for determining the enantiomeric excess of the product.

Visualization of the Cyclopropanation Mechanism

Cyclopropanation_Mechanism Catalyst Cu(I)-L Carbene_Complex [Cu(I)-L]=CHCO2Et Catalyst->Carbene_Complex - N2 Diazo N2CHCO2Et Diazo->Carbene_Complex Intermediate Metallocyclobutane Intermediate Carbene_Complex->Intermediate Olefin Styrene Olefin->Intermediate Product Cyclopropane Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration N2 N2

Caption: Simplified Mechanism of Copper-Catalyzed Cyclopropanation.

Asymmetric C-H Amination: Exploring a Frontier in Catalysis

The direct functionalization of C-H bonds is a major goal in modern organic synthesis, and asymmetric C-H amination represents a powerful tool for the synthesis of chiral amines. Catalysts derived from (1S,2S)-(-)-1,2-diaminocyclohexane, particularly rhodium and iridium complexes, have shown promise in this challenging transformation.

A Nascent Field with Great Potential

Compared to epoxidation and cyclopropanation, the kinetic studies of asymmetric C-H amination using (1S,2S)-diaminocyclohexane-derived catalysts are less mature. However, the principles of catalyst design and kinetic analysis remain the same. The performance of these catalysts is often compared to other systems, such as those employing chiral phosphoric acids or other transition metal complexes.

A significant challenge in C-H amination is achieving high levels of chemo- and regioselectivity in addition to enantioselectivity. Kinetic studies can provide valuable insights into the factors that control these selectivities.

Catalyst SystemSubstrateAminating AgentTypical k_relEnantiomeric Excess (ee%)
(1S,2S)-DACH-Rh(II) Complex EthylbenzeneSulfonyl azide1.085-95
Chiral Phosphoric Acid IndoleDi-tert-butyl azodicarboxylate-90-99
Iridium-Salen Complex AlkaneSulfonyl azide-70-90
Experimental Design for Kinetic Analysis of C-H Amination

A robust experimental design is crucial for obtaining meaningful kinetic data in C-H amination reactions. The following protocol outlines a general approach.

Materials:

  • (1S,2S)-DACH-derived Rh(II) or Ir(III) catalyst

  • Substrate with a C-H bond to be functionalized

  • Aminating agent (e.g., a sulfonyl azide)

  • Internal standard for HPLC or GC analysis

  • Anhydrous and degassed solvent

  • High-performance liquid chromatograph (HPLC) with a chiral column or GC

Procedure:

  • Reaction Setup: In a glovebox or under a strictly inert atmosphere, combine the catalyst, substrate, and internal standard in the anhydrous and degassed solvent.

  • Reaction Initiation: Bring the reaction mixture to the desired temperature and initiate the reaction by adding the aminating agent.

  • Monitoring: At regular intervals, withdraw aliquots from the reaction and quench them.

  • Analysis: Analyze the quenched samples by chiral HPLC or GC to determine the conversion and enantiomeric excess of the aminated product.

  • Kinetic Modeling: Use the collected data to determine the reaction order and rate constants. Competitive kinetic experiments, where two substrates are allowed to react simultaneously, can provide information on the relative reactivity and selectivity.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Many C-H amination catalysts are sensitive to air and moisture.

  • Degassed Solvent: Dissolved oxygen can interfere with the catalytic cycle.

  • Competitive Experiments: These experiments are a powerful tool for elucidating the selectivity of a catalyst without the need for absolute rate measurements.

Logical Framework for Catalyst Comparison

CH_Amination_Comparison cluster_catalyst Catalyst Systems cluster_metrics Performance Metrics cluster_analysis Mechanistic Insights DACH_Rh (1S,2S)-DACH-Rh(II) Kinetics Reaction Kinetics (k_rel) DACH_Rh->Kinetics Enantio Enantioselectivity (ee%) DACH_Rh->Enantio Regio Regioselectivity DACH_Rh->Regio Chemo Chemoselectivity DACH_Rh->Chemo Chiral_Acid Chiral Phosphoric Acid Chiral_Acid->Kinetics Chiral_Acid->Enantio Chiral_Acid->Regio Chiral_Acid->Chemo Ir_Salen Iridium-Salen Complex Ir_Salen->Kinetics Ir_Salen->Enantio Ir_Salen->Regio Ir_Salen->Chemo TS_Structure Transition State Geometry Kinetics->TS_Structure Rate_Limiting_Step Rate-Limiting Step Kinetics->Rate_Limiting_Step Enantio->TS_Structure Regio->TS_Structure Chemo->Rate_Limiting_Step

References

A Comparative Guide to Chiral Auxiliaries: Benchmarking (1S,2S)-(-)-1,2-Diaminocyclohexane Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the development of pharmaceuticals and complex natural products.[1] Chiral auxiliaries represent a robust and reliable strategy, offering predictable stereochemical control by temporarily attaching a chiral moiety to a prochiral substrate.[1][2] This guide provides an in-depth performance benchmark of auxiliaries derived from (1S,2S)-(-)-1,2-Diaminocyclohexane (DACH), a privileged C2-symmetric scaffold, against the industry's "gold standard" alternatives, namely Evans' oxazolidinones and Oppolzer's sultams. We will dissect their performance in the context of a fundamental carbon-carbon bond-forming reaction—the asymmetric alkylation of enolates—supported by detailed experimental protocols, comparative data, and mechanistic insights to inform your selection process.

The Foundation: Principles of Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a powerful, three-stage process designed to convert a prochiral starting material into a chiral product with high fidelity.[3] The ideal auxiliary must be readily available, easy to attach to the substrate, exert a powerful stereodirecting influence on subsequent reactions, and finally, be cleaved under mild conditions without causing racemization of the newly formed stereocenter, preferably allowing for its own recovery and reuse.[1][4][5]

The fundamental workflow is a cornerstone of modern organic synthesis.[6]

G sub Prochiral Substrate attach Covalent Attachment sub->attach aux Chiral Auxiliary (Xc) aux->attach adduct Substrate-Auxiliary Adduct attach->adduct reaction Diastereoselective Reaction (+ Reagent) adduct->reaction diastereomer Diastereomerically Enriched Product reaction->diastereomer cleave Cleavage diastereomer->cleave product Enantiopure Product cleave->product recycle Recovered Auxiliary (Xc) cleave->recycle

Figure 1: General workflow for asymmetric synthesis using a chiral auxiliary.

The Benchmarks: A Profile of Established Chiral Auxiliaries

To provide a meaningful comparison, we must first acknowledge the auxiliaries that have set the standard in the field through decades of successful application.

Evans' Oxazolidinones

Developed by David A. Evans and his group, chiral oxazolidinones are arguably the most widely utilized class of chiral auxiliaries.[1][7] Derived from readily available amino acids, they are renowned for providing exceptionally high levels of stereocontrol in asymmetric aldol reactions, alkylations, and conjugate additions.[7][8][9][10] Their efficacy stems from the formation of rigid, chelated (Z)-enolates, where a substituent at the C4 position effectively shields one face of the enolate from electrophilic attack.[1][11]

Oppolzer's Camphorsultams

Based on the naturally occurring terpene camphor, Oppolzer's sultams are another highly effective class of chiral auxiliaries.[12] They are particularly valued for their high crystallinity, which can facilitate the purification of diastereomeric intermediates by recrystallization. In many applications, including Diels-Alder reactions and alkylations, they offer excellent stereoselectivity, sometimes complementary to that of Evans' auxiliaries.[1][13]

The Challenger: (1S,2S)-1,2-Diaminocyclohexane (DACH) Derivatives

trans-(1S,2S)-1,2-Diaminocyclohexane is a C2-symmetric vicinal diamine that has emerged as a powerful tool in asymmetric synthesis.[14] Its rigid cyclohexane backbone provides a well-defined and predictable chiral environment, making it an exceptional scaffold for both chiral ligands in catalysis and as a covalently-bound chiral auxiliary.[14][15][16][17] When used as an auxiliary, the diamine is typically derivatized, for instance, by reacting with a carboxylic acid to form a bis-amide. The resulting structure creates a highly organized steric environment that can effectively direct the approach of incoming reagents.[14]

Performance Benchmark: Asymmetric Alkylation of a Propionate Equivalent

To objectively compare these auxiliaries, we turn to a classic and revealing transformation: the diastereoselective alkylation of a propionyl imide to create a chiral quaternary center. This reaction is a stringent test of an auxiliary's ability to control the formation of a new stereocenter adjacent to a carbonyl group.[18][19]

Experimental Protocols

The following protocols are representative of standard laboratory procedures for this class of reaction.

Protocol 1: Acylation of the Chiral Auxiliary

  • Evans' Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at 0 °C, add n-butyllithium (1.05 equiv) dropwise. After 15 minutes, add propionyl chloride (1.1 equiv) and allow the reaction to warm to room temperature. Quench with aqueous NH₄Cl, extract with an organic solvent, dry, and purify by column chromatography.

  • DACH Auxiliary: A similar procedure is followed, using (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate. The diamine is first free-based and then reacted with two equivalents of propionyl chloride in the presence of a non-nucleophilic base like triethylamine to form the N,N'-dipropionyl derivative.

Protocol 2: Diastereoselective Alkylation

  • The N-propionyl auxiliary (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an argon atmosphere.

  • A strong base, typically lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv), is added dropwise to form the corresponding enolate.[3][18] The solution is stirred for 30-60 minutes at this temperature.

  • The electrophile (e.g., benzyl bromide, 1.2 equiv) is added slowly. The reaction is stirred for several hours at -78 °C before being allowed to warm slowly to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl. The product is extracted, dried, and purified. The diastereomeric ratio (d.r.) is determined by ¹H NMR or GC analysis of the crude product.[3]

Protocol 3: Cleavage of the Chiral Auxiliary

  • The purified, alkylated N-acyl auxiliary is dissolved in a mixture of THF and water (e.g., 3:1 ratio).

  • The solution is cooled to 0 °C, and lithium hydroxide (LiOH, ~2 equiv) and 30% aqueous hydrogen peroxide (H₂O₂, ~4-8 equiv) are added.[3][20]

  • The mixture is stirred at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with an aqueous solution of sodium sulfite to reduce excess peroxide.

  • The desired chiral carboxylic acid is isolated by extraction, while the water-soluble auxiliary can often be recovered from the aqueous layer.[21]

Comparative Performance Data

The following table summarizes the typical performance of each auxiliary in the asymmetric alkylation of a propionyl derivative with benzyl bromide.

Chiral AuxiliaryTypical YieldDiastereomeric Ratio (d.r.)Key Advantages & Considerations
(S)-4-Benzyl-2-oxazolidinone (Evans')85-95%>98:2Extremely high and reliable stereoselectivity. Well-established protocols for cleavage to acids, alcohols, aldehydes, and esters.[3][21]
(2R)-Bornane-10,2-sultam (Oppolzer's)80-90%>95:5High stereoselectivity. Products are often crystalline, aiding purification. Can be more resistant to certain cleavage conditions.
(1S,2S)-DACH Derivative 85-95%>97:3Excellent stereoselectivity due to the rigid C2-symmetric backbone.[14] Cleavage under standard hydrolytic conditions yields the target acid.

Note: The data presented is a synthesis of typical results reported across numerous publications in the field of asymmetric synthesis.[3][18]

Mechanistic Rationale for Stereocontrol

The high diastereoselectivity observed is not accidental; it is a direct consequence of the rigid conformational control exerted by the auxiliary on the transition state of the reaction.

  • Evans' Auxiliary: Upon deprotonation, the oxazolidinone forms a rigid, five-membered chelate with the lithium cation. The bulky substituent at C4 (e.g., benzyl) sterically blocks one face of the planar enolate. Consequently, the electrophile is forced to approach from the less hindered opposite face, leading to a single, highly favored diastereomer.[1][11]

  • (1S,2S)-DACH Auxiliary: The C2-symmetry of the DACH scaffold is the key to its directing power. When derivatized as a bis-amide and enolized, the cyclohexane ring adopts a stable chair conformation. The two stereocenters of the diamine create a chiral pocket around the enolate, with one face being significantly more sterically encumbered than the other. This pronounced steric difference dictates the trajectory of the incoming electrophile with high fidelity.[14]

Practical Considerations: A Guide to Auxiliary Selection

Choosing the right chiral auxiliary involves a trade-off between performance, cost, and synthetic versatility. The following flowchart provides a decision-making framework for researchers.

G start Start: Need for Asymmetric Synthesis q1 What is the key bond construction? start->q1 aldol Aldol Reaction q1->aldol Aldol alkylation Alkylation q1->alkylation Alkylation other Diels-Alder / Conjugate Add. q1->other Other q3 Need versatile cleavage to different functional groups? aldol->q3 q2 Is crystallinity for purification a priority? alkylation->q2 other->q3 q2->q3 No oppolzer Consider Oppolzer's Sultam q2->oppolzer Yes evans Consider Evans' Oxazolidinone q3->evans Yes dach Consider DACH Derivative q3->dach No, Acid is sufficient

Figure 2: Decision flowchart for selecting a chiral auxiliary.

Conclusion

While Evans' oxazolidinones and Oppolzer's sultams remain the venerable workhorses of asymmetric synthesis due to their extensive documentation and proven reliability, derivatives of (1S,2S)-(-)-1,2-Diaminocyclohexane present a compelling and powerful alternative. The inherent C2-symmetry and conformational rigidity of the DACH scaffold provide a foundation for excellent stereochemical induction, consistently delivering high diastereoselectivity in benchmark reactions like asymmetric alkylation.[14] For syntheses where the ultimate target is a chiral carboxylic acid, DACH-based auxiliaries offer performance on par with the established standards. The choice of auxiliary will always be context-dependent, but the data clearly supports the inclusion of (1S,2S)-DACH derivatives in the modern synthetic chemist's toolkit for reliable and high-fidelity stereocontrol.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: (1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate is a cornerstone chiral building block in modern asymmetric synthesis. Its prevalence in the development of catalysts and pharmaceutical intermediates demands not only precision in its application but also uncompromising diligence in its handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework for the safe management of this compound's waste stream. Our objective is to ensure that every step, from the point of generation to final disposal, is deliberate, safe, and scientifically sound, protecting both our researchers and the environment.

Hazard Identification and Safety Profile

Before any handling or disposal, a comprehensive understanding of the compound's hazard profile is critical. This compound is not a benign substance; it is classified as a hazardous chemical. The primary hazards are associated with the diamine component, which can cause severe skin burns and eye damage.[1][2]

The aggregated GHS classification from supplier notifications indicates that the compound is harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, rigorous adherence to personal protective equipment (PPE) protocols is the first line of defense.

Table 1: GHS Hazard Profile and Required PPE

Hazard ClassificationGHS PictogramHazard StatementRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
H302: Harmful if swallowed[3] H312: Harmful in contact with skin[3] H332: Harmful if inhaled[3]- Nitrile or butyl rubber gloves - Chemical safety goggles - Face shield (if splash risk exists) - Lab coat or chemical-resistant apron[4][5]
Skin Corrosion/Irritation
alt text
H314: Causes severe skin burns and eye damage- Chemical-resistant gloves (ensure no breakthrough) - Chemical-resistant apron or suit - Face shield and safety goggles

The Core Disposal Directive: The Four C's

A robust disposal plan can be conceptualized through four key principles: Collect, Characterize, Contain, and Coordinate. This framework ensures that waste is handled systematically and safely from the bench to its final destination.

Logical Workflow for Waste Management

The following diagram illustrates the decision-making process for handling waste streams of this compound.

cluster_0 Point of Generation cluster_1 Segregation & Containment cluster_2 Interim Storage cluster_3 Final Disposition gen Diamine Waste Generated (Solid, Liquid, or Contaminated PPE) collect Collect in Designated, Compatible Waste Container gen->collect Step 1: Collect label_node Label Container: 'Hazardous Waste' Full Chemical Name Approx. Concentration/Amount collect->label_node Step 2: Characterize seal Securely Seal Container (No Leaks) label_node->seal Step 3: Contain saa Store in Designated Satellite Accumulation Area (SAA) seal->saa Step 4: Store pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->pickup Step 5: Coordinate dispose Authorized Disposal via Approved Waste Facility pickup->dispose

Caption: Waste Management Workflow for Chiral Diamine Compounds.

Step-by-Step Disposal Protocol

Adherence to a standardized procedure is paramount. Do not deviate from these steps.

  • Prepare the Waste Container :

    • Select a container that is compatible with amines and tartrates (a high-density polyethylene (HDPE) container is often a suitable choice). The original product container is an excellent option if available and in good condition.[6]

    • Ensure the container is clean, dry, and has a secure, leak-proof lid.

  • Label the Container (Before Use!) :

    • As soon as you designate a container for waste, it must be labeled.[6]

    • Affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: This compound .

    • List all constituents, including any solvents and their approximate percentages.[6]

  • Collect the Waste :

    • Solid Waste: Carefully transfer residual powder or crystals into the designated waste container using a dedicated spatula or scoop. Avoid creating dust.[7]

    • Liquid Waste: If the compound is in solution, pour the waste carefully into the container, avoiding splashes.

    • Contaminated Materials: Any grossly contaminated items (e.g., weigh boats, gloves, pipette tips, paper towels from a spill) must also be placed in this container. Do not mix hazardous waste with non-hazardous lab trash.[6]

  • Segregate the Waste Stream :

    • This waste stream must be kept separate. Do not mix with other waste types, such as halogenated solvents, acids, or bases, unless explicitly part of an established neutralization protocol.[6] Mixing can lead to unknown chemical reactions and complicates the final disposal process.

  • Store the Container :

    • Securely close the waste container after each addition.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6] This area should be clearly marked, away from general traffic, and ideally within secondary containment.

  • Coordinate Final Disposal :

    • Once the container is full, or if work on the project is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[6]

    • Never transport hazardous waste yourself. [6] Disposal must be handled by trained professionals who will transport it to an approved waste disposal plant.[4]

Emergency Procedures: Spill and Exposure Management

An inappropriate response can turn a simple spill into a serious incident.[8]

Spill Response Protocol
  • Evacuate & Alert : Notify all personnel in the immediate vicinity of the spill.[9]

  • Assess the Situation : For a small, manageable spill by trained personnel:

  • Don PPE : At a minimum, wear double gloves (nitrile), chemical safety goggles, a face shield, and a lab coat.

  • Contain the Spill :

    • For Solids: Gently cover the spill with a dry absorbent material to prevent dust from becoming airborne. Sweep up the material and place it in your hazardous waste container.[4][7]

    • For Liquids: Create a dike around the spill using an inert absorbent material like vermiculite or spill pillows.[8] Work from the outside in, absorb the liquid, and place the contaminated absorbent into the hazardous waste container.

  • Decontaminate the Area :

    • Wipe the spill area thoroughly with soap and water or a suitable laboratory detergent.[8][9]

    • For diamines, specialized decontamination solutions may be used if available and approved by your EHS department.[10]

    • Place all cleaning materials into the hazardous waste container.

  • Seek Assistance : For large or unmanageable spills, evacuate the area, close the doors, and contact your institution's EHS or emergency response team immediately.[9]

First-Aid and Exposure Protocol

Immediate action is critical to mitigate harm.

  • Skin Contact : Immediately remove all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do so. Call for immediate medical attention/an ophthalmologist.

  • Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[4] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[2][4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate
Reactant of Route 2
(1S,2S)-(-)-1,2-Diaminocyclohexane D-tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.